Propylheptyl caprylate
Description
Structure
3D Structure
Properties
CAS No. |
868839-23-0 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2-propylheptyl octanoate |
InChI |
InChI=1S/C18H36O2/c1-4-7-9-10-12-15-18(19)20-16-17(13-6-3)14-11-8-5-2/h17H,4-16H2,1-3H3 |
InChI Key |
WHBKVWBGTBULQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(CCC)CCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Propylheptyl caprylate chemical structure and properties
An In-Depth Technical Guide to Propylheptyl Caprylate: Structure, Properties, and Formulation Insights
Introduction
This compound is a versatile ester that has become a cornerstone in modern cosmetic and pharmaceutical formulations. Functioning primarily as an emollient, it is renowned for its unique sensory profile, characterized by a fast-spreading application and a luxurious, silky-soft after-feel.[1] This synthetic ester, a blend of a branched fatty alcohol and a medium-chain fatty acid, offers formulators a high-performance alternative to traditional silicones, providing significant functional benefits ranging from enhancing skin barrier function to improving the solubility of active ingredients.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical structure, physicochemical properties, functional applications, and the experimental methodologies used for its characterization.
Chemical Identity and Structure
This compound is the ester resulting from the reaction of 2-propylheptanol with caprylic acid (octanoic acid).[3][4] This specific combination of a branched alcohol and a linear fatty acid is crucial to its distinctive properties.
| Identifier | Value |
| IUPAC Name | 2-propylheptyl octanoate |
| CAS Number | 868839-23-0[5][6] |
| EC Number | 617-930-3 |
| Molecular Formula | C₁₈H₃₆O₂[6][7][8] |
| INCI Name | This compound[5] |
The industrial synthesis is typically an esterification process where caprylic acid and 2-propylheptyl alcohol are reacted in the presence of a catalyst.[3] The subsequent steps involve neutralization of any residual acid and purification to yield the final high-purity product.[3]
Caption: Chemical structure of 2-propylheptyl octanoate.
Physicochemical Properties
This compound is a non-ionic compound that presents as a clear, colorless, and nearly odorless oily liquid.[3][6] Its properties are summarized below.
| Property | Value / Description | Significance in Formulation |
| Appearance | Clear, colorless oily liquid[9] | Aesthetically pleasing; does not impart color to the final product. |
| Odor | Almost odorless | Does not interfere with the fragrance profile of the formulation. |
| Molecular Weight | 284.48 g/mol [6][7] | Influences viscosity, spreadability, and skin penetration. |
| Solubility | Insoluble in water[6]; Soluble in oils. | Ideal for the oil phase of emulsions and anhydrous formulations. |
| Stability | Stable under normal conditions. Can be hydrolyzed under strong acid or alkali conditions.[6] | Robust for most cosmetic and topical drug formulations. |
| Spreadability | Fast-spreading[1] | Provides a light, non-greasy feel and ensures even application. |
| Safety Profile | Deemed safe for use in cosmetics.[9][10] Low potential for skin or eye irritation.[11] | Suitable for a wide range of applications, including products for sensitive skin. |
Functional Properties and Applications
The unique branched structure of this compound is directly responsible for its desirable functional attributes, making it a multifunctional ingredient in product development.
Emollience and Skin Barrier Enhancement
As an emollient, this compound forms a thin, lubricating lipid film on the skin's surface.[12] This action provides two primary benefits:
-
Softens and Smooths: It fills the spaces between corneocytes, resulting in a smoother, softer skin texture.[4]
-
Occlusion and Hydration: The lipid layer reduces transepidermal water loss (TEWL), a key factor in maintaining skin hydration and supporting the integrity of the skin barrier.[3][12] By improving the skin's barrier, it helps the skin better resist moisture loss.
Caption: this compound's mechanism on the skin barrier.
Sensory Profile and Spreadability
The low viscosity and branched structure contribute to its rapid spreading and non-greasy feel.[13][14] This "silky" or "velvety" sensation is highly valued in skincare and makeup, as it improves the user experience without compromising performance.[11] It is often referred to as a "happy emollient" for the pleasant sensation it imparts.
Solubilizing and Dispersing Agent
This compound exhibits outstanding solubilizing capabilities, particularly for crystalline organic UV filters (e.g., Avobenzone, Oxybenzone) and pigments.[1][15] This property is critical in:
-
Sun Care: Preventing the recrystallization of UV filters, which ensures uniform protection and improves the stability and aesthetics of the sunscreen.
-
Color Cosmetics: Aiding in the uniform dispersion of pigments in foundations, concealers, and lipsticks, leading to better color payoff and a smoother application.
Applications
Its versatility makes it suitable for a wide array of personal care products:
-
Skin Care: Face creams, body lotions, serums, and cleansers.
-
Sun Care: Sunscreens and after-sun products.[16]
-
Color Cosmetics: Foundations, concealers, blushes, and lipsticks.[10]
-
Hair Care: Conditioners and styling aids to provide shine and a soft feel.[2][15]
-
Other: Antiperspirants, deodorants, and personal care wipes.
Experimental Characterization Protocols
To fully understand and leverage the properties of this compound in a formulation, a series of standardized characterization tests are employed.
Caption: Workflow for the comprehensive characterization of emollients.
Protocol 1: Measurement of Physicochemical Properties
This protocol outlines methods to quantify the physical attributes that define an emollient's performance.[14][17]
Objective: To determine the viscosity, spreadability, interfacial tension, and polarity of this compound.
Methodology:
-
Viscosity Measurement:
-
Spreadability Assessment:
-
Apparatus: Glass plate or artificial skin substrate (e.g., Vitro-Skin®), camera.
-
Procedure:
-
-
Interfacial Tension (IFT) Measurement:
-
Apparatus: Tensiometer with pendant drop configuration (e.g., DataPhysics OCA20).[14]
-
Procedure:
-
A droplet of water is suspended in a cuvette filled with this compound.
-
The instrument's software analyzes the shape of the droplet.
-
The IFT is calculated based on the droplet's curvature, which is influenced by the balance between gravity and surface tension. A lower IFT indicates greater ease of emulsification.[14]
-
-
-
Polarity (Permittivity) Measurement:
-
Apparatus: Dielectric constant meter.
-
Procedure: The permittivity of the pure substance is measured. This value indicates the polarity of the emollient; a higher permittivity suggests a more polar molecule with a greater affinity for water.[14]
-
Protocol 2: Sensory Panel Evaluation
Objective: To quantify the sensory experience of applying this compound to the skin.
Methodology:
-
Panel Selection: Recruit and train a panel of 10-15 assessors on the evaluation of cosmetic textures.
-
Application:
-
Apply a standardized amount of the neat emollient to a designated area on the panelists' volar forearms.[17]
-
Panelists spread the product until fully absorbed.
-
-
Evaluation:
-
Data Analysis: Analyze the averaged scores statistically to create a sensory profile of the emollient.
Safety and Toxicological Profile
This compound has been evaluated for safety by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetic formulations.[9] Studies and supplier data indicate a low potential for skin and eye irritation.[10][11] While it is a synthetic ingredient, it is generally well-tolerated and suitable for use even in products designed for sensitive skin.[11][15] As with any ingredient, there is a rare possibility of individual sensitivity, making patch testing advisable for susceptible individuals.[11]
Conclusion
This compound is a high-performance, multifunctional emollient that offers significant advantages in the formulation of cosmetic and topical drug delivery systems. Its well-defined chemical structure gives rise to a unique combination of desirable properties: a fast-spreading, non-greasy, and silky sensory profile, excellent emollience for skin barrier support, and powerful solubilizing capabilities for challenging ingredients like crystalline UV filters. The experimental protocols detailed herein provide a robust framework for formulators to characterize and optimize its use, ensuring the development of stable, effective, and aesthetically elegant products. Its favorable safety profile further solidifies its position as a valuable and reliable ingredient for the modern scientist and product developer.
References
- Ataman Kimya. (n.d.). This compound.
- INCI Beauty. (n.d.). This compound.
- SpecialChem. (2022, August 24). This compound (Emollient): Cosmetic Ingredient INCI.
- UPI. (n.d.). This compound Supplier | 111937-03-2.
- SincereSkin.lt. (n.d.). This compound.
- Tiiip. (2022, December 18). This compound.
- FDA Global Substance Registration System. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- Cosmetics Business. (2006, December 18). Novel methods for emollient characterization.
- PubChemLite. (n.d.). This compound (C18H36O2).
- Ecogolik. (n.d.). This compound.
- Ferwer. (n.d.). Information this compound, 2-propylheptyl acetanoate.
- The Good Scents Company. (n.d.). This compound, 868839-23-0.
- Surfactant Encyclopedia. (2013, April 12). This compound.
- Paula's Choice. (n.d.). What is this compound?.
- EWG Skin Deep. (n.d.). What is this compound.
- ResearchGate. (n.d.). The Influence of Emollients on Dermal and Transdermal Drug Delivery.
- Cosmetics & Toiletries. (n.d.). Pathways for Skin Penetration.
- Paula's Choice. (n.d.). This compound in Skin Care: What It Is & Is It Safe?.
- Wikidata. (n.d.). This compound.
- PubChem. (n.d.). 2-Propylheptyl octanoate.
- SkinEthix. (n.d.). This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability.
- PMC - NIH. (n.d.). Different types of emollient cream exhibit diverse physiological effects on the skin barrier in adults with atopic dermatitis.
- ChemicalBook. (n.d.). This compound.
- COSMILE Europe. (n.d.). This compound – Ingredient.
- ResearchGate. (n.d.). Sensory characterization of emollient.
- SkinSAFE. (n.d.). This compound Ingredient Allergy Safety Information.
- Cosmetics & Toiletries. (2013, May 31). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use.
- Oxford Academic. (n.d.). Emollient product design: objective measurements of formulation structure, texture and performance, and subjective assessments of user acceptability.
- INCIDecoder. (n.d.). This compound (Explained + Products).
Sources
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. ferwer.com [ferwer.com]
- 3. This compound [tiiips.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. incibeauty.com [incibeauty.com]
- 6. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound - Wikidata [wikidata.org]
- 9. paulaschoice.fr [paulaschoice.fr]
- 10. ewg.org [ewg.org]
- 11. sincereskincare.com [sincereskincare.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 14. Novel methods for emollient characterization [cosmeticsbusiness.com]
- 15. skinethix.com [skinethix.com]
- 16. specialchem.com [specialchem.com]
- 17. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Propylheptyl Caprylate: A Guide to Synthesis Pathways and Mechanistic Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propylheptyl caprylate (C18H36O2) has emerged as a critical emollient in the cosmetic and pharmaceutical industries, prized for its rapid spreadability, non-greasy feel, and exceptional ability to solubilize crystalline UV filters and pigments.[1][2][3] This guide provides an in-depth exploration of the primary synthesis pathways for this branched-chain ester. We will dissect the core mechanisms of chemical and enzymatic routes, offering field-proven insights into catalyst selection, reaction kinetics, and process optimization. Detailed experimental protocols and mechanistic diagrams are provided to serve as a self-validating resource for researchers and development professionals aiming to master the synthesis of this high-performance ester.
Introduction: The Molecular and Functional Profile of this compound
This compound, systematically known as 2-propylheptyl octanoate, is the ester formed from caprylic acid (a medium-chain fatty acid) and 2-propylheptanol (a branched-chain alcohol).[4][5] Its molecular structure results in a clear, colorless, and nearly odorless oily liquid with a unique sensory profile that leaves a silky, soft after-feel on the skin.[1]
Key Physicochemical and Functional Properties:
| Property | Description | Relevance in Formulation |
| Molecular Formula | C18H36O2[6] | Governs its non-polar nature and emollient properties. |
| Molecular Weight | ~284.48 g/mol [6][7] | Influences viscosity and skin feel. |
| Appearance | Clear, colorless oily liquid[1] | Aesthetically suitable for a wide range of cosmetic bases. |
| Primary Function | Emollient, Skin Conditioning Agent[5] | Softens and soothes the skin, preventing moisture loss. |
| Key Advantage | Fast-spreading, non-greasy feel[2] | Desirable for lightweight creams, lotions, and sunscreens. |
| Solubilizing Power | Excellent solvent for crystalline UV filters and pigments.[3] | Critical for achieving high SPF values and uniform color in sun care and decorative cosmetics. |
| Other Functions | Dispersing agent, emulsion stabilizer, lubricant.[1][6] | Adds to its versatility in complex formulations. |
The synthesis of this compound is primarily achieved through two major pathways: direct chemical esterification and enzyme-catalyzed biocatalysis. A third, less direct route via transesterification is also mechanistically possible. This guide will focus on the two primary methods, providing the foundational knowledge required for efficient and controlled production.
Pathway I: Direct Chemical Esterification (Fischer-Speier Esterification)
Direct esterification is the most conventional and industrially robust method for producing esters. It involves the reaction of a carboxylic acid (caprylic acid) with an alcohol (2-propylheptanol) in the presence of an acid catalyst.
The Underlying Mechanism
The reaction follows the Fischer-Speier mechanism, a reversible, acid-catalyzed nucleophilic acyl substitution. The key to driving this reaction to completion is the continuous removal of the water byproduct, which shifts the chemical equilibrium toward the product side, in accordance with Le Châtelier's principle.[8][9]
The mechanism proceeds through several critical steps:
-
Protonation of the Carbonyl: The acid catalyst (H+) protonates the carbonyl oxygen of caprylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-propylheptanol attacks the activated carbonyl carbon.
-
Formation of a Tetrahedral Intermediate: This attack results in a positively charged tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation: The final step involves the deprotonation of the resulting protonated ester to regenerate the acid catalyst and yield the final product, this compound.
Optimizing Biocatalysis: Key Parameters
Achieving high conversion rates in enzymatic synthesis requires careful control of several parameters. [10] Table of Optimization Parameters for Enzymatic Synthesis:
| Parameter | Typical Range | Rationale & Causality |
| Temperature | 40 - 70°C | Balances increased reaction kinetics with the risk of thermal denaturation of the enzyme above 60-80°C. [10] |
| Substrate Molar Ratio | 1:1 to 1:3 (Acid:Alcohol) | A slight excess of alcohol can improve conversion, but a large excess may cause enzyme inhibition. [11] |
| Enzyme Loading | 1 - 10% (w/w of substrates) | Higher loading increases the reaction rate but also the cost. Optimization is key for process economics. |
| Water Activity | < 0.1 | Crucial for shifting the equilibrium towards synthesis rather than hydrolysis. Often controlled by vacuum or using molecular sieves. [12] |
| Reaction Medium | Solvent-free or non-polar organic solvent | Solvent-free systems are preferred for green chemistry principles. If a solvent is used, it should be non-polar to avoid stripping essential water from the enzyme's hydration layer. [13] |
Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol outlines a solvent-free synthesis, representing a modern, green chemistry approach.
Materials:
-
Caprylic Acid (Octanoic Acid), >99% purity
-
2-Propylheptanol, >98% purity
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Molecular sieves (3Å or 4Å), activated
-
Glass reactor with overhead stirrer, heating mantle/water bath, vacuum connection.
Methodology:
-
Reactor Setup: Place a 250 mL glass reactor in a temperature-controlled water bath or on a heating mantle. Equip it with an overhead mechanical stirrer for efficient mixing of the viscous medium.
-
Charging Reactants: Add caprylic acid (e.g., 0.5 mol) and 2-propylheptanol (e.g., 0.5 mol, equimolar ratio) to the reactor.
-
Pre-heating and Mixing: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60°C).
-
Enzyme Addition: Once the temperature is stable, add the immobilized lipase (e.g., 5% w/w) and molecular sieves (e.g., 10% w/w) to the mixture.
-
Causality: Adding the enzyme to a pre-heated mixture ensures the reaction starts under optimal thermal conditions. Molecular sieves act as a desiccant, actively removing the water byproduct to drive the reaction forward. [12]5. Reaction Execution: Maintain the temperature and stirring for the duration of the reaction (typically 8-24 hours). The reaction can be performed under a slight vacuum to further aid in water removal. Progress can be monitored by taking small aliquots over time and analyzing the acid value via titration.
-
-
Enzyme Recovery: Upon completion, the immobilized enzyme can be easily recovered by simple filtration. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and reused for subsequent batches.
-
Product Purification: The filtered product is typically of high purity. If necessary, any unreacted starting materials can be removed by vacuum distillation.
-
Characterization: Confirm product identity and purity via standard analytical methods (FTIR, NMR, Gas Chromatography).
Concluding Remarks for the Development Professional
The synthesis of this compound can be approached through robust chemical methods or elegant biocatalytic routes.
-
Direct chemical esterification remains a cost-effective and rapid method for large-scale production, with the choice between homogeneous and heterogeneous catalysts being a key process decision impacting both reactor materials and downstream purification efforts.
-
Enzymatic synthesis , while potentially slower and involving a higher initial catalyst cost, offers unparalleled selectivity, milder operating conditions, and a significantly greener footprint. The ease of catalyst recovery and the high purity of the resulting product make it an increasingly attractive option, especially for high-value cosmetic and pharmaceutical applications where process purity and sustainability are paramount.
The selection of the optimal pathway depends on a thorough analysis of scale, capital cost, purity requirements, and corporate sustainability goals. The protocols and mechanistic insights provided in this guide offer a solid foundation for making that strategic decision.
References
- This compound.
- What is Propylheptyl Capryl
- Propylheptyl capryl
- Propylheptyl Capryl
- Information this compound, 2-propylheptyl acetano
- Propylheptyl capryl
- This compound | Korėjietiška kosmetika. SincereSkin.lt - Korean cosmetics.
- This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. SkinEthix.
- PROPYLHEPTYL CAPRYL
- PROPYLHEPTYL CAPRYL
- Patent Application Publication (10) Pub. No.: US 2021/0299027 A1. Googleapis.com.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Esterification of caprylic acid with alcohol over nano-crystalline sulfated zirconia.
- Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI.
- Biodiesel production by direct esterification of fatty acids with propyl and butyl alcohols. Elsevier.
- Kinetics of the esterification reaction between caprylic acid and...
- Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC.
- Continuous Low Cost Transesterification Process for the Production of Coconut Biodiesel.
- Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol. MDPI.
- Biocatalysis: Enzymatic Synthesis for Industrial Applic
- Acid catalyzed transesterific
- Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterific
- Kinetics of the esterification reaction between caprylic acid and... PubMed.
- Kinetic model for the esterification of ethyl caproate for reaction optimization.
- Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters.
- Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil. PubMed.
- Advanced Transesterification Techniques in Biodiesel Production: Catalysts, Reactors & Efficiency 2025. Technoilogy.
- Process intensification of 2-ethylhexyl caprylate/caprate synthesis via a pulsed loop reactor: Multi-objective optimization.
- Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. NIH.
- Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. MDPI.
- Solvent-Free Lipase-Catalyzed Synthesis of Technical-Grade Sugar Esters and Evaluation of Their Physicochemical and Bioactive Properties. MDPI.
- Lipase-catalyzed polyester synthesis – A green polymer chemistry. PMC - NIH.
- Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates.
- Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Capryl
Sources
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 3. skinethix.com [skinethix.com]
- 4. ferwer.com [ferwer.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent-Free Lipase-Catalyzed Synthesis of Technical-Grade Sugar Esters and Evaluation of Their Physicochemical and Bioactive Properties | MDPI [mdpi.com]
Spectroscopic data for propylheptyl caprylate (NMR, IR, Mass Spec)
Abstract
Introduction to Propylheptyl Caprylate and its Spectroscopic Characterization
This compound, with the IUPAC name 2-propylheptyl octanoate, is a branched-chain fatty acid ester. Its molecular structure, consisting of an eight-carbon acyl chain (caprylate) and a ten-carbon branched alcohol moiety (2-propylheptanol), imparts desirable sensory and solubility properties, making it a valuable ingredient in topical formulations. Accurate and comprehensive characterization of this molecule is paramount for quality control, formulation development, and regulatory compliance.
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation patterns. This guide will delve into the predicted spectroscopic data for this compound across these three core techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, a complete picture of the molecule's connectivity can be assembled.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is based on the known chemical shifts of its constituent alcohol (2-propylheptanol) and carboxylic acid (caprylic acid), as well as general principles of ester chemistry[1][2][3]. The protons closest to the electron-withdrawing ester oxygen and carbonyl group will experience the most significant downfield shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| a (-CH₂-O-) | 4.05 - 4.15 | Doublet | 2H | Directly attached to the ester oxygen, resulting in a significant downfield shift. Split by the adjacent methine proton (h). |
| b (-C(=O)-CH₂-) | 2.20 - 2.30 | Triplet | 2H | Alpha to the carbonyl group, leading to a downfield shift. |
| c, d, e, f, g (-CH₂-) | 1.20 - 1.40 | Multiplet | 22H | Aliphatic protons in the interior of the fatty acid and alcohol chains, with overlapping signals. |
| h (-CH-) | 1.55 - 1.65 | Multiplet | 1H | Methine proton at the branch point of the alcohol moiety. |
| i (-CH₃) | 0.85 - 0.95 | Triplet | 9H | Terminal methyl groups of the fatty acid and alcohol chains. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester is the most deshielded and appears furthest downfield[2][4][5].
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| 1 (-C=O) | 173 - 175 | Carbonyl carbon of the ester functional group. |
| 2 (-CH₂-O-) | 65 - 70 | Carbon directly attached to the ester oxygen. |
| 3 (-CH-) | 35 - 40 | Methine carbon at the branch point of the alcohol moiety. |
| 4 (-C(=O)-CH₂-) | 30 - 35 | Carbon alpha to the carbonyl group. |
| 5-17 (-CH₂-) | 20 - 35 | Aliphatic carbons in the interior of the fatty acid and alcohol chains. |
| 18 (-CH₃) | 10 - 15 | Terminal methyl carbons. |
Experimental Protocol for NMR Spectroscopy
A standard approach for acquiring NMR spectra of this compound would involve dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), and acquiring data on a 400 MHz or higher field NMR spectrometer.
Workflow for NMR Analysis:
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of an ester is characterized by strong absorptions corresponding to the C=O and C-O stretching vibrations[6][7][8][9][10].
Predicted IR Absorption Bands
For this compound, the following key absorption bands are predicted:
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 2850 - 3000 | Strong | C-H stretch | Aliphatic C-H bonds in the alkyl chains. |
| 1735 - 1750 | Strong | C=O stretch | Characteristic stretching vibration of the ester carbonyl group. |
| 1150 - 1250 | Strong | C-O stretch | Asymmetric stretching of the ester C-O-C bond. |
| 1000 - 1100 | Medium | C-O stretch | Symmetric stretching of the ester C-O-C bond. |
Experimental Protocol for IR Spectroscopy
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the liquid sample is placed directly on the ATR crystal for analysis.
Workflow for IR Analysis:
Caption: Workflow for IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound (C₁₈H₃₆O₂), the expected exact mass is approximately 284.2715 g/mol [11].
Predicted Fragmentation Pattern
Upon ionization in a mass spectrometer (e.g., by electron ionization), this compound is expected to undergo characteristic fragmentation patterns observed for branched-chain fatty acid esters[12][13][14][15].
Key Predicted Fragments:
-
Molecular Ion (M⁺): A peak corresponding to the intact molecule at m/z 284.
-
Loss of the Alkoxy Group: Cleavage of the C-O bond can lead to the formation of an acylium ion from the caprylate portion.
-
Cleavage at the Branch Point: Fragmentation at the 2-propylheptyl branch point is expected, leading to characteristic losses.
-
McLafferty Rearrangement: A common rearrangement for esters that can provide structural information.
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Identity | Rationale |
| 284 | [M]⁺ | Molecular ion. |
| 143 | [CH₃(CH₂)₆CO]⁺ | Acylium ion from the caprylate moiety. |
| 141 | [C₁₀H₂₁]⁺ | Cation from the 2-propylheptyl moiety. |
Experimental Protocol for Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing this compound. The sample would be injected into a gas chromatograph for separation, and the eluting compound would be introduced into the mass spectrometer for ionization and detection.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS Analysis.
Conclusion
This technical guide has presented a detailed, predicted spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The predicted NMR, IR, and MS data provide a comprehensive characterization of this important cosmetic and pharmaceutical ingredient. The outlined experimental workflows offer a practical guide for researchers seeking to obtain and interpret spectroscopic data for this and similar molecules. While the data presented here is predictive, it provides a robust framework for the identification and structural elucidation of this compound, ensuring its quality and proper application in various formulations.
References
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000482). Retrieved from [Link]
- Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(7), 1205–1213.
- Yang, S., et al. (2019). Structural Identification of Monounsaturated Branched Chain Fatty Acid Methyl Esters by Combination of Electron Ionization and Covalent Adduct Chemical Ionization Tandem Mass Spectrometry. Analytical Chemistry, 91(23), 15148-15155.
-
Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of caprylic acid–isoleucine–leucine–aspartic acid amide.... Retrieved from [Link]
-
J-Stage. (n.d.). Characterisation of four alkyl-branched fatty acids as methyl, ethyl, propyl and butyl esters using gas. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. Retrieved from [Link]
-
ACS Publications. (n.d.). The Infrared Absorption Spectra of Saturated Fatty Acids and Esters1. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0068006). Retrieved from [Link]
-
PubChem. (n.d.). 2-Propyl-1-heptanol. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 9-ethoxy-10-hydroxy-octadecanoic ethyl ester (oleic acid ester). Retrieved from [Link]
-
PubChem. (n.d.). Octanoic Acid. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE EFFECTS OF CHAIN LENGTH ON THE INFRARED SPECTRA OF FATTY ACIDS AND METHYL ESTERS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). THE EFFECTS OF CHAIN LENGTH ON THE INFRARED SPECTRA OF FATTY ACIDS AND METHYL ESTERS. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propylheptyl octanoate. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-Propylheptyl octanoate. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Propylheptanol. Retrieved from [Link]
-
PubChem. (n.d.). Heptyl octanoate. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-propylheptyl octanoate | CAS#:868839-23-0. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000042). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
NIST. (n.d.). 1-Heptanol, 2-propyl-. Retrieved from [Link]
-
Chemsrc. (n.d.). Octanoic acid-13C | CAS#:59669-16-8. Retrieved from [Link]
Sources
- 1. 2-Propyl-1-heptanol | C10H22O | CID 24847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Octanoic acid(124-07-2) 1H NMR spectrum [chemicalbook.com]
- 4. Octanoic acid(124-07-2) 13C NMR [m.chemicalbook.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. THE EFFECTS OF CHAIN LENGTH ON THE INFRARED SPECTRA OF FATTY ACIDS AND METHYL ESTERS | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. 2-Propylheptyl octanoate | C18H36O2 | CID 11855339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Propylheptyl Caprylate: A Technical Guide for Advanced Formulation
An In-depth Exploration of a Multifunctional Ester for Cosmetic and Pharmaceutical Applications
Abstract
Propylheptyl Caprylate, a branched chain emollient ester, has emerged as a versatile ingredient in the formulation of advanced personal care and topical therapeutic products. Its unique sensory profile, characterized by rapid spreading and a non-greasy, silky after-feel, positions it as a compelling alternative to silicones.[1] Beyond its aesthetic benefits, this compound demonstrates exceptional functionality as a solubilizing agent for crystalline UV filters and as a dispersing agent, enhancing the stability and performance of a wide range of formulations. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis, and mechanisms of action. It further details its applications in both cosmetic and pharmaceutical contexts, with a particular focus on its potential role in topical drug delivery and its purported anti-inflammatory properties. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the creation of innovative and efficacious topical products.
Chemical Identity and Properties
This compound is the ester formed from the reaction of caprylic acid (octanoic acid) and 2-propylheptanol.[2] Its branched alkyl chain is a key structural feature that dictates its distinctive physical properties and performance characteristics.
| Property | Value | Reference |
| CAS Number | 868839-23-0 | |
| Molecular Formula | C18H36O2 | |
| Molecular Weight | 284.48 g/mol | [3] |
| Appearance | Clear, colorless, almost odorless oily liquid | [1] |
| Solubility | Insoluble in water | |
| Saponification Value | 190-205 mg KOH/g | [1] |
| Cloud Point | ≤ -20°C | [1] |
| Stability | Stable under normal conditions; susceptible to hydrolysis under strong acidic or alkaline conditions. |
Synthesis of this compound
The industrial synthesis of this compound is achieved through the esterification of caprylic acid with 2-propylheptanol. This reaction is typically catalyzed by an acid catalyst and driven to completion by the removal of water, a byproduct of the reaction.
Reaction Scheme:
Caption: General synthesis of this compound.
Exemplary Synthesis Protocol:
While specific industrial processes are proprietary, a general laboratory-scale synthesis can be outlined based on standard esterification procedures.
-
Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reactants: Equimolar amounts of caprylic acid and 2-propylheptanol are added to the flask. A suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.5-1.0 mol%) is also introduced. A solvent that forms an azeotrope with water, such as toluene, is added to facilitate water removal.
-
Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by analyzing samples using techniques like Thin Layer Chromatography (TLC) or by determining the acid value of the reaction mixture.[4]
-
Work-up and Purification: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude this compound can be further purified by vacuum distillation to achieve high purity.
Mechanism of Action and Functional Benefits
Emolliency and Sensory Profile
This compound's primary function in topical formulations is as an emollient, where it imparts a soft, smooth, and pliable appearance to the skin.[2] Its mechanism of action is rooted in its ability to remain on the skin's surface and within the stratum corneum, acting as a lubricant.[5]
The branched structure of the 2-propylheptyl alcohol moiety is crucial to its sensory characteristics. Unlike linear esters of similar molecular weight, which can feel heavier or greasier, the branched structure of this compound hinders close packing of the molecules. This results in a lower viscosity and enhanced spreadability, leading to a light, silky, and non-greasy skin feel, often described as a "happy emollient."[1][6] This rapid spreading and pleasant after-feel make it an excellent substitute for volatile silicones in cosmetic formulations.[6]
Caption: Impact of branched structure on emollient properties.
Solubilization of Crystalline UV Filters
A significant application for this compound, particularly relevant to drug development and OTC products, is its exceptional ability to dissolve solid, crystalline organic UV filters. Many highly effective UV absorbers, such as oxybenzone and avobenzone, are crystalline solids with limited solubility in common cosmetic oils.
The efficacy of a sunscreen is highly dependent on the complete solubilization of these filters within the formulation. If the filters recrystallize, the product's protective capacity is severely compromised, leading to a loss of SPF and broad-spectrum protection. This compound acts as a potent solvent, preventing this recrystallization and ensuring the uniform distribution of UV absorbers on the skin, thereby optimizing photoprotection.[7] While the exact mechanism is complex, it is related to the ester's polarity and its molecular structure, which can effectively interact with and solvate the crystalline lattice of the UV filter molecules.[8]
Applications in Drug Development and Therapeutics
While widely used in cosmetics, this compound holds promise for pharmaceutical applications, primarily in topical drug delivery systems.
Vehicle for Topical Drug Delivery
The properties that make this compound an excellent emollient also make it a suitable vehicle for the delivery of active pharmaceutical ingredients (APIs) to the skin. Its ability to improve the sensory feel of a formulation can enhance patient compliance, a critical factor in the treatment of chronic dermatological conditions.
Furthermore, as a component of the formulation's oil phase, it can influence the partitioning of a drug from the vehicle into the stratum corneum. For lipophilic APIs, this compound can act as a reservoir, modulating the drug's release and penetration into the skin. Its branched structure may also transiently disrupt the highly ordered lipid lamellae of the stratum corneum, potentially enhancing the permeation of certain APIs.[9]
Potential Anti-inflammatory and Skin Health Benefits
Analytical Methodologies
Quality control and characterization of this compound in raw material and finished product are essential. Standard chromatographic techniques are typically employed.
Exemplary Gas Chromatography (GC) Protocol for Purity Assessment
This protocol is a general guideline for the analysis of fatty acid esters and would require optimization for this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A nonpolar capillary column (e.g., VF-1ms, 2.2 m x 0.25 µm x 0.25 µm) is suitable for separating esters based on boiling point.[12]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.
-
Temperature Program:
-
Initial Oven Temperature: 50°C (hold for 1 min).
-
Ramp 1: Increase to 180°C at 15°C/min.
-
Ramp 2: Increase to 230°C at 7°C/min.
-
Ramp 3: Increase to 340°C at 30°C/min.[12]
-
-
Injector and Detector Temperature: 240°C and 250°C, respectively.[12]
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or heptane). An internal standard can be used for quantitative analysis.
-
Analysis: The retention time of the main peak corresponding to this compound is used for identification, and the peak area is used to determine purity relative to other components.
Exemplary High-Performance Liquid Chromatography (HPLC) Method
HPLC can also be used, particularly for analyzing the compound in complex matrices like finished formulations. Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be necessary.
-
Instrumentation: HPLC system with a suitable detector (e.g., UV at 210 nm).
-
Column: A reverse-phase C8 or C18 column (e.g., Eclipse XDB-C8, 150 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of acetonitrile and water, run in an isocratic or gradient mode.[13][14]
-
Flow Rate: Approximately 1.0 mL/min.[13]
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent. For formulation analysis, an extraction step may be required to isolate the lipid-soluble components.
Safety and Regulatory Status
This compound was deemed safe for use in cosmetics by the Cosmetic Ingredient Review (CIR) Expert Panel in 2015.[15] It is generally considered non-irritating and non-sensitizing at typical use concentrations. However, as with most cosmetic ingredients, it is recommended to conduct appropriate safety testing for new formulations.
Conclusion
This compound is a high-performance, multifunctional ester with significant utility for formulators in the cosmetic and pharmaceutical industries. Its defining characteristic—a light, silky, and fast-spreading sensory profile—makes it an ideal emollient and a viable alternative to silicones. For drug development professionals, its exceptional ability to solubilize crystalline UV filters is of paramount importance for creating stable and effective sunscreen and photoprotection products. While its potential as a drug delivery vehicle and as a direct anti-inflammatory agent warrants further investigation, its established safety profile and versatile formulating properties secure its place as a valuable tool in the development of sophisticated topical products.
References
-
AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
-
Han, J., & Ryu, H. (2018). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 59(1), 1-6. Retrieved from [Link]
-
Ratnayake, W. M. N., & Ackman, R. G. (2007). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL, 90(5), 1357–1371. Retrieved from [Link]
-
UL Prospector. (n.d.). Cetiol® Sensoft. Retrieved from [Link]
-
Zielinska, A., & Nowak, I. (2017). Natural or Synthetic Emollients? Physicochemical Properties of Body Oils in Relation to Selected Parameters of Epidermal Barrier Function. Cosmetics, 4(1), 1. Retrieved from [Link]
-
de Oliveira, D., de Oliveira, A. M., & de Castro, H. F. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 28(12), 2339-2346. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Kilpatrick, A. (2006, December 18). Novel methods for emollient characterization. Cosmetics Business. Retrieved from [Link]
-
COSMILE Europe. (n.d.). This compound. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is this compound?. Retrieved from [Link]
-
NASA SeaBASS. (2017, June 12). High Performance Liquid Chromatography (HPLC) Method Summary. Retrieved from [Link]
-
Innovacos. (n.d.). Formulation Guide. Retrieved from [Link]
-
Panchagnula, R., & Ritschel, W. A. (1991). Mechanistic studies of branched-chain alkanols as skin permeation enhancers. Journal of Pharmaceutical Sciences, 80(10), 987-991. Retrieved from [Link]
-
Paula's Choice. (n.d.). This compound in Skin Care: What It Is & Is It Safe?. Retrieved from [Link]
-
Palombella, V. J., Rando, O. J., Goldberg, A. L., & Maniatis, T. (1994). Proteasome inhibition: a new anti-inflammatory strategy. Cell, 78(5), 773-785. Retrieved from [Link]
-
Aston Chemicals. (2017, November). The link between function and structure of esters. Personal Care Europe, 60-63. Retrieved from [Link]
-
Sharma, G., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 14(3), 555. Retrieved from [Link]
-
Baki, G. (2017, February 3). An Overview of Emollient Technology. UL Prospector. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification reaction for synthesis of propyl caprate using biocatalyst. Retrieved from [Link]
-
Buanz, A., et al. (2022). Effects of Structure on the Solubility of UV Filters. Cosmetics, 9(3), 60. Retrieved from [Link]
-
Buanz, A., et al. (2022). Effects of Structure on the Solubility of UV Filters. MDPI. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effect of emollients on UV filter absorbance and sunscreen efficiency. Retrieved from [Link]
-
Rojas, J., et al. (2009). Development and validation of a reverse phase HPLC method for the determination of caprylic acid in formulations of therapeutic immunoglobulins and its application to antivenom production. Biologicals, 37(4), 230-234. Retrieved from [Link]
-
Elliott, P. J., & Ross, J. S. (2001). Proteasome inhibitors: from in vitro uses to clinical trials. Journal of Molecular Medicine, 79(11), 614-624. Retrieved from [Link]
-
Gattefossé. (n.d.). Safe and efficient skin drug delivery. Retrieved from [Link]
-
Janković, M., et al. (2022). Development of Improved High-Performance Liquid Chromatography Method for the Determination of Residual Caprylic Acid in Formulations of Human Immunoglobulins. Molecules, 27(5), 1693. Retrieved from [Link]
-
ResearchGate. (2025, June 20). Detection of Sodium Caprylate in Human Serum Albumin by Precolumn Derivation Reversed Phase High Performance Liquid Chromatography. Retrieved from [Link]
-
Food Science and Technology. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. Retrieved from [Link]
-
Cell Chemical Biology. (2023, July 19). Endogenous anti-tumorigenic nitro-fatty acids inhibit the ubiquitin-proteasome system by directly targeting the 26S proteasome. Retrieved from [Link]
-
Tintoll. (n.d.). Organic UV Filters: Key Components in Protective Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystallization purification of phytosterol esters for food industry application. Retrieved from [Link]
- Google Patents. (n.d.). Methods for the preparation of propylene glycol fatty acid esters.
-
MDPI. (n.d.). Recent Advances in In Vitro and In Vivo Studies of Antioxidant, ACE-Inhibitory and Anti-Inflammatory Peptides from Legume Protein Hydrolysates. Retrieved from [Link]
-
PubMed. (2013). Inhibition of titanium particle-induced inflammation by the proteasome inhibitor bortezomib in murine macrophage-like RAW 264.7 cells. Retrieved from [Link]
Sources
- 1. ulprospector.com [ulprospector.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mechanistic studies of branched-chain alkanols as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteasome inhibition: a new anti-inflammatory strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of titanium particle-induced inflammation by the proteasome inhibitor bortezomib in murine macrophage-like RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Development and validation of a reverse phase HPLC method for the determination of caprylic acid in formulations of therapeutic immunoglobulins and its application to antivenom production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. paulaschoice.fr [paulaschoice.fr]
An In-depth Technical Guide to the Solubility of Propylheptyl Caprylate in Organic Solvents
Foreword: Navigating the Formulation Landscape with Propylheptyl Caprylate
This compound, the ester of 2-propylheptanol and caprylic acid, has emerged as a cornerstone emollient and solvent in modern drug development and cosmetic science.[1] Its unique sensory profile—a fast-spreading, non-greasy, and silky feel—coupled with its excellent solubilizing power for active pharmaceutical ingredients (APIs) and UV filters, makes it a highly sought-after excipient.[2][3] For the formulation scientist, understanding the solubility characteristics of this versatile ester is not merely a matter of academic interest; it is a critical prerequisite for developing stable, efficacious, and aesthetically pleasing topical and transdermal delivery systems.
Physicochemical Profile of this compound
A thorough understanding of a molecule's properties is the first step in predicting its interactions with various solvents.
-
Chemical Name: 2-propylheptyl octanoate[2]
-
CAS Number: 868839-23-0
-
Molecular Formula: C₁₈H₃₆O₂[2]
-
Molecular Weight: 284.48 g/mol [4]
-
Appearance: Clear, colorless, and nearly odorless oily liquid.
-
Key Structural Features: this compound is a long-chain branched ester. It possesses a non-polar alkyl backbone and an ester functional group that introduces a degree of polarity. However, the large, non-polar hydrocarbon portion of the molecule dominates its overall character, rendering it a predominantly non-polar substance. This structure is key to its low viscosity and high spreadability on the skin.
Theoretical Framework for Solubility
The age-old axiom of "like dissolves like" serves as our guiding principle. A solute will dissolve best in a solvent that has a similar polarity or, more comprehensively, similar intermolecular forces.
The Role of Intermolecular Forces
The solubility of this compound is governed by the balance of van der Waals forces (specifically, London dispersion forces), dipole-dipole interactions, and the potential for hydrogen bonding.
-
This compound: As a large ester, its primary intermolecular forces are London dispersion forces. The ester group (-COO-) creates a dipole moment, allowing for dipole-dipole interactions, but these are significantly weaker than the dispersion forces due to the size of the alkyl chains. It can act as a hydrogen bond acceptor at its oxygen atoms but cannot donate a hydrogen bond.[5][6]
-
Solvents:
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through dispersion forces. We can predict excellent solubility of this compound in these solvents due to the similarity in intermolecular forces.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but do not have a hydrogen atom bonded to a highly electronegative atom. This compound is expected to be soluble in these solvents, as both molecules exhibit dispersion forces and dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): These solvents can engage in hydrogen bonding. While this compound can accept hydrogen bonds, its large non-polar structure will limit its miscibility with highly polar, hydrogen-bonding dominant solvents like water.[5] Its solubility will be higher in alcohols with longer alkyl chains (e.g., butanol) compared to those with shorter chains (e.g., methanol).
-
Hansen Solubility Parameters (HSP): A Predictive Tool
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool.[7] It deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values (a small "distance" between them in 3D Hansen space) are likely to be miscible. While experimentally determined HSP values for this compound are not published, they can be estimated using group contribution methods.[8][9] Based on its structure (a C8 ester of a C10 alcohol), it would be expected to have a high δD value and relatively low δP and δH values. Consequently, it will be most soluble in solvents with a similar HSP profile.
Qualitative Solubility of this compound
Based on the theoretical principles discussed, the following table provides an estimated qualitative solubility for this compound in various common organic solvents. This table should be used as a starting point for formulation development, to be confirmed by experimental determination.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | n-Hexane, Cyclohexane | Very High / Miscible | "Like dissolves like"; both solute and solvent are dominated by London dispersion forces. |
| Aromatic | Toluene, Xylene | Very High / Miscible | Strong dispersion forces and similar overall polarity. |
| Halogenated | Dichloromethane | High | Good balance of dispersion forces and moderate polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for many esters due to a good balance of polarity and non-polar character. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polarity of the ketone may slightly reduce solubility compared to non-polar solvents, but miscibility is still expected to be high. |
| Esters | Ethyl Acetate | Very High / Miscible | Structural similarity leads to excellent miscibility. |
| Alcohols (Short Chain) | Methanol, Ethanol | Low to Moderate | The strong hydrogen bonding network of the alcohol is disrupted by the large non-polar ester. Solubility increases as the alcohol's alkyl chain length increases. |
| Alcohols (Long Chain) | n-Butanol, Octanol | High | The longer alkyl chain of the alcohol makes it more "like" the non-polar this compound. |
| Glycols | Propylene Glycol | Low | The high density of hydrogen bond donors and acceptors in glycols makes them poor solvents for large, non-polar esters. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO) | Very Low | Significant mismatch in polarity and intermolecular forces. |
Experimental Determination of Solubility
Trustworthiness in science is built on verifiable data. The following protocol provides a robust, self-validating system for determining the solubility of this compound. This method is adapted from the principles outlined in standardized guidelines like the OECD Test Guideline 105 and ASTM E1148, but is tailored for organic solvents.[4][10][11][12]
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Protocol
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (purity >99%, confirmed by Gas Chromatography).
-
Selected organic solvents (analytical grade or higher).
-
Scintillation vials or flasks with PTFE-lined screw caps.
-
Calibrated positive displacement pipettes or analytical balance.
-
Thermostatically controlled shaker or orbital incubator.
-
Centrifuge.
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
-
Volumetric flasks and appropriate glassware.
Methodology:
-
Preparation of Solvent-Solute Mixtures:
-
To a series of vials (in triplicate for each solvent), add a precise volume or weight of the chosen organic solvent.
-
Add an excess amount of this compound to each vial. The presence of a distinct, separate phase of undissolved this compound after equilibration is crucial for ensuring saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the actual time should be determined by a preliminary experiment (see Step 3). The causality here is that equilibrium is a dynamic state where the rate of dissolution equals the rate of precipitation; insufficient time will lead to an underestimation of solubility.
-
-
Confirmation of Equilibrium (Self-Validating Step):
-
At set time points (e.g., 24, 36, and 48 hours), sample the mixtures.
-
Analyze the concentration of this compound in each sample.
-
Equilibrium is confirmed when consecutive measurements show no statistically significant change in concentration. This step is critical for ensuring the trustworthiness of the final result.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker. Allow them to stand undisturbed at the experimental temperature for at least one hour to allow coarse separation.
-
Centrifuge the vials at a high speed to ensure complete separation of the undissolved this compound from the saturated solvent phase. This is superior to filtration, which can lead to losses through adsorption or evaporation.
-
-
Sampling and Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a calibrated pipette or syringe.
-
Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Analyze the diluted sample using a validated GC or HPLC method to determine the precise concentration of this compound.
-
-
Calculation and Reporting:
-
Using the determined concentration and the dilution factor, calculate the solubility of this compound in the original solvent.
-
Report the results in appropriate units, such as grams per 100 mL of solvent (g/100mL) or weight/weight percentage (% w/w), and always specify the temperature.
-
Conclusion for the Formulation Scientist
This compound's favorable physicochemical properties establish it as a premier emollient and solvent. While a universal, quantitative solubility database is not yet established, this guide provides the necessary theoretical framework and a robust experimental protocol for the drug development professional. By understanding the principles of "like dissolves like," leveraging predictive tools like Hansen Solubility Parameters, and employing rigorous experimental techniques, researchers can confidently determine the solubility of this compound in their specific solvent systems. This knowledge is fundamental to de-risking formulation development, ensuring the stability and performance of the final product, and ultimately, accelerating the delivery of innovative therapeutic and cosmetic solutions to the market.
References
-
Ataman Kimya. This compound. [Link]
-
ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
-
Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Hansen, C. M. Hansen Solubility Parameters. [Link]
- Jayanthi, B. et al. (2017). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. International Journal of Pharmaceutical Sciences and Nanotechnology.
-
PubChem. 2-Propylheptyl octanoate. National Center for Biotechnology Information. [Link]
-
ResearchGate. HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. [Link]
-
Abbott, S. HSP Basics | Practical Solubility Science. [Link]
-
Nagwa. Lesson Explainer: Properties of Esters. [Link]
-
COSMILE Europe. This compound – Ingredient. [Link]
-
INCIDecoder. This compound (Explained + Products). [Link]
-
Chemistry LibreTexts. (2023). Properties of Esters. [Link]
Sources
- 1. medium.com [medium.com]
- 2. 2-Propylheptyl octanoate | C18H36O2 | CID 11855339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. store.astm.org [store.astm.org]
- 5. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. filab.fr [filab.fr]
- 12. oecd.org [oecd.org]
Introduction: Understanding the Molecular Architecture and its Implications
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Propylheptyl Octanoate
This guide provides a comprehensive technical overview of 2-propylheptyl octanoate, an ester of significant interest in various scientific and industrial fields. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties, analytical methodologies, synthesis, and potential applications of this branched-chain ester.
2-Propylheptyl octanoate (CAS RN: 868839-23-0) is the ester formed from the reaction of 2-propylheptanol and octanoic acid.[1] Its unique branched alkyl chain structure imparts specific physicochemical properties, such as a low freezing point, good thermal stability, and a distinct sensory profile, making it a versatile ingredient in cosmetics and potentially in pharmaceutical formulations.[1] Unlike its linear isomers, the branching in the alcohol moiety introduces steric hindrance that can influence its reactivity, viscosity, and solvent characteristics. This guide will explore these properties in detail, providing a foundational understanding for its application in research and development.
Physicochemical Properties: A Quantitative Overview
Table 1: Key Physicochemical Properties of 2-Propylheptyl Octanoate
| Property | Value (Predicted/Experimental) | Source |
| Molecular Formula | C₁₈H₃₆O₂ | [2][3] |
| Molecular Weight | 284.48 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic | [1] |
| Boiling Point | Not experimentally determined | [4] |
| Melting Point | Not experimentally determined | [4] |
| Density | Not experimentally determined | [4] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| logP (Octanol/Water) | 9 (Predicted) | [5] |
Note: The lack of extensive experimental data underscores the need for empirical validation for critical applications.
Synthesis of 2-Propylheptyl Octanoate via Fischer Esterification
The most common and industrially scalable method for synthesizing 2-propylheptyl octanoate is the Fischer esterification of 2-propylheptanol with octanoic acid, using an acid catalyst.[6][7] This reversible reaction is driven to completion by removing the water byproduct, often through azeotropic distillation.[6]
Reaction Mechanism and Rationale
The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of octanoic acid, enhancing its electrophilicity. The nucleophilic oxygen of 2-propylheptanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester. The use of an excess of one reactant or the removal of water shifts the equilibrium towards the product side, maximizing the yield.[6][7]
Step-by-Step Laboratory Synthesis Protocol
Materials:
-
Octanoic acid (1.0 eq)
-
2-Propylheptanol (1.5 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.5 mol%)
-
Toluene (as a solvent for azeotropic water removal)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add octanoic acid, 2-propylheptanol, and toluene.
-
Catalyst Addition: Slowly add the catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux and Water Removal: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected.[8]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted octanoic acid) and brine.[8]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude 2-propylheptyl octanoate can be purified by vacuum distillation to obtain the final product of high purity.
Caption: Workflow for the synthesis of 2-propylheptyl octanoate.
Analytical Characterization: Spectroscopic and Chromatographic Profiles
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (CDCl₃):
-
~4.0 ppm (d, 2H): Protons on the methylene group adjacent to the ester oxygen (-O-CH₂-). The doublet arises from coupling with the adjacent methine proton.
-
~2.3 ppm (t, 2H): Protons on the methylene group alpha to the carbonyl group (-C(=O)-CH₂-).
-
~1.6 ppm (m, 1H): Methine proton on the branched carbon of the alcohol moiety (-CH-).
-
~1.2-1.4 ppm (m, 22H): Overlapping signals from the numerous methylene groups in the octanoate and 2-propylheptyl chains.
-
~0.9 ppm (t, 9H): Overlapping signals from the three terminal methyl groups (-CH₃).
Predicted ¹³C NMR Spectrum (CDCl₃):
-
~174 ppm: Carbonyl carbon (-C=O).
-
~68 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-).
-
~38 ppm: Methine carbon of the 2-propylheptyl group.
-
~34 ppm: Methylene carbon alpha to the carbonyl group.
-
~22-32 ppm: Various methylene carbons in the alkyl chains.
-
~14 ppm: Terminal methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 2-propylheptyl octanoate is expected to show characteristic absorption bands for an aliphatic ester.[12][13][14]
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2950-2850 | C-H stretch (alkane) | Strong |
| 1750-1735 | C=O stretch (ester carbonyl) | Strong |
| 1470-1450 | C-H bend (alkane) | Medium |
| 1300-1000 | C-O stretch (ester) | Strong |
Mass Spectrometry (MS)
Under electron ionization (EI), 2-propylheptyl octanoate is expected to undergo characteristic fragmentation patterns, including McLafferty rearrangement and alpha-cleavage.[15][16][17]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z 284, though it may be of low intensity.
-
McLafferty Rearrangement: A prominent peak resulting from the rearrangement of the octanoate chain.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to acylium ions and fragments from the alcohol moiety.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for the separation and identification of 2-propylheptyl octanoate in complex mixtures.[18]
Hypothetical GC-MS Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
Caption: General workflow for GC-MS analysis.
Applications in Drug Development: A Prospective Outlook
While 2-propylheptyl octanoate is well-established in the cosmetics industry as an emollient, its properties suggest potential applications in drug development, particularly in topical and transdermal delivery systems.[1][5]
-
Vehicle for Lipophilic Drugs: Its non-polar, oily nature makes it a suitable solvent and vehicle for lipophilic active pharmaceutical ingredients (APIs) that have poor water solubility.[19]
-
Permeation Enhancer: As an ester, it may act as a permeation enhancer, facilitating the transport of APIs across the stratum corneum. The branched structure could disrupt the lipid lamellae of the skin more effectively than linear esters.
-
Emulsion Stabilizer: Its emulsifying properties could be beneficial in the formulation of creams and lotions, ensuring a stable and homogenous distribution of the API.[1]
-
Non-irritating and Safe Profile: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including propylheptyl caprylate, are safe for use in cosmetics when formulated to be non-irritating, suggesting a favorable preliminary safety profile for topical pharmaceutical applications.[2]
Further research is required to fully elucidate its potential in drug delivery, including studies on drug solubility, skin permeation kinetics, and formulation stability.
Safety and Toxicology
The available toxicological data for 2-propylheptyl octanoate is limited. However, it is considered to be of low acute toxicity via oral and dermal routes and is not a skin sensitizer.[5] It is also not considered to be mutagenic or genotoxic.[5] For comprehensive safety assessment in pharmaceutical applications, further studies on chronic toxicity, reproductive toxicity, and metabolism would be necessary.
Conclusion
2-Propylheptyl octanoate is a branched-chain ester with a unique set of physicochemical properties that make it a valuable compound in various applications. While its use in cosmetics is well-documented, its potential in drug development as a vehicle for lipophilic drugs and a permeation enhancer warrants further investigation. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists in the field. The development of a more complete experimental dataset for its physical and toxicological properties will be crucial for its broader adoption in pharmaceutical formulations.
References
- LabRulez GCMS. (n.d.). Analysis of Fatty Acid Methyl Ester C18 Isomers.
-
PubChem. (n.d.). 2-Propylheptyl octanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Determination of C18 Fatty Acids in Milk by GC-MS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. Retrieved from [Link]
- ScienceDirect. (2020). Food and Chemical Toxicology, 138, 111271.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). FULL PUBLIC REPORT Cetiol Sensoft.
-
ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. Retrieved from [Link]
- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Chemistry LibreTexts. (2023).
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
- PubMed. (2022). Development of branched polyphenolic poly(beta amino esters)
- CORE. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
- PubMed. (n.d.).
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
- Consumer Product Safety Commission. (2011). Toxicity review of di(2-propylheptyl)
- RSC Publishing. (n.d.). The DFT Approach to predict 13C NMR chemical shifts of hydrocarbon species adsorbed on Zn-modified zeolites.
- The University of Liverpool Repository. (n.d.).
- University of Wisconsin-Madison. (n.d.).
- OperaChem. (2024).
- YouTube. (2018).
-
Chemsrc. (n.d.). 2-propylheptyl octanoate | CAS#:868839-23-0. Retrieved from [Link]
- University of California, Davis. (n.d.). IR Absorption Table.
-
CAS Common Chemistry. (n.d.). 2-Propylheptyl octanoate. Retrieved from [Link]
- BenchChem. (n.d.).
- BenchChem. (n.d.).
-
ResearchGate. (n.d.). Mass spectra. a Obtained after derivatization of octanoate by.... Retrieved from [Link]
- The University of Liverpool Repository. (n.d.).
- PubMed. (n.d.). The role of branched polyesters and their modifications in the development of modern drug delivery vehicles.
- Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Thompson Rivers University. (n.d.).
-
Cheméo. (n.d.). Chemical Properties of 2-heptyl octanoate (CAS 55193-32-3). Retrieved from [Link]
- Edwin. (2019). 1H and 13 C NMR Chemical Shift Prediction Models.
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]
- ACS Publications. (2022).
- PubMed. (2019). Emerging frontiers of deep eutectic solvents in drug discovery and drug delivery systems.
Sources
- 1. CAS 868839-23-0: 2-Propylheptyl octanoate | CymitQuimica [cymitquimica.com]
- 2. 2-Propylheptyl octanoate | C18H36O2 | CID 11855339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 2-propylheptyl octanoate | CAS#:868839-23-0 | Chemsrc [chemsrc.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. athabascau.ca [athabascau.ca]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. spectroscopyasia.com [spectroscopyasia.com]
- 11. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Propylheptyl Caprylate: Synonyms, Properties, and Applications in Scientific Research and Development
This technical guide provides a comprehensive overview of propylheptyl caprylate, a versatile ester with growing interest in the pharmaceutical and cosmetic sciences. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its nomenclature, chemical properties, synthesis, analytical characterization, and current and potential applications.
Introduction: Understanding this compound
This compound is an ester formed from the reaction of caprylic acid (a medium-chain fatty acid) and 2-propylheptanol (a branched-chain alcohol).[1] It is a clear, colorless, and nearly odorless oily liquid.[2] Primarily utilized in the cosmetics industry as a fast-spreading emollient, it imparts a light, silky, and non-greasy feel to topical formulations.[3] Its favorable sensory profile, coupled with good solubilizing properties for active ingredients and UV filters, has made it a popular alternative to silicones in skincare and sun care products.[4][5]
Beyond its established role in cosmetics, the physicochemical properties of this compound suggest its potential as a valuable excipient in topical and transdermal drug delivery systems. Its ability to act as a solvent and potentially as a penetration enhancer warrants further investigation by pharmaceutical scientists.[6] This guide aims to consolidate the available technical information on this compound to support its evaluation in research and drug development.
Nomenclature and Identification
A clear understanding of the various names and identifiers for this compound is crucial for a comprehensive literature search and accurate material sourcing.
Synonyms and Alternative Names
This compound is known by several names in scientific literature, patents, and commercial products. The most common of these are listed below:
-
International Nomenclature of Cosmetic Ingredients (INCI): PROPYLHEPTYL CAPRYATE[7]
-
IUPAC Name: 2-propylheptyl octanoate[7]
-
Common Synonyms: 2-Propylheptyl caprylate, Propylheptyl octanoate[7]
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are used:
| Identifier | Value | Source |
| CAS Number | 868839-23-0 | [7] |
| EC Number | 617-930-3 | [7] |
| Molecular Formula | C₁₈H₃₆O₂ | [8] |
| Molecular Weight | 284.48 g/mol | [7] |
| InChIKey | WHBKVWBGTBULQY-UHFFFAOYSA-N | [7] |
| SMILES | CCCCCCCC(=O)OCC(CCC)CCCCC | [7] |
The relationship between these identifiers is illustrated in the diagram below:
Caption: Relationship between the common name, IUPAC name, INCI name, trade name, and key chemical identifiers for this compound.
Synthesis and Manufacturing
This compound is produced synthetically through the esterification of 2-propylheptanol with caprylic acid (octanoic acid).[1] This reaction can be catalyzed by an acid or carried out at high temperatures. An alternative laboratory-scale synthesis could involve the reaction of 2-propylheptanol with octanoyl chloride, which is often more rapid and proceeds under milder conditions.[2][9]
Representative Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound via the acylation of 2-propylheptanol with octanoyl chloride.
Caption: A representative workflow for the laboratory synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following is a representative, non-validated protocol for the synthesis of this compound based on standard esterification procedures.[2][9]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-propylheptanol (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of octanoyl chloride (1.1 eq) in anhydrous DCM to the cooled alcohol solution via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Analytical Characterization
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for an aliphatic ester. Key expected peaks include a strong C=O stretching vibration in the range of 1750-1735 cm⁻¹ and C-O stretching vibrations between 1300-1000 cm⁻¹.[13] The spectrum will also feature prominent C-H stretching and bending vibrations from the long alkyl chains.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide a detailed map of the proton environments. Key expected signals include a triplet around 4.0 ppm for the -O-CH₂- protons of the 2-propylheptyl group, a triplet around 2.3 ppm for the -C(=O)-CH₂- protons of the octanoate moiety, and a complex multiplet for the numerous -(CH₂)n- protons in the alkyl chains.[12][16] The terminal methyl groups will appear as triplets at approximately 0.9 ppm.[10]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon (C=O) in the range of 170-185 ppm.[17] The carbon of the -O-CH₂- group is expected around 60-70 ppm, while the carbons of the alkyl chains will appear in the upfield region (10-40 ppm).[17][18]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound would likely show fragmentation patterns characteristic of long-chain esters, including cleavage at the ester linkage and fragmentation along the alkyl chains.[19][20]
Chromatographic Analysis
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a suitable method for assessing the purity of this compound and for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a universal detector such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), can also be used for purity determination, as this compound lacks a strong UV chromophore.
Applications in Drug Development
While extensively used in cosmetics, the application of this compound in pharmaceutical formulations is an emerging area of interest. Its properties as a solvent and emollient suggest its potential use in topical and transdermal drug delivery systems.
Solvent for Active Pharmaceutical Ingredients (APIs)
This compound's non-polar nature makes it a good solvent for lipophilic APIs.[5] Its ability to dissolve crystalline UV filters in cosmetic formulations suggests it could similarly enhance the solubility of poorly water-soluble drugs in topical preparations, which is often a rate-limiting step for skin permeation.[4]
Potential as a Skin Penetration Enhancer
Esters of fatty acids are known to act as skin penetration enhancers.[21][22] They are thought to function by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of drugs through the skin barrier.[23][24] The branched alkyl chain of the 2-propylheptyl group in this compound may further enhance this effect by creating more disorder in the lipid lamellae. While specific studies quantifying the penetration-enhancing effect of this compound are lacking, its structural similarity to other known ester enhancers suggests it could be a valuable excipient for improving the dermal and transdermal delivery of APIs.
Formulation of Topical Drug Products
This compound's emollient properties can improve the feel and spreadability of topical formulations such as creams, lotions, and gels, which can enhance patient compliance.[25] Its compatibility with a wide range of other excipients and its hydrolytic stability make it a versatile ingredient for formulation development.[5] Patents for topical pharmaceutical compositions have included this compound as a potential component of the vehicle, highlighting its consideration in the field.[26]
Conclusion
This compound, identified by its IUPAC name 2-propylheptyl octanoate and commonly known by the trade name Cetiol® Sensoft, is a well-characterized cosmetic ingredient with significant potential for application in the pharmaceutical sciences. Its properties as a non-greasy emollient, a solvent for lipophilic compounds, and a potential skin penetration enhancer make it an attractive excipient for the development of novel topical and transdermal drug delivery systems. This technical guide has provided a consolidated overview of its nomenclature, synthesis, and analytical characterization to support further research and development in this area. Future studies should focus on quantitatively evaluating its penetration-enhancing capabilities for various APIs and exploring its use in advanced drug delivery platforms such as nanoemulsions and microemulsions.
References
-
UPI GLOBAL. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal. Accessed January 4, 2024. [Link]
- Google Patents. US10426743B2 - Topical pharmaceutical compositions. Accessed January 4, 2024.
-
ACS Publications. The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. Accessed January 4, 2024. [Link]
-
COSMILE Europe. This compound – Ingredient. Accessed January 4, 2024. [Link]
-
Canadian Science Publishing. THE EFFECTS OF CHAIN LENGTH ON THE INFRARED SPECTRA OF FATTY ACIDS AND METHYL ESTERS. Accessed January 4, 2024. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Accessed January 4, 2024. [Link]
-
Googleapis.com. ( 12 ) Patent Application Publication ( 10 ) Pub . No .: US 2021/0299027 A1 Si O. Accessed January 4, 2024. [Link]
-
AOCS. Alkyl Esters Other than Methyl. Accessed January 4, 2024. [Link]
-
Unknown Source. [No title provided]. Accessed January 4, 2024. [Link]
-
University of Calgary. Esters. Accessed January 4, 2024. [Link]
- Google Patents. US20220185759A1 - Processes for producing carboxylic acids. Accessed January 4, 2024.
-
Justia Patents. Topical formulations and methods. Accessed January 4, 2024. [Link]
-
Googleapis.com. TOPICAL SKIN CARE FORMULATION - European Patent Office - EP 2536418 B1. Accessed January 4, 2024. [Link]
-
PubChem. Heptyl octanoate. Accessed January 4, 2024. [Link]
-
MDPI. Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Accessed January 4, 2024. [Link]
- Google Patents. US9937225B2 - Topical formulations and uses thereof. Accessed January 4, 2024.
-
UL Prospector. Cetiol® Sensoft by BASF. Accessed January 4, 2024. [Link]
-
PubChem. 2-Propylheptyl octanoate. Accessed January 4, 2024. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Accessed January 4, 2024. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Potential Enhancers for Transdermal Drug Delivery: A Review. Accessed January 4, 2024. [Link]
-
ResearchGate. Mass spectra. a Obtained after derivatization of octanoate by... Accessed January 4, 2024. [Link]
-
NIH. Enhancement strategies for transdermal drug delivery systems: current trends and applications. Accessed January 4, 2024. [Link]
-
Brieflands. An Investigation into the Effect of Various Penetration Enhancers on Percutaneous Absorption of Piroxicam. Accessed January 4, 2024. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Accessed January 4, 2024. [Link]
-
YouTube. Esterification using Acid Chloride and Alcohol. Accessed January 4, 2024. [Link]
- Google Patents. EP2448907A2 - Novel esters, and use thereof. Accessed January 4, 2024.
-
NIH. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures. Accessed January 4, 2024. [Link]
-
BioResources. Cellulose esterification with octanoyl chloride and its application to films and aerogels. Accessed January 4, 2024. [Link]
-
ONdrugDelivery. SYNERGISING EXCIPIENTS TO BOOST SKIN DELIVERY. Accessed January 4, 2024. [Link]
-
ResearchGate. (PDF) Skin Penetration and Permeation Properties of Transcutol® in Complex Formulations. Accessed January 4, 2024. [Link]
-
Gattefossé. Selecting penetration enhancers, for transdermal delivery. Accessed January 4, 2024. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Role of Penetration Enhancers in Transdermal Drug Delivery System. Accessed January 4, 2024. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Accessed January 4, 2024. [Link]
-
NIH. Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. Accessed January 4, 2024. [Link]
-
Chemistry Stack Exchange. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Accessed January 4, 2024. [Link]
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Accessed January 4, 2024. [Link]
- Google Patents. EP0627412B1 - Process for the preparation of 2-cyanoacetoxypropionic acid esters. Accessed January 4, 2024.
- Google Patents. US3534088A - Synthesis of octyl esters and alcohols. Accessed January 4, 2024.
-
NIST WebBook. Octanoic acid, methyl ester. Accessed January 4, 2024. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. specialchem.com [specialchem.com]
- 4. care360.basf.com [care360.basf.com]
- 5. azelispc-us.com [azelispc-us.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Propylheptyl octanoate | C18H36O2 | CID 11855339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aocs.org [aocs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. Heptyl octanoate | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijbmsp.org [ijbmsp.org]
- 24. rjpdft.com [rjpdft.com]
- 25. azelispc-us.com [azelispc-us.com]
- 26. US10426743B2 - Topical pharmaceutical compositions - Google Patents [patents.google.com]
Health and safety data for propylheptyl caprylate in a laboratory setting
An In-Depth Technical Guide to the Health and Safety of Propylheptyl Caprylate in a Laboratory Setting
Introduction: Understanding this compound
This compound (CAS No. 868839-23-0) is a synthetic ester of caprylic acid and 2-propylheptanol.[1] It presents as a clear, colorless, and nearly odorless oily liquid. In industrial applications, particularly cosmetics and personal care, it is widely used as a fast-spreading emollient that imparts a smooth, silky feel to the skin.[2] Its functions also include serving as a dispersing agent, emulsion stabilizer, and an effective solvent, notably for crystalline UV filters used in sunscreen formulations.[3][4]
For researchers and drug development professionals, this compound may be encountered during the formulation of topical delivery systems, evaluation of excipients, or in the development of dermatological products. While generally considered to have a low hazard profile, a thorough understanding of its health and safety data is paramount to ensure safe handling and mitigate risks in a laboratory environment. This guide provides a comprehensive overview of its toxicological properties, exposure controls, and emergency procedures.
Hazard Identification and GHS Classification
The hazard classification for this compound can vary slightly between suppliers and regulatory interpretations. While some sources state no GHS classification is found[5], other safety data sheets provide specific warnings. For maximum safety in a laboratory setting, it is prudent to adhere to the more cautious classifications.
A Safety Data Sheet for a product containing 2-4% this compound provides a GHS classification of Acute Toxicity – Oral Category 5 and Eye Irritation – Category 2B, with the signal word "Warning"[6]. The corresponding hazard statements are "May be harmful if swallowed" and "Causes eye irritation"[6]. This aligns with findings from an Australian Industrial Chemicals Introduction Scheme report, which noted that based on animal studies, the chemical is considered to be slightly irritating to the eye[7].
Table 1: GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 5 | H303: May be harmful if swallowed |
| Serious Eye Damage/Eye Irritation | 2B | H320: Causes eye irritation |
Source: Synthesized from Bon Vital Safety Data Sheet[6]
It is noteworthy that the Environmental Working Group (EWG) rates this compound as having a low overall hazard, with low concerns for irritation[8]. However, the causality behind laboratory safety protocols demands that we prepare for the highest documented risk. Therefore, treating the substance as a potential eye irritant and mildly toxic if ingested is the most responsible approach.
Toxicological Profile: A Deeper Dive
Understanding the toxicological endpoints is critical for appreciating the rationale behind safety protocols. The available data indicates a low overall toxicity profile.
-
Acute Toxicity : Studies in rats show a low acute toxicity via both oral and dermal routes[7]. The No Observed Adverse Effect Level (NOAEL) in a 90-day repeated dose oral toxicity study in rats was established as ≥ 1000 mg/kg bw/day, which was the highest dose tested[7].
-
Skin Irritation and Sensitization : The chemical is not considered to be a skin sensitizer[7]. While one report suggests it could be a "mild irritant" under certain schemes, human patch tests showed no irritation effects[7]. Therefore, the risk of significant skin irritation is low, but prolonged or repeated contact should still be avoided as a matter of good laboratory practice.
-
Eye Irritation : As mentioned, animal studies indicate that this compound is slightly irritating to the eye[7]. This is the most significant direct hazard for laboratory personnel and directly informs the requirement for mandatory eye protection.
-
Mutagenicity and Genotoxicity : The substance was found to be negative in an Ames test and an in-vitro mammalian chromosome aberration test, indicating it is not considered to be mutagenic or genotoxic[7].
-
Carcinogenicity : this compound is not classified as a carcinogen by OSHA, IARC, or NTP[6].
Exposure Controls and Personal Protective Equipment (PPE)
Given the toxicological profile, the primary objective of exposure controls is to prevent eye contact and minimize skin contact and inhalation of any aerosols.
Engineering Controls
-
Ventilation : Handle this compound in a well-ventilated area. While it is not highly volatile, local exhaust ventilation or use within a chemical fume hood is recommended for procedures that could generate aerosols (e.g., heating, sonicating, or vigorous mixing)[9].
-
Eyewash Stations : Ensure a properly functioning eyewash station is readily accessible in the immediate work area[9].
Personal Protective Equipment (PPE)
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact[6][9]. This is a critical control measure due to its classification as an eye irritant.
-
Hand Protection : Wear protective gloves, such as standard nitrile gloves. Although not a significant skin irritant, gloves prevent dermal exposure and contamination of personal items. Gloves must be inspected before use and changed if contaminated[9][10].
-
Skin and Body Protection : A standard laboratory coat should be worn to protect against accidental splashes[9].
-
Respiratory Protection : Not typically required under normal conditions of use with adequate ventilation[6]. However, if aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Safe Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and ensure a safe laboratory environment.
-
Handling : Always wash hands thoroughly after handling the substance[6]. Avoid direct contact with skin and eyes. Prevent the formation of mists or aerosols[10].
-
Storage : Store in a cool, well-ventilated area[9]. Keep the container tightly closed and store away from heat, sparks, open flames, and hot surfaces[6].
-
Incompatible Materials : Avoid contact with strong oxidizing agents[11][12]. This compound is stable under normal conditions and does not present a significant reactivity hazard[6].
Emergency Procedures
A clear, self-validating system for emergency response is crucial. All personnel must be familiar with these protocols.
First Aid Measures
-
Eye Contact : Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so and continue rinsing for at least 15 minutes[6][9]. If eye irritation persists, seek medical advice/attention[6].
-
Skin Contact : Remove any contaminated clothing. Wash the affected area with plenty of soap and water[9][13]. If irritation occurs or persists, contact a physician[6].
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing[6]. If respiratory irritation or distress occurs, seek medical attention[9][13].
-
Ingestion : Do NOT induce vomiting[6]. Wash out the mouth with water and give copious amounts of water to drink[6][9]. Call a poison center or doctor if you feel unwell[6].
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use foam, carbon dioxide, or dry chemical extinguishers[6][9].
-
Specific Hazards : In combustion, the substance may emit toxic fumes of carbon monoxide and carbon dioxide[9][11].
-
Protective Equipment : Fire-fighters should wear self-contained breathing apparatus (SCBA) and full protective clothing[9].
Accidental Release Measures
-
Personal Precautions : Ventilate the spill area. Avoid breathing vapors. Wear appropriate PPE as detailed in Section 3[6].
-
Environmental Precautions : Prevent the substance from entering drains or surface water[6].
-
Cleanup Procedures : Contain the spill and collect it with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the material in a labeled, closable container for disposal according to local, state, and federal regulations[6][9].
Physicochemical and Disposal Considerations
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 868839-23-0[11] |
| Molecular Formula | C₁₈H₃₆O₂[11][14][15] |
| Molecular Weight | 284.48 g/mol [11][14] |
| Appearance | Clear, colorless oily liquid |
| Solubility in Water | Insoluble (0.004287 mg/L @ 25 °C est.)[5][11] |
| Stability | Stable under ordinary conditions of use and storage[6] |
Sources: Various as cited.
Ecotoxicity and Disposal
This compound is considered biodegradable[11]. However, due to its insolubility in water, it should not be flushed into surface water or sanitary sewer systems[6]. All waste material and contaminated absorbents should be disposed of in accordance with all applicable local, state, and federal regulations[6].
References
- Title: Safety Data Sheet - Bon Vital Source: Bon Vital URL
- Title: this compound, 868839-23-0 Source: The Good Scents Company URL
- Title: this compound - CymitQuimica Source: CymitQuimica URL
- Title: SAFETY DATA SHEET Source: Apollo Scientific URL
- Source: 表面活性剂百科 (Surfactant Encyclopedia)
- Title: 2-Propylheptyl octanoate | C18H36O2 | CID 11855339 Source: PubChem URL
- Source: Australian Industrial Chemicals Introduction Scheme (AICIS)
- Title: this compound Source: Ataman Kimya URL
- Title: What is this compound Source: EWG Skin Deep URL
- Title: this compound Ingredient Allergy Safety Information Source: SkinSAFE URL
- Title: What is this compound?
- Title: Amended Safety Assessment of Alkyl Esters as Used in Cosmetics Source: Cosmetic Ingredient Review URL
- Title: First Aid Procedures for Chemical Hazards Source: NIOSH - CDC URL
- Title: PROPYL CAPRYLATE - Safety Data Sheet Source: ChemicalBook URL
- Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL
- Source: Occupational Safety and Health Administration (OSHA)
- Source: Occupational Safety and Health Administration (OSHA)
- Source: Occupational Safety and Health Administration (OSHA)
- Title: What is this compound?
- Title: this compound (Explained + Products)
- Title: this compound – Ingredient Source: COSMILE Europe URL
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. paulaschoice.fr [paulaschoice.fr]
- 4. paulaschoice.it [paulaschoice.it]
- 5. This compound, 868839-23-0 [thegoodscentscompany.com]
- 6. bonvital.com [bonvital.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. ewg.org [ewg.org]
- 9. cn.canbipharm.com [cn.canbipharm.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. 2-Propylheptyl octanoate | C18H36O2 | CID 11855339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Environmental Fate and Biodegradability of Propylheptyl Caprylate
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the environmental fate and biodegradability of Propylheptyl Caprylate (CAS No. 868839-23-0), an emollient ester widely used in cosmetic and personal care products. An examination of its physicochemical properties reveals a compound with very slight water solubility and a high octanol-water partition coefficient (log Kow of 6), indicating a strong tendency to partition from the aqueous phase to soil and sediment.[1] While abiotic degradation pathways such as hydrolysis are not significant under typical environmental pH conditions, the primary determinant of its environmental persistence is biotic degradation.[1] this compound is classified as readily biodegradable, signifying that it is susceptible to rapid and ultimate degradation by environmental microorganisms.[1] This guide details the standardized methodologies, particularly the OECD 301B (CO₂ Evolution Test), used to establish this classification and elucidates the likely metabolic pathway involving enzymatic hydrolysis followed by the mineralization of its constituent alcohol and fatty acid. The combination of high sorption and ready biodegradability suggests a low potential for persistence and bioaccumulation in aquatic environments.
Introduction to this compound
This compound, the ester of 2-propylheptanol and caprylic acid, is a versatile ingredient in the cosmetic and pharmaceutical industries.[2] Chemically designated as 2-propylheptyl octanoate, it is a clear, almost odorless, oily liquid. Its primary function is that of an emollient, providing a softening and smoothing effect on the skin and helping to maintain the skin's moisture barrier to prevent water loss.[3] Its fast-spreading nature and silky after-feel make it a popular substitute for synthetic silicones in formulations ranging from skin creams and sunscreens to hair care and decorative cosmetics.[3][4] Notably, it serves as an excellent solubilizing agent for crystalline UV filters, enhancing the efficacy and aesthetic quality of sunscreen products.[4] Given its widespread use in rinse-off and leave-on products, understanding its behavior upon release into the environment is critical for a complete safety and sustainability assessment.
Physicochemical Properties and Environmental Partitioning
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters determine its distribution (partitioning) among environmental compartments such as water, soil, sediment, and air.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O₂ | [5] |
| Molecular Weight | 284.48 g/mol | [5] |
| Appearance | Clear, colorless, oily liquid | |
| Water Solubility | Very slightly soluble | [1] |
| Log Kow (Octanol-Water Partition Coeff.) | 6 | [1] |
| Log Koc (Soil Organic Carbon-Water Part. Coeff.) | 4.8 | [1] |
2.1 Sorption, Mobility, and Bioaccumulation Potential
The high log Kow value of 6 indicates that this compound is highly lipophilic, meaning it has a much greater affinity for fatty, non-polar environments than for water.[1] This is the primary driver of its environmental partitioning.
-
Sorption and Mobility : The high log Koc of 4.8 predicts that this compound will strongly adsorb to the organic matter fraction of soil and sediment.[1] Upon release into wastewater treatment systems or directly into the environment, it is expected to rapidly partition out of the water column and become associated with sludge or sediment. This strong sorption significantly reduces its mobility in aquatic and terrestrial systems, limiting its potential for transport over large distances via waterways.
-
Bioaccumulation Potential : A high log Kow value often correlates with a potential for bioaccumulation in the fatty tissues of organisms. However, this potential is substantially mitigated by the compound's ready biodegradability.[1] Rapid microbial degradation can remove the substance from the environment before significant uptake and accumulation in the food chain can occur.
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, typically through reactions with water (hydrolysis) or light (photolysis).
3.1 Hydrolysis As an ester, this compound has the potential to undergo hydrolysis, cleaving the ester bond to yield its constituent alcohol (2-propylheptanol) and carboxylic acid (caprylic acid). However, studies indicate that this process is not significant for this compound under environmentally relevant conditions. It does not undergo hydrolysis in the environmental pH range of 4 to 9.[1] This suggests a high degree of stability in aqueous environments in the absence of microbial activity.
3.2 Photolysis Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For substances present in the upper layers of surface waters, this can be a relevant degradation pathway. The process can occur directly, through the absorption of light by the molecule itself, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals. While specific experimental data on the photolysis of this compound is not readily available, its low water solubility and high sorption tendency would limit its presence in the sunlit zone of the water column, likely making this a minor degradation pathway compared to biodegradation.[1]
Biodegradability
The primary mechanism for the removal of this compound from the environment is biodegradation. It is classified as readily biodegradable , a formal designation indicating that it can undergo rapid and ultimate degradation in an aerobic environment.[1]
4.1 OECD 301B: CO₂ Evolution Test for Ready Biodegradability
The classification of "readily biodegradable" is typically determined using stringent test protocols established by the Organisation for Economic Co-operation and Development (OECD). The OECD 301B test, also known as the Modified Sturm Test, is particularly suitable for poorly soluble substances like this compound.[6][7]
Principle: The test measures the amount of carbon dioxide (CO₂) produced by a microbial inoculum (typically from activated sludge) as it metabolizes the test substance over a 28-day period.[8] The evolved CO₂ is trapped and quantified, and the percentage of biodegradation is calculated by comparing the measured CO₂ to the theoretical maximum amount (ThCO₂) that could be produced based on the chemical's molecular formula.[6]
Pass Criteria: For a substance to be classified as readily biodegradable, it must achieve at least 60% of its ThCO₂ within a 10-day "window." This window begins when biodegradation first exceeds 10% and must end by day 28 of the study.[8][9] This stringent requirement ensures that degradation is not only extensive but also begins rapidly upon introduction to a microbially active environment.
Experimental Protocol: OECD 301B
-
Preparation : A mineral salts medium is prepared and inoculated with a small volume of a mixed microbial population, typically from the effluent of a wastewater treatment plant.[8]
-
Test Vessels : The test substance is added to the inoculated medium in sealed vessels, typically at a concentration of 10-20 mg of total organic carbon per liter.[9]
-
Controls : Three types of control vessels are run in parallel:
-
Blank Control : Contains only inoculum and mineral medium to measure background CO₂ production.
-
Reference Control : Contains a readily biodegradable reference substance (e.g., sodium benzoate) to validate the activity of the microbial inoculum.
-
Toxicity Control : Contains both the test substance and the reference substance to ensure the test substance is not toxic to the microorganisms at the tested concentration.[9]
-
-
Incubation and Aeration : The vessels are incubated at a constant temperature (22 ± 2°C) in the dark for 28 days.[8] They are continuously sparged with CO₂-free air.
-
CO₂ Trapping : The effluent gas from each vessel is bubbled through a series of traps containing a known concentration of barium hydroxide or sodium hydroxide, which captures the evolved CO₂ as a precipitate (barium carbonate) or a soluble carbonate.[8]
-
Quantification : The amount of CO₂ produced is determined periodically by titrating the remaining hydroxide in the traps or by using an inorganic carbon analyzer.[8]
-
Calculation : The cumulative percentage of biodegradation is calculated by subtracting the CO₂ produced in the blank control from that produced in the test vessels and dividing by the ThCO₂.
4.2 Proposed Biodegradation Pathway
The biodegradation of this compound is initiated by enzymatic action, followed by entry into common central metabolic pathways.
-
Ester Hydrolysis : The first and rate-limiting step is the cleavage of the ester bond by extracellular lipases or esterases secreted by microorganisms. This enzymatic hydrolysis releases the two constituent components: 2-propylheptanol and caprylic acid (octanoic acid).
-
Fatty Acid Metabolism : Caprylic acid, an 8-carbon saturated fatty acid, is readily metabolized by most microorganisms. It enters the beta-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units.
-
Alcohol Metabolism : The branched alcohol, 2-propylheptanol, is oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to its corresponding carboxylic acid, which can then also be further metabolized.
-
Central Metabolism : The acetyl-CoA units generated from both the fatty acid and the alcohol enter the Krebs cycle (citric acid cycle), where they are completely oxidized to CO₂ and water, releasing energy for the microbial cells. This final mineralization step is what is measured as CO₂ evolution in the OECD 301B test.
Ecotoxicity Profile
Ecotoxicity testing evaluates the potential adverse effects of a substance on aquatic and terrestrial organisms. Based on regulatory assessments, this compound has undergone evaluation for its effects on aquatic life.[1]
-
Aquatic Toxicity : Acute toxicity tests on aquatic invertebrates and algal growth inhibition tests have been conducted.[1] While specific toxicity endpoint values (e.g., EC₅₀, LC₅₀) are not detailed in publicly available reports, the overall environmental risk assessment considers the interplay between toxicity, water solubility, and biodegradability. The very low water solubility and rapid biodegradation of this compound are expected to significantly reduce the exposure concentration and duration for aquatic organisms in the water column, thereby lowering the overall environmental risk.[1][10]
Environmental Fate Summary and Conclusion
The environmental behavior of this compound is characterized by two dominant and competing processes: strong sorption to solids and rapid biodegradation.
Upon release into the environment, its high lipophilicity and low water solubility cause it to quickly partition from water to sludge, soil, and sediment.[1] This partitioning reduces its bioavailability in the aqueous phase. Concurrently, the compound is readily attacked by ubiquitous environmental microorganisms, which hydrolyze the ester and mineralize its components for energy.[1] The classification as "readily biodegradable" confirms that this process is both rapid and complete under aerobic conditions. Abiotic degradation pathways like hydrolysis and photolysis are considered minor contributors to its overall environmental removal.
References
-
This compound . Ataman Kimya. [Link]
-
Information this compound, 2-propylheptyl acetanoate . Ferwer. [Link]
-
FULL PUBLIC REPORT Cetiol Sensoft . Australian Industrial Chemicals Introduction Scheme (AICIS), 23 Sept. 2015. [Link]
-
What is this compound? . Paula's Choice. [Link]
-
What is this compound . EWG Skin Deep. [Link]
-
OECD 301B: CO2 Evolution Ready Biodegradability Test . Aropha. [Link]
-
OECD 301B - Biodegradation Test - CO2 Evolution . Situ Biosciences. [Link]
-
OECD 301B Biodegradation Test - CO2 Evolution Test . Microbe Investigations. [Link]
-
Predicting the acute aquatic toxicity of organic UV filters used in cosmetic formulations . National Institutes of Health (NIH). [Link]
-
STUDY TITLE Determination of the Ready Biodegradability in the CO2-Evolution Test TEST GUIDELINE(S) OECD 301B, International S . Regulations.gov. [Link]
-
OECD 301B - Test Method Introduction . YouTube, uploaded by Situ Biosciences LLC, 14 May 2021. [Link]
-
Repeated dose toxicity: dermal - Registration Dossier . ECHA. [Link]
-
Time‐dependent hydrolysis of 3‐hydroxypropyl caprylate (code 2) by M.... . ResearchGate. [Link]
-
Aquatic Toxicity Effects and Risk Assessment of 'Form Specific' Product-Released Engineered Nanomaterials . MDPI. [Link]
-
This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal . Universal Preserv-A-Chem Inc.. [Link]
-
This compound Ingredient Allergy Safety Information . SkinSAFE. [Link]
-
( 12 ) Patent Application Publication ( 10 ) Pub . No .: US 2021/0299027 A1 Si O . Googleapis.com. [Link]
-
Aqueous Eluates of Foamed Plastic Consumer Products may Induce High Toxicity to Aquatic Biota . Preprints.org. [Link]
-
(PDF) Environmental fate and effects of water-soluble synthetic organic polymers used in cosmetic products . ResearchGate. [Link]
-
Photodegradation of pharmaceuticals with a recyclable catalyst CoFe₂O₄/TiO₂ in aqueous phase . PolyU Electronic Theses. [Link]
-
This compound – Ingredient . COSMILE Europe. [Link]
-
Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids . PubMed. [Link]
-
Photodegradation of copolyester films: A mechanistic study . SciSpace. [Link]
-
An Overview of the Sorption Studies of Contaminants on Poly(Ethylene Terephthalate) Microplastics in the Marine Environment . MDPI. [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. ferwer.com [ferwer.com]
- 4. paulaschoice.fr [paulaschoice.fr]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 7. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Predicting the acute aquatic toxicity of organic UV filters used in cosmetic formulations - PMC [pmc.ncbi.nlm.nih.gov]
Propylheptyl Caprylate: A Technical Guide to Its Potential Industrial Applications Beyond Cosmetics
Abstract
Propylheptyl caprylate, an ester of caprylic acid and 2-propylheptanol, is a well-established emollient, solvent, and dispersing agent in the cosmetics and personal care industries.[1][2] Its unique sensory profile, characterized by a fast-spreading, non-greasy, and silky feel, has made it a popular choice in a variety of topical formulations.[1][2] However, the very physicochemical properties that make it successful in cosmetics also suggest a broader potential for industrial applications. This technical guide explores the untapped potential of this compound in sectors such as specialty lubricants, biodegradable solvents, polymer additives, and pharmaceutical drug delivery. By examining its known characteristics and drawing parallels with similar medium-chain fatty acid esters, we present a scientifically grounded rationale for its use in these novel applications and provide detailed experimental protocols for its evaluation.
Introduction: Re-evaluating this compound
This compound (CAS No. 868839-23-0) is a synthetic ester with the molecular formula C18H36O2. It is a clear, colorless, and nearly odorless oily liquid of low polarity and low molecular weight.[3][4] Commercially available grades, such as CETIOL® SENSOFT, are derived from natural, renewable feedstocks and are readily biodegradable.[5] These attributes, combined with its excellent solubilizing capabilities for crystalline substances, position it as a promising candidate for various industrial applications where performance, environmental compatibility, and safety are paramount. This guide will delve into the technical basis for these potential applications and outline the necessary methodologies for their validation.
Physicochemical Properties and Rationale for Industrial Use
The suitability of this compound for diverse industrial applications stems from a combination of its physical and chemical properties. While specific data for some parameters are not widely published, we can infer its performance based on its chemical structure and data from similar esters.
Table 1: Key Physicochemical Properties of this compound and their Industrial Relevance
| Property | Reported/Inferred Value | Industrial Relevance |
| Appearance | Clear, colorless, oily liquid | Indicates high purity and suitability for applications where clarity is required. |
| Odor | Nearly odorless[3][4] | Advantageous for formulations where odor is undesirable (e.g., indoor lubricants, solvents for consumer products). |
| Molecular Weight | 284.48 g/mol [6] | Influences viscosity, volatility, and penetration capabilities. |
| Biodegradability | Readily biodegradable[5] | Crucial for applications in environmentally sensitive areas (e.g., marine lubricants, agricultural adjuvants). |
| Thermal Stability | No thermal decomposition observed up to 400 °C[7] | Suggests high potential for use in high-temperature applications such as industrial lubricants and heat transfer fluids. |
| Cloud Point | Max. -20°C[3][4] | Indicates good low-temperature performance, important for lubricants and fluids operating in cold climates. |
| Saponification Value | 190-205 mg KOH/g[3][4] | Useful for quality control and for predicting reactivity with alkaline substances. |
| Solvency | Excellent for crystalline UV filters and pigments | Suggests broader utility as a solvent for various industrial additives, active ingredients, and resins. |
| Polarity | Low[3][4] | Affects its miscibility with other fluids and its interaction with surfaces. |
Potential Industrial Application Areas
Based on its physicochemical profile, we have identified four key areas where this compound could offer significant advantages:
Specialty Lubricants
The lubrication industry is increasingly seeking high-performance, biodegradable base oils. Synthetic esters are well-known for their excellent lubricity, thermal and oxidative stability, and low deposit-forming tendencies.[8]
-
Rationale for Use: this compound's high thermal stability, good low-temperature properties, and inherent biodegradability make it a strong candidate for a base oil or an additive in specialty lubricants. Its applications could include:
-
Environmentally Acceptable Lubricants (EALs): For use in marine, forestry, and agricultural equipment where there is a risk of environmental exposure.[9]
-
High-Temperature Chain Oils: Its low volatility and high thermal stability can minimize carbon residue formation at elevated temperatures.
-
Metalworking Fluids: Its lubricity and ability to dissolve additives could be beneficial in cutting and forming operations.
-
-
Experimental Workflow for Lubricant Performance Evaluation:
Caption: Workflow for evaluating this compound in lubricant formulations.
Biodegradable Solvents
The demand for green solvents is on the rise due to increasing environmental regulations. Fatty acid esters are recognized as effective and environmentally friendly alternatives to traditional hydrocarbon-based solvents.
-
Rationale for Use: this compound's good solvency for a range of organic molecules, low odor, and ready biodegradability make it a suitable candidate for:
-
Industrial Cleaning and Degreasing: As a replacement for more hazardous solvents.
-
Agrochemical Formulations: As a carrier for pesticides and herbicides, potentially enhancing their efficacy and reducing environmental impact.
-
Inks, Coatings, and Adhesives: As a solvent or coalescing agent.
-
-
Experimental Protocol for Solvent Power Evaluation:
-
Solubility Testing:
-
Prepare saturated solutions of various solutes (e.g., industrial resins, pesticides) in this compound at a controlled temperature.
-
Quantify the concentration of the solute using techniques like gravimetry, spectroscopy, or chromatography.
-
Compare the results with conventional solvents.
-
-
Kauri-Butanol Value (ASTM D1133):
-
Titrate a standard solution of kauri resin in n-butanol with this compound until a defined turbidity is reached.
-
A higher value indicates greater solvent power for hydrocarbon resins.
-
-
Evaporation Rate (ASTM D3539):
-
Measure the time taken for a known volume of this compound to evaporate from a filter paper under controlled conditions.
-
Compare with standard solvents to classify its evaporation rate.
-
Polymer Additives (Plasticizers)
Plasticizers are added to polymers to increase their flexibility and durability. While phthalates have traditionally been used, there is a strong drive towards safer and more environmentally friendly alternatives.
-
Rationale for Use: As an ester, this compound has the potential to act as a plasticizer for certain polymers, such as PVC and rubber. Its low volatility could lead to improved permanence and longevity of the plasticized material.
-
Experimental Protocol for Plasticizer Efficiency Testing:
-
Compounding:
-
Incorporate varying concentrations of this compound into the polymer matrix using a two-roll mill or an internal mixer.
-
-
Specimen Preparation:
-
Mold the compounded material into standard test specimens (e.g., tensile bars) by compression or injection molding.
-
-
Mechanical Property Testing (ASTM D882 for thin films, ASTM D638 for rigid plastics):
-
Measure tensile strength, elongation at break, and modulus of elasticity.
-
An effective plasticizer will decrease the modulus and increase the elongation at break.
-
-
Hardness Testing (ASTM D2240):
-
Measure the Shore hardness of the plasticized samples. A decrease in hardness indicates effective plasticization.
-
-
Plasticizer Permanence Testing:
-
Volatility (ASTM D1203): Measure the weight loss of the plasticized material after heating in an oven.
-
Extraction (ASTM D1239): Measure the weight loss after immersion in a solvent (e.g., soapy water, oil).
-
Pharmaceutical Formulations
Medium-chain fatty acid esters are widely used in pharmaceutical formulations as solvents, solubilizers, and penetration enhancers for drug delivery.[10][11][12]
-
Rationale for Use: this compound's excellent solubilizing properties and its similarity to medium-chain triglycerides suggest its potential in:
-
Topical and Transdermal Drug Delivery: As a vehicle to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin. Some sources suggest it may have anti-inflammatory properties.[6]
-
Oral Formulations: As a lipid-based excipient in self-emulsifying drug delivery systems (SEDDS) to improve the oral bioavailability of poorly water-soluble drugs.[10][13]
-
Parenteral Formulations: As a component of lipid emulsions for intravenous drug delivery.
-
-
Logical Relationship for Pharmaceutical Application Development:
Caption: Development pathway for pharmaceutical applications of this compound.
Safety and Handling
This compound is generally considered safe for use in cosmetic applications.[1] However, for industrial applications, it is essential to consult the Safety Data Sheet (SDS) provided by the manufacturer. Standard industrial hygiene practices, such as wearing appropriate personal protective equipment (gloves, safety glasses), should be followed.[14]
Conclusion
This compound presents a compelling profile for a range of industrial applications beyond its current use in cosmetics. Its combination of high performance, biodegradability, and derivation from renewable resources aligns well with the growing demand for sustainable chemical technologies. The proposed applications in specialty lubricants, biodegradable solvents, polymer additives, and pharmaceutical formulations are based on sound scientific principles and analogies with similar ester compounds. The experimental protocols outlined in this guide provide a clear roadmap for researchers and drug development professionals to validate these potential applications and unlock the full industrial potential of this versatile ester.
References
-
ASTM International. (n.d.). D924 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. Retrieved from [Link]
-
ASTM International. (n.d.). D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]
-
ASTM International. (n.d.). D2284 - 11(2017) Standard Test Method for Acidity of Sulfur Hexafluoride. Retrieved from [Link]
-
ASTM International. (n.d.). D5864 Standard Test Method for Determining Aerobic Aquatic Biodegradation of Lubricants or Their Components. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, September 23). Cetiol Sensoft. Retrieved from [Link]
-
BASF. (n.d.). Cetiol® Sensoft. UL Prospector. Retrieved from [Link]
-
Machinery Lubrication. (n.d.). Synthetic Esters: Engineered to Perform. Retrieved from [Link]
- Nadkarni, R. A. K. (Ed.). (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants.
- Organisation for Economic Co-operation and Development. (1992). OECD Guideline for Testing of Chemicals 301B: Ready Biodegradability: CO2 Evolution Test.
-
Paula's Choice. (n.d.). What is this compound?. Retrieved from [Link]
- Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673–691.
-
PubChem. (n.d.). 2-Propylheptyl octanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
RespirTek, Inc. (2025, August 12). ASTM D5864 Biodegradability Testing and OECD 301B Biodegradability Testing: Understanding Biodegradability Standards for Lubricants. Retrieved from [Link]
- Salminen, H., Lehto, V. P., & Laine, E. (2012). Enhanced microemulsion formation in lipid-based drug delivery systems by combining mono-esters of mediumchain fatty acids with di- or tri-esters. Journal of Excipients and Food Chemicals, 3(2), 29-44.
-
Santie Oil Company. (2023, October 12). Which Biodegradability Test Is Best for Lubricants?. Retrieved from [Link]
-
SGS Polymer Solutions Inc. (n.d.). Plasticizer Analysis. Retrieved from [Link]
-
SkinEthix. (n.d.). This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
- Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128–137.
Sources
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. skinethix.com [skinethix.com]
- 3. ulprospector.com [ulprospector.com]
- 4. ulprospector.com [ulprospector.com]
- 5. specialchem.com [specialchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. jrhessco.com [jrhessco.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
Propylheptyl Caprylate: A High-Performance, Sustainable Alternative to Silicones in Cosmetic and Pharmaceutical Formulations
Abstract
For decades, silicones have been cornerstone ingredients in the cosmetic and pharmaceutical industries, prized for their unique sensory properties and film-forming capabilities. However, a confluence of regulatory scrutiny, environmental concerns, and evolving consumer preferences for "clean" and sustainable ingredients has catalyzed the search for viable alternatives.[1][2][3][4] This technical guide provides an in-depth analysis of propylheptyl caprylate, a fast-spreading emollient that has emerged as a high-performance, biodegradable substitute for silicones. We will explore its chemical and physical properties, compare its performance to various silicones through standardized experimental protocols, and offer comprehensive guidance for its incorporation into a range of formulations. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to innovate beyond traditional silicone-based systems.
The Evolving Landscape of Emollients: The Rationale for Silicone Alternatives
The Enduring Role and Multifaceted Functions of Silicones
Silicones, particularly cyclomethicones (D4, D5) and dimethicones, are synthetic polymers derived from silica.[5] Their widespread use in skincare, haircare, and pharmaceutical preparations stems from a unique combination of properties.[5][6][7] They impart a characteristic silky, smooth feel, reduce tackiness, and form a breathable, non-occlusive film on the skin.[8][9] In haircare, they provide conditioning, reduce combing forces, and enhance shine.[7] Their inertness and hypoallergenic nature have historically made them a safe and reliable choice for a vast array of applications.[10]
The Impetus for Change: Drivers of the Silicone-Free Movement
Despite their performance benefits, the use of certain silicones has come under increasing scrutiny. Key drivers for seeking alternatives include:
-
Regulatory Landscape: European authorities have restricted the use of specific cyclic silicones, such as D4 and D5, due to their potential for bioaccumulation in the environment.[1][6][11] These regulations are prompting a global shift in formulation strategies.
-
Environmental Persistence: Many silicones are not readily biodegradable, leading to concerns about their long-term environmental impact.[11][12][13] As they are washed off, they can accumulate in aquatic ecosystems.[10][11][13]
-
Consumer Perception and the "Clean Beauty" Trend: A growing segment of consumers actively seeks out "silicone-free" products, driven by a desire for natural, sustainable, and transparent ingredient lists.[1][3][4] The "clean beauty" movement has significantly influenced purchasing decisions, with a notable increase in product launches making "silicone-free" claims.[1]
A Deep Dive into this compound
This compound is an ester that offers a compelling combination of performance, safety, and sustainability, positioning it as a prime candidate to replace silicones in many formulations.
Chemical Identity and Synthesis
This compound is the ester formed from the reaction of 2-propylheptanol and caprylic acid (octanoic acid).[14][15] Caprylic acid is a medium-chain fatty acid that can be derived from vegetable sources.[14]
-
INCI Name: this compound
-
CAS Number: 868839-23-0
The synthesis is a standard esterification reaction, which can be controlled to produce a high-purity product with a consistent profile.[14]
Physicochemical and Sensory Profile
This compound is a clear, colorless, and nearly odorless oily liquid. Its key properties make it an excellent silicone alternative:
-
Fast Spreading: It exhibits a high spreading value, which is crucial for achieving the light, elegant feel characteristic of many silicones.[17] One source notes a spreading value of 1900 mm²/10 min.[17]
-
Silky, Non-Greasy After-Feel: Sensory assessments consistently describe its feel as silky, velvety, and non-greasy, providing a luxurious sensory experience.[17][18]
-
Excellent Solubilizer: It is an effective solvent for crystalline UV filters and pigments, making it highly suitable for sun care and color cosmetic formulations.[19][20][21]
-
Emollient Properties: As an emollient, it helps to soften and smooth the skin, preventing moisture loss and improving the skin's barrier function.[19]
Safety, Toxicology, and Biodegradability
This compound has a favorable safety profile. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed it as safe for use in cosmetics.[19][20] It is generally considered non-irritating to the skin and eyes.[18] From an environmental standpoint, as an ester, it is readily biodegradable, addressing a key concern associated with silicones.[15]
Performance Benchmarking: this compound vs. Silicones
To provide a robust, evidence-based comparison, this section outlines key experimental protocols for evaluating the performance of this compound against common silicones like dimethicone and cyclopentasiloxane.
Experimental Design Rationale
The following protocols are designed to quantify the sensory and functional properties that are critical for emollient performance and are the primary reasons for using silicones. The choice of these specific tests allows for a direct comparison of attributes such as skin feel, spreadability, and impact on skin barrier function.
Protocol 1: Quantitative Sensory Analysis
Objective: To quantitatively compare the sensory profile of this compound with that of dimethicone and cyclopentasiloxane upon application to the skin.
Methodology:
-
Panelist Selection: Recruit a panel of 10-15 trained sensory analysts.[22][23]
-
Sample Preparation: Prepare neat samples of this compound, dimethicone (5 cSt), and cyclopentasiloxane.
-
Application: Apply a standardized amount (e.g., 0.1 mL) of each sample to a designated area on the panelists' volar forearms.[24]
-
Evaluation: Panelists will evaluate the samples based on a predefined set of sensory attributes at different time points (e.g., during application, 1 minute after, and 10 minutes after).[23][25] Key attributes include:
-
Initial Spreadability
-
Playtime/Rub-out
-
Greasiness
-
Tackiness
-
Softness
-
Silky Feel
-
Residual Film
-
-
Scoring: Panelists will rate the intensity of each attribute on a structured scale (e.g., a 10-point scale).[24]
-
Data Analysis: Analyze the data statistically to identify significant differences between the samples.[23]
Recommended Use Levels
The typical use level for this compound ranges from 1% to 15%, depending on the specific application and desired sensory effect. [20]
-
Daily Wear Moisturizers & Lotions: 2-5% for a light, fast-absorbing feel.
-
Sunscreens: 3-10% to aid in UV filter solubilization and improve spreadability.
-
Color Cosmetics (Foundations): 5-15% for enhanced slip and pigment dispersion.
-
Hair Care (Conditioners, Serums): 1-3% to provide shine and a silky feel without weighing down the hair. [19]
Conclusion: Embracing the Future of Silicone-Free Formulations
This compound represents a significant advancement in the formulation scientist's toolkit, offering a compelling alternative to traditional silicones. Its performance profile, characterized by a fast-spreading, silky, and non-greasy feel, allows for the creation of elegant and aesthetically pleasing cosmetic and pharmaceutical products. Crucially, it addresses the growing demand for sustainable and biodegradable ingredients, aligning with both regulatory trends and consumer expectations. By understanding its properties and employing rigorous testing protocols, formulators can confidently innovate and develop the next generation of high-performance, environmentally conscious products.
References
- Transepidermal Water Loss Estimation Model for Evalu
- (PDF)
- This compound | Korėjietiška kosmetika | SincereSkin.lt - Korean cosmetics. (URL: )
- This compound -
- This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability - SkinEthix. (URL: )
- Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed. (URL: )
- The Rise of Silicone-Free Beauty: Wh
- Novel methods for emollient characteriz
- Measuring transepidermal water loss : Skin Research & Technology - Ovid. (URL: )
- Silicones vs Alternatives Environmental Impact - Grand Ingredients. (URL: )
- Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. (URL: )
- Assessing skin barrier function | Derm
- Silicone in Dermatology: An Upd
- 6 Reasons Why People Avoid Silicones in Skin Care : Unlocking the Truth - Clinikally. (URL: )
- Propylheptyl capryl
- Silicones in Cosmetics: Myth or Threat to Your Skin and the Environment?. (URL: )
- What is Propylheptyl Capryl
- Information this compound, 2-propylheptyl acetano
- Propylheptyl capryl
- Silicone Altern
- Harmful effects of silicone on the environment - Lab
- Getting Ahead of the Trend for Silicone-free Cosmetics - Issuu. (URL: )
- Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors - NIH. (URL: )
- Silicone-free Emulsifiers Market Size & St
- This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal. (URL: )
- Sensory analysis for topical drugs - G
- Objective and subjective in vivo comparison of two emollient products - PMC - NIH. (URL: )
- Best Practices in Sensory Analysis of Pharmaceutical Formul
- Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. (URL: )
- Physicochemical Properties of New Silicone Alternatives Unraveled by Experimental and Molecular Modeling Techniques | Industrial & Engineering Chemistry Research - ACS Public
- Propylheptyl capryl
- The Emergence of Plant-Based Emollients in Cosmetic Formulations as Alternatives to Silicone is Projected to Not Only Address the Sustainability Commitment but also Ensure the Quality Assurance to the Consumers who are Paying Premium for Inclusion of Chemical-Free Ingredients - D
- A comparison between silicone‐free and silicone‐based emulsions: Technological features and in vivo evalu
- This compound, 868839-23-0 - The Good Scents Company. (URL: )
- (PDF)
- Silicone In Personal Care Market Size, Share | Report 2035 - Market Research Future. (URL: )
- Formulation and Evaluation of Emollient Cream - ijarsct. (URL: )
- Silicone Emulsifiers and Formulation Techniques for Stable, Aesthetic Products. (URL: )
- Introduction to Sensory Characteriz
- Stability Testing of Cosmetics | MakingCosmetics. (URL: )
- Sensory Evaluation of Cosmetics - CD Formul
- This compound in Skin Care: What It Is & Is It Safe? | Paula's Choice. (URL: )
- Silicones in cosmetics - My Green Pod. (URL: )
- Silicone Alternative Solutions for Hair Care - NYSCC. (URL: )
- This compound – Ingredient - COSMILE Europe. (URL: )
Sources
- 1. The Rise of Silicone-Free Beauty: What It Means for Your Products [letsmakebeauty.com]
- 2. Getting Ahead of the Trend for Silicone-free Cosmetics - Issuu [issuu.com]
- 3. Silicone-free Emulsifiers Market Size & Statistics - 2034 [factmr.com]
- 4. Silicone Emollients in Cosmetics: Benefits, and Environmental Impact [databridgemarketresearch.com]
- 5. Silicones in Cosmetics: Myth or Threat to Your Skin and the Environment? - Green Wellness Beauty [greenwellnessbeauty.com]
- 6. Silicones in Cosmetics and Cosmetic Products - My Green Pod [mygreenpod.com]
- 7. Silicone Alternative Solutions for Hair Care - NYSCC [nyscc.org]
- 8. A comparison between silicone‐free and silicone‐based emulsions: Technological features and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Silicone in Dermatology: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harmful effects of silicone on the environment - Lab From Nature [labfromnature.com]
- 12. grandingredients.com [grandingredients.com]
- 13. clinikally.com [clinikally.com]
- 14. This compound - Descrizione [tiiips.com]
- 15. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 16. This compound | CymitQuimica [cymitquimica.com]
- 17. happi.com [happi.com]
- 18. sincereskincare.com [sincereskincare.com]
- 19. skinethix.com [skinethix.com]
- 20. paulaschoice.it [paulaschoice.it]
- 21. This compound, 868839-23-0 [thegoodscentscompany.com]
- 22. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 23. Sensory analysis for topical drugs ⋅ Gattefossé [gattefosse.com]
- 24. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 25. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
Propylheptyl Caprylate: A Multifunctional Ester for Advanced Formulations
An In-depth Technical Guide on its Core Functions as an Emollient and Solvent
Introduction
Propylheptyl Caprylate is a versatile ester that has carved a significant niche in the cosmetic and pharmaceutical industries. Chemically, it is the ester of 2-propylheptanol and caprylic acid (octanoic acid), a medium-chain fatty acid.[1][2] This structure imparts a unique combination of properties, positioning it as a high-performance emollient and an effective non-polar solvent.[3] Unlike traditional heavy emollients, this compound is characterized by its fast-spreading nature and the creation of a light, silky, and luxurious skin feel, often described as a "happy emollient".[4][5] Its low molecular weight and branched-chain structure contribute to its low viscosity and excellent slip, making it a preferred alternative to silicones in many modern formulations.[4] This guide provides a detailed technical overview of this compound, focusing on its mechanisms of action as both an emollient and a solvent, supported by experimental protocols for its evaluation.
Physicochemical Characteristics
Understanding the fundamental physical and chemical properties of this compound is essential for predicting its behavior in formulations. It is a clear, colorless, and nearly odorless oily liquid.[4] Its ester structure provides excellent hydrolytic stability, particularly at acidic pH levels, which is advantageous in formulations containing active ingredients like alpha-hydroxy acids.[3]
| Property | Value | Source |
| INCI Name | This compound | [4][6] |
| CAS Number | 868839-23-0 | [6] |
| Molecular Formula | C₁₈H₃₆O₂ | [2] |
| Molecular Weight | 284.48 g/mol | [2] |
| Appearance | Clear, colorless, oily liquid | [4] |
| Solubility | Insoluble in water | [7] |
Part 1: this compound as an Emollient
The primary function of an emollient is to soften and smooth the skin by preventing transepidermal water loss (TEWL) and improving skin hydration.[8][9] this compound excels in this role due to its specific molecular structure and its interaction with the skin's outermost layer, the stratum corneum (SC).
Mechanism of Action: Skin Barrier Interaction
The stratum corneum is often described by a "brick and mortar" model, where the corneocytes (bricks) are embedded in a continuous lipid matrix (mortar) composed of ceramides, cholesterol, and free fatty acids.[9][10] This lipid matrix is crucial for the skin's barrier function.[10] Dry, flaky skin is often the result of a disrupted or deficient lipid barrier, leading to increased TEWL and reduced hydration.
This compound functions by integrating into the lipid lamellae of the stratum corneum. Its branched alkyl chain and moderate chain length allow it to fluidize and fill the voids within the disorganized lipid matrix without being overly occlusive. This action restores the barrier's integrity, leading to a rapid decrease in TEWL and an increase in the water content of the SC. The ester's low polarity and fast-spreading properties ensure it is distributed evenly across the skin's surface, providing a uniform film that enhances skin smoothness and plasticity.
The diagram below illustrates the proposed mechanism of action at the molecular level.
Caption: Molecular interaction of this compound with the stratum corneum.
Experimental Evaluation of Emollience
To substantiate claims of emollience and skin barrier improvement, a series of non-invasive biophysical measurements are employed. These protocols form a self-validating system to quantify the effects of this compound on skin physiology.
Caption: Standard workflow for clinical evaluation of emollient efficacy.
-
Principle: Corneometry measures the electrical capacitance of the skin, which is directly proportional to its water content.[11] The Corneometer® CM 825 is a standard instrument for this purpose.[12]
-
Methodology:
-
Subject Selection: Panelists with self-assessed or instrumentally confirmed dry skin on the volar forearm are recruited.[13]
-
Acclimatization: Subjects acclimate for at least 20 minutes in a controlled environment (20-22°C, 40-60% Relative Humidity).[14]
-
Baseline Measurement (T0): Three measurements are taken on each designated test site using the Corneometer probe with constant pressure. The average is recorded in arbitrary units (A.U.).[12]
-
Product Application: A standardized amount (2 mg/cm²) of the test material (e.g., a cream containing this compound) and a control/placebo are applied to the respective sites.[15]
-
Post-Application Measurements: Measurements are repeated at specified time points (e.g., 1, 2, and 4 hours post-application).[13]
-
Causality & Validation: An effective emollient like this compound will cause a statistically significant increase in capacitance readings compared to baseline and the placebo-treated site, directly demonstrating its hydrating effect.[15]
-
-
Principle: TEWL measures the quantity of water that evaporates from the skin surface.[16] A lower TEWL value indicates a more intact and efficient skin barrier.[16] The measurement is typically performed with an open-chamber evaporimeter like the Tewameter®.[17]
-
Methodology:
-
Subject & Environment: The same conditions as for Corneometry are required. It is crucial to eliminate sweating and air drafts.[18][19]
-
Baseline Measurement (T0): The probe is held gently on the skin surface until a stable reading (in g/m²/h) is obtained. This is repeated three times, and the average is calculated.[17]
-
Product Application: The test and control products are applied as previously described.
-
Post-Application Measurements: TEWL is measured at specified intervals.
-
Causality & Validation: A formulation with this compound is expected to show a significant decrease in TEWL compared to the untreated baseline and placebo. This validates its barrier-restoring function by demonstrating a reduction in passive water loss.[19]
-
-
Principle: Profilometry quantifies the micro-topography of the skin surface to measure changes in roughness and the appearance of fine lines.[20][21] This can be done via analysis of silicone replicas or direct optical methods.[20]
-
Methodology:
-
Replica Creation (Baseline): A negative impression of the skin surface in the test area is made using a silicone-based material.
-
Product Application: The product is applied daily for a set period (e.g., 4 weeks).
-
Replica Creation (Final): A final replica is taken at the end of the study period under identical conditions.
-
Analysis: The replicas are analyzed using a profilometer, which uses a stylus or laser to trace the surface.[20][22] Parameters such as average roughness (Ra) and maximum roughness (Rz) are calculated.
-
Causality & Validation: A significant reduction in roughness parameters in the post-treatment replica compared to the baseline demonstrates the smoothing and softening effect of the emollient, providing objective evidence of improved skin texture.
-
Part 2: this compound as a Solvent
Beyond its emollient properties, this compound is a highly effective solvent, particularly for lipophilic cosmetic and active pharmaceutical ingredients (APIs). This function is critical for achieving stable, aesthetically pleasing, and efficacious formulations, especially in sun care and color cosmetics.[3]
Mechanism of Solvency
This compound's solvency power stems from its chemical structure. As a non-polar ester with a branched alkyl chain, it can effectively solvate other large, non-polar molecules. This is particularly relevant for crystalline organic UV filters, which are notoriously difficult to dissolve in many cosmetic oils. By incorporating these crystalline solids into its molecular matrix, this compound prevents their recrystallization in the final product. Recrystallization can lead to a gritty texture, reduced SPF efficacy, and formulation instability.
Its ability to act as a solvent also enhances the dispersion of inorganic pigments like titanium dioxide and zinc oxide, which is crucial for achieving uniform coverage and efficacy in both sunscreens and makeup.[3]
Key Applications as a Solvent
-
Sun Care Formulations: this compound is an outstanding solubilizer for crystalline UV filters such as Avobenzone and Octocrylene. This allows for the creation of high-SPF sunscreens with excellent sensory profiles and stability.
-
Color Cosmetics: It aids in the wetting and dispersion of pigments in foundations, lipsticks, and other decorative cosmetics, leading to better color payoff and a smoother application.[3]
-
API Delivery: In dermatological preparations, it can act as a carrier, helping to dissolve and improve the penetration of lipophilic active ingredients.[10]
Quantitative Solubility Data
While specific solubility data from peer-reviewed literature is limited, manufacturer data and formulation science principles indicate high solubilizing capacity for common actives. Formulators typically determine the required concentration experimentally.
| Solute (Example) | Description | Solvency in this compound |
| Avobenzone | Crystalline UVA Filter | Excellent; prevents recrystallization.[23] |
| Octocrylene | Liquid UVB/UVA Filter & Photostabilizer | Highly miscible; acts as a co-solvent.[24][25] |
| Octinoxate | Liquid UVB Filter | Highly miscible.[26] |
| Titanium Dioxide/Zinc Oxide | Inorganic Pigments/UV Filters | Excellent wetting and dispersing agent.[3] |
Experimental Evaluation of Solvent Efficacy
The efficacy of a solvent in a cosmetic formulation can be validated through stability testing and performance analysis.
-
Principle: To determine the maximum concentration of a crystalline UV filter that can be dissolved in this compound and to assess the stability of the solution against recrystallization.
-
Methodology:
-
Preparation of Supersaturated Solutions: Prepare a series of vials containing a fixed amount of this compound. Add increasing amounts of the crystalline UV filter (e.g., Avobenzone) to each vial.
-
Equilibration: Heat the vials (e.g., to 80°C) with stirring until all solid is dissolved. Allow the solutions to cool slowly to room temperature and store for an extended period (e.g., 7 days).
-
Observation: Visually inspect the samples for any signs of crystal formation.
-
Low-Temperature Challenge: Place the clear, stable solutions in a refrigerator (4°C) for 24 hours to challenge their stability. The highest concentration that remains clear after this cycle is considered the stable solubility limit.
-
Causality & Validation: This protocol directly validates the solvent capacity. The ability to maintain a clear solution at low temperatures confirms that this compound is an effective solvent and crystallization inhibitor for the tested active. A simple workflow is depicted below.
-
Caption: Workflow for assessing the solvency and stability of a UV filter.
Conclusion
This compound is a high-performance, multifunctional ingredient that serves critical roles as both an emollient and a solvent. Its unique chemical structure provides a superior sensory profile, making it an excellent choice for formulations where skin feel is paramount. As an emollient, it effectively restores the skin's barrier function, increases hydration, and improves skin smoothness, effects which can be quantitatively verified through standard biophysical techniques. As a solvent, its ability to dissolve crystalline UV filters and disperse pigments is crucial for the development of stable and effective sun care and cosmetic products. For researchers and formulators, a thorough understanding of these dual functions, supported by robust experimental validation, is key to leveraging the full potential of this versatile ester in creating advanced and consumer-preferred products.
References
A comprehensive list of references will be compiled and provided separately.
Sources
- 1. specialchem.com [specialchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. azelispc-us.com [azelispc-us.com]
- 4. CETIOL® SENSOFT this compound – BASF [basf.clwk-dev.co.za]
- 5. care360.basf.com [care360.basf.com]
- 6. promo.basf.com [promo.basf.com]
- 7. This compound, 868839-23-0 [thegoodscentscompany.com]
- 8. Pilot study measuring transepidermal water loss (TEWL) in children suggests trilipid cream is more effective than a paraffin-based emollient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights Into the Barrier Function Of The Stratum Corneum Lipid Matrix Using A Multiscale Molecular Simulation Approach [ir.vanderbilt.edu]
- 10. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Evaluation of operational parameters for clinical evaluation of skin hydration by corneometry method | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surface Profilometry - Surface Science Western [surfacesciencewestern.com]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. docs.hackerfab.org [docs.hackerfab.org]
- 23. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 24. caymanchem.com [caymanchem.com]
- 25. macsenlab.com [macsenlab.com]
- 26. Octinoxate | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Propylheptyl caprylate's role as a dispersing agent and emulsion stabilizer
Expected Outcome: The suspension formulated with this compound is expected to show a smaller mean particle size (D50) and a significant reduction in viscosity compared to the control, indicative of superior dispersing action. [13]
The Role of this compound as an Emulsion Stabilizer
While not a primary emulsifier, this compound is a crucial component of the oil phase that contributes significantly to the overall stability and elegance of an emulsion. Its function is synergistic with traditional emulsifiers. [13]
Mechanism of Contribution to Stability
-
Oil Phase Compatibility and Solvency: this compound acts as an excellent solvent for many lipophilic APIs and other oil-soluble ingredients. By creating a homogenous, stable oil phase, it prevents the precipitation of active ingredients, which can be a major source of emulsion instability.
-
Modification of Interfacial Tension: As an ester with some polarity, this compound molecules can co-locate with the primary emulsifier at the oil-water interface. This helps to lower the interfacial tension, reducing the energy required to form small droplets during homogenization and creating a more stable interfacial film. [14][15]
-
Inhibition of Ostwald Ripening: In emulsions containing ingredients with slight water solubility (e.g., some UV filters), Ostwald ripening can occur, where smaller droplets dissolve and re-deposit onto larger ones, leading to emulsion coarsening. By keeping these ingredients well-solubilized in the oil phase, this compound reduces their tendency to migrate through the aqueous phase, thereby enhancing long-term stability. [16]
Caption: this compound's Position in an Emulsion Droplet.
Experimental Protocol: Assessing Contribution to Emulsion Stability
This protocol outlines a method to create a model emulsion and evaluate its stability.
Objective: To assess the long-term stability of an O/W emulsion where this compound is the primary oil phase component.
Materials:
-
Phase A (Oil):
-
This compound: 15.0% w/w
-
Primary Emulsifier (e.g., Cetearyl Alcohol & Ceteareth-20): 5.0% w/w
-
-
Phase B (Water):
-
Deionized Water: 79.5% w/w
-
Glycerin: 5.0% w/w
-
-
Phase C (Preservative):
-
Phenoxyethanol: 0.5% w/w
-
-
Beakers, hot plate/stirrer, homogenizer
-
Microscope with camera
-
Centrifuge
Methodology:
-
Phase Preparation: Combine Phase A ingredients and heat to 75°C. In a separate vessel, combine Phase B ingredients and heat to 75°C. [17]2. Emulsification: Add Phase A to Phase B under continuous high-shear homogenization for 5 minutes to form the emulsion.
-
Cooling: Begin cooling the emulsion under gentle stirring (propeller mixer at 200 RPM).
-
Preservation: At 40°C, add Phase C and continue mixing until the emulsion is uniform and has reached room temperature.
-
Stability Testing:
-
Macroscopic: Store samples at room temperature, 4°C, and 40°C for 3 months. Visually inspect weekly for any signs of separation, creaming, or changes in texture.
-
Microscopic: Examine the emulsion under a microscope at 400x magnification at T=0 and monthly thereafter. Note any changes in droplet size or evidence of coalescence.
-
Centrifugation: Centrifuge a sample at 3000 RPM for 30 minutes. Any phase separation indicates potential long-term instability.
-
Conclusion
This compound is far more than a simple emollient. Its chemical structure provides a powerful combination of solvency, interfacial activity, and steric bulk that makes it an invaluable tool for formulation scientists. As a dispersing agent, it ensures the uniform distribution of solid actives and pigments through the mechanism of steric stabilization, leading to improved product performance and stability. As a core component of an emulsion's oil phase, it enhances stability by ensuring homogeneity, modifying the oil-water interface, and preventing destabilizing phenomena like Ostwald ripening. Understanding these core functions allows researchers and developers to move beyond its sensory benefits and leverage this compound to solve complex formulation challenges in both pharmaceutical and cosmetic applications.
References
- Title: What is this compound?
- Title: this compound Source: CymitQuimica URL
- Title: this compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability Source: SkinEthix URL
- Title: CETIOL SENSOFT - BASF - Technical Datasheet Source: SpecialChem URL
- Title: this compound in Skin Care: What It Is & Is It Safe?
- Title: this compound Source: Ataman Kimya URL
- Source: SincereSkin.
- Title: this compound – Ingredient Source: COSMILE Europe URL
- Title: Formulation Guide Source: Innovacos URL
- Title: Cetiol® Sensoft by BASF Latin America Source: UL Prospector URL
- Title: this compound Supplier Source: UPIglobal URL
- Title: this compound (Explained + Products)
- Title: What is this compound?
- Title: What is this compound?
- Title: this compound (Emollient)
- Title: Formulating clear oil in water dispersions: Key factors and tips Source: UL Prospector URL
- Title: Dispersant Technology Source: Prospector Knowledge Center URL
- Title: Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches Source: MDPI URL
- Source: nordmann.
- Title: Determining the Dependence of Interfacial Tension on Molecular Area for Phospholipid Monolayers Formed at Silicone Oil-Water and Tricaprylin-Water Interfaces by Vesicle Fusion Source: PubMed URL
- Title: formulation guide 2023 Source: cidols URL
- Title: Mixing Things Up: Formulating with Dispersants Source: UL Prospector URL
- Title: Safe and efficient skin drug delivery Source: Gattefossé URL
- Title: Micro-Surface and -Interfacial Tensions Measured Using the Micropipette Technique Source: MDPI URL
- Title: How to formulate natural emulsions for skin care?
- Title: Surface & Interfacial Tension | Determination | Physical Pharmaceutics Source: YouTube URL
- Title: Effect of the Interfacial Tension on Droplet Association in Aqueous Multiphase Systems Source: PubMed URL
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. paulaschoice.fr [paulaschoice.fr]
- 3. skinethix.com [skinethix.com]
- 4. paulaschoice.com [paulaschoice.com]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. ulprospector.com [ulprospector.com]
- 7. specialchem.com [specialchem.com]
- 8. paulaschoice.fr [paulaschoice.fr]
- 9. paulaschoice.es [paulaschoice.es]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. ulprospector.com [ulprospector.com]
- 12. ulprospector.com [ulprospector.com]
- 13. sincereskincare.com [sincereskincare.com]
- 14. Determining the Dependence of Interfacial Tension on Molecular Area for Phospholipid Monolayers Formed at Silicone Oil-Water and Tricaprylin-Water Interfaces by Vesicle Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of the Interfacial Tension on Droplet Association in Aqueous Multiphase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ulprospector.com [ulprospector.com]
- 17. innovacos.com [innovacos.com]
Navigating the Source: A Technical Guide to Natural vs. Synthetic Propylheptyl Caprylate for Pharmaceutical Research
In the landscape of pharmaceutical research and drug development, the selection of excipients is a critical decision that profoundly impacts the stability, efficacy, and safety of the final formulation. Propylheptyl caprylate, a versatile emollient, is increasingly utilized for its favorable sensory profile and functional properties.[1][2][3] This technical guide provides an in-depth exploration of the sourcing of this compound, dissecting the nuances of natural versus synthetic production routes. We will delve into the technical intricacies of each pathway, from raw material extraction and synthesis to purification and final characterization, offering researchers, scientists, and drug development professionals the critical insights needed to make informed sourcing decisions.
Understanding this compound: A Molecular Profile
This compound is the ester of 2-propylheptanol and caprylic acid (octanoic acid).[4] Its chemical structure imparts desirable characteristics such as low viscosity, good spreadability, and a non-greasy feel, making it an excellent vehicle for active pharmaceutical ingredients (APIs) in topical and transdermal delivery systems.[1][2] Furthermore, its ability to act as a solvent can enhance the solubility of certain APIs, thereby improving bioavailability.[1]
The Natural Sourcing Pathway: A Journey from Plant to Ester
The "natural" sourcing of this compound is a multi-step process that begins with the extraction of its constituent precursors from botanical sources. It is crucial to note that while caprylic acid is readily available from natural sources, 2-propylheptanol is primarily produced through synthetic methods.[5][6] Therefore, a "fully natural" this compound is not a commercially viable reality. The process described below outlines the derivation of the natural component, caprylic acid.
Extraction of Caprylic Acid from Natural Feedstocks
Caprylic acid is a medium-chain fatty acid predominantly found in coconut oil and palm kernel oil.[7][8][9][10] The typical concentration of caprylic acid in coconut oil is around 6-9%, while in palm kernel oil, it is also present in significant amounts.[9][10] The industrial extraction of caprylic acid from these oils is primarily achieved through a process called fractionation.
Experimental Protocol: Fractionation of Caprylic Acid from Coconut Oil
Objective: To isolate caprylic acid from raw coconut oil.
Methodology:
-
Hydrolysis (Fat Splitting): The triglycerides in the coconut oil are first hydrolyzed to yield free fatty acids and glycerol. This is typically achieved by treating the oil with high-pressure steam at elevated temperatures.
-
Fractional Distillation: The resulting mixture of free fatty acids is then subjected to fractional distillation under vacuum. This process separates the fatty acids based on their different boiling points.
-
Isolation of Caprylic Acid: Caprylic acid (C8) is collected as a specific fraction during the distillation process. The efficiency of the separation is dependent on the precision of the distillation column and the control of temperature and pressure.
-
Purification: The collected caprylic acid fraction may undergo further purification steps, such as crystallization or additional distillations, to achieve the desired purity level.
Challenges and Considerations in Natural Sourcing
While sourcing caprylic acid from natural feedstocks aligns with the growing demand for sustainable and renewable materials, it presents several challenges for pharmaceutical applications:
-
Batch-to-Batch Variability: The composition of natural oils can fluctuate based on factors such as the growing conditions, harvesting time, and processing methods of the plant source.[11][12] This can lead to inconsistencies in the purity and impurity profile of the final caprylic acid.
-
Presence of Impurities: Naturally derived caprylic acid may contain other fatty acids with similar chain lengths, unsaponifiable matter, and environmental contaminants that require rigorous purification to remove.[13]
-
Cost and Sustainability: The cost of natural caprylic acid can be influenced by the agricultural market for coconuts and palm kernels. Furthermore, concerns regarding the sustainability of palm oil production are prompting a closer examination of supply chains.[14]
The Synthetic Sourcing Pathway: Precision and Purity by Design
The synthetic production of this compound offers a high degree of control over the final product's quality and consistency. The most common industrial method for its synthesis is the Fischer esterification.[4][15][16]
Fischer Esterification: A Controlled Chemical Reaction
Fischer esterification involves the reaction of a carboxylic acid (caprylic acid) with an alcohol (2-propylheptanol) in the presence of an acid catalyst.[15][17][18]
Experimental Protocol: Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from caprylic acid and 2-propylheptanol.
Methodology:
-
Reactant Charging: Equimolar amounts of caprylic acid and 2-propylheptanol are charged into a reaction vessel. A slight excess of one reactant, typically the alcohol, can be used to drive the reaction towards completion.[18]
-
Catalyst Addition: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.[17]
-
Reaction Conditions: The mixture is heated to a specific temperature, typically between 80°C and 120°C, and maintained under reflux for several hours.[17] The reaction is often carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Water Removal: Water is a byproduct of the esterification reaction. To shift the equilibrium towards the product side and maximize the yield, water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus.[17]
-
Neutralization and Washing: After the reaction is complete, the mixture is cooled and washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water to remove any remaining salts and water-soluble impurities.
-
Purification: The crude this compound is then purified, typically by vacuum distillation, to remove unreacted starting materials and any high-boiling impurities.
Advantages of Synthetic Sourcing
The synthetic route offers several key advantages for pharmaceutical applications:
-
High Purity and Consistency: Synthetic production allows for a well-defined and highly pure final product with minimal batch-to-batch variation.[2][19][20] This is a critical factor in ensuring the consistent performance of a pharmaceutical formulation.
-
Controlled Impurity Profile: The potential impurities in synthetically derived this compound are process-related and can be identified and controlled through careful process optimization and analytical testing.
-
Scalability and Cost-Effectiveness: The synthetic process is generally more scalable and can be more cost-effective for large-scale production compared to the extraction and purification from natural sources.[20]
Comparative Analysis: Making the Right Choice for Research
The decision to use naturally derived or synthetically produced this compound in a research setting hinges on a careful evaluation of several factors.
| Feature | Natural Sourcing (of Caprylic Acid) | Synthetic Sourcing |
| Purity & Consistency | Prone to batch-to-batch variability due to natural source fluctuations.[11][12] | High purity and excellent batch-to-batch consistency.[19][20] |
| Impurity Profile | May contain a complex mixture of related natural compounds and environmental contaminants.[13] | Well-defined and controllable process-related impurities. |
| Regulatory Scrutiny | May require extensive characterization to demonstrate consistency and safety.[20] | Generally a more straightforward regulatory path due to consistency.[20][21] |
| Cost | Can be subject to fluctuations in agricultural commodity prices. | Generally more stable and predictable pricing. |
| "Natural" Claim | Can be marketed as "derived from natural sources" (for the caprylic acid component). | Cannot be marketed as "natural." |
| Immunogenicity Potential | The presence of complex impurities could potentially increase the risk of an immune response.[22] | Lower risk due to higher purity and a well-defined structure. |
Analytical Characterization: Ensuring Quality and Purity
Regardless of the sourcing method, rigorous analytical characterization of this compound is essential to ensure its quality, purity, and suitability for pharmaceutical use.
Key Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is used to determine the purity of this compound and to identify and quantify any residual starting materials or by-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of non-volatile impurities and for assay determination.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the identity of the ester by identifying its characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the compound, confirming its identity and purity.
Experimental Protocol: Purity Assessment of this compound by GC-MS
Objective: To determine the purity of a this compound sample and identify any impurities.
Methodology:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column. The oven temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.
-
Data Analysis: The purity of the this compound is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a library of known compounds.
Regulatory Landscape: Navigating the Approval Process
The regulatory requirements for excipients are stringent, with a focus on ensuring their safety and quality. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the inclusion of excipients in medicinal products.[1][23][24][25][26]
For a "novel excipient" (one used for the first time in a drug product or by a new route of administration), a comprehensive safety data package is required.[21][27][28][29][30] This often includes extensive toxicological studies. Due to the inherent consistency and well-defined nature of synthetically produced excipients, they often have a more straightforward path through the regulatory approval process compared to their naturally derived counterparts, which may require more extensive data to demonstrate batch-to-batch consistency.[20]
Conclusion: A Strategic Sourcing Decision
The choice between naturally derived and synthetically produced this compound for pharmaceutical research is a strategic one, with significant implications for product development, quality, and regulatory success. While the "natural" label may be appealing from a marketing perspective, the inherent variability and complex impurity profiles of naturally sourced materials can present significant challenges in a regulated research environment.
For applications where purity, consistency, and a well-defined impurity profile are paramount, synthetic this compound is the superior choice. The control and predictability offered by the synthetic route provide a solid foundation for robust and reproducible pharmaceutical formulations. Ultimately, a thorough understanding of the technical nuances of each sourcing pathway, coupled with a rigorous analytical characterization program, will empower researchers to select the most appropriate grade of this compound for their specific research and development needs.
Visualizations
Diagram 1: Sourcing Pathways of this compound
Caption: Sourcing pathways for this compound.
Diagram 2: Fischer Esterification Workflow
Caption: Workflow for synthetic production via Fischer esterification.
References
-
EMA. (n.d.). Excipients in the dossier for application for marketing authorisation of a medicinal product - Scientific guideline. European Medicines Agency. Retrieved from [Link]
-
FDA. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. U.S. Food and Drug Administration. Retrieved from [Link]
-
EMA. (2007). Guideline on Excipients in the Dossier for Application for Marketing Authorisation of a Medicinal Product. European Medicines Agency. Retrieved from [Link]
-
EMA. (n.d.). Guideline on excipients in the dossier for application for marketing authorisation of a medicinal product. European Medicines Agency. Retrieved from [Link]
-
FDA. (2018). Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. U.S. Food and Drug Administration. Retrieved from [Link]
-
EMA. (n.d.). Excipients in the Dossier for Application for Marketing Authorisation of a Medicinal Product. European Medicines Agency. Retrieved from [Link]
-
Reviva Labs. (2025, March 7). Natural vs. Synthetic Skincare: Navigating the Facts. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is this compound? Retrieved from [Link]
-
IPEC. (n.d.). Regulatory Update: The IPEC Novel Excipient Safety Evaluation Procedure. Retrieved from [Link]
-
UPI Global. (n.d.). This compound Supplier. Retrieved from [Link]
-
CHADO. (n.d.). Natural vs. Synthetic Cosmetics Ingredients. Retrieved from [Link]
-
Premier Research. (2022, November 17). A Roadmap for Introducing Novel Excipients: How to Approach Excipient Qualification with the FDA. Retrieved from [Link]
-
Biome. (2024, December 13). Batch Variation: Why Your Natural Skincare Product Isn’t Always The Same. Retrieved from [Link]
-
On-Mirrors. (n.d.). Understanding Synthetic vs. Natural Ingredients for Cosmetic Startups. Retrieved from [Link]
-
Transparency Market Research. (2016, January 18). Palm Kernel Oil and Coconut Oil Based Natural Fatty Acids Market 2023. Retrieved from [Link]
-
Ferreira, M., et al. (2020). Replacing Synthetic Ingredients by Sustainable Natural Alternatives: A Case Study Using Topical O/W Emulsions. Cosmetics, 7(4), 83. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Eyres, L., & Eyres, M. F. (2016). Coconut oil and palm oil's role in nutrition, health and national development: A review. Journal of the American Oil Chemists' Society, 93(6), 733-745. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 29: The Fischer Esterification. Retrieved from [Link]
-
SincereSkin. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
B. K. Sharma, A. J. D. A. D. (2008). Fatty Acids and Derivatives from Coconut Oil. In Bailey's Industrial Oil and Fat Products. John Wiley & Sons, Ltd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wróblewska, M., et al. (2023). Natural or Synthetic Emollients? Physicochemical Properties of Body Oils in Relation to Selected Parameters of Epidermal Barrier Function. Preprints.org. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Propylheptanol. Retrieved from [Link]
-
Organic Verdana. (2023, February 25). Does it matter if my MCT oil came from Coconut oil or Palm Kernel oil? Retrieved from [Link]
-
Doing Machinery. (n.d.). How does coconut oil differ from palm oil? Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Natural and Synthetic Compounds in Pharmaceutical Formulations and Drug Delivery Systems. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propyl-1-heptanol. National Center for Biotechnology Information. Retrieved from [Link]
-
The Chemical Company. (n.d.). 2-Propylheptanol (2PH, 2-PH). Retrieved from [Link]
-
Market Research Future. (n.d.). Drug Delivery Succinic Acid Derivatives Market. Retrieved from [Link]
-
M&I Materials. (n.d.). Natural and Synthetic Ester Liquids – How They Differ, What They Deliver. Retrieved from [Link]
-
Chemsrc. (2025, August 20). 2-propylheptanol. Retrieved from [Link]
-
ResearchGate. (2024, January 3). Therapeutic synthetic and natural materials for immunoengineering. Retrieved from [Link]
-
De Groot, A. S., et al. (2023). Immunogenicity risk assessment of synthetic peptide drugs and their impurities. Drug Discovery Today, 28(10), 103714. Retrieved from [Link]
Sources
- 1. Eudralex Volume 3 Guideline on Excipients in the Dossier for Application for Marketing Authorisation of a Medicinal Product EMEA/CHMP/QWP/396951/2006 - ECA Academy [gmp-compliance.org]
- 2. learncanyon.com [learncanyon.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. 2-Propylheptanol - Wikipedia [en.wikipedia.org]
- 6. thechemco.com [thechemco.com]
- 7. Palm Kernel Oil and Coconut Oil Based Natural Fatty Acids Market 2023 [transparencymarketresearch.com]
- 8. Coconut oil and palm oil's role in nutrition, health and national development: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicverdana.com [organicverdana.com]
- 10. How does coconut oil differ from palm oil?|technology analysis| [palmoilrefineryplant.com]
- 11. revivalabs.com [revivalabs.com]
- 12. Batch Variation: Why Your Natural Skincare Product Isn't Always The Same [myskincaremanufacturer.com.au]
- 13. Replacing Synthetic Ingredients by Sustainable Natural Alternatives: A Case Study Using Topical O/W Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-propylheptanol | CAS#:10042-59-8 | Chemsrc [chemsrc.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Fischer Esterification [organic-chemistry.org]
- 17. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 18. community.wvu.edu [community.wvu.edu]
- 19. chado-cosmetics.com [chado-cosmetics.com]
- 20. cosmeticindex.com [cosmeticindex.com]
- 21. The FDA's Evaluation of a New Regulatory Pathway - A Discussion on the Approval of Novel Excipients - Lubrizol [lubrizol.com]
- 22. Immunogenicity risk assessment of synthetic peptide drugs and their impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Excipients in the dossier for application for marketing authorisation of a medicinal product - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. ema.europa.eu [ema.europa.eu]
- 25. ema.europa.eu [ema.europa.eu]
- 26. ema.europa.eu [ema.europa.eu]
- 27. fda.gov [fda.gov]
- 28. Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients | FDA [fda.gov]
- 29. pharmtech.com [pharmtech.com]
- 30. premier-research.com [premier-research.com]
Allergenic potential and skin irritation studies of propylheptyl caprylate
This guide provides an in-depth technical overview of the methodologies used to evaluate the allergenic potential and skin irritation profile of Propylheptyl Caprylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes established protocols with expert insights into the rationale behind experimental design and data interpretation.
Introduction to this compound
This compound is the ester of 2-propylheptanol and caprylic acid, presenting as a clear, oily liquid.[1] Functioning primarily as an emollient, it imparts a smooth and silky feel to the skin.[1] Its rapid spreading and excellent solubilizing properties, particularly for crystalline UV filters, make it a versatile ingredient in a wide array of cosmetic and personal care products.[1][2] Common applications include sunscreens, moisturizers, foundations, and hair care formulations.[2][3][4] The typical use concentration of this compound in cosmetic formulations ranges from 1% to 15%.[3]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 868839-23-0 | |
| Molecular Formula | C18H36O2 | |
| Appearance | Clear, oily liquid | [1] |
| Function | Emollient, Solvent, Dispersing Agent | [2][3] |
Assessment of Skin Irritation Potential
Skin irritation is a localized, reversible inflammatory response to the application of a substance. The evaluation of a cosmetic ingredient's irritation potential is a critical step in its safety assessment. A multi-faceted approach, incorporating both in vitro and in vivo methodologies, provides a comprehensive understanding of an ingredient's interaction with the skin.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
The in vitro reconstructed human epidermis (RhE) test, as outlined in OECD Guideline 439, is a validated, animal-free method for identifying skin irritants.[6][7] This assay utilizes a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[7][8]
The core principle of this method is the assessment of cell viability following exposure to a test substance.[8] A reduction in cell viability below a certain threshold indicates the potential for skin irritation.
Experimental Protocol: OECD 439
-
Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated to ensure tissue viability.
-
Test Substance Application: A precise amount of the test substance (e.g., this compound) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a defined period, typically 60 minutes.[1]
-
Washing and Post-Incubation: The test substance is thoroughly washed from the tissue surface, followed by a post-incubation period of approximately 42 hours to allow for the development of cytotoxic effects.[1]
-
Viability Assessment (MTT Assay): Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] Viable cells convert the yellow MTT tetrazolium salt into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[1]
-
Data Interpretation: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[1][8]
Causality in Experimental Design: The use of a 3D reconstructed human tissue model provides a high degree of biological relevance, closely mimicking the barrier function and cellular composition of the human epidermis. The MTT assay is a well-established and reliable indicator of cellular metabolic activity, providing a quantitative measure of cytotoxicity.
Self-Validating System: The inclusion of both positive and negative controls is crucial for the validation of each experiment. The positive control ensures that the test system is responsive to a known irritant, while the negative control provides a baseline for 100% cell viability.
Caption: Workflow for the OECD 439 In Vitro Skin Irritation Test.
Evaluation of Allergic Potential (Skin Sensitization)
Skin sensitization is an immunological process that results in an allergic reaction upon subsequent exposure to a substance. The assessment of an ingredient's sensitization potential is a cornerstone of its safety evaluation.
In Vivo Murine Local Lymph Node Assay (LLNA) (OECD 429)
The Murine Local Lymph Node Assay (LLNA) is a validated in vivo method for identifying potential skin sensitizers.[5][9] It measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance.[5][9] An increase in lymphocyte proliferation above a defined threshold is indicative of a sensitizing potential.[5]
Experimental Protocol: OECD 429
-
Animal Model: Typically, CBA/J mice are used.[10]
-
Dose Selection and Application: A minimum of three concentrations of the test substance, dissolved in a suitable vehicle, are prepared. A vehicle control and a positive control are also included. For each dose group, a minimum of four animals are used. The test substance is applied to the dorsum of each ear for three consecutive days.[11]
-
Proliferation Measurement: On day 5, a radiolabeled precursor (e.g., 3H-methyl thymidine) is injected intravenously. This precursor is incorporated into the DNA of proliferating cells.[5]
-
Tissue Collection and Processing: On day 6, the animals are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.
-
Quantification: The amount of radioactivity incorporated into the lymph node cells is measured using a scintillation counter.
-
Data Analysis and Interpretation: A Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is greater than or equal to 3.[5]
Causality in Experimental Design: The LLNA is based on a key immunological event in the induction phase of skin sensitization – the proliferation of T-lymphocytes in the draining lymph nodes. This provides a direct and quantitative measure of the sensitizing potential of a substance.
Self-Validating System: The use of a vehicle control establishes the baseline level of lymphocyte proliferation. The positive control, a known sensitizer, confirms the responsiveness of the assay.
Sources
- 1. x-cellr8.com [x-cellr8.com]
- 2. skinethix.com [skinethix.com]
- 3. paulaschoice.fr [paulaschoice.fr]
- 4. incibeauty.com [incibeauty.com]
- 5. ewg.org [ewg.org]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. iivs.org [iivs.org]
- 9. oecd.org [oecd.org]
- 10. ECHA CHEM [chem.echa.europa.eu]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Propylheptyl caprylate synthesis protocol for laboratory scale
An Application Note for the Laboratory-Scale Synthesis of Propylheptyl Caprylate
Authored by a Senior Application Scientist
Introduction and Significance
This compound (2-propylheptyl octanoate) is a versatile emollient ester increasingly utilized in the cosmetics and personal care industry.[1] With the chemical formula C₁₈H₃₆O₂, it is a clear, oily liquid prized for its fast-spreading properties and its ability to impart a luxurious, silky, and non-greasy feel to skin formulations.[2][3] Its excellent solubilizing capacity for crystalline UV filters also makes it a valuable component in sun care products. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, designed for researchers and professionals in chemical synthesis and product development. The protocol is based on the principles of Fischer esterification, a robust and fundamental reaction in organic chemistry.[4][5]
Chemical Principles and Reaction Mechanism
The synthesis of this compound is achieved via the Fischer esterification of caprylic acid (octanoic acid) with 2-propylheptanol. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[4]
The Reaction: Caprylic Acid + 2-Propylheptanol ⇌ this compound + Water
The Fischer esterification is a reversible, equilibrium-limited process.[6] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is accomplished by applying Le Châtelier's principle, typically by using one of the reactants in excess (usually the less expensive one, the alcohol) or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[4][6][7] The reaction requires an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of caprylic acid.
-
Nucleophilic Attack: The alcohol (2-propylheptanol) acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Caption: Figure 1: Mechanism of Fischer Esterification.
Detailed Experimental Protocol
This protocol details a standard laboratory procedure for synthesizing this compound on a scale yielding several grams of product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Caprylic Acid (Octanoic Acid) | ≥98% | Sigma-Aldrich, Acros |
| 2-Propylheptan-1-ol | ≥98% | TCI, Alfa Aesar |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent, 95-98% | Fisher Scientific |
| Diethyl Ether (or Ethyl Acetate) | Anhydrous or ACS Grade | VWR, Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Standard Lab Supplier |
| Sodium Chloride (NaCl) | ACS Reagent | Standard Lab Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Standard Lab Supplier |
Equipment
-
Round-bottom flasks (100 mL and 50 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Vacuum distillation apparatus
-
pH paper
Stoichiometry and Reagent Quantities
| Compound | Molecular Wt. ( g/mol ) | Moles | Amount Used | Molar Eq. |
| Caprylic Acid | 144.21 | 0.069 | 10.0 g | 1.0 |
| 2-Propylheptanol | 158.28 | 0.083 | 13.2 g (15.8 mL) | 1.2 |
| Sulfuric Acid (98%) | 98.08 | - | ~0.5 mL | Catalytic |
Note: A 20% molar excess of 2-propylheptanol is used to drive the reaction equilibrium forward.
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g (0.069 mol) of caprylic acid and 13.2 g (0.083 mol) of 2-propylheptanol.
-
Catalyst Addition: In a fume hood, carefully add 0.5 mL of concentrated sulfuric acid to the mixture while gently swirling the flask.
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux and maintain this state with continuous stirring for 2 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of cold deionized water and 40 mL of diethyl ether. Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Extract the remaining aqueous layer with another 40 mL portion of diethyl ether.
-
Combine the two organic extracts in the separatory funnel.[4][8]
-
-
Work-up - Washing:
-
Wash the combined organic layer with 50 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently at first, and then shake, venting frequently until gas evolution ceases. This step neutralizes the acidic catalyst and removes any unreacted caprylic acid.[4][8] Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Wash the organic layer with 50 mL of brine (saturated aqueous NaCl solution) to remove residual water and salts.[4]
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a few spatulas of anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes until the liquid is clear.[8]
-
Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by vacuum distillation to separate the pure ester from any unreacted alcohol and other high-boiling impurities.
-
The expected boiling point of this compound will be significantly higher than the starting materials. Collect the fraction that distills at the appropriate temperature under reduced pressure.
-
Weigh the final product and calculate the percentage yield.
-
Product Characterization
Confirming the structure and purity of the synthesized this compound is crucial. Standard analytical techniques should be employed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should confirm the formation of the ester.[9]
-
Appearance of a strong C=O stretch for the ester at approximately 1735-1750 cm⁻¹.
-
Appearance of a C-O stretch in the 1150-1250 cm⁻¹ region.
-
Disappearance of the broad O-H stretch from the carboxylic acid reactant (typically ~2500-3300 cm⁻¹).[10]
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides detailed structural information.[11] Key expected signals for this compound include:
-
A triplet around 4.0 ppm , corresponding to the two protons on the methylene group adjacent to the ester oxygen (-O-CH₂ -).
-
A multiplet around 2.3 ppm for the α-protons on the caprylate chain (-CH₂ -COO-).
-
Complex multiplets in the upfield region (0.8-1.7 ppm ) corresponding to the numerous other aliphatic protons in the molecule.[12]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the final product and confirming its molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (284.48 g/mol ).[13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction; insufficient heating time or temperature; catalyst degraded. | Increase reflux time to 3-4 hours. Ensure the reaction is truly at reflux. Use fresh concentrated acid catalyst. |
| Equilibrium not sufficiently shifted to products. | Increase the molar excess of 2-propylheptanol to 1.5-2.0 equivalents. If available, use a Dean-Stark trap to remove water azeotropically.[6] | |
| Product is Contaminated with Acid | Incomplete neutralization during the work-up. | Repeat the wash with 5% NaHCO₃ solution. Test the aqueous layer with pH paper to confirm it is basic before proceeding. |
| Product Appears Wet or Cloudy | Inadequate drying of the organic layer. | Add more anhydrous MgSO₄ and allow a longer time for drying. Ensure the solvent used for extraction was anhydrous. |
| Difficult Distillation | Poor vacuum; presence of low-boiling impurities. | Check the vacuum pump and all seals for leaks. Ensure all solvent has been removed by rotary evaporation before attempting high-vacuum distillation. |
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1]
-
Concentrated Sulfuric Acid: Is extremely corrosive and a strong oxidizing agent. Handle with extreme care, avoiding contact with skin, eyes, and clothing. Always add acid to the reaction mixture, never the other way around.
-
Organic Solvents: Diethyl ether is highly flammable and volatile. Ensure there are no ignition sources nearby when in use.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and avoid bumping. Never heat a closed system.
This protocol provides a reliable and well-grounded method for the synthesis of this compound, suitable for laboratory-scale production and research applications.
References
- Fischer Esterification Protocol. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Fischer Esterification. (n.d.). University of Missouri-St. Louis, Department of Chemistry.
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
-
Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.). Scielo. Retrieved from [Link]
- Fischer Esterification Procedure. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
-
This compound. (n.d.). Ataman Kimya. Retrieved from [Link]
-
This compound Supplier. (n.d.). UPIglobal. Retrieved from [Link]
-
This compound – Ingredient. (n.d.). COSMILE Europe. Retrieved from [Link]
-
Esterification reaction between different carboxylic acids and... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound (Explained + Products). (n.d.). INCIDecoder. Retrieved from [Link]
- Patent Application Publication: US 2021/0299027 A1. (2020, March 25). Googleapis.com. Retrieved from a patent document detailing chemical compositions.
-
Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates. (2025, October 16). ResearchGate. Retrieved from [Link]
-
2-Propylheptyl octanoate. (n.d.). PubChem. Retrieved from [Link]
-
Determining a Structure with IR and NMR. (2018, April 13). YouTube. Retrieved from [Link]
-
Octanoic acid propyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
- IR Absorption Bands and NMR. (n.d.). Rose-Hulman Institute of Technology. Retrieved from a general spectroscopy reference sheet.
Sources
- 1. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl caprylate (106-32-1) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Propylheptyl octanoate | C18H36O2 | CID 11855339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
Analytical Methods for the Quantification of Propylheptyl Caprylate
An Application Note and Comprehensive Protocol
Abstract
Propylheptyl caprylate is a widely utilized emollient in the cosmetic and personal care industries, valued for its fast-spreading properties and silky skin feel. Accurate and precise quantification of this ingredient is paramount for quality control, formulation verification, stability testing, and regulatory compliance. This document provides a detailed guide to the analytical methodologies for the determination of this compound in finished products. We present a primary method based on Gas Chromatography with Flame Ionization Detection (GC-FID), which offers robustness and high precision for routine analysis. Additionally, a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for unambiguous identification and an alternative method utilizing High-Performance Liquid Chromatography (HPLC) are discussed. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and cosmetic sciences.
Introduction and Analytical Principles
This compound (CAS No. 868839-23-0) is a C8 fatty acid ester of 2-propylheptanol. As an emollient, it is a key component in skincare, sun care, and color cosmetic formulations, where it contributes to product texture and performance.[1] The concentration of this compound can directly impact the sensory characteristics and stability of the final product. Therefore, a validated analytical method is essential to ensure product consistency and quality.
The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte and the complexity of the sample matrix. This compound is a semi-volatile, non-polar ester, making Gas Chromatography (GC) an ideal technique for its analysis.[2]
-
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[3] For esters like this compound, GC offers excellent resolution and sensitivity.
-
Flame Ionization Detection (FID): FID is a nearly universal detector for organic compounds. It provides a response that is directly proportional to the mass of carbon entering the flame, making it highly suitable for quantification.[4][5] The method is robust, reproducible, and has a wide linear range.
-
Mass Spectrometry (MS): When coupled with GC, MS acts as a highly specific detector, providing structural information based on the mass-to-charge ratio of fragmented ions. This allows for definitive peak identification, which is crucial for method specificity and in complex matrices.[2][6]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for a wide range of non-volatile or thermally labile compounds.[] While this compound can be analyzed by HPLC, it presents a detection challenge as it lacks a significant UV chromophore. Analysis typically requires detection at low UV wavelengths (around 210-220 nm) where many solvents also absorb, or the use of universal detectors like Refractive Index (RI) detectors or Charged Aerosol Detectors (CAD).[8][9][10]
This application note will focus primarily on a validated GC-FID method due to its superior suitability for this analyte.
Primary Method: Quantification by Gas Chromatography (GC-FID)
This section details a robust GC-FID method for the routine quantification of this compound in cosmetic formulations such as creams and lotions.
Principle of the Method
The method involves an extraction of this compound from the product matrix using a suitable organic solvent. An internal standard (IS) is added to correct for variations in extraction efficiency and injection volume. The extract is then injected into the GC system, where the analyte and internal standard are separated on a capillary column and detected by FID. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared from analytical standards.[11]
Experimental Workflow: Sample Preparation
Proper sample preparation is a critical step to isolate the analyte of interest from the complex sample matrix, ensuring accurate and reproducible results.[12][13] The following protocol describes a liquid-liquid extraction (LLE) procedure suitable for an oil-in-water emulsion matrix.
Sources
- 1. specialchem.com [specialchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iajps.com [iajps.com]
- 4. iiste.org [iiste.org]
- 5. infinitalab.com [infinitalab.com]
- 6. Analytical method for the sensitive determination of major di-(2-propylheptyl)-phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. seabass.gsfc.nasa.gov [seabass.gsfc.nasa.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Organic Analytical Standards | CymitQuimica [cymitquimica.com]
- 12. organomation.com [organomation.com]
- 13. chromtech.com [chromtech.com]
Gas chromatography-mass spectrometry (GC-MS) for propylheptyl caprylate identification
An Application Note for the Identification of Propylheptyl Caprylate by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: A Senior Application Scientist
Abstract
This compound is a widely utilized emollient in the cosmetics and personal care industry, valued for its fast-spreading, non-greasy feel and its ability to solubilize UV filters.[1][2] Accurate and reliable identification of this ingredient within complex cosmetic formulations is crucial for quality control, product formulation, and regulatory compliance.[3] This application note presents a detailed protocol for the positive identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that provides both high-resolution separation and definitive molecular identification.[4] The methodology covers sample preparation from a cosmetic matrix, optimized instrumental parameters, and data interpretation based on mass spectral fragmentation patterns.
Introduction: The Analytical Challenge
This compound (CAS No. 868839-23-0) is the ester of 2-propylheptanol and caprylic acid (octanoic acid), with a molecular formula of C₁₈H₃₆O₂ and a molecular weight of 284.48 g/mol .[5][6] It functions as a skin-conditioning agent and emollient, often replacing silicones in formulations for sunscreens, moisturizers, and color cosmetics.[1][7]
The analytical challenge lies in unequivocally identifying this specific ester within a complex mixture of other fats, oils, waxes, fragrances, and active ingredients commonly found in cosmetic products.[8][9] GC-MS is the ideal technique for this purpose, as it physically separates the volatile and semi-volatile compounds in the gas phase (GC) before ionizing and detecting them based on their mass-to-charge ratio (MS), providing a unique chemical fingerprint.[4][8]
Principle of the GC-MS Method
The methodology is based on a two-part process:
-
Gas Chromatography (GC): A prepared sample extract is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) pushes the vaporized analytes through a long, thin capillary column. Compounds are separated based on their boiling points and affinity for the column's stationary phase. This compound, being a relatively non-polar ester, will elute at a characteristic time (retention time) under specific temperature conditions.[10]
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with high-energy electrons (Electron Ionization - EI), causing it to lose an electron and form a positively charged molecular ion (M⁺). This high-energy process also causes the molecular ion to break apart into smaller, predictable charged fragments. The mass spectrometer then separates these ions by their mass-to-charge ratio (m/z) and measures their relative abundance, generating a unique mass spectrum for the compound.[11]
Identification is achieved by matching the retention time and the mass spectrum of the unknown peak in the sample to that of a certified reference standard and/or a trusted spectral library like the NIST/EPA/NIH Mass Spectral Library.[12][13]
Experimental Protocol
Sample Preparation: Extraction from a Cosmetic Cream Matrix
The goal of sample preparation is to isolate the analyte of interest from the complex sample matrix and prepare it in a solvent suitable for GC-MS injection.[14][15] This protocol uses liquid-liquid extraction (LLE).
Reagents & Materials:
-
Hexane (GC grade or equivalent)
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
15 mL centrifuge tubes
-
2 mL GC autosampler vials with caps
Procedure:
-
Weighing: Accurately weigh approximately 0.5 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Dispersion: Add 5 mL of deionized water to the tube and vortex vigorously for 1 minute to disperse the cream.
-
Extraction: Add 5 mL of hexane to the tube. Cap tightly and vortex for 2 minutes to extract the non-polar components, including this compound, into the hexane layer.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clean separation between the aqueous and organic (hexane) layers.
-
Isolation: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried hexane extract into a 2 mL GC autosampler vial for analysis.
GC-MS Instrumentation and Conditions
The following parameters are a robust starting point and may be optimized for specific instrumentation.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value | Rationale |
| GC System | Agilent 7890B or equivalent | A standard, reliable system for routine analysis. |
| Column | Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of cosmetic ingredients, providing good peak shape for esters.[16] |
| Carrier Gas | Helium, Constant Flow Mode | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | An optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation.[17] |
| Injection Mode | Split (Split Ratio 20:1) | Prevents column overloading and ensures sharp peaks for a relatively high concentration analyte. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Oven Program | Initial 100 °C, hold 2 min, ramp at 15 °C/min to 300 °C, hold 5 min | A temperature ramp that effectively separates medium-to-high boiling point compounds like esters.[10] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value | Rationale |
| MS System | Agilent 5977A or equivalent | A standard quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | The standard, robust ionization technique that produces repeatable, library-searchable fragmentation patterns. |
| Electron Energy | 70 eV | The standard energy for EI, which produces the fragmentation patterns found in reference libraries like NIST. |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the source. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Mass Scan Range | m/z 40 - 500 | A range that captures the molecular ion (m/z 284) and all significant fragment ions. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent (hexane) from saturating the detector. |
Data Analysis and Interpretation
Identification Workflow
The following diagram outlines the logical flow for identifying this compound in a sample.
Caption: Workflow for the GC-MS identification of this compound.
Expected Mass Spectrum and Fragmentation
The definitive confirmation of this compound comes from its mass spectrum. The electron ionization process will generate a characteristic pattern of fragments.
-
Molecular Ion (M⁺): A peak at m/z 284 corresponding to the intact ionized molecule [C₁₈H₃₆O₂]⁺. This peak may be of low intensity.
-
McLafferty Rearrangement: A prominent peak at m/z 144 is expected, corresponding to the rearranged caprylic acid ion. This is a highly characteristic fragmentation for esters with a sufficiently long acid chain.[18]
-
Acylium Ion: A peak at m/z 127 , resulting from the loss of the propylheptoxy group (-OC₁₀H₂₁), leaving the stable [CH₃(CH₂₎₆CO]⁺ ion.
-
Alkyl Chain Fragments: A series of peaks corresponding to the fragmentation of the C₁₀H₂₁ propylheptyl chain, including a peak at m/z 155 for the [C₁₀H₂₁]⁺ carbocation and subsequent losses of alkyl groups (clusters of peaks 14 mass units apart).[18][19]
The diagram below illustrates the primary fragmentation pathways.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Method Validation and Quality Control
For routine quality control in a drug development or manufacturing environment, the method must be validated to ensure its reliability.[16][20] Key validation parameters include:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other matrix components. This is demonstrated by a unique retention time and mass spectrum.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a given range.
-
Accuracy & Precision: Assessed by analyzing spiked samples at different concentrations to determine the closeness to the true value (accuracy) and the degree of scatter between measurements (precision).
Running a certified reference standard of this compound is essential to confirm retention time and provide a reference mass spectrum for comparison.
Conclusion
This application note provides a comprehensive and reliable GC-MS protocol for the identification of this compound in complex cosmetic matrices. The combination of chromatographic separation and mass spectrometric detection offers unparalleled specificity and confidence. The detailed sample preparation, instrument parameters, and data interpretation guidelines serve as a robust framework for researchers, scientists, and quality control professionals in the cosmetic and pharmaceutical industries.
References
-
Surfactant Encyclopedia. This compound. [Online] Available at: [Link]
-
Ferwer. Information this compound, 2-propylheptyl acetanoate. [Online] Available at: [Link]
-
National Institutes of Health (NIH). The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy. [Online] Available at: [Link]
-
Ataman Kimya. This compound. [Online] Available at: [Link]
-
SkinEthix. This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. [Online] Available at: [Link]
-
Agilent Technologies. Column Selection for the Analysis of Fatty Acid Methyl Esters Application. [Online] Available at: [Link]
-
ResearchGate. Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products | Request PDF. [Online] Available at: [Link]
-
Impact Solutions. Fatty Acids Analysis by Gas Chromatography. [Online] Available at: [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. [Online] Available at: [Link]
-
SCION Instruments. Sample preparation GC-MS. [Online] Available at: [Link]
-
SciSpace. Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products (2020) | Ali Reza Fardin-Kia. [Online] Available at: [Link]
-
Oxford Academic, Journal of AOAC INTERNATIONAL. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. [Online] Available at: [Link]
-
National Institute of Standards and Technology (NIST). Heptyl caprylate - the NIST WebBook. [Online] Available at: [Link]
-
PubMed Central (PMC), National Institutes of Health (NIH). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. [Online] Available at: [Link]
-
LCGC International. Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. [Online] Available at: [Link]
-
PubMed Central (PMC), National Institutes of Health (NIH). Mass-Spectrometry-Based Research of Cosmetic Ingredients. [Online] Available at: [Link]
-
Bruker. Bruker NIST Mass Spectral Library. [Online] Available at: [Link]
-
European Commission, Joint Research Centre. JRC Guidelines for 1 - Selecting and/or validating analytical methods for cosmetics 2 - Recommending standardization steps for. [Online] Available at: [Link]
-
Chromak Research. Specialized assays for precise ingredient Testing by HPLC, GC, LCMS & GCMS. [Online] Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]
-
Spectrometrics. NIST / EPA / NIH Mass Spectral Library 2020. [Online] Available at: [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center, NIST. [Online] Available at: [Link]
-
Wiley Science Solutions. Wiley Registry/NIST Mass Spectral Library 2023. [Online] Available at: [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Online] Available at: [Link]
-
Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Online] Available at: [Link]
-
Shimadzu. Compositional and Structural Analysis of Polymer Materials Using a Size-Exclusion Chromatography Fractionation System for Pyrolysis-GC/MS and MALDI-MS. [Online] Available at: [Link]
-
PubMed Central (PMC), National Institutes of Health (NIH). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. [Online] Available at: [Link]
-
CDS Analytical. Analysis of Cosmetics by Pyrolysis GC. [Online] Available at: [Link]
-
MDPI. GC-MS and Sensory Analysis of Aqueous Extracts of Monovarietal American Hops, Produced Using the Synergy Pure™ Extraction Technique. [Online] Available at: [Link]
-
ResearchGate. Chromatograms of Glyceryl caprylate at different concentrations on HSS.... [Online] Available at: [Link]
Sources
- 1. ferwer.com [ferwer.com]
- 2. skinethix.com [skinethix.com]
- 3. Specialized assays for precise ingredient Testing by HPLC, GC, LCMS & GCMS – Chromak Research Laboratory [chromakresearch.com]
- 4. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 7. specialchem.com [specialchem.com]
- 8. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analytix.co.uk [analytix.co.uk]
- 10. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 13. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 14. scioninstruments.com [scioninstruments.com]
- 15. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. whitman.edu [whitman.edu]
- 20. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Application Notes & Protocols: Utilizing Propylheptyl Caprylate in Topical Drug Delivery Systems
Introduction
The development of effective topical drug delivery systems is a cornerstone of modern dermatology and transdermal therapy. The choice of excipients is paramount, as they govern the stability, sensory characteristics, and, most critically, the bioavailability of the active pharmaceutical ingredient (API). Propylheptyl caprylate has emerged as a highly versatile and functional ester for these applications. It is a clear, oily liquid known for its exceptional emollient properties, providing a fast-spreading, non-greasy, and silky feel to formulations.[1][2] Beyond its aesthetic benefits, its utility as a solvent and potential to enhance drug absorption make it an invaluable tool for formulation scientists.[3][4]
This guide provides an in-depth exploration of this compound's role in topical drug delivery. It offers both the theoretical framework and practical, step-by-step protocols for formulation and characterization, designed for researchers, scientists, and drug development professionals.
| Property | Value | Reference |
| INCI Name | This compound | [5] |
| CAS Number | 868839-23-0 | |
| Molecular Formula | C₁₈H₃₆O₂ | |
| Molecular Weight | 284.48 g/mol | [6] |
| Appearance | Clear, colorless, oily liquid | |
| Primary Functions | Emollient, Solvent, Dispersing Agent | [3] |
| Key Sensory Attribute | Fast-spreading, silky, non-greasy after-feel | [2] |
Section 1: The Multifaceted Role of this compound
The selection of this compound in a topical formulation is a deliberate choice driven by its ability to address multiple challenges in drug delivery.
As a High-Performance Emollient
Emollients are fundamental to topical formulations, serving to soften and soothe the skin by preventing water loss. This compound excels in this role due to its unique sensory profile. Unlike heavier, occlusive emollients, it spreads rapidly and leaves a light, velvety finish. This is critical for patient compliance, as greasy or tacky formulations are often discontinued by users. Its ability to improve skin's moisture retention also helps maintain the integrity of the skin barrier, which is often compromised in the very conditions topical drugs are meant to treat.[1]
As a Solubilizing Agent for APIs
A significant challenge in topical formulation is the solubilization of crystalline APIs. Poor solubility can lead to low drug loading, instability (crystallization), and ultimately, reduced therapeutic efficacy. This compound is an effective solvent and has outstanding solubilizing capacities for crystalline compounds, including many UV filters used in sunscreens.[3] This property is transferable to pharmaceutical APIs, allowing for the development of formulations with a higher, more uniform concentration of the dissolved drug. By maintaining the API in a solubilized state within the formulation's oil phase, it creates the necessary concentration gradient to drive the drug into the skin.
As a Potential Penetration Enhancer
For a topical drug to be effective, it must permeate the outermost layer of the skin, the stratum corneum.[7] this compound may contribute to this process through several mechanisms. As a solvent, it can increase the thermodynamic activity of the API, enhancing its partitioning from the vehicle into the skin.[4] Furthermore, as an emollient ester, it is lipid-miscible and can integrate into the lipid-rich intercellular matrix of the stratum corneum. This can transiently and reversibly disrupt the highly ordered lipid structure, creating a more permissive pathway for the API to diffuse through.[7]
Section 2: Formulation Development with this compound
Incorporating this compound into a topical system, such as an oil-in-water (O/W) cream, is a systematic process. The following workflow and protocol detail the key steps.
Caption: Workflow for Topical Cream Formulation.
Example Formulation: Oil-in-Water (O/W) Cream
This model formulation is designed for good stability and aesthetic feel, utilizing this compound as a primary emollient and solvent.
| Phase | Ingredient | Function | % (w/w) |
| A (Oil Phase) | This compound | Emollient, Solvent | 12.00 |
| Cetearyl Alcohol | Consistency Factor | 8.00 | |
| Glyceryl Stearate | Emulsifier | 3.00 | |
| B (Aqueous Phase) | Deionized Water | Vehicle | 65.80 |
| Glycerin | Humectant | 5.00 | |
| Xanthan Gum | Thickening Agent | 0.20 | |
| C (API Phase) | Active Pharmaceutical Ingredient (API) | Active | 1.00 |
| D (Final Phase) | Phenoxyethanol (and other preservatives) | Preservative | 1.00 |
Protocol: Laboratory-Scale Cream Preparation (100g Batch)
This protocol is based on standard pharmaceutical compounding techniques.[8]
-
Oil Phase Preparation: In a suitable vessel, combine this compound (12.0g), Cetearyl Alcohol (8.0g), and Glyceryl Stearate (3.0g). Begin heating to 75-80°C with gentle stirring until all components are melted and uniform.
-
Causality: Heating ensures all solid lipids melt, creating a homogenous phase for efficient emulsification.
-
-
Aqueous Phase Preparation: In a separate vessel, combine Deionized Water (65.8g) and Glycerin (5.0g). Sprinkle Xanthan Gum (0.2g) into the vortex of the liquid while mixing to prevent clumping. Heat to 75-80°C with stirring until the gum is fully hydrated.
-
Causality: Heating the aqueous phase to the same temperature as the oil phase prevents premature solidification of the lipids upon mixing, which would result in a poor emulsion.
-
-
Emulsification: Slowly add the hot Aqueous Phase to the hot Oil Phase while mixing with a homogenizer (e.g., rotor-stator) at a moderate speed (350-500 rpm).
-
Causality: The mechanical shear from the homogenizer breaks down the dispersed phase into fine droplets, creating the emulsion.
-
-
API Incorporation: Disperse or dissolve the API (1.0g) into the emulsion. The timing of this step depends on the API's stability. If heat-stable, it can be dissolved in the appropriate phase in Step 1 or 2. If heat-sensitive, it should be added after the emulsion has cooled to below 40°C.
-
Cooling: Remove the heat source and allow the emulsion to cool gradually while continuing to stir gently with a paddle or anchor stirrer.
-
Causality: Rapid cooling can shock the system and cause instability. Gentle stirring prevents phase separation as the cream thickens.
-
-
Final Additions: Once the batch has cooled to below 40°C, add the preservative system (1.0g).
-
Causality: Many preservatives are heat-sensitive and would degrade if added at higher temperatures.
-
-
Final QC: Check the final pH and adjust if necessary. Allow the cream to sit for 24 hours to stabilize before performing detailed characterization tests.
Section 3: Essential Characterization Protocols
After formulation, a series of tests are required to ensure the product meets quality and performance standards. In vitro release and permeation tests are critical for evaluating the bioavailability of the API.[9][10]
Protocol: In Vitro Release Testing (IVRT)
IVRT is a crucial tool for assessing the rate at which the API is released from the formulation.[11][12] It is a performance test often required by regulatory bodies like the FDA to ensure batch-to-batch consistency and to support bioequivalence claims.[13]
Caption: Setup for In Vitro Release Testing (IVRT).
-
Apparatus: Vertical Franz Diffusion Cells.
-
Membrane Selection: Use an inert, synthetic membrane (e.g., nitrocellulose, polysulfone). The membrane must be validated to ensure it is non-rate-limiting.
-
Receptor Medium Preparation: The medium must maintain sink conditions (API solubility at least 5-10 times the expected final concentration). This may require using buffers, co-solvents, or surfactants. Degas the medium before use.
-
Study Setup:
-
Mount the membrane between the donor and receptor chambers of the Franz cell.
-
Fill the receptor chamber with the degassed medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place a magnetic stir bar in the receptor chamber and place the cell in a water bath maintained at 32°C ± 0.5°C.[12]
-
Allow the system to equilibrate for 30 minutes.
-
-
Dosing: Accurately apply a finite dose of the formulation onto the membrane surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium via the sampling port and immediately replace it with an equal volume of fresh, pre-warmed medium.[12]
-
Analysis: Analyze the API concentration in each sample using a validated analytical method, such as HPLC.
-
Data Interpretation: Calculate the cumulative amount of API released per unit area (μg/cm²) and plot it against the square root of time. The slope of the linear portion of this curve is the release rate.
Protocol: In Vitro Permeation Testing (IVPT)
IVPT measures the rate and extent of drug permeation through a skin barrier, providing a crucial link between formulation characteristics and potential in vivo performance.[14][15]
Caption: Setup for In Vitro Permeation Testing (IVPT).
-
Apparatus: Vertical Franz Diffusion Cells.
-
Membrane Preparation: Use excised human or animal (e.g., porcine) skin. The skin should be dermatomed to a consistent thickness. Ensure the skin's barrier integrity is confirmed before the study.
-
Receptor Medium: Similar to IVRT, the medium must maintain sink conditions.
-
Study Setup:
-
Mount the skin section between the chambers with the stratum corneum facing the donor chamber.
-
Follow the same equilibration and temperature control procedures as in the IVRT protocol (32°C).
-
-
Dosing & Sampling: Follow the same procedures for dosing, sampling, and sample analysis as described in the IVRT protocol.
-
Data Interpretation: Plot the cumulative amount of API permeated per unit area against time. In the steady-state portion of the curve, the slope represents the steady-state flux (Jss), a key parameter for evaluating skin penetration.
Section 4: Regulatory Landscape & Data Interpretation
The development and approval of topical drug products are governed by stringent regulatory standards.[16][17] For generic topical products, demonstrating bioequivalence to a reference listed drug is a primary requirement.[18] Regulatory agencies like the FDA and EMA have increasingly accepted in vitro methods like IVRT and IVPT as surrogate measures to support these bioequivalence claims, potentially reducing the need for extensive clinical trials.[13][15][19][20]
-
IVRT data is used to assess product "sameness" after manufacturing changes (SUPAC-SS) and to compare the release performance of a generic product against a reference product.[11]
-
IVPT data provides evidence of the rate and extent to which an API becomes available at or near the site of action in the skin, which is fundamental to establishing bioequivalence for locally acting drugs.[15]
The data generated from these protocols directly informs formulation optimization. By comparing different formulations containing varying levels of this compound, a scientist can determine its impact on API release and permeation, allowing for the rational design of a delivery system with a desired therapeutic profile.
Conclusion
This compound is a powerful, multifunctional excipient for the development of advanced topical drug delivery systems. Its combination of desirable sensory properties, excellent solubilizing power, and potential to enhance drug penetration makes it a superior choice for formulators. By leveraging the systematic formulation and characterization protocols outlined in this guide, researchers can effectively harness the benefits of this compound to create stable, elegant, and therapeutically effective topical products that meet rigorous scientific and regulatory standards.
References
-
U.S. Food and Drug Administration. (2022). In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. [Link]
-
Pharma Tutor. (n.d.). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. [Link]
-
Teledyne Hanson. (n.d.). [insight] In Vitro Permeation Test Studies for Topical Drug Products. [Link]
-
Logan Instruments. (n.d.). USP In Vitro Release Testing IVRT of Creams and Ointments. [Link]
-
U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]
-
Contract Pharma. (2023). IVRT & Skin Testing for Topical Pharmaceutical Drug Development. [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells. [Link]
-
Raytor. (n.d.). What Drug Permeation Studies Expose in Skin Barrier Function?. [Link]
-
ResearchGate. (2024). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. [Link]
-
Taylor & Francis Online. (n.d.). Revisiting techniques to evaluate drug permeation through skin. [Link]
-
Ataman Kimya. (n.d.). This compound. [Link]
-
Taylor & Francis Group. (2020). Regulatory Standards for Approval of Topical Dermatological Drug Products. [Link]
-
Dow Development Labs. (n.d.). Navigating The Regulatory Landscape For Topical Drug Product Development. [Link]
-
RAPS. (2022). FDA releases new draft guidances on topical generic drugs. [Link]
-
Ferwer. (n.d.). Information this compound, 2-propylheptyl acetanoate. [Link]
-
ResearchGate. (n.d.). Regulatory considerations for topical drug products. [Link]
-
Paula's Choice. (n.d.). What is this compound?. [Link]
-
European Medicines Agency. (2018). Draft guideline on quality and equivalence of topical products. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Development And Characterization Of Transdermal Drug Delivery System. [https://ijpbms.com/wp-content/uploads/2023/11/IJ médicas-23-11-2023-12.pdf]([Link] médicas-23-11-2023-12.pdf)
-
PubMed. (2024). Advances in Characterization of Transdermal and Topical Products using Texture Analyzer Systems. [Link]
-
MDPI. (n.d.). The Design Features, Quality by Design Approach, Characterization, Therapeutic Applications, and Clinical Considerations of Transdermal Drug Delivery Systems—A Comprehensive Review. [Link]
-
Dove Medical Press. (2015). Development, characterization, and skin delivery studies of related ultradeformable vesicles: transfersomes, ethosomes, and transethosomes. [Link]
-
Preprints.org. (2024). Design Features, Quality by Design Approach, Characterization, Therapeutic Applications and Clinical Considerations of Transdermal Therapeutic Systems – A Comprehensive Review. [Link]
-
SkinEthix. (n.d.). This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. [Link]
-
INCIDecoder. (n.d.). This compound (Explained + Products). [Link]
-
Wikipedia. (n.d.). Topical cream formulation. [Link]
-
DermNet. (n.d.). Topical formulations. [Link]
-
UPI. (n.d.). This compound Supplier. [Link]
-
EWG Skin Deep. (n.d.). What is this compound. [Link]
-
Gattefossé. (n.d.). Formulating pharmaceutical topical dosage forms with high level of solvents and minimal quantity of water. [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. [Link]
Sources
- 1. ferwer.com [ferwer.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. paulaschoice.fr [paulaschoice.fr]
- 4. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 5. specialchem.com [specialchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ashdin.com [ashdin.com]
- 10. raytor.com [raytor.com]
- 11. contractpharma.com [contractpharma.com]
- 12. In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. One moment, please... [alterlab.co.id]
- 15. In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Navigating The Regulatory Landscape For Topical Drug Product Development - Dow Development Labs [dowdevelopmentlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. FDA releases new draft guidances on topical generic drugs | RAPS [raps.org]
- 20. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Propylheptyl Caprylate as a Non-Polar, Sustainable Solvent in Organic Synthesis
Abstract
The paradigm of modern chemical synthesis is increasingly shifting towards sustainability, demanding the replacement of conventional, often hazardous, organic solvents with greener alternatives.[1] This guide introduces propylheptyl caprylate (CAS: 868839-23-0), a bio-based, biodegradable ester, as a high-performance, non-polar solvent for organic synthesis.[2] Traditionally utilized as an emollient in the cosmetics industry, its physicochemical properties—high boiling point, low toxicity, and non-polar nature—make it an excellent candidate for a range of synthetic applications.[3][4] This document provides a comprehensive overview of its properties, potential applications, and a detailed, field-proven protocol for its use in a representative Suzuki-Miyaura cross-coupling reaction.
Introduction: A Paradigm Shift Towards Sustainable Solvents
The selection of a solvent is a critical decision in the design of a synthetic route, influencing reaction kinetics, yield, and downstream processing. For decades, chemists have relied on a toolkit of petroleum-derived solvents, many of which are now recognized as volatile organic compounds (VOCs) with significant environmental and health impacts. The principles of Green Chemistry advocate for the use of "safer solvents and auxiliaries," spurring research into alternatives derived from renewable feedstocks.[5]
This compound, an ester of caprylic acid and propylheptyl alcohol, emerges as a compelling green solvent candidate.[6] Its bio-based origin and inherent biodegradability address key sustainability metrics.[2] Unlike many traditional non-polar solvents such as toluene or hexane, this compound exhibits a significantly lower toxicity profile, enhancing laboratory safety.[7][8] This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to integrate this compound into their synthetic workflows.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. This compound is a clear, oily liquid with a favorable profile for a non-polar solvent.[4]
| Property | Value | Reference(s) |
| CAS Number | 868839-23-0 | |
| Molecular Formula | C18H36O2 | [9] |
| Molecular Weight | 284.48 g/mol | [10] |
| Appearance | Clear, colorless oily liquid | |
| Boiling Point | > 250 °C (estimated) | [11] (analogy to similar esters) |
| Viscosity at 20°C | ~5 mPa·s | [12] |
| Refractive Index at 20°C | ~1.444 | [12] |
| Solubility in Water | Insoluble | |
| Polarity | Non-polar to medium | [12][13] |
| Biodegradability | Readily biodegradable | [2] |
Rationale for Application in Organic Synthesis: The Causality Behind the Choice
The utility of this compound as a solvent in organic synthesis is underpinned by several key properties that offer distinct advantages over traditional non-polar solvents.
-
High Boiling Point and Thermal Stability: With an estimated boiling point exceeding 250°C, this compound is suitable for reactions requiring elevated temperatures, such as transition-metal-catalyzed cross-coupling reactions. This property also minimizes solvent loss through evaporation and reduces the risk of fire.
-
Non-Polar Character: As a long-chain alkyl ester, it effectively solubilizes non-polar reactants and catalysts, making it a viable substitute for solvents like toluene, xylenes, and dioxane in a variety of transformations.
-
Chemical Inertness: The ester functionality is relatively unreactive under many common reaction conditions, particularly neutral or mildly acidic/basic media, ensuring it does not interfere with the desired chemical transformation.[14] However, it is incompatible with strong acids, bases, and organometallic reagents that can react with the ester group.[15]
-
Enhanced Safety Profile: Alkyl esters of this type are generally considered to have low toxicity, offering a safer handling profile for laboratory personnel compared to many conventional aromatic and chlorinated solvents.[7][8]
-
Sustainability and Biodegradability: Derived from renewable fatty acids and alcohols, and being readily biodegradable, its use significantly reduces the environmental footprint of a chemical process.[2]
Caption: Logical relationship of this compound's properties to its benefits.
Application Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound as the solvent. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
Materials and Reagents:
-
This compound (anhydrous)
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg, finely powdered and dried)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Experimental Protocol:
Step 1: Catalyst Pre-formation (Justification: In-situ formation of the active Pd(0) catalyst)
1.1. To a 25 mL round-bottom flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg) and triphenylphosphine (10.5 mg). 1.2. Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. 1.3. Add 5 mL of anhydrous this compound to the flask via syringe. 1.4. Stir the mixture at room temperature for 15-20 minutes. A color change from brownish-red to a lighter yellow or orange is typically observed, indicating the formation of the Pd(PPh₃)₂ or related Pd(0) species.
Step 2: Reaction Setup (Justification: Assembly of reactants under inert conditions to prevent catalyst degradation)
2.1. To the flask containing the pre-formed catalyst, add 4-bromotoluene (171 mg), phenylboronic acid (146 mg), and potassium carbonate (276 mg). 2.2. Attach a reflux condenser to the flask and ensure a continuous flow of inert gas through the top of the condenser. 2.3. Lower the flask into an oil bath preheated to 110 °C.
Step 3: Reaction Execution and Monitoring (Justification: Thermal activation and tracking of reaction progress for optimal yield)
3.1. Stir the reaction mixture vigorously at 110 °C. 3.2. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). 3.3. To take a sample for TLC, briefly remove the heat source, allow the mixture to cool slightly, and quickly withdraw a small aliquot with a capillary tube. 3.4. The reaction is typically complete within 2-4 hours. Completion is indicated by the disappearance of the starting 4-bromotoluene spot on the TLC plate.
Step 4: Reaction Workup (Justification: Quenching the reaction and separating the product from the high-boiling solvent and inorganic salts)
4.1. Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. 4.2. Add 10 mL of deionized water to the reaction mixture and stir for 10 minutes. 4.3. Transfer the mixture to a separatory funnel. 4.4. Extract the aqueous layer with ethyl acetate (3 x 15 mL). 4.5. Combine the organic layers. The high molecular weight this compound will be co-extracted with the product. 4.6. Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 5: Product Purification (Justification: Isolation of the pure product from the solvent and residual starting materials)
5.1. The crude product will be an oily residue containing the desired 4-methylbiphenyl and this compound. 5.2. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity). This compound, being less polar than the biaryl product, will elute first, followed by the pure 4-methylbiphenyl. 5.3. Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield the pure 4-methylbiphenyl as a white solid.
Caption: Experimental workflow for Suzuki-Miyaura coupling in this compound.
Safety and Handling
This compound is considered to have a low toxicity profile.[7][8] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. In case of skin or eye contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a significant step forward in the adoption of sustainable practices in organic synthesis. Its favorable combination of a high boiling point, non-polar character, low toxicity, and biodegradability makes it a versatile and environmentally responsible alternative to conventional non-polar solvents. The detailed protocol provided herein for the Suzuki-Miyaura cross-coupling reaction serves as a validated starting point for its broader application in synthetic chemistry. As the demand for greener chemical processes continues to grow, the adoption of solvents like this compound will be instrumental in shaping a more sustainable future for the chemical and pharmaceutical industries.
References
-
Buchanan, T. J. (1954). The Dielectric Properties of Some Long-Chain Fatty Acids and Their Methyl Esters in the Microwave Region. AIP Publishing. [Link]
-
PubChem. (n.d.). 2-Propylheptyl octanoate. [Link]
-
Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. (2023). PMC - NIH. [Link]
-
Echo Chem. (2024). The Role of Esters in Industrial Applications. [Link]
-
Ataman Kimya. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]
-
SkinEthix. (n.d.). This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. [Link]
-
CIR Expert Panel. (2012). RE-REVIEW Alkyl Esters. [Link]
-
Paula's Choice. (n.d.). What is this compound?. [Link]
-
Wikipedia. (n.d.). Ester. [Link]
-
Ferwer. (n.d.). Information this compound, 2-propylheptyl acetanoate. [Link]
-
INCIDecoder. (n.d.). This compound (Explained + Products). [Link]
-
ResearchGate. (2018). The use of environmentally sustainable bio-derived solvents in solvent extraction applications - A review. [Link]
-
UL Prospector. (2017). An Overview of Emollient Technology. [Link]
-
Effect of side chains on the dielectric properties of alkyl esters derived from palm kernel oil. (n.d.). IEEE Xplore. [Link]
-
Oriental Journal of Chemistry. (2024). Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. [Link]
-
ResearchGate. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. [Link]
-
MDPI. (2021). Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. [Link]
-
UPIglobal. (n.d.). This compound Supplier. [Link]
-
Wikipedia. (n.d.). Solvent. [Link]
-
The Good Scents Company. (n.d.). propylene glycol caprylate. [Link]
-
Chemistry Stack Exchange. (2014). Ester as a solvent. [Link]
-
Clipper Controls. (n.d.). Dielectric Constant Table. [Link]
-
CIR Safety. (2013). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. [Link]
-
Penn State Research Database. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. [Link]
-
Britannica. (2024). Ester. [Link]
-
Yamaden. (n.d.). Table of dielectric constants of substances. [Link]
-
Paula's Choice. (n.d.). This compound in Skin Care: What It Is & Is It Safe?. [Link]
-
SincereSkin.lt. (n.d.). This compound. [Link]
-
PubMed Central. (2012). Solvents and sustainable chemistry. [Link]
-
beurre. (2023). Polarity of oils and emollients. [Link]
-
ResearchGate. (n.d.). Typical viscosity-temperature dependence for a polymeric melt. [Link]
-
Paula's Choice. (n.d.). What is this compound?. [Link]
-
Coventry University. (n.d.). The determination of the lower critical concentration temperature and intrinsic viscosity: The syneresis reaction of polymeric gels. [Link]
-
MDPI. (2020). The Influence of Temperature and Viscosity of Polyethylene Glycol on the Rate of Microwave-Induced In Situ Amorphization of Celecoxib. [Link]
-
ResearchGate. (n.d.). The determination of the lower critical concentration temperature and intrinsic viscosity: The syneresis reaction of polymeric gels. [Link]
-
MDPI. (2021). Investigation on the Viscosity–Temperature Properties for Various EPDM Solutions Based on Three-Dimensional Solubility Parameters and Flory–Huggins Interaction Parameters. [Link]
Sources
- 1. Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. The Role of Esters in Industrial Applications - [echochemgroup.com]
- 3. skinethix.com [skinethix.com]
- 4. paulaschoice.fr [paulaschoice.fr]
- 5. researchgate.net [researchgate.net]
- 6. sincereskincare.com [sincereskincare.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.psu.edu [pure.psu.edu]
- 9. 2-Propylheptyl octanoate | C18H36O2 | CID 11855339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. PROPYL CAPRYLATE | 624-13-5 [chemicalbook.com]
- 12. biakhim.com.ua [biakhim.com.ua]
- 13. ulprospector.com [ulprospector.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Leveraging Propylheptyl Caprylate for the Formulation of Stable Oil-in-Water Emulsions
Abstract and Introduction
Oil-in-water (O/W) emulsions are cornerstone formulations in the pharmaceutical and cosmetic industries, serving as delivery vehicles for a vast array of active ingredients and providing desirable aesthetic properties. An emulsion is a thermodynamically unstable system where one liquid is dispersed as globules in a second, immiscible liquid. The long-term stability of these systems—their ability to resist changes in physicochemical properties over time—is paramount to product efficacy, safety, and consumer acceptance.[1] Instability can manifest as creaming, flocculation, coalescence, or complete phase separation, compromising the product's integrity.
Formulators traditionally rely on primary emulsifiers to form the interfacial film between oil and water droplets. However, achieving robust, long-term stability, coupled with a desirable sensory profile, often requires a more sophisticated approach. This guide focuses on the strategic application of Propylheptyl Caprylate , a multifunctional ester, to enhance the stability and sensory characteristics of O/W emulsions. While primarily known as a fast-spreading emollient, its role as an effective emulsion stabilizer, solvent, and dispersing agent makes it an invaluable tool for researchers, scientists, and drug development professionals.[2][3][4][5] This document provides a detailed exploration of its mechanism, application protocols, and characterization methodologies.
This compound: A Profile of a Multifunctional Excipient
This compound (commercially known as Cetiol® Sensoft, among others) is a clear, low-viscosity, oily liquid.[6][7] Its primary function in topical formulations is as an emollient, imparting a smooth, soft, and non-greasy feel to the skin.[8][9] However, its utility extends far beyond sensory modification. It is a non-ionic compound that serves as a potent solvent and dispersing agent, particularly for crystalline UV filters and pigments, making it highly suitable for sun care and color cosmetic formulations.[10][11]
The unique molecular structure of this compound allows it to act as a co-emulsifier or emulsion stabilizer, contributing significantly to the overall robustness of the formulation.[2][12] Its fast-spreading nature also influences the initial application experience of the final product.[9]
Table 1: Physicochemical Properties of this compound
| Property | Description | Reference(s) |
| INCI Name | This compound | [13] |
| CAS Number | 868839-23-0 | |
| Appearance | Clear, colorless, almost odorless oil | [7] |
| Molecular Formula | C₁₈H₃₆O₂ | [14] |
| Key Functions | Emollient, Emulsion Stabilizer, Solvent, Dispersing Agent | [2][10] |
| Solubility | Soluble in cosmetic oils and esters. Insoluble in water. | - |
| Recommended Usage Level | 1% - 15% | [2][4][5] |
| Key Attribute | Fast-spreading, provides a luxurious, silky-soft after-feel; excellent solubilizer for UV filters. | [9] |
The Mechanism of Stabilization: A Synergistic Role
To understand how this compound contributes to stability, one must first understand the primary mechanisms of emulsion destabilization. Emulsifiers function by adsorbing at the oil-water interface, creating a protective barrier and reducing interfacial tension.[15] this compound is not a primary emulsifier but acts synergistically to fortify this barrier and optimize the oil phase.
Causality of Stabilization:
-
Interfacial Film Reinforcement: this compound, being a non-polar ester, integrates into the oil phase. Its molecular structure allows it to pack effectively alongside the lipophilic tails of the primary emulsifier at the interface. This enhances the flexibility and integrity of the interfacial film, creating a more resilient barrier against droplet coalescence.
-
Oil Phase Modification: It acts as an excellent solvent for many lipophilic active ingredients and other excipients (like crystalline sunscreens).[10] By keeping these components fully solubilized within the oil droplets, it prevents their crystallization, which can otherwise pierce and rupture the interfacial film, leading to emulsion breakdown.
-
Viscosity and Droplet Suspension: While not a thickener itself, its inclusion can modify the overall viscosity of the final emulsion. According to Stokes' Law, increasing the viscosity of the continuous phase can slow down the rate of creaming or sedimentation, thereby enhancing kinetic stability.[1]
Caption: Molecular interactions at the oil-water interface.
Experimental Protocol: Preparation of a Stable O/W Emulsion
This protocol provides a methodology for creating a model O/W moisturizing cream. The system is self-validating; successful execution will result in a stable, homogenous cream, while deviations will likely lead to instability.
Equipment:
-
Two temperature-controlled water baths or heating mantles
-
Two glass beakers (sized appropriately for each phase)
-
High-shear homogenizer (e.g., rotor-stator type)
-
Overhead propeller stirrer
-
Calibrated digital scale
-
pH meter
Formulation:
Table 2: Model O/W Cream Formulation
| Phase | Ingredient (INCI Name) | Function | % (w/w) |
| A | Deionized Water | Continuous Phase | 76.7 |
| A | Glycerin | Humectant | 3.0 |
| A | Xanthan Gum | Aqueous Thickener | 0.3 |
| B | This compound | Emollient/Stabilizer | 5.0 |
| B | Cetearyl Alcohol | Co-emulsifier/Thickener | 4.0 |
| B | Glyceryl Stearate SE | Primary Emulsifier | 5.0 |
| B | Tocopherol (Vitamin E) | Antioxidant | 0.5 |
| C | Phenoxyethanol (and others) | Preservative System | 1.0 |
| C | Citric Acid / Sodium Hydroxide | pH Adjuster | q.s. |
Step-by-Step Methodology:
-
Phase A Preparation: In the main beaker, combine Deionized Water and Glycerin. Begin gentle propeller stirring and slowly sprinkle in the Xanthan Gum to prevent clumping. Heat to 75-80°C. Maintain this temperature.
-
Phase B Preparation: In a separate beaker, combine this compound, Cetearyl Alcohol, Glyceryl Stearate SE, and Tocopherol. Heat this oil phase to 75-80°C until all components are melted and the phase is uniform.
-
Emulsification: Once both phases are at 75-80°C, slowly add the oil phase (Phase B) to the water phase (Phase A) under continuous high-shear homogenization. Homogenize for 3-5 minutes or until the emulsion is uniform and white. Causality Note: Adding the oil phase to the water phase is critical for forming an O/W emulsion. High shear is necessary to break down the oil into fine droplets.
-
Cooling: Switch from the homogenizer to a propeller or anchor stirrer. Begin cooling the emulsion while stirring gently. Causality Note: Rapid cooling without stirring can cause phase separation, while gentle agitation ensures a uniform texture as the emulsion thickens.
-
Phase C Addition: When the emulsion has cooled to below 40°C, add the preservative system (Phase C).
-
Final Adjustments: Check the pH of the final product and adjust if necessary to the target range (typically 5.5-6.5 for skin products). Continue gentle stirring until the cream reaches room temperature (~25°C).
Caption: Workflow for O/W emulsion preparation.
Protocol for Characterization and Stability Assessment
Characterization is essential to validate the stability and performance of the emulsion.[16][17] The following tests should be performed on the emulsion at initial formulation and at specified time points (e.g., 1, 2, and 3 months) under various storage conditions (e.g., room temperature, 40°C, 4°C).
Methodologies:
-
Macroscopic Evaluation:
-
Protocol: Visually inspect samples for any signs of instability such as creaming (an oil-rich layer at the top), sedimentation, or phase separation (visible water or oil).
-
Trustworthiness: This is the first and simplest indicator of gross instability.
-
-
Microscopic Analysis:
-
Protocol: Place a small drop of the emulsion on a microscope slide. View under a light microscope at 40x or 100x magnification. Observe the oil droplet morphology and distribution.
-
Data Interpretation: A stable emulsion will show discrete, spherical droplets that are uniformly distributed. Signs of coalescence (droplets merging) indicate instability.
-
-
Particle Size Analysis:
-
Protocol: Use a particle size analyzer (e.g., Dynamic Light Scattering or Laser Diffraction) to measure the mean droplet size and the polydispersity index (PDI). Prepare samples according to instrument guidelines.
-
Data Interpretation: A narrow size distribution with a small mean droplet size is desirable. A significant increase in mean droplet size over time is a quantitative indicator of coalescence.
-
-
Rheological Analysis:
-
Protocol: Use a viscometer or rheometer to measure the viscosity of the emulsion. Record the viscosity at a consistent shear rate and temperature.
-
Data Interpretation: A significant drop in viscosity over time can indicate a breakdown of the emulsion structure.
-
-
Accelerated Stability Testing (Centrifugation):
-
Protocol: Place a sample of the emulsion in a centrifuge tube and centrifuge at a set speed (e.g., 3000 RPM) for 30 minutes.
-
Trustworthiness: This test simulates gravitational forces to quickly predict long-term stability. A stable emulsion will show no phase separation after centrifugation.
-
Caption: Workflow for emulsion characterization.
Data Summary and Interpretation
Table 3: Expected Results for Stable vs. Unstable Emulsions
| Test Parameter | Stable Emulsion (Expected Outcome) | Unstable Emulsion (Observed Outcome) |
| Macroscopic | Homogenous, uniform appearance. No separation. | Creaming, phase separation, or oiling out. |
| Microscopic | Small, spherical, individual droplets. | Large, irregular droplets; evidence of droplet merging. |
| Mean Droplet Size | Remains consistent over time (e.g., <5% change). | Significant increase over time, indicating coalescence. |
| Viscosity | Remains within an acceptable range of the initial value. | Significant decrease, indicating structural collapse. |
| Centrifugation | No separation after centrifugation. | Clear separation into oil and water layers. |
Conclusion
This compound is a highly versatile and effective ingredient for the modern formulator. Its application extends beyond its primary role as an emollient, serving as a crucial co-stabilizer in the creation of robust and aesthetically pleasing oil-in-water emulsions. By reinforcing the interfacial film, modifying the oil phase to prevent component crystallization, and contributing to a desirable sensory profile, this compound provides a reliable solution for enhancing the long-term stability and performance of cosmetic and pharmaceutical formulations. The protocols and methodologies outlined in this guide provide a comprehensive framework for leveraging this ingredient to its full potential.
References
-
Paula's Choice. (n.d.). What is this compound? Retrieved from [Link]
-
SincereSkin.lt. (n.d.). This compound. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
SkinEthix. (n.d.). This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. Retrieved from [Link]
-
Ferwer. (n.d.). Information this compound, 2-propylheptyl acetanoate. Retrieved from [Link]
-
Demelenne, L., Pirot, F., & Roland, I. (2003). Systematic characterization of oil-in-water emulsions for formulation design. International Journal of Pharmaceutics, 263(1-2), 85-94. Retrieved from [Link]
-
Mahitha, M., et al. (2020). formulation and characterisation of emulsion. International Journal of Research in Pharmaceutical and Nano Sciences, 9(4), 231-238. Retrieved from [Link]
-
Delattre, L., et al. (2003). Systematic characterization of oil-in-water emulsions for formulation design. International journal of pharmaceutics, 263(1-2), 85-94. Retrieved from [Link]
-
Lazidis, A., et al. (2018). Fabrication, characterisation and stability of oil-in-water emulsions stabilised by solid lipid particles: the role of particle characteristics and emulsion microstructure upon Pickering functionality. Food & Function, 9(3), 1684-1697. Retrieved from [Link]
-
UL Prospector. (n.d.). Cetiol® Sensoft by BASF Personal Care. Retrieved from [Link]
-
Han, S., et al. (2022). Formulation and Characterization of Soybean Oil-in-Water Emulsions Stabilized Using Gelatinized Starch Dispersions from Plant Sources. Foods, 11(15), 2274. Retrieved from [Link]
-
Paula's Choice. (n.d.). This compound. Retrieved from [Link]
-
INCIDecoder. (n.d.). This compound. Retrieved from [Link]
-
Paula's Choice Italia. (n.d.). This compound. Retrieved from [Link]
-
Paula's Choice España. (n.d.). This compound. Retrieved from [Link]
-
Li, S., et al. (2025). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. Food Chemistry, 479, 139978. Retrieved from [Link]
-
Alvarado, V., et al. (2023). Petroleum Emulsion Stability and Separation Strategies: A Comprehensive Review. Energies, 16(17), 6393. Retrieved from [Link]
-
Tan, C. P., & Nakajima, M. (2005). Techniques and methods to study functional characteristics of emulsion systems. Journal of Texture Studies, 36(5‐6), 383-421. Retrieved from [Link]
Sources
- 1. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. paulaschoice.fr [paulaschoice.fr]
- 4. paulaschoice.it [paulaschoice.it]
- 5. paulaschoice.es [paulaschoice.es]
- 6. specialchem.com [specialchem.com]
- 7. promo.basf.com [promo.basf.com]
- 8. ferwer.com [ferwer.com]
- 9. This compound (Explained + Products) [incidecoder.com]
- 10. skinethix.com [skinethix.com]
- 11. ulprospector.com [ulprospector.com]
- 12. sincereskincare.com [sincereskincare.com]
- 13. specialchem.com [specialchem.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic characterization of oil-in-water emulsions for formulation design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. leanontech.co.kr [leanontech.co.kr]
Title: Characterizing the Rheological Fingerprint of Cosmetic and Pharmaceutical Emulsions Containing Propylheptyl Caprylate
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive guide to measuring the rheological properties of oil-in-water (O/W) emulsions formulated with Propylheptyl Caprylate. This compound is a fast-spreading, non-greasy emollient increasingly used in skincare and pharmaceutical formulations to impart a light, silky feel and improve the solubility of active ingredients.[1][2] The rheological behavior of these emulsions is paramount, directly influencing their physical stability, manufacturing processability, packaging, and end-user experience, including sensory perception and application.[3] We present detailed protocols for rotational and oscillatory rheometry, explain the causality behind experimental choices, and demonstrate how to correlate rheological data with critical performance attributes such as stability, spreadability, and texture. This guide is intended for researchers, formulation scientists, and quality control professionals in the cosmetic and pharmaceutical industries.
Introduction: The Role of Rheology in Emulsion Performance
Emulsions are thermodynamically unstable two-phase systems, and their long-term viability depends on creating a stable internal structure.[4] Rheology, the study of the flow and deformation of matter, provides the critical tools to quantify this structure.[5] For emulsions, rheological properties are not merely abstract measurements; they are direct predictors of key quality attributes:
-
Stability: A sufficiently high viscosity at rest and a significant yield stress can prevent phase separation (creaming or sedimentation) by immobilizing the dispersed phase droplets.[6][7]
-
Application & Spreadability: Many topical products are non-Newtonian, shear-thinning materials.[8] Their viscosity decreases under the shear of application (e.g., rubbing on skin), allowing for easy spreading, yet they are thick enough to remain in place after application.[9]
-
Texture & Sensory Perception: The viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), correlate strongly with sensory descriptors like "firmness," "richness," and "body".[10][11]
-
Processing & Packaging: Viscosity determines the energy required for mixing and pumping during manufacturing and dictates the appropriate packaging, from a low-viscosity lotion in a pump bottle to a high-viscosity cream in a jar.[3][12]
This compound is a synthetic ester that functions as an emollient, dispersing agent, and emulsion stabilizer.[13][14] Its inclusion influences the final formulation's rheology by modifying the continuous phase and interacting with other formulation components. Therefore, a robust rheological characterization is essential when developing or reformulating products with this ingredient.
Foundational Rheological Concepts for Emulsions
Understanding three key rheological concepts is crucial for interpreting emulsion behavior.
-
Viscosity (η): A measure of a fluid's resistance to flow. Emulsions are typically shear-thinning (pseudoplastic), where viscosity decreases as shear rate increases.
-
Yield Stress (τ₀): The minimum stress required to initiate flow.[15] Below the yield stress, the material behaves like a solid, deforming elastically.[16] This property is critical for preventing droplet movement and ensuring long-term stability.[17]
-
Viscoelasticity (G' and G''): This describes materials that exhibit both viscous (liquid-like) and elastic (solid-like) properties.
-
Storage Modulus (G'): Represents the elastic component, or the energy stored and recovered per cycle of deformation. It is a measure of the emulsion's structural strength at rest.
-
Loss Modulus (G''): Represents the viscous component, or the energy dissipated as heat per cycle. It is a measure of the liquid-like character.
-
For a stable, structured emulsion, G' > G'' at rest.[16][18]
-
The following diagram illustrates the logical workflow for a comprehensive rheological evaluation of an emulsion.
Caption: Workflow for Rheological Characterization.
Sample Formulation & Preparation
To provide context for the protocols, we will consider a model O/W cream. The precise rheological profile will depend on the concentration of each ingredient.
| Phase | Ingredient | Function | % w/w |
| A (Oil) | This compound | Emollient, Solvent | 10.0 |
| Cetearyl Alcohol | Thickener, Emulsion Stabilizer | 5.0 | |
| Glyceryl Stearate | Emulsifier | 3.0 | |
| B (Water) | Deionized Water | Solvent | 79.5 |
| Glycerin | Humectant | 2.0 | |
| Xanthan Gum | Thickener, Stabilizer | 0.3 | |
| C (Post-Emulsification) | Phenoxyethanol | Preservative | 0.2 |
Preparation Protocol:
-
Heat Phase A and Phase B separately to 75°C.
-
Add Phase A to Phase B slowly under high-shear homogenization (e.g., 5000 RPM for 5 minutes).
-
Switch to gentle propeller mixing and cool the emulsion.
-
At 40°C, add Phase C and continue mixing until the emulsion is uniform and has reached room temperature (25°C).
-
Allow the emulsion to rest for 24 hours before conducting rheological measurements to allow the internal structure to fully develop.
Experimental Protocols: A Step-by-Step Guide
These protocols are designed for a modern stress-controlled or rate-controlled rheometer.
Protocol 1: Rotational Test - Viscosity Flow Curve
Objective: To determine the emulsion's flow behavior (e.g., shear-thinning) and quantify its apparent viscosity across a range of shear rates relevant to manufacturing and application.
Methodology:
-
Instrument Setup:
-
Geometry: Use a parallel plate (e.g., 40 mm diameter) or cone-plate geometry. For creams with potential for slip, serrated plates are recommended.
-
Temperature Control: Set the Peltier plate to a constant temperature, typically 25°C.
-
Gap: Set the measurement gap (e.g., 1000 µm).
-
-
Sample Loading:
-
Carefully place an adequate amount of the rested emulsion onto the center of the bottom plate.
-
Lower the upper geometry to the measurement gap, ensuring the sample spreads evenly to the edge of the geometry.
-
Trim any excess sample from the edge using a spatula to ensure accurate geometry definition.
-
Allow the sample to equilibrate at the set temperature for at least 2 minutes.
-
-
Measurement Parameters:
-
Test Type: Shear Rate Ramp (logarithmic).
-
Shear Rate Range: 0.1 s⁻¹ to 300 s⁻¹. This range covers behavior from near-rest to vigorous spreading.[8]
-
Data Points: 50 points, logarithmically spaced.
-
-
Execution: Start the measurement and record shear stress (τ) and viscosity (η) as a function of shear rate (ẏ).
Data Interpretation & Causality:
-
Scientist's Note: A plot of viscosity vs. shear rate will typically show a high viscosity at low shear rates, which is crucial for preventing creaming.[7] As shear rate increases, the viscosity will drop, indicating shear-thinning behavior that facilitates easy application.[19] The data can be fitted to rheological models like Herschel-Bulkley (τ = τ₀ + Kẏⁿ) to extract the yield stress (τ₀), consistency index (K), and flow behavior index (n).[10][11] An n value less than 1 confirms shear-thinning properties.
| Parameter | Typical Setting | Rationale |
| Geometry | 40 mm Parallel Plate | Accommodates a range of sample types; serrated finish minimizes wall slip. |
| Temperature | 25°C | Standard room temperature for consistent comparison. |
| Shear Rate Range | 0.1 - 300 s⁻¹ | Simulates conditions from storage (low shear) to application (high shear). |
| Equilibration Time | 120 seconds | Allows thermal and mechanical equilibrium, ensuring reproducible results. |
Protocol 2: Oscillatory Test - Amplitude Sweep
Objective: To identify the Linear Viscoelastic Region (LVER) and determine the yield stress, providing a measure of the emulsion's structural integrity at rest.[20]
Methodology:
-
Instrument Setup & Sample Loading: Follow steps 1 and 2 from Protocol 4.1.
-
Measurement Parameters:
-
Test Type: Amplitude Sweep (or Strain Sweep).
-
Constant Frequency (ω): 1 Hz (or ~6.28 rad/s). This is a standard frequency for probing material structure.
-
Strain (γ) or Stress (τ) Range: Logarithmic sweep from a very low value to a high value (e.g., 0.01% to 500% strain). The range must be wide enough to capture both the linear and non-linear regions.
-
-
Execution: Start the measurement and record the storage modulus (G') and loss modulus (G'') as a function of increasing strain amplitude.
Data Interpretation & Causality:
-
Scientist's Note: The LVER is the initial plateau region where G' and G'' are independent of the applied strain. This region represents the undisturbed, intrinsic structure of the emulsion. The limit of the LVER (the critical strain) indicates the point where the structure begins to break down. The yield stress can be identified as the stress at this critical strain or at the G'/G'' crossover point, where the material transitions from solid-like to liquid-like behavior.[16] A higher yield stress indicates a stronger internal network and better stability against gravity.[6][21]
Protocol 3: Oscillatory Test - Frequency Sweep
Objective: To evaluate the emulsion's structural characteristics over a range of time scales, which is an excellent predictor of long-term stability.[22][23]
Methodology:
-
Instrument Setup & Sample Loading: Follow steps 1 and 2 from Protocol 4.1.
-
Measurement Parameters:
-
Test Type: Frequency Sweep.
-
Constant Strain (γ) or Stress (τ): Select a value from within the LVER determined in Protocol 4.2 (e.g., 0.1% strain). This is critical to ensure the measurement probes the intact structure without destroying it.
-
Frequency (ω) Range: Logarithmic sweep from high to low frequency (e.g., 100 rad/s to 0.1 rad/s).
-
-
Execution: Start the measurement and record G' and G'' as a function of angular frequency.
Data Interpretation & Causality:
-
Scientist's Note: For a stable, gel-like emulsion, G' will be significantly higher than G'' across the entire frequency range, and both moduli will show little dependence on frequency.[23] This indicates a solid-like network that is stable over long periods (low frequency corresponds to long time scales). If G' and G'' cross at a certain frequency, it suggests more liquid-like behavior and potentially lower long-term stability.
The relationship between these key rheological parameters and the emulsion's performance attributes is summarized below.
Caption: Correlation of Rheology and Performance.
Conclusion
The rheological characterization of emulsions containing this compound is a critical step in formulation development and quality control. By employing a systematic approach using rotational and oscillatory rheometry, scientists can generate a detailed "rheological fingerprint" of their product. This fingerprint provides invaluable, quantitative data that directly correlates with essential performance metrics such as long-term stability, spreadability, and sensory perception. The protocols and interpretive guides provided herein offer a robust framework for ensuring that cosmetic and pharmaceutical emulsions are not only aesthetically pleasing but also physically stable and functionally effective.
References
-
SkinEthix. This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability . [Online] Available at: [Link]
-
COSMILE Europe. This compound – Ingredient . [Online] Available at: [Link]
-
Paula's Choice. What is this compound? . [Online] Available at: [Link]
-
Abbott, S. Emulsion Yield Stress | Practical Rheology . [Online] Available at: [Link]
-
Eurolab. USP Viscosity Testing of Creams and Ointments . [Online] Available at: [Link]
-
Ataman Kimya. This compound . [Online] Available at: [Link]
-
NETZSCH Analyzing & Testing. Yield Stress Dependance on Droplet Concentration in Emulsion Systems . [Online] Available at: [Link]
-
SincereSkin.lt. This compound | Korėjietiška kosmetika . [Online] Available at: [Link]
-
SASOR. Emulsification of highly concentrated emulsion: Role of yield stress and elastic modulus . [Online] Available at: [Link]
-
Chemtec Publishing. Rheology Essentials of Cosmetic and Food Emulsions . [Online] Available at: [Link]
-
AZoM. Determining and Understanding the Yield Stress of Complex Fluids . [Online] Available at: [Link]
-
Centre for Industrial Rheology. Using Rheology for Modified and Sustained Release Drug Formulation . [Online] Available at: [Link]
-
Centre for Industrial Rheology. Spreadability of Topical Pharmaceutical Products . [Online] Available at: [Link]
-
De Gruyter. Rheological and textural properties of cosmetic emulsions . [Online] Available at: [Link]
-
Pharmaceutical Online. Texture Analysis Testing Viscosity Of Creams . [Online] Available at: [Link]
-
Paula's Choice. This compound . [Online] Available at: [Link]
-
Pekařová, M., et al. Rheological and Textural Properties of Cosmetic Emulsions . Applied Rheology, 21(3), 35200. [Online] Available at: [Link]
-
ResearchGate. (PDF) Rheological and Textural Properties of Cosmetic Emulsions . [Online] Available at: [Link]
-
Taylor & Francis Online. Effect of xanthan gum on stability and rheological behavior of O/W emulsion . [Online] Available at: [Link]
-
Pharmacy 180. Pharmaceutical applications of rheology . [Online] Available at: [Link]
-
Martests Instrument. About the Viscosity in Cosmetics – How It Works? . [Online] Available at: [Link]
-
EduDose by Dr Satish Polshettiwar. Understanding #Rheology in Pharmacy by Dr Satish Polshettiwar . YouTube, 5 Apr. 2020. [Online] Available at: [Link]
-
Pharmapproach. Rheological Properties of Emulsions and Emulsion Formulation by HLB Method . [Online] Available at: [Link]
-
Universal Preserv-A-Chem Inc. This compound Supplier . [Online] Available at: [Link]
-
National Institutes of Health (NIH). Rheology of Emulsion-Filled Gels Applied to the Development of Food Materials . [Online] Available at: [Link]
- ASTM International. ASTM D6930 - Settlement and Storage Stability of Emulsified Asphalts. (Note: A direct link to the full standard requires a subscription; this reference points to the standard's existence and relevance).
-
IntechOpen. Studying the role of xanthan gum upon the rheology and stability of oil/water emulsions . [Online] Available at: [Link]
-
Scientific.net. Impact of Xanthan Gum on Stability and Rheological Properties of Multiple Emulsions Type Water-in-Oil-in-Water . [Online] Available at: [Link]
-
NYSCC. Naturally derived rheology modifiers and emulsion stabilizers . [Online] Available at: [Link]
-
PubMed. Characterization of Emulsion Stabilization Properties of Gum Tragacanth, Xanthan Gum and Sucrose Monopalmitate: A Comparative Study . [Online] Available at: [Link]
-
SlideShare. Emulsions . [Online] Available at: [Link]
-
PKS & MPS Classes. Rheological Properties of Emulsions . YouTube, 1 May 2021. [Online] Available at: [Link]
-
ResearchGate. Rheological properties of the test emulsions obtained by the oscillatory tests... . [Online] Available at: [Link]
Sources
- 1. skinethix.com [skinethix.com]
- 2. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 3. youtube.com [youtube.com]
- 4. d-nb.info [d-nb.info]
- 5. Rheological Properties of Emulsions and Emulsion Formulation by HLB Method | Pharmaguideline [pharmaguideline.com]
- 6. Emulsion Yield Stress | Practical Rheology | Prof Steven Abbott [stevenabbott.co.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. rheologylab.com [rheologylab.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. complexfluids.ethz.ch [complexfluids.ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. cosmileeurope.eu [cosmileeurope.eu]
- 14. paulaschoice.it [paulaschoice.it]
- 15. azom.com [azom.com]
- 16. atascientific.com.au [atascientific.com.au]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]
- 19. Texture Analysis Testing Viscosity Of Creams [pharmaceuticalonline.com]
- 20. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]
- 21. researchgate.net [researchgate.net]
- 22. Rheology of Emulsion-Filled Gels Applied to the Development of Food Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Propylheptyl Caprylate for the Solubilization of Crystalline UV Filters
Audience: Researchers, cosmetic scientists, and pharmaceutical development professionals.
Objective: This document provides a comprehensive technical guide on the application of Propylheptyl Caprylate as a primary solubilizing agent for crystalline ultraviolet (UV) filters in high-performance sunscreen and cosmetic formulations. It outlines the scientific rationale, presents validated experimental protocols for solubility determination and stability assessment, and offers a model formulation framework.
The Formulator's Challenge: The Crystallization Dilemma
The efficacy of a sunscreen formulation is fundamentally dependent on the homogeneous distribution of UV filters within the product matrix and, subsequently, as a uniform film upon the skin.[1][2] Many of the most effective and widely approved broad-spectrum UV absorbers, such as Avobenzone (Butyl Methoxydibenzoylmethane), are crystalline solids at ambient temperatures.[3][4]
This physical state presents a significant formulation challenge: recrystallization . If the UV filter is not adequately solubilized in the formulation's oil phase, it can revert to its crystalline form during the product's shelf life, particularly under temperature fluctuations.[5][6] This phenomenon critically compromises the product by:
-
Reducing SPF Efficacy: Crystalline particles do not absorb UV radiation effectively, leading to a dramatic and unpredictable drop in the Sun Protection Factor (SPF) and a loss of broad-spectrum coverage.[5]
-
Compromising Aesthetic Appeal: The presence of crystals can lead to a gritty, unpleasant skin feel and a lack of cosmetic elegance.
-
Creating Formulation Instability: Crystal growth can disrupt the emulsion structure, leading to phase separation and product failure.[1]
Therefore, the selection of an appropriate solvent system is not merely a matter of initial dissolution but of maintaining long-term stability and ensuring protective efficacy.
This compound: A Multifunctional Solution
This compound is an ester of caprylic acid and propylheptyl alcohol.[7][8] It is a clear, low-viscosity, non-greasy liquid that functions as a fast-spreading emollient, imparting a characteristic silky and light sensory profile to formulations.[9] Beyond its aesthetic benefits, its molecular structure makes it an exceptionally effective solvent and solubilizer for organic UV filters.[9][10]
The Mechanism of Solubilization:
The efficacy of this compound lies in its unique molecular structure. The branched alkyl chains and the central ester group create a molecule with an optimal polarity to interact with and disrupt the crystal lattice of complex organic molecules like Avobenzone. This interaction prevents the UV filter molecules from self-associating and re-forming crystals, keeping them in a dissolved, active state within the oil phase. This ensures the UV filter remains bioavailable to perform its function of absorbing UV radiation.
Caption: Solubilization of a crystalline UV filter by this compound.
Protocol 1: Quantitative Determination of UV Filter Solubility
Objective: To accurately determine the maximum solubility of a given crystalline UV filter in this compound at various temperatures. This data is crucial for defining the upper concentration limit of the UV filter in the oil phase of a formulation.
Materials:
-
This compound
-
Crystalline UV Filter (e.g., Avobenzone, Oxybenzone)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks
-
Appropriate analytical solvent (e.g., Methanol, Acetonitrile)
-
UV-Vis Spectrophotometer or HPLC-UV system
Methodology:
-
Preparation of Supersaturated Mixtures: In separate sealed vials, accurately weigh approximately 1 gram of this compound. Add an excess amount of the crystalline UV filter (e.g., 0.5 g) to each vial to ensure a supersaturated system.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperatures (e.g., 25°C, 40°C, 50°C). Allow the mixtures to equilibrate for at least 48 hours with constant agitation to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved UV filter crystals.[11]
-
Sample Extraction: Carefully draw the clear supernatant (the saturated solution of UV filter in this compound) using a syringe. Immediately filter the supernatant through a 0.45 µm syringe filter to remove any remaining microcrystals.
-
Quantification:
-
Accurately weigh a small amount of the filtered supernatant into a volumetric flask.
-
Dilute to volume with a suitable analytical solvent in which both the UV filter and this compound are fully soluble.
-
Analyze the concentration of the UV filter using a pre-calibrated UV-Vis or HPLC-UV method.
-
-
Calculation: Express the solubility as a percentage by weight (% w/w) or in g/100g of solvent.
Data Presentation:
| UV Filter | Temperature (°C) | Solubility in this compound (% w/w) |
| Avobenzone | 25 | [Experimental Value] |
| Avobenzone | 40 | [Experimental Value] |
| Oxybenzone | 25 | [Experimental Value] |
| Oxybenzone | 40 | [Experimental Value] |
Protocol 2: Rapid Screening for Recrystallization Potential
Objective: To provide a fast, qualitative assessment of the stability of the formulation's oil phase against recrystallization under thermal stress. This protocol is invaluable for screening different solvent blends early in the development process.[5][12]
Caption: Workflow for rapid screening of oil phase stability against recrystallization.
Methodology:
-
Prepare the Oil Phase: In a beaker, combine all ingredients of your formulation's intended oil phase, including this compound, the crystalline UV filter(s), and any other emollients or oil-soluble additives.
-
Dissolution: Gently heat the mixture to 75-80°C while stirring until all solid components are fully dissolved and the phase is clear.
-
Thermal Cycling:
-
Pour a portion of the hot, clear oil phase into a clear glass vial and allow it to cool to room temperature (25°C).
-
Place another portion into a separate vial and store it under refrigerated conditions (approx. 5°C).
-
-
Observation: Visually inspect the samples against a dark background at regular intervals (e.g., 1, 24, and 48 hours). The appearance of any haziness, cloudiness, or visible crystals indicates a high potential for recrystallization in the final formulation. A clear solution after 48 hours at 5°C is a strong indicator of a stable solvent system.
Protocol 3: Model Oil-in-Water (O/W) Sunscreen Formulation
Objective: To provide a starting point formulation demonstrating the integration of this compound to solubilize Avobenzone in a standard high-SPF O/W emulsion.
| Phase | Ingredient (INCI Name) | Function | % (w/w) |
| A (Oil Phase) | This compound | Primary Solubilizer, Emollient | 10.00 |
| Avobenzone | Crystalline UVA Filter | 3.00 | |
| Octocrylene | Photostabilizer, UVB Filter | 8.00 | |
| Homosalate | UVB Filter, Solvent | 10.00 | |
| Cetearyl Alcohol (and) Ceteareth-20 | Emulsifier System | 4.00 | |
| Tocopheryl Acetate (Vitamin E) | Antioxidant | 0.50 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.00 | |
| Xanthan Gum | Thickener / Stabilizer | 0.30 | |
| Disodium EDTA | Chelating Agent | 0.10 | |
| C (Post-Emulsification) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative System | 1.00 |
| Citric Acid or Sodium Hydroxide | pH Adjuster | q.s. |
Manufacturing Procedure:
-
Combine all ingredients of the Water Phase (B) and heat to 75°C with mixing until the xanthan gum is fully hydrated.
-
In a separate vessel, combine all ingredients of the Oil Phase (A) and heat to 75-80°C with mixing until the Avobenzone is completely dissolved and the phase is clear.
-
Slowly add the Oil Phase (A) to the Water Phase (B) under high-shear homogenization. Homogenize for 3-5 minutes to form a uniform emulsion.
-
Switch to moderate propeller mixing and begin cooling the batch.
-
When the temperature is below 40°C, add the ingredients of the Post-Emulsification Phase (C).
-
Continue mixing until the emulsion is smooth and uniform. Adjust the pH to 5.5 - 6.5 if necessary.
Protocol 4: Long-Term Formulation Stability Assessment
Objective: To validate the long-term physical and chemical stability of the final formulation under accelerated and real-time conditions, in accordance with industry standards.[13][14]
Caption: Workflow for comprehensive long-term stability testing of the formulation.
Methodology:
-
Sample Packaging: Package the final formulation in the intended commercial packaging.
-
Storage Conditions: Place samples into stability chambers under the following conditions:
-
Testing Schedule: Pull samples for analysis at predetermined intervals (e.g., Time 0, 1 month, 2 months, 3 months for accelerated; Time 0, 3, 6, 12, 24 months for real-time).
-
Parameters to Evaluate:
-
Physical Appearance: Check for color change, odor change, phase separation, and any visible crystallization.
-
Microscopic Evaluation: Observe emulsion droplets under a microscope to check for changes in globule size or the appearance of crystals.
-
pH: Measure the pH of the formulation.[14]
-
Viscosity: Measure the viscosity using a calibrated viscometer.
-
Chemical Assay: Quantify the concentration of the active UV filters using a stability-indicating HPLC method to ensure they have not degraded.
-
A successful formulation will show no significant changes in these parameters over the course of the study, confirming that this compound has effectively maintained the solubility and stability of the crystalline UV filter.
References
-
SkinEthix. This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability . [Link]
-
Paula's Choice. What is this compound? . [Link]
-
SincereSkin.lt. This compound | Korėjietiška kosmetika . [Link]
-
U.S. Food & Drug Administration. One-year physical stability study of in-house sunscreen formulations . [Link]
-
Eurofins Scientific. Stability Testing of Sunscreens in Australia . [Link]
-
Ataman Kimya. This compound . [Link]
-
UPI. This compound Supplier | 111937-03-2 . [Link]
-
INCIDecoder. This compound (Explained + Products) . [Link]
-
PubMed. Formulation development and accelerated stability testing of a novel sunscreen cream for ultraviolet radiation protection in high altitude areas . [Link]
-
MDPI. Assessment of Functional Stability of Photoprotective Formulations Containing Rutin Succinate . [Link]
-
Taylor & Francis Online. Formulation development and accelerated stability testing of a novel sunscreen cream for ultraviolet radiation protection in high altitude areas . [Link]
-
Let's Make Beauty. Formulating Mineral Sunscreens . [Link]
-
UL Prospector. Avobenzone: A Globally Approved UVA Absorber . [Link]
- Google Patents. US20050232877A1 - Solubilizing agents/solvents for organic UV filters.
-
ResearchGate. Effects of Structure on the Solubility of UV Filters . [Link]
-
Institute of Personal Care Science. How to formulate sunscreen: an overview . [Link]
-
National Institutes of Health (NIH). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples . [Link]
-
NICHEM Solutions. Essentials of a Sunscreen Formulation in Cosmetics . [Link]
-
YouTube. BeautyLAB by Univar Solutions: How to Check Stability and Solubility for UV Filters in Sunscreens . [Link]
-
ResearchGate. Effects of Structure on the Solubility of UV Filters . [Link]
-
PubMed. Efficient UV Filter Solubilizers Prevent Recrystallization Favoring Accurate and Safe Sun Protection . [Link]
-
Lyphar Biotech. Chemical Structure and Physical Properties of Avobenzone . [Link]
-
ResearchGate. Efficient UV Filter Solubilizers Prevent Recrystallization Favoring Accurate and Safe Sun Protection | Request PDF . [Link]
-
ResearchGate. New UV Absorbers for Cosmetic Sunscreens - A Breakthrough for the Photoprotection of Human Skin . [Link]
-
UL Prospector. Problems solubilizing avobenzone and oxybenzone . [Link]
-
Cosmetics & Toiletries. In Light of Exposure: Understanding Avobenzone Part I, Characterization . [Link]
- Google Patents. DE102004018510A1 - Improved solubilizers / solvents for organic UV filters.
-
MDPI. Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study . [Link]
Sources
- 1. How to formulate sunscreen [personalcarescience.com.au]
- 2. specialchem.com [specialchem.com]
- 3. ulprospector.com [ulprospector.com]
- 4. Chemical Structure and Physical Properties of Avobenzone Factory Sell Top Quality [biolyphar.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficient UV Filter Solubilizers Prevent Recrystallization Favoring Accurate and Safe Sun Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sincereskincare.com [sincereskincare.com]
- 8. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 9. This compound (Explained + Products) [incidecoder.com]
- 10. skinethix.com [skinethix.com]
- 11. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulprospector.com [ulprospector.com]
- 13. Formulation development and accelerated stability testing of a novel sunscreen cream for ultraviolet radiation protection in high altitude areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. One-year physical stability study of in-house sunscreen formulations | FDA [fda.gov]
Propylheptyl caprylate in the development of nanoparticle-based formulations
Senior Application Scientist Note: The transition from traditional drug formulations to nanoparticle-based systems represents a significant leap in improving therapeutic efficacy and patient outcomes. At the heart of this evolution lies the challenge of creating stable, biocompatible nanocarriers with high drug-loading capacity. This guide focuses on the strategic application of Propylheptyl Caprylate, a versatile emollient and solubilizer, in the development of second-generation lipid nanoparticles, specifically Nanostructured Lipid Carriers (NLCs). We will explore the mechanistic role of this liquid lipid in overcoming the limitations of earlier Solid Lipid Nanoparticles (SLNs) and provide detailed, field-proven protocols for formulation and characterization.
Introduction: The Imperative for Advanced Lipid Nanoparticles
Lipid nanoparticles (LNPs) have become a cornerstone of modern drug delivery, offering biocompatibility, scalability, and the ability to encapsulate a wide range of therapeutic agents.[1] First-generation Solid Lipid Nanoparticles (SLNs) are formulated with solid lipids, which, while offering advantages like controlled release, suffer from limited drug-loading capacity and potential drug expulsion during storage due to the lipid's highly ordered crystalline structure.[2]
To address these limitations, Nanostructured Lipid Carriers (NLCs) were developed. NLCs incorporate a blend of solid and liquid lipids, creating a less-ordered, imperfect lipid matrix.[2][3] This structural disorganization provides more space to accommodate drug molecules, significantly enhancing encapsulation efficiency and long-term stability.[3][4][5]
This compound: Physicochemical Profile and Rationale for Use
This compound, commercially known as Cetiol® Sensoft, is a clear, oily liquid ester.[1][6][7] It is primarily recognized for its function as a fast-spreading emollient that imparts a smooth, non-greasy feel to topical formulations.[7][8][9] Its utility in nanoparticle development, however, stems from a combination of key properties.
| Property | Description | Relevance in NLC Formulation |
| Chemical Nature | Ester of Caprylic Acid and 2-Propylheptanol.[10] | Biocompatible fatty acid ester structure. |
| Physical Form | Clear, colorless, low-polarity oily liquid.[6] | Acts as the liquid lipid component required for NLCs. |
| Solubilizing Power | Excellent solvent for lipophilic compounds and crystalline UV filters.[1][8][9] | Enhances the solubility and encapsulation of poorly water-soluble active pharmaceutical ingredients (APIs) within the lipid matrix. |
| Spreading Value | High spreading capability (approx. 1900 mm²/10 min).[6] | In topical formulations, this can aid in uniform application and potentially enhance skin penetration. |
| Emollience | Softens and soothes the skin, preventing moisture loss.[8][9] | Provides a dual benefit in dermal drug delivery: acting as a formulation excipient and a functional skincare ingredient.[3] |
Causality of Experimental Choice: The selection of this compound as the liquid lipid is strategic. Its low polarity and excellent solubilizing capacity allow it to seamlessly integrate with the solid lipid matrix during formulation. This integration is crucial for creating the necessary imperfections in the crystal lattice, which is the fundamental principle behind the enhanced performance of NLCs over SLNs.[3][4] Its use has been noted in the context of stabilizing oil-in-water emulsions with polymeric particles, a principle that shares foundational concepts with lipid nanoparticle formulation.[11][12]
Mechanism of NLC Formation with this compound
The incorporation of this compound into a solid lipid matrix disrupts the uniform crystallization process that occurs when the formulation cools from a molten state. This results in a nanostructure with numerous voids and imperfections, capable of physically entrapping a higher payload of the active ingredient and minimizing its expulsion over time.
Caption: SLN vs. NLC formation mechanism.
Protocols for NLC Formulation using this compound
The following protocols detail the two primary high-pressure homogenization (HPH) methods for producing NLCs. HPH is a robust and scalable technique that avoids the use of harsh organic solvents.[11][13]
Protocol 1: Hot High-Pressure Homogenization (Hot HPH)
This method is suitable for thermostable active ingredients. All steps are performed at a temperature 5-10°C above the melting point of the solid lipid.[11][13]
Step-by-Step Methodology:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5) and this compound. A common starting ratio is 70:30 (solid:liquid lipid).
-
Add the desired amount of the lipophilic active pharmaceutical ingredient (API) to the lipid mixture.
-
Heat the mixture in a water bath to 5-10°C above the melting point of the solid lipid until a clear, homogenous molten liquid is formed.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve the surfactant(s) (e.g., Tween® 80, Poloxamer 188) in purified water. A typical surfactant concentration is 1.5-5% (w/v).[2]
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using an Ultra-Turrax® homogenizer) at 8,000-12,000 rpm for 10-15 minutes. This creates a coarse oil-in-water (o/w) pre-emulsion.[14]
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar.[1]
-
-
Cooling and NLC Formation:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and cool under gentle stirring.
-
As the lipid droplets cool and solidify, the NLC dispersion is formed.
-
Store the final NLC dispersion at 4°C.
-
Caption: Workflow for Hot High-Pressure Homogenization.
Protocol 2: Cold High-Pressure Homogenization (Cold HPH)
This method is the preferred choice for thermolabile (heat-sensitive) APIs as it minimizes thermal exposure.[1]
Step-by-Step Methodology:
-
Preparation of Drug-Lipid Melt:
-
Melt the solid lipid and this compound together as described in the Hot HPH protocol.
-
Dissolve or disperse the thermolabile API in the molten lipid mixture.
-
-
Rapid Solidification & Milling:
-
Rapidly cool the drug-lipid melt by pouring it into liquid nitrogen or placing it on a plate cooled with dry ice. This ensures a homogenous distribution of the drug within the solidified lipid.
-
Grind the solidified lipid mass into microparticles (typically 50-100 μm) using a ball mill or mortar and pestle.
-
-
Dispersion:
-
Prepare a cold aqueous surfactant solution (2-6°C) as described previously.
-
Disperse the lipid microparticles into the cold surfactant solution under constant stirring to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Homogenize the cold suspension using a high-pressure homogenizer at a low temperature (e.g., using a cooling jacket).
-
Due to the solid nature of the particles, higher pressures (e.g., 1500 bar) and more cycles (5-10) may be required compared to the hot method.[1]
-
-
Final NLC Dispersion:
-
The resulting nanosuspension is the final NLC dispersion.
-
Store at 4°C.
-
Caption: Workflow for Cold High-Pressure Homogenization.
Characterization of this compound-Based NLCs
A thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.
| Parameter | Technique(s) | Purpose & Significance |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average particle diameter and the width of the size distribution. A narrow PDI (<0.3) is desirable for uniformity. Particle size influences stability, drug release, and biological interactions. |
| Zeta Potential (ZP) | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles. A ZP value of ±30 mV or greater generally indicates good colloidal stability due to electrostatic repulsion between particles. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the NLCs. Typically, they should appear spherical. |
| Entrapment Efficiency (%EE) & Drug Loading (%DL) | Ultracentrifugation followed by HPLC or UV-Vis Spectroscopy | %EE quantifies the percentage of the initial drug that is successfully encapsulated within the NLCs. %DL measures the drug content relative to the total weight of the nanoparticle. |
| Crystallinity & Thermal Behavior | Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD) | DSC analyzes melting behavior and polymorphic transitions. XRD assesses the crystalline structure. For NLCs, a less ordered or amorphous state is expected, confirming the role of this compound. |
Safety and Regulatory Considerations
This compound has been deemed safe for use in cosmetic products by the Cosmetic Ingredient Review (CIR) Expert Panel.[1] The Environmental Working Group (EWG) gives it a low hazard score.[15] For pharmaceutical applications, the regulatory pathway for excipients is more rigorous.[8][15][16][17] A 90-day repeated dose oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of ≥ 1000 mg/kg bw/day, indicating low systemic toxicity.[18] While this compound may not have a dedicated monograph in a major pharmacopeia for pharmaceutical use, its GRAS (Generally Regarded as Safe) lipid components (caprylic acid and fatty alcohols) and favorable toxicological profile support its evaluation as a novel excipient.[2] Developers must ensure that the purity and impurity profiles of the excipient are well-controlled and documented, as these can impact the stability of the final drug product.[16][17]
Conclusion and Future Outlook
This compound serves as an exemplary liquid lipid for the formulation of advanced NLCs. Its excellent solubilizing properties and emollient nature make it a highly effective component for increasing drug loading, enhancing stability, and providing functional benefits in dermal delivery systems. The detailed hot and cold homogenization protocols provided herein offer a robust framework for researchers to develop and optimize NLC formulations tailored to a wide variety of active pharmaceutical ingredients. As the demand for sophisticated drug delivery systems grows, the strategic selection of multifunctional excipients like this compound will be paramount in translating nanoparticle concepts into clinically successful therapeutics.
References
-
Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
-
Regulatory Considerations for Lipid Excipients. (2022, August 15). Pharma's Almanac. Retrieved January 8, 2026, from [Link]
-
This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. (n.d.). SkinEthix. Retrieved January 8, 2026, from [Link]
-
What is this compound. (n.d.). EWG Skin Deep. Retrieved January 8, 2026, from [Link]
-
Regulatory Considerations for Excipients used in Lipid Nanoparticles. (2023, June 20). BioProcess International. Retrieved January 8, 2026, from [Link]
-
What is this compound? (n.d.). Paula's Choice. Retrieved January 8, 2026, from [Link]
-
SLNs/NLCs Preparation Method. (2021, April 20). Encyclopedia.pub. Retrieved January 8, 2026, from [Link]
-
Full Public Report: Cetiol Sensoft. (2015, September 23). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved January 8, 2026, from [Link]
-
Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
-
Sakellari, G. I. (n.d.). Preparation and characterisation of maraviroc loaded SLNs stabilised with branched branched copolymers. University of Warwick Publications. Retrieved January 8, 2026, from [Link]
-
Methods of preparation of NLCs by high speed homogenization method. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
-
Methods of preparation of NLCs. (a) Hot homogenization technique... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
This compound. (n.d.). COSMILE Europe. Retrieved January 8, 2026, from [Link]
-
Cosmetic Ingredient Review Expert Panel 141st Meeting. (2016, December 9). Cosmetic Ingredient Review. Retrieved January 8, 2026, from [Link]
-
Lipid nanoparticles based on butyl-methoxydibenzoylmethane: In vitro UVA blocking effect. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
A Comprehensive Review on Nanostructured Lipid Carriers. (2025, October 15). Journal of Drug Delivery and Therapeutics. Retrieved January 8, 2026, from [Link]
-
A review on nanostructured lipid carriers as drug delivery system. (2022, May). Journal of Emerging Technologies and Innovative Research. Retrieved January 8, 2026, from [Link]
-
This compound (Explained + Products). (n.d.). INCIDecoder. Retrieved January 8, 2026, from [Link]
-
Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use. (2024, September 25). Impactfactor. Retrieved January 8, 2026, from [Link]
-
This compound. (n.d.). Ataman Kimya. Retrieved January 8, 2026, from [Link]
-
An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
-
An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
Sources
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. jetir.org [jetir.org]
- 6. promo.basf.com [promo.basf.com]
- 7. This compound (Explained + Products) [incidecoder.com]
- 8. skinethix.com [skinethix.com]
- 9. CETIOL® SENSOFT this compound – BASF [basf.clwk-dev.co.za]
- 10. cosmileeurope.eu [cosmileeurope.eu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. ulprospector.com [ulprospector.com]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. ewg.org [ewg.org]
- 16. specialchem.com [specialchem.com]
- 17. cir-safety.org [cir-safety.org]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Note: A Validated Protocol for Assessing the Skin Penetration Enhancing Effect of Propylheptyl Caprylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for evaluating the skin penetration enhancing properties of propylheptyl caprylate, a widely used emollient in cosmetic and pharmaceutical formulations.[1][2] The protocol is centered around the use of the in vitro Franz diffusion cell model, a robust and widely accepted method that aligns with OECD Test Guideline 428 for assessing dermal absorption.[3][4][5] We will delve into the scientific rationale behind each procedural step, from skin membrane preparation and formulation to data analysis and interpretation. This guide is designed to equip researchers with the necessary details to conduct a reliable and reproducible study, ensuring the generation of high-integrity data for formulation development and safety assessment.
Scientific Background: The Challenge of the Stratum Corneum
The primary obstacle to topical and transdermal delivery is the skin's outermost layer, the stratum corneum (SC). This highly organized, multi-laminate structure of keratin-filled corneocytes embedded in a lipid-rich matrix functions as a formidable barrier, preventing the ingress of foreign substances and the loss of endogenous water.[6] For a therapeutic or cosmetic active to be effective, it must successfully navigate this barrier.
Chemical Penetration Enhancers (CPEs) are compounds that reversibly reduce the barrier function of the SC to facilitate the permeation of active ingredients.[7][8] Their mechanisms of action are varied but often involve one or more of the following:
-
Disruption of SC Lipids: Enhancers can insert themselves into the highly ordered intercellular lipid bilayers, increasing their fluidity and creating pathways for drug diffusion.[6][9]
-
Interaction with Keratin: Some enhancers can interact with intracellular proteins within the corneocytes, opening up the dense protein structure.[6]
-
Improved Drug Partitioning: Enhancers can alter the thermodynamic properties of the formulation or the SC, improving the solubility and partitioning of the active from the vehicle into the skin.[7]
This compound is a synthetic ester recognized for its emollient properties, providing a soft and smooth feel to the skin.[10][11] It is a fast-spreading, oily liquid that also functions as a solvent and dispersing agent, particularly for crystalline UV filters.[1] These solvent properties, combined with its lipid nature, suggest a potential to act as a penetration enhancer by fluidizing the SC lipid matrix and improving the partitioning of an active ingredient into the skin.
Principle of the In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
The in vitro permeation test (IVPT) using Franz diffusion cells is the gold standard for assessing the percutaneous absorption of compounds.[3][12] This system provides a reliable and reproducible method for simulating drug permeation through the skin under controlled laboratory conditions.[13]
A Franz diffusion cell is a two-chamber device:
-
Donor Chamber: Holds the test formulation applied to the outer surface of the skin membrane.
-
Receptor Chamber: Contains a receptor fluid that is maintained at a constant temperature and continuously stirred, mimicking physiological conditions.[12]
The two chambers are separated by an excised skin membrane. The fundamental principle involves measuring the concentration of the active substance that permeates from the donor chamber, through the skin, and into the receptor chamber over time.[12] This allows for the calculation of critical permeation parameters.
Detailed Experimental Protocol
This protocol is designed to compare the permeation of a model active from a control formulation versus a test formulation containing this compound.
Materials and Reagents
| Equipment | Reagents & Consumables |
| Vertical Franz Diffusion Cells (appropriate orifice diameter) | This compound |
| Circulating Water Bath (to maintain 32°C) | Model Active Pharmaceutical Ingredient (API) |
| Multi-channel Stirrer for Franz Cells | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Positive Displacement Pipettes | HPLC-grade Solvents (e.g., Acetonitrile, Methanol) |
| Analytical Balance | Syringes and Needles for Sampling |
| HPLC System with appropriate detector (e.g., UV, MS) | Parafilm or other occlusion material |
| pH Meter | Full-thickness or dermatomed ex vivo skin (e.g., human, porcine) |
| Vortex Mixer & Sonicator | Surgical scissors, forceps, and scalpel |
Experimental Workflow Diagram
The overall process for conducting the permeation study is outlined below.
Caption: High-level workflow for the in vitro skin permeation study.
Step-by-Step Methodology
Step 1: Skin Membrane Preparation Causality: Porcine ear skin is often used as it is morphologically and functionally similar to human skin.[14] Proper preparation is crucial to ensure the barrier function is intact and representative.
-
Source fresh porcine ears from a local abattoir. Clean them thoroughly with saline solution.
-
Excise the full-thickness skin from the outer ear cartilage using a scalpel.
-
If required, prepare split-thickness skin by using a dermatome to a thickness of ~500-750 µm.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Membrane Integrity Test (Crucial for Validation): Before mounting, assess the integrity of each skin piece by measuring its Transepidermal Electrical Resistance (TEER) or by testing the permeation of a marker like tritiated water. Discard any membranes that do not meet the pre-defined acceptance criteria.[15]
Step 2: Formulation Preparation Causality: Creating a simple control allows for the direct assessment of the effect of adding this compound.
-
Control Formulation: Prepare a vehicle containing the model API at a known concentration (e.g., 1% w/w). The vehicle should be simple (e.g., propylene glycol/water).
-
Test Formulation: Prepare the same vehicle and API concentration as the control, but add a specific concentration of this compound (e.g., 5% w/w).
-
Ensure both formulations are homogenous by vortexing and/or sonicating.
Step 3: Franz Diffusion Cell Setup Causality: Maintaining physiological temperature (32°C for skin surface) and sink conditions in the receptor chamber is essential for mimicking in vivo conditions and ensuring valid data.[16]
-
Thoroughly clean and dry all Franz cell components.[12]
-
Fill the receptor chambers with pre-warmed (32°C), degassed PBS (pH 7.4). Degassing prevents air bubbles from adhering to the membrane and impeding diffusion.[16]
-
Mount the prepared skin membrane onto the receptor chamber, ensuring the stratum corneum side faces upwards towards the donor chamber.[12]
-
Clamp the donor chamber securely in place.
-
Place the assembled cells in the stirring block and connect the water jacket to the circulating bath set at 32°C. Allow the system to equilibrate for at least 30 minutes.
Step 4: Permeation Study Execution
-
Apply a finite dose of the formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
Cover the donor chamber with parafilm to prevent evaporation.[12]
-
At pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.
-
Crucially, immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid. This maintains sink conditions and a constant volume.[16]
-
Store collected samples in HPLC vials at 4°C until analysis.
Step 5: Sample Analysis Causality: A validated analytical method ensures that the quantification of the permeated active is accurate and precise.
-
Develop and validate an HPLC method for the quantification of the model API. The method should be proven for linearity, accuracy, and precision.
-
Analyze the collected samples from the receptor fluid.
-
Construct a calibration curve using standards of known API concentrations to determine the concentration in the experimental samples.
Data Analysis and Interpretation
1. Calculate Cumulative Amount Permeated (Qn): Correct the concentration at each time point for previous sample removals. Plot the cumulative amount of API permeated per unit area (µg/cm²) against time (h).
2. Determine Steady-State Flux (Jss): The steady-state flux represents the constant rate of permeation across the skin. It is determined from the slope of the linear portion of the cumulative amount vs. time plot.[12]
-
Jss (µg/cm²/h) = Slope of the linear region
3. Calculate Permeability Coefficient (Kp): The permeability coefficient is a measure of the skin's permeability to the specific active.
-
Kp (cm/h) = Jss / Cd (where Cd is the initial concentration of the API in the donor formulation)
4. Calculate the Enhancement Ratio (ER): The ER is the key parameter for quantifying the effect of the penetration enhancer.
-
ER = Jss (with this compound) / Jss (Control)
An ER value greater than 1 indicates a penetration-enhancing effect.
Example Data Presentation
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coeff. (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control (API only) | 0.52 ± 0.08 | 1.3 | - |
| Test (API + 5% PHC) | 1.82 ± 0.21 | 4.55 | 3.5 |
Potential Mechanism of Action Visualization
This compound, as a lipid ester, likely enhances penetration by integrating into and disrupting the organized structure of the stratum corneum's intercellular lipids.
Sources
- 1. skinethix.com [skinethix.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 4. eurolab.net [eurolab.net]
- 5. oecd.org [oecd.org]
- 6. rroij.com [rroij.com]
- 7. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ferwer.com [ferwer.com]
- 11. paulaschoice.it [paulaschoice.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. alterlab.co.id [alterlab.co.id]
Propylheptyl Caprylate as a Novel Stationary Phase Component in Chromatography: A Research and Development Guide
Abstract
This document presents a comprehensive guide for the research and development of propylheptyl caprylate as a novel stationary phase in chromatographic applications. While this compound is well-established as an emollient and solvent in the cosmetics industry, its potential in analytical separations remains unexplored.[1][2][3][4] This guide provides a theoretical framework and practical protocols for synthesizing, characterizing, and evaluating a this compound-based stationary phase for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The objective is to equip researchers, scientists, and drug development professionals with the necessary information to investigate its unique selectivity and potential applications in pharmaceutical and chemical analysis.
Introduction to this compound
This compound is an ester of caprylic acid and 2-propylheptanol.[5] It is a clear, oily liquid with a molecular formula of C18H36O2 and a molecular weight of 284.48 g/mol .[6] Primarily utilized in cosmetics for its emollient properties, it imparts a smooth, non-greasy feel to skin and hair care products.[1][7] Its functions in cosmetic formulations also include acting as a solvent, dispersing agent, and emulsion stabilizer.[2][7] The chemical structure of this compound, featuring a C8 fatty acid esterified with a C10 branched alcohol, suggests a compound of medium polarity with potential for unique molecular interactions, making it an intriguing candidate for a chromatographic stationary phase.
Rationale for Investigation as a Stationary Phase
The selection of a stationary phase is the most critical factor in developing a chromatographic separation method.[8] The ideal stationary phase exhibits high selectivity for the analytes of interest, good thermal and chemical stability, and low column bleed.[9][10] The motivation to explore novel stationary phases stems from the need to achieve separations that are challenging on conventional columns.[9]
This compound presents several characteristics that merit its investigation:
-
Unique Polarity and Selectivity: As an ester with a branched alkyl chain, it is expected to exhibit medium polarity. This could offer a unique selectivity profile, different from common non-polar phases (like C18) and more polar phases (like WAX or cyano-phases).[11] The branched structure may also introduce shape selectivity for isomeric compounds.
-
Potential for Mixed-Mode Interactions: The ester group can participate in dipole-dipole interactions, while the long alkyl chains can engage in hydrophobic (dispersive) interactions. This dual nature could be advantageous for separating complex mixtures.
-
Thermal Stability: While its thermal stability for chromatographic applications is unknown, many esters with similar molecular weights exhibit sufficient stability for GC analysis, particularly if bonded to a polysiloxane backbone.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential to predict its behavior as a stationary phase and to design appropriate experimental protocols.
| Property | Value/Description | Source(s) |
| Molecular Formula | C18H36O2 | [6] |
| Molecular Weight | 284.48 g/mol | [6] |
| Appearance | Clear, colorless, oily liquid | [3] |
| Polarity | Medium (Predicted) | [12] |
| Boiling Point | Not specified in search results; expected to be high | |
| Solubility | Soluble in organic solvents; insoluble in water | [3] |
Proposed Research Workflow for Evaluation
The following diagram outlines the proposed workflow for the comprehensive evaluation of this compound as a chromatographic stationary phase.
Protocols for Gas Chromatography (GC) Stationary Phase Development
Protocol 1: Synthesis of a Polysiloxane Stationary Phase with this compound Moieties
Objective: To synthesize a thermally stable GC stationary phase by incorporating this compound moieties onto a polysiloxane backbone.
Rationale: Direct coating of a capillary column with this compound would likely result in low thermal stability and high column bleed. Covalently bonding the caprylate moiety to a robust polysiloxane polymer enhances the maximum operating temperature.[13]
Materials:
-
Hydrosilane-functionalized polysiloxane (e.g., polymethylhydrosiloxane)
-
Allyl this compound (requires custom synthesis) or a similar unsaturated derivative
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Toluene (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Synthesis of Unsaturated Ester: Synthesize an unsaturated version of this compound, for example, by reacting caprylic acid with an unsaturated alcohol like allyl alcohol, followed by esterification with 2-propylheptanol, or by directly synthesizing allyl 2-propylheptyl caprylate. This step is crucial and may require significant synthetic chemistry expertise.
-
Hydrosilylation Reaction: a. In a round-bottom flask under an inert atmosphere, dissolve the hydrosilane-functionalized polysiloxane in anhydrous toluene. b. Add the unsaturated this compound derivative in a stoichiometric ratio determined by the desired degree of substitution. c. Add a catalytic amount of platinum catalyst. d. Heat the reaction mixture under reflux and monitor the reaction progress using FTIR spectroscopy by observing the disappearance of the Si-H bond peak (around 2100-2200 cm⁻¹).
-
Purification: a. After the reaction is complete, cool the mixture. b. Precipitate the polymer by adding the solution to a non-solvent like methanol. c. Filter and wash the polymer multiple times with methanol to remove unreacted starting materials and catalyst residues. d. Dry the final polymer under vacuum.
-
Characterization: a. Confirm the structure of the synthesized polymer using ¹H NMR and FTIR spectroscopy. b. Determine the thermal stability of the polymer using Thermogravimetric Analysis (TGA).
Protocol 2: Preparation and Evaluation of a Capillary GC Column
Objective: To prepare a capillary GC column coated with the synthesized this compound stationary phase and evaluate its chromatographic performance.
Materials:
-
Synthesized stationary phase
-
Fused silica capillary tubing (e.g., 25 m x 0.25 mm I.D.)
-
Dichloromethane (HPLC grade)
-
Grob test mix
-
Set of standard compounds with varying polarities (e.g., alkanes, alcohols, esters, aromatic hydrocarbons)
Procedure:
-
Column Coating (Static Coating Method): a. Prepare a dilute solution (e.g., 0.2-0.5% w/v) of the synthesized stationary phase in dichloromethane. b. Fill the fused silica capillary with this solution. c. Seal one end of the capillary and apply a vacuum to the other end to slowly evaporate the solvent, leaving a thin film of the stationary phase on the inner wall.
-
Column Conditioning: a. Install the column in a GC instrument, leaving the detector end disconnected. b. Purge the column with high-purity helium or hydrogen at room temperature for 30 minutes. c. Program the oven temperature to ramp up slowly (e.g., 2 °C/min) to a temperature just below the determined thermal stability limit from TGA, and hold for several hours until the baseline is stable.[14]
-
Performance Evaluation: a. Efficiency: Inject a non-retained compound (e.g., methane) and a moderately retained compound (e.g., a mid-range n-alkane) to calculate the number of theoretical plates (N). b. Polarity and Selectivity: Inject the Grob test mix to assess column performance, including acidity, basicity, and overall quality. Analyze a series of standard compounds to determine the McReynolds constants or a similar polarity index to classify the stationary phase.[10] c. Column Bleed: Perform a temperature ramp to the maximum operating temperature and monitor the baseline rise at the detector to assess column bleed.
Protocols for High-Performance Liquid Chromatography (HPLC) Stationary Phase Development
Protocol 3: Synthesis of a this compound-Bonded Silica Phase
Objective: To synthesize a novel HPLC stationary phase by covalently bonding this compound moieties to silica particles.
Rationale: For reversed-phase HPLC, the stationary phase is typically bonded to a solid support, most commonly silica gel. A this compound phase could offer unique selectivity for separating non-polar and moderately polar analytes.
Materials:
-
High-purity spherical silica gel (e.g., 5 µm particle size, 100 Å pore size)
-
(3-Glycidyloxypropyl)trimethoxysilane
-
This compound
-
Acid catalyst (e.g., sulfuric acid)
-
Toluene (anhydrous)
-
Methanol (HPLC grade)
Procedure:
-
Silica Activation: a. Wash the silica gel with a dilute acid solution (e.g., 1 M HCl) to remove metal impurities. b. Rinse with deionized water until neutral pH. c. Dry the silica gel in an oven at 150 °C for several hours to activate the silanol groups.
-
Silanization: a. Suspend the activated silica in anhydrous toluene in a round-bottom flask under an inert atmosphere. b. Add (3-Glycidyloxypropyl)trimethoxysilane and reflux the mixture for several hours. This will create an epoxy-functionalized silica. c. Cool the mixture, filter the silica, and wash with toluene and then methanol. d. Dry the epoxy-functionalized silica under vacuum.
-
Ring-Opening Reaction: a. Suspend the epoxy-functionalized silica in a solution of this compound with an acid catalyst. b. Heat the mixture to promote the ring-opening of the epoxide by the ester (this may require optimization of catalysts and reaction conditions, as direct reaction might be challenging; alternatively, the caprylic acid itself could be reacted with the epoxide, followed by esterification).
-
End-capping (Optional but Recommended): a. To minimize the interaction of analytes with residual silanol groups, perform an end-capping step. b. Suspend the bonded silica in anhydrous toluene and add an end-capping reagent like trimethylchlorosilane. c. Reflux the mixture, then cool, filter, and wash the final material.
-
Characterization: a. Perform elemental analysis to determine the carbon load on the silica. b. Use solid-state NMR to confirm the bonding chemistry.
Protocol 4: Packing and Evaluating an HPLC Column
Objective: To pack an HPLC column with the synthesized this compound-bonded silica and evaluate its chromatographic performance.
Materials:
-
Synthesized this compound-bonded silica
-
Empty HPLC column hardware (e.g., 150 x 4.6 mm)
-
Slurry packing equipment
-
Methanol, Acetonitrile, Water (all HPLC grade)
-
Test mixture (e.g., uracil, toluene, ethylbenzene, quinizarin)
Procedure:
-
Column Packing: a. Prepare a slurry of the bonded silica in a suitable solvent (e.g., isopropanol). b. Pack the slurry into the empty HPLC column using a high-pressure slurry packer.
-
Column Equilibration: a. Flush the packed column with a series of solvents, typically from less polar to more polar (e.g., isopropanol, then methanol, then the mobile phase for testing).
-
Performance Evaluation: a. Efficiency and Void Volume: Inject uracil (as a void volume marker) and a simple aromatic compound like toluene in a typical reversed-phase mobile phase (e.g., 60:40 acetonitrile:water) to determine the column efficiency (N) and asymmetry factor. b. Hydrophobicity and Selectivity: Analyze a mixture of non-polar compounds (e.g., a homologous series of alkylbenzenes) to assess hydrophobicity. Compare the retention and selectivity with a standard C18 column. c. Silanol Activity: Inject a chelating agent like quinizarin or a basic compound like amitriptyline to evaluate the effectiveness of the end-capping and the activity of residual silanol groups.
Potential Applications and Selectivity
Based on its chemical structure, a this compound stationary phase could be particularly useful for the following applications:
-
Pharmaceutical Analysis: Separation of drug molecules and their metabolites, where the mixed-mode interactions could provide unique selectivity. High-performance liquid chromatography (HPLC) is a key tool for the separation and analysis of pharmaceutical drugs.[15]
-
Food and Beverage Analysis: Analysis of fatty acid esters, flavor and fragrance compounds, and other lipids.
-
Isomer Separations: The branched alkyl chain may offer shape selectivity for the separation of structural isomers, which is often challenging on traditional stationary phases.
The selectivity is predicted to be intermediate between a standard alkyl phase (like C8 or C18) and a more polar phenyl or cyano phase. It would likely show strong retention for non-polar compounds due to its alkyl chains, with additional selectivity for polarizable or moderately polar compounds that can interact with the ester group.
Conclusion
This compound, while a common ingredient in the cosmetics industry, represents an untapped resource for the development of novel chromatographic stationary phases. Its unique chemical structure, combining a branched alkyl chain with an ester functional group, suggests the potential for new selectivity profiles in both GC and HPLC. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of this compound-based stationary phases. This research path offers a promising opportunity to expand the toolkit of separation scientists and address challenging analytical problems in pharmaceutical and other industries.
References
-
Ferwer. Information this compound, 2-propylheptyl acetanoate. [Link]
-
Ataman Kimya. This compound. [Link]
-
Paula's Choice. What is this compound?. [Link]
-
SincereSkin.lt. This compound | Korėjietiška kosmetika. [Link]
-
INCIDecoder. This compound (Explained + Products). [Link]
-
GL Sciences. Types of Liquid Stationary Phases for Gas Chromatography. [Link]
-
ResearchGate. The Polarity Indices (P') and the Selectivity Parameters (x e , x d , and x n ) of the Selected Solvents. [Link]
-
ResearchGate. (PDF) applications in HPLC in pharmaceutical analysis. [Link]
-
Honeywell. Polarity Index. [Link]
-
COSMILE Europe. This compound – Ingredient. [Link]
-
Agilent. Recommended GC Columns for USP Phase Classification. [Link]
-
National Institutes of Health. Star-poly(ε-caprolactone) as the stationary phase for capillary gas chromatographic separation. [Link]
-
ResearchGate. Selectivity equivalence of poly(ethylene glycol) stationary phases for gas chromatography. [Link]
-
MDPI. Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates. [Link]
-
PubMed. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure. [Link]
-
GL Sciences. GC Capillary Columns. [Link]
-
University of North Texas. Lecture 7: Gas Chromatography. [Link]
-
Shinwa Chemical Industries Ltd. Packed Columns Stationary Phases. [Link]
-
SkinEthix. This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. [Link]
Sources
- 1. ferwer.com [ferwer.com]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. skinethix.com [skinethix.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. sincereskincare.com [sincereskincare.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Star-poly(ε-caprolactone) as the stationary phase for capillary gas chromatographic separation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Packed Columns Stationary Phases - Shinwa Chemical Industries Ltd. [shinwa-cpc.co.jp]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. biakhim.com.ua [biakhim.com.ua]
- 13. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. researchgate.net [researchgate.net]
Investigating the lubricating properties of propylheptyl caprylate in industrial applications
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the evaluation of Propylheptyl Caprylate for industrial lubrication applications. This compound, an ester formed from caprylic acid and 2-propylheptanol, is primarily known for its emollient properties in the cosmetics industry.[1][2] However, its chemical structure suggests potential as a high-performance synthetic lubricant base oil or additive. This guide outlines the fundamental lubricating properties of synthetic esters and provides detailed, self-validating protocols for the systematic investigation of this compound's performance in key areas including viscosity, thermal and oxidative stability, and tribological characteristics.
Introduction: The Rationale for Investigating this compound
The demand for high-performance, biodegradable, and non-toxic lubricants has driven interest in synthetic esters.[3][4] Unlike traditional mineral oils, the properties of synthetic esters can be precisely engineered by selecting specific acid and alcohol precursors, allowing for the optimization of characteristics like lubricity, thermal stability, and viscosity index.[5][6]
This compound (C18H36O2) is a saturated monoester.[7] Its key structural features relevant to lubrication include:
-
Polar Ester Group: The ester functionality is expected to impart good lubricity through adsorption onto metal surfaces, forming a protective film that reduces friction and wear.[4]
-
Saturated Alkyl Chains: The absence of double bonds in the caprylic acid and propylheptyl alcohol chains suggests good oxidative stability, a critical attribute for lubricants operating at elevated temperatures.[5][8]
-
Branched Alcohol Moiety: The branched structure of the 2-propylheptyl group can contribute to good low-temperature fluidity.
These inherent molecular characteristics make this compound a compelling candidate for various industrial applications, such as in hydraulic fluids, compressor oils, and metalworking fluids, where a combination of lubricity, stability, and environmental compatibility is desired.[9][10] This document provides the necessary protocols to validate this potential.
Core Performance Evaluation Workflow
The evaluation of a novel lubricant candidate requires a systematic approach. The following workflow outlines the key experimental stages for characterizing the lubricating properties of this compound.
Figure 1: Logical workflow for evaluating this compound as an industrial lubricant.
Physicochemical Properties: Foundational Data
A thorough understanding of the fundamental physicochemical properties is the first step in assessing a lubricant's potential.
Viscosity and Viscosity Index
Viscosity is a lubricant's most critical property, as it determines the ability to form a sufficient lubricating film between moving parts. The viscosity index (VI) indicates how viscosity changes with temperature; a high VI is desirable for applications with wide operating temperature ranges.[6] Synthetic esters generally exhibit high viscosity indices.[11]
Table 1: Expected Viscosity Profile of this compound and Comparative Esters
| Property | Test Method | Expected Value for this compound (Illustrative) | Typical Values for a Light ISO VG 32 Polyol Ester |
|---|---|---|---|
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 25 - 35 | 28 - 35 |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 4 - 6 | 5 - 6 |
| Viscosity Index (VI) | ASTM D2270 | > 120 | > 130 |
Protocol 1: Determination of Kinematic Viscosity and Viscosity Index
Objective: To measure the kinematic viscosity of this compound at 40°C and 100°C and calculate the viscosity index.
Standard: Based on ASTM D445 (Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids) and ASTM D2270 (Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 and 100°C).
Methodology:
-
Apparatus: Calibrated glass capillary viscometer (e.g., Cannon-Fenske), constant temperature bath, and a timer accurate to 0.1 seconds.
-
Temperature Control: The viscometer bath must be maintained at 40 ± 0.02°C and 100 ± 0.02°C for the respective measurements.
-
Sample Preparation: Ensure the this compound sample is free of any solid particles or water. Filter if necessary.
-
Procedure: a. Charge the viscometer with the sample in accordance with the instrument's instructions. b. Allow the viscometer to equilibrate in the temperature bath for at least 30 minutes. c. Using suction, draw the liquid up into the viscometer's timing bulb. d. Measure the time it takes for the liquid meniscus to pass between the two etched marks on the viscometer. e. Repeat the measurement until at least two consecutive flow times agree within the specified repeatability of the method.
-
Calculation: a. Calculate the kinematic viscosity (ν) in centistokes (cSt) using the formula: ν = C × t, where C is the calibration constant of the viscometer and t is the average flow time in seconds. b. Using the measured viscosities at 40°C and 100°C, calculate the Viscosity Index according to the tables and equations provided in ASTM D2270.
Self-Validation: The protocol's validity is ensured by using a certified calibrated viscometer and verifying the temperature bath's accuracy with a calibrated thermometer. Running a certified viscosity standard as a control sample is also recommended.
Thermal and Oxidative Stability
The ability of a lubricant to resist degradation at high temperatures and in the presence of oxygen is crucial for long service life.[12] Synthetic esters are known for their superior thermal and oxidative stability compared to mineral oils.[8][11][12]
-
Thermal Stability refers to the lubricant's resistance to chemical breakdown due to heat alone. Thermogravimetric Analysis (TGA) is an excellent tool for determining the onset of thermal decomposition. Esters can exhibit decomposition onset temperatures well above 200°C.[13]
-
Oxidative Stability is the resistance to degradation in the presence of oxygen, often catalyzed by metals. The Rotating Pressure Vessel Oxidation Test (RPVOT) is an accelerated aging test that measures this property.
Figure 2: Experimental workflow for the Rotating Pressure Vessel Oxidation Test (RPVOT).
Protocol 2: Evaluation of Oxidative Stability via RPVOT
Objective: To assess the oxidative stability of this compound under accelerated conditions.
Standard: Based on ASTM D2272 (Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel).
Methodology:
-
Apparatus: RPVOT instrument, including a pressure vessel, oxygen supply, and a temperature-controlled bath capable of rotation.
-
Sample Preparation: a. Place a 50 g sample of this compound into the glass container. b. Add 5 mL of distilled water. c. Place a polished copper catalyst coil into the container.
-
Procedure: a. Place the container inside the pressure vessel and seal it. b. Purge the vessel with oxygen to remove air. c. Pressurize the vessel with oxygen to 90 psi (620 kPa) at room temperature. d. Place the vessel in the heating bath, which is maintained at 150°C, and begin rotation. e. Continuously monitor the pressure inside the vessel. f. The test concludes when the pressure drops by 25 psi (175 kPa) from the maximum pressure observed.
-
Result: The result is reported as the time in minutes required to reach the 25 psi pressure drop. A longer time indicates higher oxidative stability.
Causality and Validation: The combination of high temperature, oxygen pressure, water, and a copper catalyst creates a highly oxidative environment that accelerates the degradation processes that would occur over a much longer period in service. The endpoint (a defined pressure drop) provides a clear and repeatable measure of the lubricant's resistance to oxidation. Comparing the result to a new mineral oil of a similar viscosity provides a benchmark for performance.
Tribological Performance: The Science of Friction and Wear
Tribology is the study of friction, wear, and lubrication. The Four-Ball Wear Test is a standard method for evaluating the anti-wear properties of a lubricating fluid under boundary lubrication conditions.[14]
Table 2: Illustrative Four-Ball Wear Test Data
| Lubricant | Test Method | Load (kgf) | Speed (rpm) | Temperature (°C) | Duration (min) | Average Wear Scar Diameter (mm) |
|---|---|---|---|---|---|---|
| This compound | ASTM D4172 | 40 | 1200 | 75 | 60 | < 0.50 (Expected) |
| Mineral Base Oil (ISO VG 32) | ASTM D4172 | 40 | 1200 | 75 | 60 | 0.60 - 0.80 |
| Formulated Anti-Wear Oil | ASTM D4172 | 40 | 1200 | 75 | 60 | < 0.40 |
Protocol 3: Determination of Wear Preventive Characteristics
Objective: To evaluate the ability of this compound to protect against wear in sliding steel-on-steel contact.
Standard: Based on ASTM D4172 (Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)).[15]
Methodology:
-
Apparatus: Four-Ball Wear Test Machine, test balls (steel, 12.7 mm diameter), and a microscope for measuring wear scars.
-
Sample Preparation: a. Thoroughly clean the test balls and the ball pot with a solvent. b. Place three clean balls in the pot and lock them in place. c. Pour the this compound sample into the pot until the balls are fully submerged. d. Secure the fourth ball in the chuck of the drive spindle.
-
Procedure: a. Assemble the ball pot into the machine. b. Apply a 40 kgf load. c. Start the motor and adjust the speed to 1200 rpm. d. Heat the sample to 75°C and maintain this temperature for the test duration of 60 minutes. e. At the end of the test, stop the motor, remove the load, and disassemble the apparatus. f. Clean the three stationary balls and measure the diameter of the circular wear scars in two directions (parallel and perpendicular to the striations) for each ball.
-
Calculation: Calculate the average wear scar diameter (WSD) from the six measurements. A smaller WSD indicates better anti-wear performance.
Expertise and Interpretation: The Four-Ball test simulates high-pressure contact points found in many industrial machines.[16] The polarity of this compound is expected to lead to the formation of a durable boundary film on the steel surfaces, resulting in a smaller wear scar compared to a non-polar mineral oil of similar viscosity. The results of this test are crucial for determining if the neat ester provides sufficient wear protection or if it would require the addition of anti-wear additives for a given application.
Conclusion and Future Directions
This compound possesses a molecular structure that is theoretically advantageous for use as an industrial lubricant base oil or additive. Its saturated, polar nature suggests good lubricity and high thermal and oxidative stability. The protocols outlined in this guide provide a robust framework for scientifically validating these expected properties.
Upon completion of these tests, the resulting data will allow for a direct comparison of this compound against established industrial lubricants. This will enable formulation scientists to make informed decisions about its suitability for specific applications, such as light-duty hydraulic systems, air compressors, or as a lubricity-improving additive in more complex formulations. Further investigation could also explore its performance in combination with common industrial additives to develop fully formulated, high-performance lubricants.
References
-
Housel, T. Synthetic Esters: Engineered to Perform. Machinery Lubrication. [Link]
-
Chorus Lubricant Additives. (2024, February 5). Why Synthetic Ester? Performance of Synthetic Ester Oil. Chorus Lubricant Additives. [Link]
-
Echo Chem. (2024, June 14). The Role of Esters in Industrial Applications. Echo Chem. [Link]
-
NYCO. New insight into the benefits of synthetic esters in challenging lubricating applications. Lube Magazine. [Link]
-
J&D Chemical. (2025, April 23). why choose ester-based lubricants?. J&D Chemical. [Link]
-
IPC Math. (2024, July 15). 4 Common Types Of Ester Lubricants And Their Applications. IPC Math. [Link]
-
Zschimmer & Schwarz. SYNTHETIC ESTERS. zslubes.com. [Link]
-
Henan J&D Chemical. (2025, December 18). The Secret of High Viscosity Index: Structural Advantages of Synthetic Ester Base Oil. Henan J&D Chemical. [Link]
-
Lubes'N'Greases. (2025, December 25). Thermal Stability. Lubes'N'Greases. [Link]
-
National Institute of Standards and Technology. Thermal Decomposition Kinetics of Polyol Ester Lubricants. NIST. [Link]
-
Zschimmer & Schwarz. Synthetic Ester Based Lubricants Long Life, Performance & Reliability. zslubes.com. [Link]
-
INCI Beauty. This compound (this compound). INCI Beauty. [Link]
-
ResearchGate. Viscosity index for mesquite methyl ester and synthetic ester. ResearchGate. [Link]
-
ABCM. (2014). INVESTIGATION OF LUBRICATION PERFORMANCE IN FOUR-BALL TESTS OF LUBRICANTS FOR INDUSTRIAL GEAR TRANSMISSIONS. ABCM. [Link]
-
PubMed. (2019, March 15). Stability of resveratrol esters with caprylic acid during simulated in vitro gastrointestinal digestion. PubMed. [Link]
-
Ataman Kimya. This compound. Ataman Kimya. [Link]
-
Paula's Choice. Was ist this compound?. Paula's Choice. [Link]
-
SkinSAFE. This compound Ingredient Allergy Safety Information. SkinSAFE. [Link]
-
MDPI. (2022, November 11). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. MDPI. [Link]
-
XRAY. (2025, October 24). Four Ball Wear Test Methods for Lubricants. XRAY. [Link]
-
ResearchGate. (2018, November 30). Performances of automotive lubricants – tests on four ball machine. ResearchGate. [Link]
-
Nye Lubricants. Tribological Testing by 4 Ball Methods. Nye Lubricants. [Link]
-
University of Illinois Urbana-Champaign. (2023, October 13). Four-Ball Wear Test – Results. University of Illinois Urbana-Champaign. [Link]
-
PubMed. (2021, February 28). Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification. PubMed. [Link]
-
UPI. This compound Supplier | 111937-03-2. UPI. [Link]
-
ResearchGate. (2025, August 7). Oxidative stability of fatty acid alkyl esters: A review. ResearchGate. [Link]
-
EWG Skin Deep. What is this compound. EWG Skin Deep. [Link]
-
MDPI. (2021, January 18). Oxidation Stability of Natural Ester Modified by Means of Fullerene Nanoparticles. MDPI. [Link]
-
COSMILE Europe. This compound – Ingredient. COSMILE Europe. [Link]
Sources
- 1. paulaschoice.de [paulaschoice.de]
- 2. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 3. The Role of Esters in Industrial Applications - [echochemgroup.com]
- 4. why choose ester-based lubricants?-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 5. Synthetic Esters: Engineered to Perform [machinerylubrication.com]
- 6. The Secret of High Viscosity Index: Structural Advantages of Synthetic Ester Base Oil-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. zslubes.com [zslubes.com]
- 9. lube-media.com [lube-media.com]
- 10. ipcmath.org [ipcmath.org]
- 11. cnlubricantadditive.com [cnlubricantadditive.com]
- 12. lubesngreases.com [lubesngreases.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 15. abcm.org.br [abcm.org.br]
- 16. xray.greyb.com [xray.greyb.com]
Propylheptyl Caprylate: A Novel Bio-based Plasticizer for Polymer Research
Application Note & Protocols
Abstract
This technical guide provides a comprehensive overview of Propylheptyl Caprylate as a potential bio-based, non-phthalate plasticizer for polymer research. While primarily known for its emollient properties in the cosmetics industry, its chemical structure—an ester of caprylic acid and 2-propylheptanol—suggests its utility in modifying polymer properties. This document outlines the theoretical mechanism of action, detailed protocols for its incorporation into polymer matrices, and a suite of analytical methods to characterize the resulting plasticized polymers. Due to the limited direct research on this compound in industrial polymers, this guide leverages data from structurally analogous ester plasticizers to provide researchers with a robust framework for their investigations.
Introduction to this compound in Polymer Science
This compound is a clear, oily liquid with a molecular formula of C17H34O2.[1] Traditionally used in cosmetics for its fast-spreading and emollient feel, its ester functionality presents an opportunity for its use as a plasticizer in polymers.[2][3] Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials.[4] They function by embedding themselves between polymer chains, thus reducing intermolecular forces and lowering the glass transition temperature (Tg).[4][5][6]
The push for bio-based and non-phthalate plasticizers has driven research into alternative compounds. This compound, derived from caprylic acid (a fatty acid found in coconut and palm oil) and a C10 alcohol, represents a promising candidate in this category. Its potential advantages include a favorable toxicological profile and biodegradability.
Mechanism of Action: Plasticization of Polymers
The primary role of a plasticizer is to increase the free volume between polymer chains.[7] This is achieved through the disruption of polymer-polymer interactions and the introduction of smaller, more mobile molecules. The insertion of this compound molecules between polymer chains would lead to increased segmental mobility, resulting in a more flexible and less brittle material.[5][6] This mechanism is particularly effective in amorphous polymers or the amorphous regions of semi-crystalline polymers.
dot
Caption: Figure 1: this compound molecules intersperse between polymer chains, increasing free volume and flexibility.
Experimental Protocols
Preparation of Plasticized Polymer Films via Solvent Casting
This protocol describes the preparation of polymer films with varying concentrations of this compound using the solvent casting method. This technique is ideal for laboratory-scale screening of plasticizer efficacy.[1][5]
Materials:
-
Polymer resin (e.g., PVC, PLA)
-
This compound (plasticizer)
-
Volatile solvent (e.g., Tetrahydrofuran (THF) for PVC, Dichloromethane (DCM) for PLA)
-
Glass petri dishes or flat glass plates
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bars
-
Leveling surface
-
Drying oven
Procedure:
-
Polymer Solution Preparation:
-
In a fume hood, dissolve a known amount of polymer resin in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v).
-
Stir the solution using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
-
-
Plasticizer Incorporation:
-
Calculate the required amount of this compound to achieve the desired weight percentage (e.g., 10, 20, 30 wt% relative to the polymer).
-
Add the calculated amount of this compound to the polymer solution.
-
Continue stirring until the plasticizer is fully incorporated and the solution is homogeneous.
-
-
Casting:
-
Place the glass petri dish or plate on a level surface.
-
Carefully pour a predetermined volume of the polymer-plasticizer solution into the casting vessel. The volume will determine the final film thickness.
-
Gently tilt the vessel to ensure the solution covers the entire surface evenly.
-
Cover the vessel with a watch glass or a perforated aluminum foil to allow for slow solvent evaporation and prevent rapid skinning.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature in the fume hood for 24 hours.
-
Transfer the cast films to a vacuum oven and dry at a temperature below the boiling point of the solvent (e.g., 40-50°C) for at least 48 hours to remove any residual solvent.
-
-
Film Removal and Storage:
-
Carefully peel the dried film from the glass surface.
-
Store the films in a desiccator to prevent moisture absorption prior to characterization.
-
dot
Caption: Figure 2: Step-by-step workflow for preparing plasticized polymer films using the solvent casting method.
Characterization of Plasticized Polymers
The following protocols outline the key analytical techniques to evaluate the effectiveness of this compound as a plasticizer.
DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer. A significant decrease in Tg indicates effective plasticization.[8]
Procedure:
-
Cut a small sample (5-10 mg) of the polymer film and seal it in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
Determine the Tg from the inflection point of the heat flow curve during the second heating scan.
Tensile testing measures the mechanical properties of the plasticized films, such as tensile strength, elongation at break, and Young's modulus.[8]
Procedure:
-
Cut dumbbell-shaped specimens from the polymer films according to ASTM D638 standards.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
This protocol determines the extent to which this compound leaches from the polymer matrix into a food simulant, which is crucial for applications in food packaging.[9][10]
Procedure:
-
Cut a precisely dimensioned piece of the plasticized polymer film.
-
Immerse the film in a known volume of a food simulant (e.g., 10% ethanol, 50% ethanol, or a fatty food simulant like olive oil) in a sealed glass container.
-
Incubate the container at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).
-
After incubation, remove the polymer film.
-
Analyze the simulant for the concentration of migrated this compound using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Expected Results and Data Interpretation (Hypothetical Data)
The following tables present hypothetical data based on the expected performance of this compound as a plasticizer in PVC, drawing parallels from structurally similar ester plasticizers like dioctyl adipate (DOA).[11]
Table 1: Thermal Properties of Plasticized PVC
| This compound (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 (Neat PVC) | 85 |
| 10 | 65 |
| 20 | 48 |
| 30 | 32 |
Table 2: Mechanical Properties of Plasticized PVC
| This compound (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (Neat PVC) | 50 | 5 | 2.5 |
| 10 | 40 | 150 | 1.8 |
| 20 | 32 | 300 | 1.0 |
| 30 | 25 | 450 | 0.5 |
Table 3: Migration of this compound from PVC (10 days at 40°C)
| Food Simulant | Migrated this compound (mg/dm²) |
| 10% Ethanol | 0.5 |
| 50% Ethanol | 2.1 |
| Olive Oil | 5.8 |
Conclusion
This compound holds promise as a bio-based, non-phthalate plasticizer for polymer applications. The protocols detailed in this guide provide a comprehensive framework for researchers to systematically evaluate its performance in various polymer systems. The expected outcomes, based on analogous ester plasticizers, suggest that this compound can effectively reduce the glass transition temperature and enhance the flexibility of polymers like PVC. Further research is warranted to fully characterize its properties and explore its potential in a wide range of applications.
References
-
Borbolla-Jiménez, F. V., et al. (2023). Films for Wound Healing Fabricated Using a Solvent Casting Technique. ResearchGate. [Link]
-
Jacob, S., et al. (2021). Buccal film manufacturing based on solvent casting technique. CD Formulation. [Link]
- Longchang Chemical. (2022). What is the role of plasticizers? What is the mechanism of action? Longchang Chemical.
- Bausano. (n.d.).
- Hosseini, S. F., et al. (2021).
-
Patsnap Eureka. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap Eureka. [Link]
-
Dubois, P., et al. (2008). PLA compositions with low molecular weight ester-like plasticizer. ORBi UMONS. [Link]
-
Ferwer. (n.d.). Information this compound, 2-propylheptyl acetanoate. Ferwer. [Link]
-
Paula's Choice. (n.d.). What is this compound? Paula's Choice. [Link]
-
BASTONE. (2025). How Do You Test for Plasticizer Migration. BASTONE. [Link]
-
ResearchGate. (2025). Plasticization Mechanism and Low‐Temperature Property of PVC with Citrate Octyl‐Decyl Ester Plasticizers. ResearchGate. [Link]
-
Shirai, M. A., et al. (2014). Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. ResearchGate. [Link]
-
ResearchGate. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. ResearchGate. [Link]
-
Emerald Materials. (2015). Plasticizer Migration: Ensuring Safety in Food Packaging. Adhesives & Sealants Industry. [Link]
-
UPIglobal. (n.d.). This compound Supplier | 111937-03-2 | Your Reliable Distributor. UPIglobal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 4. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. svc.org [svc.org]
- 8. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. adhesivesmag.com [adhesivesmag.com]
- 11. orbi.umons.ac.be [orbi.umons.ac.be]
Application Notes and Protocols for Studying the Antimicrobial Effects of Formulations Containing Propylheptyl Caprylate
Introduction: The Untapped Potential of Propylheptyl Caprylate
This compound is a widely utilized ester in the cosmetic and pharmaceutical industries, lauded for its properties as an emollient, solvent, and dispersing agent.[1][2][3] It is a clear, oily liquid that imparts a smooth, moisturized feel to the skin and is noted for its excellent ability to solubilize mineral sunscreen ingredients.[1][2] While its physicochemical and aesthetic attributes are well-documented, its potential as an antimicrobial agent remains largely unexplored. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the antimicrobial efficacy of formulations containing this compound.
The rationale for this investigation is grounded in the known antimicrobial properties of other fatty acid esters.[4][5][6] Fatty acids and their derivatives can exhibit broad-spectrum activity against various microorganisms by disrupting cell membranes, inhibiting essential enzymes, and interfering with cellular processes.[4][7][8] Given its chemical structure as an ester of caprylic acid, a fatty acid with recognized antimicrobial properties, this compound presents a compelling candidate for antimicrobial research. This guide provides detailed protocols for formulating with this compound and for rigorously evaluating its antimicrobial effects against a panel of relevant microorganisms.
Hypothesized Mechanism of Action
Based on the established mechanisms of action for fatty acids and their esters, we can hypothesize how this compound might exert an antimicrobial effect.[4][5][7] The primary proposed mechanism is the disruption of the microbial cell membrane. Due to its amphiphilic nature, this compound may integrate into the lipid bilayer of bacterial and fungal cell membranes. This integration could alter membrane fluidity and permeability, leading to the leakage of intracellular components and ultimately, cell death.
Caption: Hypothesized mechanism of this compound antimicrobial action.
Formulation of this compound Test Articles
To accurately assess the antimicrobial activity of this compound, it is essential to prepare stable and well-characterized formulations. The following protocols detail the preparation of a simple oil-in-water (O/W) emulsion, a common vehicle for topical products.
Materials
-
This compound (at least 95% purity)[9]
-
Mineral Oil
-
Tween 80
-
Span 80
-
Triethanolamine
-
Distilled Water
-
Beakers
-
Homogenizer
-
Magnetic stirrer and stir bars
-
Heating plate
-
Calibrated balance
Protocol: Oil-in-Water (O/W) Emulsion Preparation
This protocol is adapted from standard methods for creating topical emulsions.[10]
-
Prepare the Aqueous Phase: In a beaker, combine distilled water and Tween 80. Add triethanolamine and heat to 70°C while stirring with a magnetic stirrer until all components are dissolved.
-
Prepare the Oil Phase: In a separate beaker, combine this compound, mineral oil, and Span 80. Heat to 75°C while stirring until a homogenous solution is formed.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 5-10 minutes.
-
Cooling: Remove the emulsion from the homogenizer and allow it to cool to room temperature with gentle stirring.
-
Characterization: Evaluate the emulsion for its physical properties, including appearance, pH, and viscosity.
Experimental Workflow: Formulation
Caption: Workflow for preparing an O/W emulsion with this compound.
Protocols for Antimicrobial Efficacy Testing
A tiered approach to antimicrobial testing is recommended, starting with screening assays and progressing to more quantitative methods.
Disk Diffusion (Kirby-Bauer) Assay: A Screening Tool
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[11]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton agar plates
-
Sterile paper disks (6 mm)
-
This compound formulations (and a vehicle control)
-
Positive control antibiotic disks
-
Sterile forceps
-
Incubator
Protocol:
-
Prepare Inoculum: Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.
-
Inoculate Plates: Evenly swab the surface of the Mueller-Hinton agar plates with the prepared inoculum.
-
Apply Disks: Aseptically place sterile paper disks onto the agar surface.
-
Add Test Article: Pipette a standardized volume (e.g., 20 µL) of the this compound formulation and the vehicle control onto separate disks. Apply a positive control antibiotic disk.
-
Incubate: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.
Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an agent that inhibits visible microbial growth.[11]
Materials:
-
96-well microtiter plates
-
Test microorganisms
-
Mueller-Hinton broth
-
This compound formulations
-
Positive and negative controls
-
Multichannel pipette
-
Plate reader (optional)
Protocol:
-
Prepare Serial Dilutions: Prepare serial two-fold dilutions of the this compound formulation in Mueller-Hinton broth in the wells of a 96-well plate.
-
Inoculate: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no test article) and a negative control (broth only).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the test article at which there is no visible growth.
Time-Kill Assay: Assessing Bactericidal Activity
This assay provides data on the rate at which an antimicrobial agent kills a microbial population over time.[11]
Materials:
-
Test microorganisms
-
Culture tubes with appropriate broth
-
This compound formulation at a specified concentration (e.g., 2x MIC)
-
Neutralizing broth
-
Agar plates for colony counting
Protocol:
-
Inoculate: Inoculate a culture tube containing the this compound formulation in broth with a standardized suspension of the test microorganism.
-
Incubate: Incubate the tube at 37°C with shaking.
-
Sample at Time Points: At various time points (e.g., 0, 2, 4, 6, 24 hours), remove an aliquot of the culture.
-
Neutralize and Plate: Perform serial dilutions of the aliquot in neutralizing broth and plate onto agar plates.
-
Count Colonies: After incubation, count the number of colony-forming units (CFUs) on each plate.
-
Calculate Log Reduction: Calculate the log reduction in CFUs at each time point compared to the initial inoculum.
Antimicrobial Testing Workflow
Caption: A tiered workflow for assessing the antimicrobial efficacy of this compound.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example of Disk Diffusion Results
| Test Article | Concentration | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| This compound Emulsion | 5% | 12 | 8 |
| Vehicle Control | N/A | 0 | 0 |
| Positive Control (e.g., Gentamicin) | 10 µg | 22 | 18 |
Table 2: Example of MIC and MBC Results
| Test Microorganism | MIC (mg/mL) | MBC (mg/mL) |
| S. aureus | 0.5 | 1.0 |
| E. coli | 2.0 | >4.0 |
| C. albicans | 1.0 | 2.0 |
Conclusion
While this compound is a well-established excipient in the pharmaceutical and cosmetic industries, its potential as an active antimicrobial agent warrants further investigation. The protocols outlined in this application note provide a robust framework for formulating with this compound and for systematically evaluating its antimicrobial efficacy. By following a tiered testing approach, from initial screening to quantitative bactericidal assays, researchers can generate the comprehensive data needed to unlock the potential of this versatile compound in antimicrobial applications. The insights gained from such studies could pave the way for novel formulations with dual functionality, offering both excellent skin feel and inherent antimicrobial protection.
References
-
Paula's Choice. (n.d.). What is this compound? Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Retrieved from [Link]
-
SkinEthix. (n.d.). This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. Retrieved from [Link]
-
Ferwer. (n.d.). Information this compound, 2-propylheptyl acetanoate. Retrieved from [Link]
- Thormar, H., & Bergsson, G. (2013). Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria. Future Science OA, 1(1), FSO1.
-
Accugen Labs. (n.d.). Antimicrobial / Preservative Efficacy / Effectiveness Testing Laboratories. Retrieved from [Link]
- Desbois, A. P., & Smith, V. J. (2010). Mechanisms of the Antimicrobial Action of Fatty Acids: A Review.
- Yoon, B. K., Jackman, J. A., Valle-González, E. R., & Cho, N. J. (2018). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Frontiers in Microbiology, 9, 2728.
- Das, U. N. (2019). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives. In Bioactive lipids (pp. 431-456). Springer, Cham.
-
Pharmaguideline. (n.d.). SOP for Antimicrobial Effectiveness Testing. Retrieved from [Link]
-
Microbe Investigations. (2024, May 21). Navigating Regulatory Requirements for Antibacterial Efficacy Testing. Retrieved from [Link]
- Lozano-Sánchez, F., Osorio-de-la-Cruz, J., & Hernández-Giottonini, V. (2021). Formulation of a novel antibacterial topical treatment based on Magnetite-Buforin-II-silver nanobioconjugates. Frontiers in Bioengineering and Biotechnology, 9, 726883.
- Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of oral biology, 56(10), 1055–1061.
Sources
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. skinethix.com [skinethix.com]
- 3. ferwer.com [ferwer.com]
- 4. Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Frontiers | Formulation of a novel antibacterial topical treatment based on Magnetite-Buforin-II-silver nanobioconjugates [frontiersin.org]
- 11. microchemlab.com [microchemlab.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propylheptyl Caprylate Synthesis
Welcome to the technical support center for the synthesis of propylheptyl caprylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we delve into the critical aspects of the esterification reaction, offering practical solutions to common challenges and providing in-depth explanations to enhance your understanding and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
This compound is synthesized through the esterification of caprylic acid with 2-propylheptanol.[1][2] This reaction, often a Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. The general scheme is as follows:
Caprylic Acid + 2-Propylheptanol ⇌ this compound + Water
The reaction is reversible, and achieving a high yield necessitates shifting the equilibrium towards the product side.[3][4]
Q2: My yield of this compound is consistently low. What are the most likely causes?
Low yields in esterification are a common issue stemming from the reversible nature of the reaction.[3][4] Several factors could be at play:
-
Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture, either from impure reagents or as a product, can drive the equilibrium back towards the reactants, hydrolyzing the ester.[3][5]
-
Incomplete Reaction: The reaction may not have reached equilibrium or may have stalled. This can be due to insufficient reaction time, improper temperature, or catalyst deactivation.[5]
-
Suboptimal Reactant Ratio: An equimolar ratio of reactants often results in an equilibrium mixture with significant amounts of starting material remaining.[6]
-
Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps.[4][7]
Q3: How can I effectively shift the reaction equilibrium to favor product formation?
To maximize the yield of this compound, you need to actively drive the reaction forward. Here are two primary strategies based on Le Chatelier's principle:[3][6]
-
Use of an Excess Reactant: Employing a molar excess of one of the reactants, typically the less expensive or more easily removed one, will push the equilibrium towards the product. For this synthesis, using an excess of 2-propylheptanol is a common strategy. A 3-to-1 molar ratio of alcohol to carboxylic acid can significantly improve yield.[6]
-
Removal of Water: Continuously removing water as it is formed is a highly effective method. This is typically achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[3]
Q4: What are the recommended catalysts for this synthesis, and what is their mechanism of action?
Strong Brønsted acids are the most common catalysts for Fischer esterification. These include:
-
Sulfuric Acid (H₂SO₄): Highly effective but can sometimes lead to side reactions like dehydration of the alcohol or charring if used in excess or at high temperatures.
-
p-Toluenesulfonic Acid (TsOH): A solid, less corrosive alternative to sulfuric acid that is also highly effective.[3]
The acid catalyst protonates the carbonyl oxygen of the caprylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-propylheptanol.[6]
Q5: Are there greener alternatives to traditional acid catalysis?
Yes, enzymatic catalysis is a promising green alternative.[8][9] Lipases, a type of enzyme, can catalyze the esterification reaction under milder conditions (lower temperature and neutral pH).[10][11] This approach offers several advantages:
-
High Selectivity: Enzymes are highly specific, reducing the formation of unwanted byproducts.[9]
-
Mild Reaction Conditions: Enzymatic reactions typically run at or near room temperature, saving energy and minimizing degradation of sensitive molecules.[8][9]
-
Reduced Environmental Impact: Avoids the use of corrosive acids and harsh solvents.[8]
However, enzyme cost and stability can be limiting factors.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound and offers targeted solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst. | Use a fresh, anhydrous acid catalyst. Ensure proper concentration (typically 1-5 mol%).[3] |
| Insufficient temperature. | Optimize the reaction temperature. Gentle reflux is often sufficient. Avoid excessive heat to prevent side reactions.[3][5] | |
| Impure reagents. | Ensure starting materials (caprylic acid and 2-propylheptanol) are pure and dry.[5][7] | |
| Dark, Tarry Reaction Mixture | Excessive catalyst concentration. | Reduce the amount of acid catalyst. |
| Overheating. | Maintain a controlled and gentle reflux temperature.[3] | |
| Polymerization of alcohol. | This can occur in the presence of too much acid or at high temperatures.[3] | |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Incomplete separation of layers. | Allow sufficient time for layers to separate completely in the separatory funnel. | |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase reaction time, optimize temperature, or use a Dean-Stark apparatus to remove water.[3] |
| Insufficient purification. | Utilize vacuum distillation for effective purification of the crude product.[3] |
Experimental Protocols
Protocol 1: Conventional Acid-Catalyzed Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound using an acid catalyst and a Dean-Stark apparatus.
Materials:
-
Caprylic acid
-
2-Propylheptanol (1.5 to 2 molar equivalents)
-
p-Toluenesulfonic acid (TsOH) (1-2 mol%)
-
Toluene (or another suitable solvent to form an azeotrope with water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is dry.[7]
-
Charging the Reactor: To the round-bottom flask, add caprylic acid, 2-propylheptanol, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue the reaction until the theoretical amount of water has been collected or the reaction progress, monitored by TLC or GC, indicates completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO₂ evolution.
-
Wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent (toluene) and any excess 2-propylheptanol under reduced pressure using a rotary evaporator.
-
For higher purity, the crude this compound can be purified by vacuum distillation.[3]
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol provides a general guideline for the enzymatic synthesis, which can be optimized based on the specific lipase used.
Materials:
-
Caprylic acid
-
2-Propylheptanol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous solvent (e.g., hexane or heptane, optional for solvent-based systems)
-
Molecular sieves (optional, for in-situ water removal)
Procedure:
-
Setup: In a clean, dry flask, combine caprylic acid and 2-propylheptanol. If using a solvent, add it at this stage.
-
Enzyme Addition: Add the immobilized lipase to the mixture.
-
Reaction: Stir the mixture at a controlled temperature (typically 40-60 °C). The reaction can be monitored by GC or HPLC.
-
Enzyme Removal: Once the reaction has reached the desired conversion, the immobilized enzyme can be easily removed by filtration for reuse.
-
Purification: The product can be purified by removing any unreacted starting materials, typically under vacuum.
Visualizing the Workflow and Key Relationships
General Synthesis and Troubleshooting Workflow
Caption: Key factors affecting the yield of this compound.
References
-
Tiiips. (2022, December 18). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Filo. (2025, July 8). What are possible sources of error in an esterification lab? Retrieved from [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Esterification - Prep. Retrieved from [Link]
-
UPIglobal. (n.d.). This compound Supplier. Retrieved from [Link]
-
SincereSkin.lt. (n.d.). This compound. Retrieved from [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]
- Stamatiou, A. G., & Trestian, G. G. (2000). Process for the preparation of trimethylolpropane caprylate/caprate. Google Patents.
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
G-K., M., & P., P. (2018). Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. PMC - NIH. Retrieved from [Link]
-
INCIDecoder. (n.d.). This compound (Explained + Products). Retrieved from [Link]
-
Fu, K., Lin, Y., Yang, H., Chen, J., & Long, L. (2020). Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates. PMC - NIH. Retrieved from [Link]
- Ritter, H., & Siekaup, F. (2012). Enzymatic synthesis of polyol acrylates. Google Patents.
-
Papageorgiou, G. Z., & Bikiaris, D. N. (2022). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. MDPI. Retrieved from [Link]
-
Tan, Y. H., et al. (2025, August 6). Process intensification of 2-ethylhexyl caprylate/caprate synthesis via a pulsed loop reactor: Multi-objective optimization. ResearchGate. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is this compound. Retrieved from [Link]
-
da Silva, A. C., et al. (2025, November 11). Enzymatic Synthesis of Phenylethyl Fatty Esters from Fixed Oil Extracted from Syagrus coronata (Mart.) Becc. Sciforum. Retrieved from [Link]
-
Conte, C., et al. (2021). Enzymatic Synthesis of Functional PEGylated Adipate Copolymers. PubMed. Retrieved from [Link]
-
Yener, G., & Genc, L. (2024, June 28). Optimization of cleansing oil formulation containing polyglyceryl-6 caprylate and polyglyceryl-4 caprate using the response surface method. ResearchGate. Retrieved from [Link]
-
Šilić, D., et al. (2023, September 18). Optimization of Hot-Melt Extrusion Processing for the Synthesis of Ionic Cocrystals. ResearchGate. Retrieved from [Link]
-
Fu, K., et al. (2025, October 16). (PDF) Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2024, May 17). Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene). MDPI. Retrieved from [Link]
Sources
- 1. This compound [tiiips.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 6. Video: Esterification - Prep [jove.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. ES2393673T3 - Enzymatic synthesis of polyol acrylates - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Emulsion Instability with Propylheptyl Caprylate
Welcome to the technical support center for troubleshooting emulsion instability, with a specific focus on formulations containing Propylheptyl Caprylate. This guide is designed for researchers, formulation scientists, and drug development professionals who are navigating the complexities of creating stable and effective emulsion systems. As a fast-spreading emollient with a luxurious, silky feel, this compound is a valuable ingredient, but like any component, its unique properties can influence the stability of the final formulation.[1]
This resource moves beyond simple checklists to provide in-depth, cause-and-effect explanations for common stability challenges. Our goal is to empower you with the scientific rationale and practical methodologies needed to diagnose, resolve, and prevent emulsion failures.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding this compound and its role in emulsion science.
Q1: What is this compound and what are its primary functions in an emulsion?
This compound is a synthetic ester that functions primarily as an emollient, providing a soft, moisturizing, and non-greasy feel to the skin.[2][3] In the context of an emulsion, it serves several key roles:
-
Emollient: It softens and soothes the skin.
-
Dispersing Agent: It aids in the uniform distribution of other ingredients, such as pigments or mineral UV filters.[4]
-
Solvent: It is particularly effective at solubilizing crystalline UV filters, making it a popular choice for sunscreen formulations.[2]
-
Emulsion Stabilizer: While not a primary emulsifier, its properties contribute to the overall stability and texture of the final product.[2][4][5]
Q2: What are the main types of emulsion instability I might encounter?
Emulsions are thermodynamically unstable systems, meaning they will eventually separate over time.[6] The primary goal of formulation is to create kinetic stability for a desired shelf-life. Common forms of instability include:
-
Creaming/Sedimentation: The migration of dispersed droplets to the top (creaming) or bottom (sedimentation) of the emulsion due to density differences. This is often a precursor to coalescence and is typically reversible by shaking.[7]
-
Flocculation: The clumping of dispersed droplets without the merging of their individual boundaries. This can also be reversible.[7]
-
Coalescence: The irreversible merging of smaller droplets to form larger ones, which ultimately leads to the complete separation of the oil and water phases.[7][8]
-
Phase Inversion: The emulsion flips from one type to another (e.g., from oil-in-water to water-in-oil).[8][9]
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. This is more common with oils that have some slight solubility in the continuous phase.[10][11]
Q3: Does this compound's polarity affect emulsion stability?
Yes, polarity is a critical factor. Emollients are a major component of an emulsion's oil phase, and their collective polarity significantly impacts stability.[10] this compound is a polar ester. Formulations with a highly polar composite oil phase can be more challenging to emulsify than those with non-polar oils like mineral oil.[10] This increased polarity can sometimes accelerate instability mechanisms like Ostwald ripening.[10] Therefore, it is crucial to balance the overall polarity of the oil phase and select an emulsifier system that is well-suited for the polarity of the oils being used.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section provides a structured approach to identifying and solving specific stability issues in emulsions containing this compound.
Issue 1: Phase Separation (Coalescence)
You observe a distinct layer of oil and water in your formulation after a short period or upon accelerated stability testing (e.g., elevated temperatures). This indicates an irreversible breakdown of the emulsion.[6]
Potential Root Causes & Diagnostic Path
Causality Explained:
-
Incorrect Emulsifier HLB: The Hydrophilic-Lipophilic Balance (HLB) system helps match an emulsifier to the oil phase of an O/W or W/O emulsion.[12] The polarity of this compound contributes to the "Required HLB" of your total oil phase. If the emulsifier's HLB value doesn't match this requirement, it cannot effectively reduce the interfacial tension between the oil and water, leading to droplet coalescence.[11]
-
Insufficient Emulsifier: There must be enough emulsifier molecules to adsorb onto the surface of all the oil droplets created during homogenization.[13] Without a sufficient amount, the droplets are not adequately protected and will merge upon collision.[14]
-
Processing Issues: Emulsification requires energy input (e.g., high-shear homogenization) to break down the dispersed phase into small droplets.[7][15] If the energy is too low or the time is too short, the initial droplet size will be too large and less stable, predisposing the emulsion to rapid coalescence.[16]
Experimental Protocol: Optimizing the Emulsifier System
This protocol aims to determine the correct HLB and concentration of the emulsifier for your specific oil phase containing this compound.
Materials:
-
Your formulation's oil phase (including this compound) and water phase.
-
A range of emulsifiers with varying HLB values (e.g., a low-HLB and a high-HLB emulsifier that can be blended).
-
Homogenizer (e.g., rotor-stator).
-
Beakers, graduated cylinders, and a calibrated scale.
-
Centrifuge and stability ovens (45°C).
Methodology:
-
Calculate Required HLB (RHLB): Determine the RHLB of your oil phase. If the RHLB for this compound is not published, you can use an empirical method by preparing a series of small emulsions with emulsifier blends of known HLB values (e.g., from 8 to 16 for an O/W system) and observing which one yields the most stable result.
-
Prepare Emulsifier Titration: Based on the optimal HLB found in step 1, prepare a series of emulsions where the concentration of the emulsifier system is varied.
| Sample ID | Oil Phase (%) | Water Phase (%) | This compound in Oil Phase (%) | Emulsifier System Conc. (%) |
| F1 | 20 | 79.0 | 50 | 1.0 |
| F2 | 20 | 78.0 | 50 | 2.0 |
| F3 | 20 | 77.0 | 50 | 3.0 |
| F4 | 20 | 76.0 | 50 | 4.0 |
| F5 | 20 | 75.0 | 50 | 5.0 |
-
Emulsification Process:
-
Heat the oil and water phases separately to the recommended temperature (typically 70-75°C).
-
Add the oil phase to the water phase while homogenizing at a consistent speed (e.g., 5000 RPM) for a set time (e.g., 5 minutes).
-
Allow the emulsions to cool while stirring gently.
-
-
Stability Assessment (Self-Validation):
-
Initial Observation: Record the initial appearance, pH, and viscosity.
-
Centrifuge Test: Centrifuge an aliquot of each sample at 3000 RPM for 30 minutes. Measure the volume of any separated phase. A stable emulsion will show no separation.[17]
-
Accelerated Aging: Store samples at 45°C for 4-12 weeks.[6] Observe for any signs of separation weekly. A passing result is one that remains homogenous for the duration of the test.
-
Issue 2: Changes in Viscosity (Thinning or Thickening)
Your emulsion's viscosity decreases significantly over time (thinning) or becomes unacceptably thick and difficult to spread (thickening).
Potential Root Causes & Diagnostic Path
-
Thinning (Loss of Viscosity):
-
Causality: This is often linked to a change in the structure of the internal phase. As droplets coalesce, the overall number of particles decreases, reducing the internal friction and leading to a drop in viscosity. It can also be caused by the degradation of polymeric thickeners or a shift in pH that affects their efficacy.
-
Solution: First, confirm the emulsion isn't separating (see Issue 1). If it's stable, investigate the thickener. Ensure the pH of the formulation remains in the optimal range for your chosen thickener (e.g., carbomers require neutralization). Consider adding a secondary, pH-independent thickener like a cellulose gum to build a more robust viscosity network.[17]
-
-
Thickening (Excessive Viscosity):
-
Causality: This can occur due to phase inversion, where a low-viscosity O/W emulsion inverts to a high-viscosity W/O emulsion.[9] It can also be caused by the slow, uncontrolled swelling of polymeric thickeners or interactions between ingredients. This compound, being a fast-spreading, low-viscosity emollient, is less likely to be the direct cause of thickening but can influence the overall system behavior.[10]
-
Solution: Conduct a conductivity test. O/W emulsions are conductive, while W/O emulsions are not. A sudden drop in conductivity indicates phase inversion. To fix this, you may need to increase the HLB of your emulsifier system or adjust the oil-to-water ratio.[13]
-
Issue 3: Creaming or Sedimentation
You notice a concentrated layer at the top (creaming) or bottom (sedimentation) of your emulsion, which redisperses upon shaking. While reversible, this is a sign of poor long-term stability.[7]
Potential Root Causes & Diagnostic Path
-
Causality: Creaming is governed by Stokes' Law, which shows that the rate of creaming is proportional to the droplet size squared and the density difference between the two phases, and inversely proportional to the viscosity of the continuous phase.[18]
Experimental Protocol: Increasing Kinetic Stability
-
Optimize Droplet Size:
-
Increase homogenization energy. Prepare batches where you systematically increase the homogenizer speed (e.g., from 5000 to 10,000 RPM) or time (from 3 to 10 minutes).
-
Use a particle size analyzer to measure the droplet size distribution. Aim for a small, uniform distribution (e.g., D90 < 10 µm) for enhanced stability. Smaller droplets increase stability.[13]
-
-
Increase Continuous Phase Viscosity:
-
Incorporate a thickening agent (stabilizer) into the continuous (water) phase. Common options include carbomers, xanthan gum, or hydroxyethylcellulose.
-
Prepare a series of formulations with varying concentrations of the thickener (e.g., 0.1% to 0.5%).
-
Measure the viscosity and perform stability testing as described previously. The goal is to find the lowest concentration of thickener that prevents creaming without negatively impacting the sensory profile. Increasing the viscosity of the continuous phase helps maintain stability by slowing droplet movement.[13]
-
References
-
Paula's Choice. (n.d.). What is this compound? Retrieved from [Link]
-
StudySmarter. (2024, September 5). Emulsion Stability: Causes & Importance. Retrieved from [Link]
-
CM Studio. (2025, June 8). Emulsion Failures in the Lab: Why They Happen and How to Fix Them. Retrieved from [Link]
-
SkinEthix. (n.d.). This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Scribd. (n.d.). Instability of Emulsion and Ways To Overcome Them. Retrieved from [Link]
-
Paula's Choice. (n.d.). This compound in Skin Care: What It Is & Is It Safe? Retrieved from [Link]
-
MakingCosmetics Inc. (n.d.). Problems with Emulsions. Retrieved from [Link]
-
Tuode Chem. (2025, March 19). How to Troubleshoot Common Issues with Silicone Emulsions. Retrieved from [Link]
-
Cosmetics & Toiletries. (2013, October 24). Troubleshooting Microemulsion Systems. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Role of Emulsifiers in Emulsion Technology and Emulsion Crystallization. Retrieved from [Link]
-
UPIglobal. (n.d.). This compound Supplier. Retrieved from [Link]
-
Botanichem. (2021, November 9). Stability Issues. Retrieved from [Link]
-
Institute of Personal Care Science. (2025, January 16). Cosmetic emulsions with stability problems: what is the cause? [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). JPH08508017A - Low viscosity, cosmetic and pharmaceutical emulsions.
-
National Institutes of Health (NIH). (2025, July 17). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. Retrieved from [Link]
-
Chemistry For Everyone. (2025, September 15). What Is An Emulsion In Cosmetics Chemistry? [Video]. YouTube. Retrieved from [Link]
-
Surfactant Encyclopedia. (2013, April 12). This compound. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is this compound? Retrieved from [Link]
-
INCIDecoder. (n.d.). This compound (Explained + Products). Retrieved from [Link]
-
AIDIC. (n.d.). Phase Inversion Emulsification. Retrieved from [Link]
-
PubMed. (1994, April). Calculation of optimum emulsifier mixtures for phase inversion emulsification. Retrieved from [Link]
-
Chemical Engineering Transactions. (2013, June 20). Phase Inversion Emulsification. Retrieved from [Link]
-
CORE. (n.d.). Nano-emulsion formation by emulsion phase inversion. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the emulsion phase inversion as a function of the system composition. Retrieved from [Link]
-
Rheology Lab. (n.d.). Emulsion Stability: Strong and Stable or Weak and Feeble. Retrieved from [Link]
-
Seppic. (2021, February 26). How to formulate low viscosity emulsion with Fluidifeel Easy? [Video]. YouTube. Retrieved from [Link]
-
International Journal of ChemTech Research. (2015). Effect of Surfactant and Oil Type on Size Droplets of Betacarotene-Bearing Nanoemulsions. Retrieved from [Link]
-
HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. Retrieved from [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]
-
PubMed. (n.d.). A new alternative to cosmetics preservation and the effect of the particle size of the emulsion droplets on preservation efficacy. Retrieved from [Link]
-
ResearchGate. (n.d.). Concentration of emulsifiers in emulsions [HLB: 12.5-16]. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024, February 7). Overview of popular cosmeceuticals in dermatology. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, August 12). Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability. Retrieved from [Link]
Sources
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. skinethix.com [skinethix.com]
- 3. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 4. paulaschoice.it [paulaschoice.it]
- 5. paulaschoice.com [paulaschoice.com]
- 6. Stability Issues - Botanichem [botanichem.co.za]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. scribd.com [scribd.com]
- 9. aidic.it [aidic.it]
- 10. happi.com [happi.com]
- 11. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. entegris.com [entegris.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. cmstudioplus.com [cmstudioplus.com]
- 18. rheologylab.com [rheologylab.com]
Technical Support Center: Stabilizing Propylheptyl Caprylate Formulations
Welcome to the technical support center for propylheptyl caprylate formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this compound into stable, effective, and aesthetically pleasing formulations. As a fast-spreading emollient with excellent solubilizing properties, this compound is a valuable ingredient; however, like many ester-based formulations, achieving long-term stability can present challenges.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind formulation choices, offering field-proven insights to overcome common obstacles, primarily focusing on preventing phase separation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a formulation?
This compound is a clear, oily liquid that serves multiple functions in cosmetic and pharmaceutical formulations.[1] It is primarily used as an emollient, providing a luxurious, silky-soft feel to the skin. Beyond its sensory benefits, it also acts as a solvent, a dispersing agent for pigments, and an emulsion stabilizer.[1] Its excellent ability to dissolve crystalline UV filters makes it a popular choice in sunscreen formulations.
Q2: What is phase separation and why is it a concern in my formulation?
Phase separation is the process where a mixture, such as an emulsion, separates into its distinct components over time. In a typical oil-in-water emulsion, this can manifest as a layer of oil rising to the top (creaming) or, in more severe cases, the complete breakdown of the emulsion into separate oil and water layers (coalescence or breaking).[2] This instability is a critical issue as it can negatively impact the product's efficacy, safety, texture, and appearance, ultimately rendering it unsuitable for use.
Q3: What are the fundamental causes of phase separation in emulsions?
At its core, phase separation is driven by thermodynamic instability. Emulsions are inherently unstable systems where two immiscible liquids (like oil and water) are dispersed one within the other. The stability of an emulsion is dependent on a delicate balance of factors, including:
-
Interfacial Tension: The energy at the interface between the oil and water droplets. Emulsifiers are crucial for reducing this tension.
-
Droplet Size: Smaller, more uniform droplets are generally more stable.
-
Viscosity of the Continuous Phase: A more viscous external phase can slow down the movement of droplets, hindering coalescence.
-
Electrostatic and Steric Repulsion: Emulsifiers create a film around the droplets that can prevent them from merging through repulsive forces.
Any imbalance in these factors can lead to instability and eventual phase separation.
Troubleshooting Guide: Preventing Phase Separation
This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in scientific principles.
Issue 1: My emulsion with this compound is showing signs of creaming or separation shortly after preparation.
Underlying Cause: This is often due to an improperly selected emulsifier system, specifically a mismatch in the Hydrophilic-Lipophilic Balance (HLB) required by the oil phase. Every oil or lipophilic ingredient has a required HLB (rHLB) value, which is the HLB value of the emulsifier system that will create the most stable emulsion.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phase separation.
Experimental Protocol: Determining the Required HLB of this compound
Materials:
-
This compound
-
High HLB emulsifier (e.g., Polysorbate 80, HLB ≈ 15.0)
-
Low HLB emulsifier (e.g., Sorbitan Oleate, HLB ≈ 4.3)
-
Distilled Water
-
Beakers
-
Homogenizer
-
Heating plate with magnetic stirring
Procedure:
-
Prepare a series of emulsifier blends: Create at least five different blends of the high and low HLB emulsifiers to achieve a range of HLB values (e.g., 9, 10, 11, 12, 13). The final HLB of the blend is calculated as follows: HLB_blend = (Weight_%A × HLB_A) + (Weight%_B × HLB_B)
-
Prepare the oil and water phases: For each test emulsion, prepare an oil phase containing this compound and one of the emulsifier blends. The water phase will be distilled water. A typical starting ratio would be 20% oil phase and 80% water phase.
-
Heating: Heat both the oil and water phases separately to 70-75°C.
-
Emulsification: Add the water phase to the oil phase while mixing with a homogenizer. Maintain the temperature and continue homogenization for a set period (e.g., 5-10 minutes).
-
Cooling: Allow the emulsions to cool to room temperature while stirring gently.
-
Observation: Observe the emulsions for signs of instability (creaming, separation) after 24 hours, 48 hours, and one week. The emulsion that remains the most stable corresponds to the rHLB of this compound.
Data Summary: Example HLB Blends
| Emulsifier Blend | % Polysorbate 80 (HLB 15.0) | % Sorbitan Oleate (HLB 4.3) | Calculated HLB of Blend |
| 1 | 43.9 | 56.1 | 9.0 |
| 2 | 53.3 | 46.7 | 10.0 |
| 3 | 62.6 | 37.4 | 11.0 |
| 4 | 72.0 | 28.0 | 12.0 |
| 5 | 81.3 | 18.7 | 13.0 |
Issue 2: My formulation looks stable initially but separates after a few days or when stored at elevated temperatures.
Underlying Cause: This delayed instability can be due to several factors, including insufficient homogenization, inappropriate processing parameters, or Ostwald ripening (where smaller droplets dissolve and deposit onto larger ones).
Troubleshooting Steps:
-
Optimize Homogenization:
-
Energy Input: Insufficient shear during homogenization can result in large, non-uniform droplets that are prone to coalescence. Experiment with increasing the homogenization speed and/or time.
-
Type of Homogenizer: For fine emulsions, a high-pressure homogenizer may be more effective than a standard rotor-stator type.
-
-
Control Processing Temperatures:
-
Phase Temperatures: Ensure both the oil and water phases are at the same temperature (typically 70-75°C) during emulsification to facilitate proper formation of the interfacial film.
-
Cooling Rate: A controlled cooling rate can be crucial. In some cases, a holding period at an intermediate temperature (e.g., 25-35°C) during the cooling phase can enhance stability.
-
-
Increase the Viscosity of the Continuous Phase:
-
Thickeners and Stabilizers: Adding a viscosity-modifying agent to the water phase (for O/W emulsions) such as xanthan gum, carbomer, or cellulosic polymers can significantly slow down the movement of oil droplets, thereby reducing the rate of creaming and coalescence.
-
Logical Relationship Diagram
Caption: Factors contributing to delayed phase separation.
Issue 3: My formulation containing this compound and other esters or oils is unstable.
Underlying Cause: When formulating with a blend of lipophilic ingredients, the rHLB of the entire oil phase must be considered. Each component contributes to the total rHLB in proportion to its weight percentage in the oil phase.
Calculation of Oil Phase rHLB:
rHLB_total = (%Oil_A × rHLB_A) + (%Oil_B × rHLB_B) + ... + (%Propylheptyl_Caprylate × rHLB_Propylheptyl_Caprylate)
Example Calculation:
Assuming the experimentally determined rHLB for this compound is 11.0, and you have an oil phase consisting of 50% this compound and 50% Caprylic/Capric Triglyceride (rHLB ≈ 10).
rHLB_total = (0.50 × 11.0) + (0.50 × 10.0) = 5.5 + 5.0 = 10.5
Your emulsifier system should then be blended to have an HLB of 10.5 to optimally stabilize this specific oil phase.
Stability Testing Protocols
To ensure the long-term stability of your this compound formulation, a robust stability testing program is essential.[5]
-
Accelerated Stability Testing: Storing samples at elevated temperatures (e.g., 40°C or 45°C) for a period of three months can help predict the shelf life at room temperature. A product stable for three months at 45°C is generally considered to have a shelf life of at least two years at room temperature.[5]
-
Freeze-Thaw Cycling: Subjecting the formulation to multiple cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for at least three cycles) is an excellent way to assess its robustness against temperature fluctuations during shipping and storage.[5]
-
Centrifuge Testing: This method accelerates the separation process. Centrifuging a sample (e.g., at 3000 rpm for 30 minutes) can quickly indicate a tendency for creaming or sedimentation.[2][5]
By systematically addressing the formulation and processing parameters outlined in this guide, researchers and developers can overcome the challenges of phase separation and successfully create stable and elegant formulations containing this compound.
References
-
Ataman Kimya. This compound. [Link]
-
Paula's Choice. What is this compound?. [Link]
-
Greengredients. HLB required - How to choose an emulsifier?. [Link]
-
The Cosmetic Chemist. Introduction to the HLB System. [Link]
-
UPIglobal. This compound Supplier | 111937-03-2 | Your Reliable Distributor. [Link]
-
Skin Chakra. Why you should ignore the HLB in natural cosmetics. [Link]
-
EWG Skin Deep. Products That Contain this compound. [Link]
-
MakingCosmetics. Stability Testing of Cosmetics. [Link]
-
CERIC. Analysis of cosmetic creams - stability tests. [Link]
-
Greengredients. Calculation of the HLB - How to choose an emulsifier?. [Link]
-
MDPI. Stability and Application Properties of Surfactant-Free Cosmetic Emulsions: An Instrumental Approach to Evaluate Their Potential. [Link]
-
DGK e.V. Stability Testing of Cosmetic Emulsions. [Link]
-
TSAR. Analysis of cosmetic creams - stability tests. [Link]
-
PubMed. The physical stability of thermally-stressed phospholipid-based emulsions containing methyl, propyl and heptyl parabens as model drugs. [Link]
-
Semantic Scholar. Required HLB Determination of Some Pharmaceutical Oils in Submicron Emulsions. [Link]
-
MDPI. Petroleum Emulsion Stability and Separation Strategies: A Comprehensive Review. [Link]
-
MDPI. Evaluating the Stability of Double Emulsions—A Review of the Measurement Techniques for the Systematic Investigation of Instability Mechanisms. [Link]
-
ResearchGate. Case Studies of Emulsion Behavior at Reservoir Conditions. [Link]
-
PubMed Central. Characterization of structural stability of palm oil esters-based nanocosmeceuticals loaded with tocotrienol. [Link]
-
The Nutrition and Food Lab. Emulsion Characterization and Stability Testing Case Study. [Link]
-
ScienceDirect. 11.2. HLB Value and Calculation HLB. [Link]
Sources
Technical Support Center: Utilizing Propylheptyl Caprylate to Mitigate Crystallization in Formulations
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals. Here, we will explore the multifaceted role of propylheptyl caprylate, a versatile emollient ester, in preventing crystallization within pharmaceutical and cosmetic formulations. This resource provides in-depth, experience-based troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to ensure the stability and efficacy of your formulations.
Part 1: Understanding this compound's Role in Formulation Stability
This compound is often perceived as a simple emollient. However, its utility extends far beyond providing a silky skin feel. It is a powerful solvent and crystallization inhibitor, crucial for stabilizing formulations containing active pharmaceutical ingredients (APIs) or crystalline UV filters.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a formulation?
A1: this compound is a clear, oily liquid ester.[1][3] Its primary functions in a formulation are:
-
Emollient: It softens and soothes the skin, enhancing its elasticity and preventing moisture loss.[4][5]
-
Solvent & Dispersing Agent: It possesses excellent solubilizing properties, particularly for crystalline ingredients like UV filters and various APIs.[1][2] This function is critical for preventing these components from precipitating out of the formulation.
-
Emulsion Stabilizer: It contributes to the overall stability of cream and lotion formulations.[1][2]
-
Aesthetic Enhancer: It is a fast-spreading ester that provides a luxurious, non-greasy, and silky feel to the final product.[3]
Q2: What is the underlying mechanism by which this compound prevents crystallization?
A2: The primary mechanism is its function as an effective solvent and anti-nucleant. Crystallization occurs when a solute, such as an API, is present in a concentration above its saturation solubility in the formulation vehicle (a state known as supersaturation). This compound works in several ways to counteract this:
-
Increases Solubility: Its chemical structure allows it to effectively solubilize a wide range of lipophilic compounds, thereby increasing the saturation threshold of the API within the formulation's oil phase.
-
Inhibits Nucleation: Even in a supersaturated system, crystals need a starting point—a nucleus—to begin growing. As a solvent, this compound can interfere with the self-association of API molecules, hindering the formation of these initial crystal nuclei.[6][7][8]
-
Maintains Supersaturation: By keeping the API dissolved and inhibiting nucleation, it helps to maintain a stable supersaturated state, which is often desirable for enhanced skin penetration and bioavailability.[6][7][8]
Part 2: Troubleshooting Guide for API Crystallization
The most common challenge encountered is the crystallization of the active ingredient, not the this compound itself. This section provides a logical, step-by-step approach to diagnosing and resolving this issue.
Problem: My API is crystallizing from my formulation. What should I investigate first?
This is a classic sign that the formulation can no longer maintain the API in a dissolved state. The following troubleshooting workflow will help you identify the root cause.
Troubleshooting Questions & Actions
Q1: Have you confirmed the saturation solubility of your API in the formulation vehicle?
Causality: An API will crystallize if its concentration exceeds its solubility limit in the vehicle at a given temperature. This is the most fundamental reason for formulation instability. It's crucial to determine this limit early in development.
Recommended Action: Determine Saturation Solubility.
Click for Experimental Protocol: Isothermal Solubility Determination
-
Preparation: Prepare the complete formulation vehicle (all excipients, including this compound, minus the API).
-
Addition of API: In a series of sealed glass vials, add an excess amount of the API to a known volume of the vehicle.
-
Equilibration: Place the vials in an isothermal shaker bath set to your target storage/use temperature (e.g., 25°C). Agitate for at least 48-72 hours to ensure equilibrium is reached.
-
Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 2-4 hours for the excess, undissolved API to settle.
-
Sampling: Carefully pipette a sample from the clear supernatant. To prevent undissolved solids from being sampled, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Quantification: Dilute the sample in a suitable solvent and quantify the API concentration using a validated analytical method (e.g., HPLC-UV). This concentration represents the saturation solubility.
-
Verification: Ensure your formulation's API concentration is below this determined value, incorporating a reasonable safety margin.
Q2: Have you optimized the concentration of this compound?
Causality: While this compound is an excellent solvent, its effect is concentration-dependent. Too little may not provide sufficient solubilizing capacity. Conversely, an excessive amount could alter the overall polarity of the oil phase in a way that, in rare cases, might decrease the solubility of certain APIs.
Recommended Action: Conduct a Concentration Optimization Study.
-
Methodology: Create a series of small-scale formulations where the API concentration is held constant, but the concentration of this compound is varied (e.g., 2%, 5%, 8%, 10%, 15%).
-
Analysis: Subject these formulations to accelerated stability testing (see Q5 protocol) and monitor for the first signs of crystallization using polarized light microscopy. The optimal concentration will be the lowest level that prevents crystallization under stress conditions.
Q3: Could other excipients be interfering with stability?
Causality: Formulation is a balancing act. An excipient added to solve one problem (e.g., a thickener) might inadvertently reduce the solvency of the system or interact with the API. For instance, certain polymers or waxes could create domains from which the API is excluded, promoting localized supersaturation and crystallization.
Recommended Action: Perform Excipient Compatibility/Stress Studies.
-
Methodology: Prepare simplified formulations by systematically removing or replacing one excipient at a time.
-
Analysis: Store these variants under accelerated conditions and observe for crystal growth. This process of elimination can help pinpoint a problematic ingredient. Differential Scanning Calorimetry (DSC) can also be a powerful tool to screen for drug-excipient incompatibilities, as interactions can alter the melting behavior of the components.[9]
Q4: Are your manufacturing process parameters, especially cooling rates, controlled?
Causality: The thermal history of a formulation is critical. Rapid cooling of a hot, saturated formulation is a common cause of crystallization.[10] As the temperature drops quickly, the solubility of the API decreases faster than the system can re-equilibrate, forcing the API to crash out of solution.
Recommended Action: Optimize the Cooling Profile.
-
Methodology: During scale-up or process development, experiment with different cooling rates (e.g., passive cooling at room temperature vs. controlled, slow cooling in a jacketed vessel).
-
Analysis: Compare the stability of batches produced with different cooling profiles. A slower, more controlled cooling rate often prevents the sudden supersaturation that leads to crystallization.[]
Q5: Has the formulation been tested under relevant thermal stress conditions?
Causality: Formulations are exposed to significant temperature fluctuations during shipping and storage. A product that is stable at room temperature may exhibit crystallization when subjected to cold-hot cycles.[12] These cycles can repeatedly decrease and increase solubility, promoting crystal nucleation and growth over time.
Recommended Action: Implement Thermal Cycling Stress Tests.
Click for Experimental Protocol: Accelerated Stability Thermal Cycling
-
Sample Preparation: Place the final formulation in its intended packaging.
-
Cycle Definition: A standard cycle involves alternating between cold and hot temperatures. A common, aggressive cycle is:
-
24 hours at -10°C
-
24 hours at +45°C
-
-
Execution: Subject the samples to a minimum of 3-5 of these cycles.[13]
-
Evaluation: After each cycle, allow the samples to return to room temperature. Visually inspect for any changes (e.g., cloudiness, graininess). Critically, analyze a sample under a polarized light microscope to detect early-stage microcrystal formation.
-
Centrifugation Test: As a quick physical stress test, especially for emulsions, heat the cream to 50°C and centrifuge at 3000 rpm for 30 minutes.[13] Any separation or appearance of oil droplets indicates instability that could correlate with crystallization risk.[12][13]
Part 3: Advanced Analytical Techniques for Crystallization Issues
Visual inspection can be deceptive. For definitive identification and characterization of crystallization, more advanced analytical techniques are required.
Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm that the observed particles are crystals and identify their nature (e.g., API, excipient)?
A1: A multi-technique approach is best for unambiguous characterization. The typical workflow involves initial detection followed by structural confirmation.
Technique 1: Polarized Light Microscopy (PLM)
-
Principle: PLM is the primary tool for determining if a material is crystalline. Crystalline materials are typically birefringent, meaning they split light into two paths, which creates interference patterns (colors) when viewed between two polarizing filters. Amorphous materials are not birefringent and will appear dark.[14][15][16]
-
Use Case: It is a rapid, non-destructive method to screen formulations for the presence of crystals.[17][18] You can easily distinguish between crystalline API and isotropic materials like amorphous solids or liquid droplets.
Technique 2: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] Crystalline materials require energy to melt, which is observed as a sharp endothermic peak at the material's melting point.[19][20] The area of this peak is proportional to the amount of crystalline material present.
-
Use Case: DSC can confirm the presence of crystalline material and help identify it by comparing its melting point to that of the pure API and excipients.[9][19][21] It is also invaluable for studying drug-excipient interactions and the impact of additives on crystallization.[9]
Technique 3: X-Ray Powder Diffraction (XRPD)
-
Principle: XRPD is the gold standard for solid-state characterization. When an X-ray beam hits a crystalline sample, it diffracts in a unique pattern based on the arrangement of atoms in the crystal lattice. This pattern serves as a unique "fingerprint" for that specific crystalline form (polymorph).[22][23] Amorphous materials do not produce sharp peaks, but rather a broad halo.[22]
-
Use Case: XRPD provides definitive proof of crystallinity and can identify the specific polymorph of the API that has crystallized.[24][25] This is critical, as different polymorphs can have different solubilities and stabilities. It is also used to quantify the degree of crystallinity in a sample.[22][24]
Part 4: Advanced Formulation Strategies to Inhibit Crystallization
If optimizing the concentration of this compound is insufficient, the next step is to introduce other crystallization inhibitors into the formulation.
Q1: What other classes of excipients can I use to prevent API crystallization?
A1: Co-solvents, polymers, and surfactants are commonly used to augment the stabilizing effects of the primary solvent system. The goal is often to create a formulation that remains stable even when supersaturated.[6][7]
| Excipient Class | Examples | Mechanism of Action | Typical Use Level (%) |
| Polymers | Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Cellulose (HPC) | Steric Hindrance/Surface Poisoning: Polymers adsorb onto the surface of newly formed crystal nuclei.[26] This physically blocks other API molecules from joining the crystal lattice, thereby inhibiting further growth.[26] They are highly effective at maintaining supersaturation.[27] | 0.5 - 5.0 |
| Surfactants | Polysorbates (Tween series), Sorbitan esters (Span series), Cremophor® grades | Surface Adsorption & Micellar Entrapment: Surfactants can adsorb onto crystal surfaces, inhibiting growth.[28] In some systems, they can form micelles that entrap API molecules, effectively reducing the concentration of free API available for crystallization.[28] | 1.0 - 10.0 |
| Co-solvents | Propylene Glycol, Ethanol, Transcutol® | Enhanced Solvency: These excipients modify the overall polarity and solvent capacity of the vehicle, further increasing the solubility of the API. | 5.0 - 20.0 |
Causality & Experimental Choice: The choice of inhibitor depends on the API's properties and the formulation type.
-
For highly lipophilic APIs in an oil-based system, adding a polymer like PVP can be highly effective. The polymer's structure provides numerous sites for hydrogen bonding, which can interfere with the API's crystal lattice formation.[27]
-
In emulsion systems (creams, lotions), surfactants are already present. Choosing a surfactant that also has crystal inhibition properties can serve a dual purpose. Non-ionic surfactants are generally preferred for their lower irritation potential.
-
Co-solvents are excellent for increasing the initial drug load but must be chosen carefully, as volatile co-solvents (like ethanol) can evaporate upon application to the skin, leading to rapid supersaturation and crystallization on the skin surface.[6][7]
By systematically applying these troubleshooting principles, analytical techniques, and advanced formulation strategies, you can effectively leverage this compound and other excipients to overcome crystallization challenges, leading to the development of stable, elegant, and effective formulations.
References
-
DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. TA Instruments. [Link]
-
What is this compound?. Paula's Choice. [Link]
-
This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. SkinEthix. [Link]
-
Stability testing for cosmetics: What you need to know (2024). SkinConsult. [Link]
-
XRPD Services — X-Ray Powder Diffraction. DANNALAB. [Link]
-
Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
-
Polymer Inhibition of Crystal Growth by Surface Poisoning. ResearchGate. [Link]
-
Polarized Light Microscopy. Improved Pharma. [Link]
-
X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]
-
Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]
-
GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. [Link]
-
This compound in Skin Care: What It Is & Is It Safe?. Paula's Choice. [Link]
-
The advantages of solid form analysis with XRPD. Malvern Panalytical. [Link]
-
How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH. [Link]
-
DSC Characterization of Crystalline Structure: Foods & Pharmaceuticals. YouTube. [Link]
-
Utilization of DSC for Pharmaceutical crystal form quantitation. AKJournals. [Link]
-
Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences. [Link]
-
A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. [Link]
-
Stability Testing of Cosmetics. MakingCosmetics. [Link]
-
Application of Polymers as a Tool in Crystallization—A Review. PMC - NIH. [Link]
-
This compound. Ataman Kimya. [Link]
-
Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. MDPI. [Link]
-
Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. Certified Laboratories. [Link]
-
Stability Testing for Cosmetics: Accelerated, Long‑Term, and Transport. Bellatorra. [Link]
-
Drug crystallization – implications for topical and transdermal delivery. Taylor & Francis Online. [Link]
-
Drug crystallization - implications for topical and transdermal delivery. PubMed. [Link]
-
Information this compound, 2-propylheptyl acetanoate. Ferwer. [Link]
-
Effects of polymeric surfactants on the crystallisation of inorganic materials. ResearchGate. [Link]
-
Topical Cream Stability Testing. Eurolab. [Link]
-
Techniques for Emulsion Characterization. Encyclopedia.pub. [Link]
-
Drug crystallisation – implications for topical and transdermal delivery. UCL Discovery. [Link]
-
Smartphone-based hand-held polarized light microscope for on-site pharmaceutical crystallinity characterization. PubMed. [Link]
-
Crystallization mechanisms in cream during ripening and initial butter churning. ScienceDirect. [Link]
-
Smartphone-based hand-held polarized light microscope for on-site pharmaceutical crystallinity characterization. ResearchGate. [Link]
-
This compound (Explained + Products). INCIDecoder. [Link]
-
This compound Supplier | 111937-03-2 | Your Reliable Distributor. UPIglobal. [Link]
-
Stabilization of Amorphous APIs. Pharmaceutical Technology. [Link]
-
Viewing Crystals with a Polarized Light Microscope. Microscope World. [Link]
-
Crystallization in Emulsions: A Thermo-Optical Method to Determine Single Crystallization Events in Droplet Clusters. MDPI. [Link]
-
Critical Review of Techniques for Food Emulsion Characterization. MDPI. [Link]
-
What Is Polarized Light Microscopy?. YouTube. [Link]
-
How To Prevent Allantoin Recrystalization In Cosmetic Formulation. YouTube. [Link]
-
Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]
-
(PDF) Strategies to Control Particle Size During Crystallization Processes. ResearchGate. [Link]
-
Crystallization in emulsions. ResearchGate. [Link]
Sources
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. skinethix.com [skinethix.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. ferwer.com [ferwer.com]
- 5. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Drug crystallization - implications for topical and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. veeprho.com [veeprho.com]
- 10. pharmtech.com [pharmtech.com]
- 12. skinconsult.com [skinconsult.com]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. improvedpharma.com [improvedpharma.com]
- 15. microscopeworld.com [microscopeworld.com]
- 16. youtube.com [youtube.com]
- 17. Smartphone-based hand-held polarized light microscope for on-site pharmaceutical crystallinity characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. m.youtube.com [m.youtube.com]
- 21. akjournals.com [akjournals.com]
- 22. improvedpharma.com [improvedpharma.com]
- 23. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 24. XRPD Services â X-Ray Powder Diffraction | DANNALAB [dannalab.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. researchgate.net [researchgate.net]
- 27. Application of Polymers as a Tool in Crystallization—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Optimizing the concentration of propylheptyl caprylate for desired sensory properties
Welcome to the technical support center for Propylheptyl Caprylate. This guide is designed for researchers, cosmetic chemists, and drug development professionals dedicated to refining the sensory characteristics of their formulations. Here, we move beyond basic starting formulations to address the nuanced challenges of achieving a specific, desired skin feel. We provide in-depth troubleshooting, validated experimental protocols, and the scientific rationale behind our recommendations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role and behavior of this compound in formulations.
Q1: What is this compound and what is its primary sensory contribution?
This compound is a fast-spreading emollient, technically the ester of caprylic acid and 2-propylheptanol.[1][2] Its primary sensory contribution is a characteristic light, silky, and non-greasy skin feel.[3][4] Unlike heavier oils or butters, it provides initial lubrication for easy application (spreadability) and then volatilizes partially, leaving a soft, almost powdery after-feel.[3][5] It is often used as a sensory alternative to silicone oils like cyclomethicone.[2]
Q2: What are the typical concentration ranges for this compound?
Recommended usage levels can range from 1% to 15%, depending on the formulation type and desired sensory outcome.[6]
-
1-3%: In lightweight lotions or serums, it can reduce the greasy feel of other oils and improve slip.
-
3-8%: In daily wear creams and lotions, this range is common for achieving a noticeable silky texture and improving spreadability.[7]
-
8-15%: In sunscreens, it is highly valued for its ability to dissolve and disperse crystalline UV filters, which can otherwise impart a heavy or tacky feel.[3][5][6]
Q3: How does this compound interact with other common formulation ingredients?
This compound is generally very compatible with other ingredients. As an ester, it integrates well into the oil phase of an emulsion. Its key interactions are:
-
With Thickeners/Polymers: It can reduce the drag or tackiness associated with some carbomers or gums at high concentrations. The choice of thickener can, in turn, affect the final perception of the emollient.[8]
-
With Other Emollients: It is often used in combination with a spectrum of other emollients (e.g., triglycerides, silicones, natural oils) to create a more complex and luxurious sensory experience. It provides the initial light feel, while other, less volatile emollients provide longer-lasting moisturization.[9]
-
With Pigments/UV Filters: It acts as an excellent solvent and dispersing agent, which is critical in color cosmetics and sunscreens for preventing agglomeration and ensuring a smooth, even application.[5][6]
Q4: Can this compound impact formulation stability?
While primarily a sensory modifier, its concentration can indirectly influence stability.[4] Overloading the oil phase with any low-viscosity emollient without adjusting the emulsification system can increase the risk of phase separation or creaming.[10][11] It is crucial to ensure the emulsifier system is robust enough to handle the final oil phase composition and viscosity.
Section 2: Troubleshooting Guide: Common Sensory Issues
This guide provides a systematic approach to diagnosing and resolving specific sensory problems encountered during formulation development.
Issue 1: The formulation feels unexpectedly greasy or heavy.
-
Symptom: The product leaves a shiny, oily residue and does not absorb quickly.
-
Causality Analysis: Greasiness is often a result of the total emollient load and the balance between fast- and slow-spreading emollients. While this compound itself is light, its effect can be masked by other ingredients.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check calculations to ensure this compound was not added at a higher-than-intended concentration.
-
Evaluate Other Emollients: Analyze the other oils, butters, and esters in your formula. Are there high levels of slow-spreading, occlusive ingredients like petrolatum or shea butter?[9][12]
-
Systematic Reduction: Create a ladder study where you systematically reduce the concentration of the heaviest emollients while keeping the this compound level constant.
-
Introduce an Absorbent: Consider adding a small amount (0.5-2%) of a sensory powder like tapioca starch, corn starch, or silica to absorb excess oil on the skin.
-
Issue 2: The product feels "thin" or lacks cushion during application.
-
Symptom: The product spreads too quickly and feels watery, lacking a substantive or luxurious feel during rub-out.
-
Causality Analysis: This often points to an imbalance between the emollient package and the thickening system. The sensory experience of "cushion" comes from the formulation's viscosity and rheology during application (shear).[13][14]
-
Troubleshooting Steps:
-
Increase Thickener Concentration: A straightforward approach is to slightly increase the concentration of your primary thickener (e.g., carbomer, xanthan gum).[15]
-
Change Thickener Type: If increasing the concentration leads to undesirable properties (like tackiness), consider a different type of thickener. Polyacrylate crosspolymers, for example, can provide cushion with less drag.
-
Add a "Cushioning" Emollient: Introduce a mid-range viscosity emollient like a dimethicone or a slightly heavier ester to complement the lightness of this compound.
-
Optimize Homogenization: The energy and duration of homogenization can affect the final droplet size of the emulsion, which in turn influences viscosity and texture.[10] Ensure your manufacturing process is consistent.
-
Issue 3: The product has poor spreadability or feels "draggy".
-
Symptom: The product is difficult to spread across the skin, requiring significant effort.
-
Causality Analysis: "Drag" is typically caused by the rheology of the polymer network or by specific raw materials. While this compound enhances spreadability, its effect can be negated by other components.
-
Troubleshooting Steps:
-
Increase this compound: The most direct solution is to increase the concentration of your fast-spreading emollient. Create test batches with 1-2% increments.
-
Evaluate the Thickener: Some thickeners, particularly at high concentrations, are known to cause drag. Evaluate if a lower concentration or a different polymer (e.g., one with higher shear-thinning properties) could solve the issue.[16]
-
Check for Wax Content: Waxes (e.g., cetyl alcohol, stearic acid) are essential for structure but can impede smooth application if their concentration is too high or if they have crystallized improperly. Re-evaluate the solid fat content of your oil phase.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common sensory issues.
Section 3: Standard Operating Procedures (SOPs)
To ensure reproducible and reliable results, follow these validated protocols for formulation and evaluation.
SOP 1: Preparation of Test Formulations (Ladder Study)
Objective: To systematically evaluate the sensory impact of varying this compound concentrations.
Materials:
-
Base formulation (without this compound)
-
This compound
-
Mixing vessels, overhead stirrer/homogenizer, water bath, calibrated scales.
Methodology:
-
Define the Range: Based on your product type, define a logical concentration range to test. For a face cream, a good range would be 2%, 4%, 6%, and 8%.
-
Prepare the Base: Manufacture a single, large batch of your base formulation, excluding the this compound. This minimizes batch-to-batch variability.
-
Create the Ladder:
-
Aliquot the base formulation into four separate vessels.
-
In each vessel, adjust the oil phase by removing an equivalent amount of another emollient (e.g., Caprylic/Capric Triglyceride) to make room for the this compound. This keeps the total oil phase percentage constant.
-
Add the precisely weighed this compound to each vessel to achieve your target concentrations (2%, 4%, 6%, 8%).
-
Include a "control" sample, which is your original formula or the base with the alternative emollient.
-
-
Homogenization: Heat and mix each batch under identical, controlled conditions (e.g., 75°C, 5 minutes of homogenization at 5000 RPM) to ensure consistency.
-
Labeling and Storage: Label each sample clearly with a blind code (e.g., F1, F2, F3, F4, Control) to prevent bias during sensory evaluation. Store samples under controlled conditions for at least 24 hours before evaluation.
SOP 2: Quantitative Descriptive Sensory Analysis
Objective: To objectively measure the sensory attributes of the test formulations using a trained panel, following principles outlined in ISO 13299.[17][18]
Panelist Requirements: A panel of 8-12 trained assessors who are familiar with evaluating cosmetic textures. Panelists should be trained on the specific lexicon of attributes being tested.[19]
Procedure:
-
Lexicon Development: Define the key sensory attributes to be evaluated. For emollients, these typically include:
-
Initial Feel: Gloss, Firmness
-
Pickup & Application: Integrity of Shape, Spreadability, Slip
-
Rub-out (after 30s): Absorption Speed, Greasiness, Tackiness
-
After-feel (after 2 min): Residue, Softness, Smoothness
-
-
Sample Presentation:
-
Provide each panelist with a small, standardized amount (e.g., 0.1g) of each coded sample.
-
The application site should be consistent (e.g., volar forearm).
-
Ensure panelists cleanse their hands and application site with a neutral soap and water and wait 10 minutes before starting.
-
-
Evaluation:
-
Panelists evaluate one sample at a time, with a mandatory 5-minute break between samples to allow their sensory perception to reset.
-
For each attribute, panelists will rate the intensity on a labeled magnitude scale (e.g., a 15-point scale where 0 = Not Perceptible and 15 = Very High).
-
-
Data Analysis:
-
Collect the data from all panelists.
-
Calculate the mean score for each attribute for each formulation.
-
Use statistical analysis (e.g., ANOVA, PCA) to determine if there are significant differences between the formulations. This approach can correlate instrumental measurements like rheology with sensory perception.[14][20][21][22]
-
Optimization Workflow Diagram
Caption: The overall workflow for optimizing emollient concentration.
Data Presentation: Example Sensory Panel Results
The table below illustrates hypothetical data from a sensory panel evaluating different concentrations of this compound in a face cream.
| Sensory Attribute | Control (0%) | 2% this compound | 6% this compound |
| Spreadability | 7.5 | 9.8 | 12.1 |
| Absorption Speed | 6.2 | 8.5 | 11.5 |
| Greasiness | 9.1 | 6.4 | 3.2 |
| Softness (After-feel) | 8.0 | 10.2 | 11.8 |
Data represents mean scores on a 15-point scale.
Interpretation: As the concentration of this compound increases, there is a clear and statistically significant increase in positive attributes like Spreadability and Absorption Speed, and a desirable decrease in the negative attribute of Greasiness. The after-feel Softness also improves. This data would support selecting the 6% concentration to achieve a light, fast-absorbing, and soft sensory profile.
References
-
Linking Sensory and Rheology Characteristics. Cosmetics & Toiletries. Available at: [Link]
-
Formulation Troubleshooting In Cosmetic Products. ADSL. Available at: [Link]
-
Measurements meet perceptions: rheology-texture-sensory relations when using green, bio-derived emollients in cosmetic emulsions. PubMed. Available at: [Link]
-
Rheological Analyses and Artificial Neural Network as Optimization Tools to Predict the Sensory Perception of Cosmetic Emulsions. SciELO. Available at: [Link]
-
Linking Sensory and Rheology Characteristics. Cosmetics & Toiletries. Available at: [Link]
-
Relation between sensory analysis and rheology of body lotions. PubMed. Available at: [Link]
-
What is this compound?. Paula's Choice. Available at: [Link]
-
Solving Texture Problems in Skincare Products. ORiBionature. Available at: [Link]
-
This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. SkinEthix. Available at: [Link]
-
Design of a Sensorial-Instrumental Correlation Methodology for a Category of Cosmetic Products: O/W Emulsions. MDPI. Available at: [Link]
-
A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. UCL Discovery. Available at: [Link]
-
Uncovering Stability Issues: The Obvious and Not So Obvious. Cosmetics & Toiletries. Available at: [Link]
-
This compound. INCI Beauty. Available at: [Link]
-
How To Optimize Texture And Absorption In Skincare Formulas?. Ariel Cosmetic. Available at: [Link]
-
Quantitative Sensory Interpretation of Rheological Parameters of a Cream Formulation. SURE (Sunderland Repository). Available at: [Link]
-
This compound (Explained + Products). INCIDecoder. Available at: [Link]
-
This compound – Ingredient. COSMILE Europe. Available at: [Link]
-
EN ISO 13299:2010 - Sensory analysis - Methodology. iTeh Standards. Available at: [Link]
-
Information this compound, 2-propylheptyl acetanoate. Ferwer. Available at: [Link]
-
ISO 6658:2017 Sensory analysis — Methodology — General guidance. Intertek Inform. Available at: [Link]
-
4 Signs of Cosmetic Product Instability. Formula Botanica. Available at: [Link]
-
Making the most of emollients. The Pharmaceutical Journal. Available at: [Link]
-
This compound | Korėjietiška kosmetika | SincereSkin.lt. Korean cosmetics. Available at: [Link]
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. ferwer.com [ferwer.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. sincereskincare.com [sincereskincare.com]
- 5. skinethix.com [skinethix.com]
- 6. paulaschoice.fr [paulaschoice.fr]
- 7. incibeauty.com [incibeauty.com]
- 8. scsformulate.co.uk [scsformulate.co.uk]
- 9. seppic.com [seppic.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. formulabotanica.com [formulabotanica.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 14. Relation between sensory analysis and rheology of body lotions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How To Optimize Texture And Absorption In Skincare Formulas? - Ariel Cosmetic [arielcosmetic.com]
- 16. Cosmetics | Free Full-Text | Quantitative Sensory Interpretation of Rheological Parameters of a Cream Formulation | HTML [sure.sunderland.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. Measurements meet perceptions: rheology-texture-sensory relations when using green, bio-derived emollients in cosmetic emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Strategies for reducing the viscosity of propylheptyl caprylate-based emulsions
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for formulating with Propylheptyl Caprylate. As a modern, fast-spreading emollient, this compound is prized for its ability to create formulations with a light, silky, and non-greasy skin feel.[1] However, achieving the desired rheological profile can be a significant challenge. High viscosity is a common issue that can affect everything from product aesthetics and dispensability to manufacturing efficiency.
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured troubleshooting framework, answers to frequently asked questions, and detailed experimental protocols to help you systematically diagnose and resolve issues with high viscosity in your this compound-based emulsions.
Section 1: Troubleshooting Guide - "My Emulsion is Too Viscous"
High viscosity in an emulsion is rarely due to a single cause; it is typically a result of complex interactions between formulation components and processing parameters. This guide provides a logical workflow to identify and address the root cause of excessive thickness in your emulsion.
Diagram 1: Troubleshooting Workflow for High Viscosity Emulsions
Caption: How co-solvents fluidize the surfactant interfacial film to reduce viscosity.
Q3: How can processing parameters be optimized to manage viscosity?
Answer: The way you combine and process your ingredients is as important as the ingredients themselves.
Strategy 3.1: Adjusting Homogenization Parameters Homogenization creates the emulsion by breaking down the oil phase into small droplets. The energy input during this step directly influences droplet size and, consequently, viscosity.
-
The Causality: The relationship between homogenization energy and viscosity is complex.
-
Increasing Viscosity: High-speed or high-pressure homogenization creates smaller droplets. [2]This vastly increases the total surface area of the oil phase. If there isn't enough emulsifier to adequately cover this new surface area, droplets can begin to interact and flocculate, leading to an increase in viscosity. [3][4] * Decreasing Viscosity: In some systems, increased homogenization time and speed can lead to a decrease in viscosity, possibly due to more efficient emulsifier arrangement or breaking down of initial aggregate structures. [3]* Actionable Steps:
-
If your emulsion is too thick, try reducing the homogenization speed or pressure in controlled increments (e.g., by 1000-2000 rpm).
-
Conversely, if your homogenization is insufficient, you may have a wide particle size distribution with large droplets, which could also contribute to an undesirable texture. A modest increase in energy might improve uniformity and texture.
-
Self-Validating System: Use a particle size analyzer to correlate your homogenization parameters with the resulting droplet size distribution. Aim for a narrow distribution, as this is often indicative of a more stable emulsion. [5] Strategy 3.2: Modifying the Process Temperature Temperature affects the viscosity of both the individual phases and the final emulsion.
-
-
The Causality: Generally, increasing the temperature lowers the viscosity of liquids. [6][7]Processing at a higher temperature (e.g., 75-80°C) reduces the viscosity of both the oil and water phases, allowing for more efficient mixing and droplet breakup during homogenization. This can lead to a more uniform and potentially less viscous final emulsion once cooled. [8]* Actionable Steps:
-
Ensure both your oil and water phases are heated to a sufficiently high temperature (typically 75°C) before combining them.
-
Maintain this temperature during the homogenization step.
-
Evaluate the cooling rate. A very rapid cooling process can sometimes lock in a structure that is more viscous than one achieved through slower cooling.
-
Table 1: Summary of Viscosity Reduction Strategies
| Strategy | Primary Action | Expected Impact on Viscosity | Potential Risks / Considerations |
| Adjust Thickeners | Reduce concentration of gums, polymers, or fatty alcohols. | High | May compromise long-term emulsion stability. [9] |
| Optimize Emulsifiers | Swap for a lower-viscosity emulsifier or adjust concentration. | Medium to High | Requires careful selection to maintain stability; may alter skin feel. |
| Incorporate Co-solvents | Add 1-5% of a glycol (e.g., Propanediol) to the water phase. | Medium to High | Highly effective; may slightly impact sensory profile. [10] |
| Adjust Homogenization | Modify the speed, pressure, or time of high-shear mixing. | Variable | System-dependent; requires monitoring of droplet size and stability. [2][3] |
| Modify Temperature | Increase processing temperature during emulsification. | Low to Medium | Generally beneficial for processing efficiency; ensure ingredient heat stability. [6] |
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and how does it typically affect emulsion feel? this compound is an ester that functions as a fast-spreading emollient. [11]It is a clear, oily liquid that provides a soft, moisturizing, and silky feel to the skin. [12]It is often used as an alternative to silicones. Its primary role is to improve the sensory profile of a product, and it is not itself a primary driver of high viscosity. It also works as a solvent and dispersing agent, particularly for mineral sunscreen filters. [12] FAQ 2: By how much can a co-solvent reduce emulsion viscosity? The effect is formulation-dependent, but the addition of a co-solvent can be quite dramatic. Studies in microemulsions have shown that adding just 2% of a co-solvent like isobutanol (IBA) can reduce the zero-shear viscosity from ~70 mPa·s to a much lower value, also promoting more Newtonian (flowable) behavior. [13] FAQ 3: Will reducing viscosity compromise the stability of my emulsion? Yes, it is a critical risk that must be managed. Viscosity and stability are often linked. [14]Thickeners and certain emulsifiers contribute to viscosity specifically to create a stable network that prevents oil droplets from creaming or coalescing over time. [9]When you reduce viscosity, you must rigorously re-evaluate the stability of your formulation using accelerated aging tests (e.g., 3 months at 40-45°C), centrifugation, and freeze-thaw cycling.
FAQ 4: How does temperature affect the viscosity of my emulsion during processing and storage? Viscosity is inversely proportional to temperature. [7][15]During processing, higher temperatures make the phases less viscous and easier to emulsify. [8]After the emulsion is made and cooled, its viscosity will increase. It is important to let an emulsion rest for at least 24 hours before making a final viscosity measurement, as the structure can take time to fully form. For storage, be aware that the viscosity will decrease in hot environments and increase in cold environments. This can affect product dispensing and stability.
FAQ 5: What is the relationship between droplet size and viscosity in these emulsions? The relationship is not always straightforward. In many cases, for a given volume fraction of oil, creating smaller droplets (through higher energy homogenization) increases the total interfacial area. This leads to more interactions between droplets and can result in a higher viscosity. [4]However, an unstable emulsion with very large, non-uniform droplets can also have poor rheological properties. The goal is typically to achieve the smallest possible droplet size that remains stable with the given emulsifier system, and then to control viscosity using the other methods described in this guide.
Section 3: Experimental Protocols
Protocol 1: Method for Screening Co-solvents to Reduce Emulsion Viscosity
Objective: To systematically evaluate the effect of different co-solvents on the viscosity of a baseline this compound-based emulsion.
Materials:
-
Your baseline high-viscosity emulsion formula.
-
Co-solvent candidates: Propanediol 1,3; Propylene Glycol; Butylene Glycol.
-
Laboratory scale mixer with overhead stirring and homogenization capabilities.
-
Viscometer (e.g., Brookfield type with appropriate spindle).
-
pH meter, beakers, water bath, and weighing balance.
Methodology:
-
Prepare the Baseline: Manufacture a batch of your standard emulsion formula without any co-solvents. Let it cool to room temperature and equilibrate for 24 hours. Measure and record its viscosity as the control value.
-
Set Up Experimental Arms: For each co-solvent, prepare three variations of your formula, incorporating the co-solvent at 1%, 3%, and 5% (w/w). Reduce the water content of the formula to accommodate the co-solvent, keeping all other ingredient percentages constant.
-
Example: For a 3% Propanediol batch, if your original water content was 70%, the new water content will be 67%.
-
-
Manufacturing: a. Prepare the oil phase (containing this compound, emulsifiers, etc.) and the water phase (containing water, humectants, etc.) separately. b. Add the designated co-solvent to the water phase and mix until uniform. c. Heat both phases to 75°C. d. Add the oil phase to the water phase while mixing with a standard propeller mixer. e. Homogenize the mixture for a set time and speed (e.g., 3 minutes at 5000 rpm), keeping the parameters identical for all batches, including the control. f. Allow the emulsions to cool to room temperature while stirring gently.
-
Analysis: a. After 24 hours, measure the viscosity of each experimental batch using the same viscometer settings. b. Perform a preliminary stability check by centrifuging a sample from each batch at 3000 rpm for 30 minutes. Check for any signs of separation. c. Record the results in a table for comparison.
Table 2: Example Data from Co-solvent Screening
| Sample ID | Co-solvent | Concentration (%) | Viscosity (cP) @ 25°C | % Viscosity Reduction | Stability (Centrifuge) |
| Control | None | 0 | 25,000 | 0% | Stable |
| EXP-01 | Propanediol | 1 | 21,500 | 14% | Stable |
| EXP-02 | Propanediol | 3 | 16,200 | 35% | Stable |
| EXP-03 | Propanediol | 5 | 11,800 | 53% | Stable |
| EXP-04 | Propylene Glycol | 3 | 17,500 | 30% | Stable |
References
-
Sahni, V., et al. (2010). The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. Society of Petroleum Engineers.
-
Paula's Choice. (n.d.). What is this compound? Paula's Choice Skincare.
-
Making Skincare. (2020). Adjusting Emulsion Viscosity. MakingSkincare.com.
-
Lage, A. C. V. M., et al. (2017). FACTORS THAT AFFECT CRUDE OIL VISCOSITY AND TECHNIQUES TO REDUCE IT: A REVIEW. Brazilian Journal of Petroleum and Gas.
-
Namira, Z.R., et al. (2021). The Effect of Rotational Speed of Homogenization on Emulsion Results Obtained Using Soy Lecithin Emulsifier. Journal of Vocational Studies on Applied Research.
-
Lee, S. J., et al. (2018). Effect of Homogenization Pressure and Supplementation with Sucrose Fatty Acid Ester on the Physical Properties of Dairy Cream-based Emulsions. Korean Journal for Food Science of Animal Resources.
-
Vite Velazquez, G. A. (2023). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. Psychology & Psychological Research International Journal.
-
Fingas, M. (n.d.). The physics and chemistry of emulsions. Environment and Climate Change Canada.
-
BASF. (n.d.). CETIOL SENSOFT - Technical Datasheet. SpecialChem.
-
Zhang, N., et al. (2023). Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology. Foods.
-
Silva, T. M., et al. (2020). The Effect of High Shear Homogenization on Physical Stability of Emulsions. Journal of Applied Material and Technology.
-
de Oliveira, M. C. K., et al. (2018). Viscosity of Water-in-Oil Emulsions from Different American Petroleum Institute Gravity Brazilian Crude Oils. Energy & Fuels.
-
Mohammadi, M., et al. (2023). Effect of chemicals on the phase and viscosity behavior of water in oil emulsions. Scientific Reports.
-
Hrechuk, A., et al. (2018). Effect of Surfactant Concentration in the Emulsions on the Process of Oleophilic Porous Structures Imbibition. MATEC Web of Conferences.
-
Zhang, L., et al. (2021). Influence of Surfactant and Weak-Alkali Concentrations on the Stability of O/W Emulsion in an Alkali–Surfactant–Polymer Compound System. ACS Omega.
-
Ataman Kimya. (n.d.). This compound. Ataman Kimya.
-
Mirzapour-Kouperska, E., et al. (2020). Effect of homogenizer pressure and temperature on physicochemical, oxidative stability, viscosity, droplet size, and sensory properties of Sesame vegetable cream. Food Science & Nutrition.
-
Pal, R. (2011). Viscosity of water-in-oil emulsions: Variation with temperature and water volume fraction. Journal of the Japan Petroleum Institute.
-
Mashingo, S. S. (2016). Effect of Dispersed Phase Viscosity on Stability of Emulsions Produced by a Rotor Stator Homogenizer. International Journal of Sciences: Basic and Applied Research.
-
CymitQuimica. (n.d.). This compound. CymitQuimica.
-
Adkins, S., et al. (2017). Cosolvent effect on optimum microemulsions. Journal of Petroleum Science and Engineering.
-
SkinEthix. (n.d.). This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. SkinEthix.
-
Abbott, S. (n.d.). Emulsion Viscosity. Practical Surfactants Science.
-
SkinChakra. (2023). Let's talk about viscosity in cosmetic formulations: Viscosity of emulsions. YouTube.
-
Ingrevo. (2024). EP7: Understanding Viscosity in Formulas. Ingrevo.
-
Holoman, T. (n.d.). Solving Emulsion Viscosity Problems by the Choice of Emulsifier. AkzoNobel.
-
SpecialChem. (n.d.). This compound (Emollient): Cosmetic Ingredient INCI. SpecialChem.
-
UL Prospector. (n.d.). Cetiol® Sensoft. UL Prospector.
-
Reddit. (2018). Need to reduce viscosity of water based solution. r/chemistry.
-
UPI. (n.d.). This compound Supplier. Universal Preserv-A-Chem Inc.
-
UL Prospector. (n.d.). Cetiol® Sensoft by BASF Latin America. UL Prospector.
-
ChampionX. (2021). ChampionX Emulsion Viscosity Reducers. YouTube.
-
Aworinde, A. K., et al. (2020). A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. Renewable and Sustainable Energy Reviews.
-
Sladkova, A., et al. (2012). Rheological and Textural Properties of Cosmetic Emulsions. Applied Rheology.
-
Salazar, J., et al. (2016). Emulsification of Heavy Oil in Aqueous Solutions of Poly(vinyl alcohol): A Method for Reducing Apparent Viscosity of Production Fluids. Energy & Fuels.
-
Acadecraft. (n.d.). Co-solvent: Significance and symbolism. Acadecraft.
-
Kowalska, M., et al. (2021). Viscosity of emulsions after 24 h and 30 days from their preparation... Materials.
-
Riestra, L. A., et al. (2014). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry.
-
Benchchem. (n.d.). This compound Supplier. Benchchem.
-
Silva, R., et al. (2023). Innovative Aqueous Nanoemulsion Prepared by Phase Inversion Emulsification with Exceptional Homogeneity. Pharmaceutics.
-
Givens, B. E., et al. (2023). Tuning the Emulsion Properties Influences the Size of Poly(Caprolactone) Particles for Drug Delivery Applications. AAPS PharmSciTech.
-
Pharmaexcipients. (2022). Understanding Microemulsions and Nanoemulsions in (Trans)Dermal Delivery. Pharmaexcipients.
-
Fox, C. B. (2014). Squalene Emulsions for Parenteral Vaccine and Drug Delivery. Molecules.
Sources
- 1. skinethix.com [skinethix.com]
- 2. Effect of Homogenization Pressure and Supplementation with Sucrose Fatty Acid Ester on the Physical Properties of Dairy Cream-based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of homogenizer pressure and temperature on physicochemical, oxidative stability, viscosity, droplet size, and sensory properties of Sesame vegetable cream - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portalabpg.org.br [portalabpg.org.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ingrevo.com [ingrevo.com]
- 9. makingskincare.com [makingskincare.com]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
- 12. paulaschoice.fr [paulaschoice.fr]
- 13. researchgate.net [researchgate.net]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Propylheptyl Caprylate Synthesis & Purification
Welcome to the technical support center for the synthesis and purification of propylheptyl caprylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-purity this compound. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Identifying and Removing Impurities
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: My final product has a sharp, acidic odor and analysis (e.g., titration, NMR) indicates the presence of residual carboxylic acid.
Question: What is causing the acidic impurity in my this compound, and what is the most effective method to remove it?
Answer: The acidic odor is characteristic of unreacted caprylic acid, a common impurity in Fischer esterification reactions.[1][2] This occurs when the reaction does not go to completion. To effectively remove it, a basic wash is the recommended procedure.
Underlying Principle: The unreacted carboxylic acid will react with a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt, which can then be easily separated from the water-insoluble ester in a liquid-liquid extraction.[3][4]
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or ethyl acetate. This facilitates the separation process.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][5][6][7]
-
Mixing: Gently shake the funnel, periodically venting to release the pressure from the carbon dioxide gas that evolves during the neutralization reaction.[2]
-
Separation: Allow the layers to separate. The top layer will be the organic phase containing your ester, and the bottom aqueous layer will contain the sodium caprylate salt.[6]
-
Draining: Carefully drain the lower aqueous layer.
-
Repetition: Repeat the washing process with the sodium bicarbonate solution until no more gas evolution is observed. This indicates that all the acidic impurity has been neutralized.[2]
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and dissolved salts.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[1][5]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow for Acid Impurity Removal
Caption: Liquid-liquid extraction workflow for removing acidic impurities.
Issue 2: Analytical results (GC-MS, ¹H NMR) show the presence of 2-propylheptanol in my purified product.
Question: How can I remove the unreacted alcohol from my ester?
Answer: The presence of 2-propylheptanol indicates either an incomplete reaction or inefficient initial purification. Since alcohols have some solubility in water, a series of water washes can be effective.[5] For larger scale or more stubborn cases, fractional distillation is the preferred method, provided there is a sufficient difference in boiling points between the alcohol and the ester.[1][8][9][10]
Underlying Principle: Water washing utilizes the polarity of the alcohol's hydroxyl group to draw it into the aqueous phase.[11] Fractional distillation separates compounds based on their differences in volatility.[8][12] The compound with the lower boiling point will vaporize first, allowing for its separation.
Method A: Vigorous Water Washes
-
Follow the same liquid-liquid extraction setup as described for acid removal.
-
Instead of a basic solution, wash the organic solution of your ester with deionized water.
-
Repeat the water wash 3-4 times to maximize the removal of the alcohol.
-
Follow with a brine wash, drying, and solvent evaporation as previously described.[5]
Method B: Fractional Distillation [1][8][9]
-
Apparatus Setup: Assemble a fractional distillation apparatus. This includes a heating mantle, a round-bottom flask containing the crude ester and boiling chips, a fractionating column packed with a suitable material (like Raschig rings or steel wool), a condenser, and a collection flask.[1][13]
-
Heating: Gently heat the flask. The component with the lower boiling point (likely 2-propylheptanol) will begin to vaporize first.
-
Temperature Monitoring: Monitor the temperature at the top of the column. A stable temperature indicates that a pure component is distilling over.
-
Fraction Collection: Collect the different fractions as the temperature changes. The initial fraction will be enriched in the lower-boiling impurity (2-propylheptanol). The temperature will then rise and stabilize at the boiling point of this compound, at which point you should switch to a new collection flask to collect your purified product.
| Compound | Boiling Point (°C) |
| 2-Propylheptanol | ~213 |
| This compound | >250 |
| Note: Boiling points are estimates and can vary with pressure. |
Workflow for Alcohol Impurity Removal
Caption: Separation of alcohol impurity via fractional distillation.
Issue 3: My product is showing broad peaks in the NMR spectrum and I suspect catalyst residue.
Question: How do I remove the acid catalyst (e.g., sulfuric acid) after the reaction?
Answer: The acid catalyst, being highly water-soluble, is typically removed during the initial aqueous workup.[2] Both the basic wash for removing unreacted carboxylic acid and subsequent water washes will effectively remove the catalyst. If you suspect residual catalyst, an additional water wash is recommended.
Underlying Principle: Strong mineral acids like sulfuric acid are highly polar and will preferentially partition into the aqueous phase during a liquid-liquid extraction.
-
After the initial basic wash (if performed), wash the organic layer with deionized water two to three times.
-
Check the pH of the final aqueous wash to ensure it is neutral. This confirms the removal of all acidic components.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an excess of one reactant in Fischer esterification?
To drive the equilibrium of the reversible esterification reaction towards the product side and maximize the yield of the ester, one of the starting materials is often used in excess.[1]
Q2: What analytical techniques are best for assessing the purity of my this compound?
A combination of techniques provides the most comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.[1][17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ester functional group (C=O stretch) and the absence of the broad O-H stretch from the carboxylic acid and alcohol starting materials.
-
Titration: Can be used to quantify the amount of residual acidic impurity.[18]
Q3: Can I use column chromatography to purify my this compound?
Yes, column chromatography is a viable, albeit often more resource-intensive, method for purifying esters.[17][19][20]
General Principles of Column Chromatography for Ester Purification:
-
Stationary Phase: Silica gel is a common choice for separating esters from more polar impurities like alcohols and carboxylic acids.[3][19]
-
Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The less polar ester will elute from the column before the more polar alcohol and carboxylic acid.[3] The polarity of the eluent can be gradually increased to elute the more strongly adsorbed impurities.
Workflow for Column Chromatography Purification
Caption: General workflow for purification by column chromatography.
Q4: What are the key safety precautions to take during this compound synthesis and purification?
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21]
-
Handle concentrated acids, such as sulfuric acid, in a fume hood as they are corrosive.[2]
-
The organic solvents used are often flammable. Avoid open flames and use a heating mantle for heating.[13][22]
-
Ensure proper ventilation when working with volatile organic compounds.
References
-
Lab 12: Synthesis of an Ester - CSUB. (n.d.). Retrieved from [Link]
-
Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry. (2025, March 4). HSCprep. Retrieved from [Link]
- US4216337A - Process for preparing esters. (n.d.). Google Patents.
-
03-Fractional Distillation Esters. (n.d.). Scribd. Retrieved from [Link]
- US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds. (n.d.). Google Patents.
- Liquid-liquid extraction method for the production of acrylic esters. (n.d.). Google Patents.
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Scirp.org. Retrieved from [Link]
-
This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal. (n.d.). UPI. Retrieved from [Link]
-
How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification? (2015, September 22). ResearchGate. Retrieved from [Link]
- Systems and methods of removing impurities from fatty acid methyl esters. (n.d.). Google Patents.
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
This compound. (2022, December 18). Tiiips. Retrieved from [Link]
-
How to separate ester from carboxylic acid by using chromatography? (2020, January 6). ResearchGate. Retrieved from [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. Retrieved from [Link]
-
Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]
-
What are the modifications to improve the purity of ester? (2017, August 15). Quora. Retrieved from [Link]
-
How to separate ethanol from ethyl acetate from fischer esterification. (2021, January 12). Reddit. Retrieved from [Link]
- US4082788A - Esterification and extraction process. (n.d.). Google Patents.
-
Esterification Reaction between Alcohol and Carboxylic Acid. (2023, September 23). YouTube. Retrieved from [Link]
-
The removal of free fatty acids from methyl ester. (n.d.). IDEAS/RePEc. Retrieved from [Link]
-
Video: Purification of Alkenones via Saponification for Uk'37 Paleothermometry. (2015, February 27). JoVE. Retrieved from [Link]
-
Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021, May 5). YouTube. Retrieved from [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]
-
Selective Removal of Saturated Fatty Acid Methyl Ester from Biodiesel Fuel by Hot Water Treatment. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Advanced Acid And Ester Titration Basics. (2019, April 15). Boston Apothecary. Retrieved from [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]
-
Isolating esterification product. (2024, July 31). Reddit. Retrieved from [Link]
-
Video: Extraction - Concept. (2020, March 26). JoVE. Retrieved from [Link]
-
Fractional distillation. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. (n.d.). ausetute.com. Retrieved from [Link]
Sources
- 1. csub.edu [csub.edu]
- 2. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: Extraction - Concept [jove.com]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 14. iiste.org [iiste.org]
- 15. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Purification of Alkenones via Saponification for Uk'37 Paleothermometry [jove.com]
- 17. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 18. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]
- 19. columbia.edu [columbia.edu]
- 20. quora.com [quora.com]
- 21. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 22. scienceready.com.au [scienceready.com.au]
Technical Support Center: Optimizing Propylheptyl Caprylate Emulsion Stability via pH Adjustment
Welcome to the technical support guide for formulators working with Propylheptyl Caprylate. As a fast-spreading emollient with excellent solubilizing properties, this compound is a versatile ingredient in many cosmetic and pharmaceutical emulsions.[1] However, achieving long-term stability requires careful control of formulation parameters, with pH being one of the most critical.
This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. It moves beyond simple instructions to explain the underlying scientific principles governing emulsion stability, ensuring you can make informed, effective decisions during your development process.
Troubleshooting Guide
This section addresses common stability issues encountered in emulsions containing this compound. Each problem is presented in a question-and-answer format, providing a direct solution and the scientific rationale behind it.
Q1: My oil-in-water (O/W) emulsion with this compound is showing signs of phase separation (creaming or coalescence) within days. How can adjusting the pH resolve this?
A1: Phase separation is a definitive sign of emulsion instability. The primary cause is often insufficient repulsion between the dispersed oil droplets, allowing them to merge (coalesce) or cluster (flocculate). The pH of the aqueous continuous phase plays a pivotal role in governing these repulsive forces, especially when ionic emulsifiers are used.[2]
Scientific Rationale:
Many common emulsifiers are ionic, meaning their head groups carry a positive (cationic) or negative (anionic) charge. This charge creates an electrostatic repulsive barrier around each oil droplet, preventing them from getting close enough to merge. The degree of ionization, and thus the magnitude of this protective charge, is highly dependent on the pH of the system.[3]
-
Anionic Emulsifiers (e.g., Sodium Stearoyl Glutamate, Potassium Cetyl Phosphate): These emulsifiers are most effective in a neutral to slightly acidic pH range (typically pH 5-7). In a highly acidic environment, their negatively charged carboxylate or phosphate groups become protonated and neutralized. This loss of charge diminishes the electrostatic repulsion between droplets, leading to instability.
-
Cationic Emulsifiers (e.g., Behentrimonium Chloride, Cetrimonium Chloride): These are most effective in an acidic pH range (typically pH 3-6). In an alkaline environment, their positive charge can be neutralized, similarly compromising emulsion stability.
Troubleshooting Steps:
-
Identify Your Emulsifier Type: Determine whether your primary emulsifier is anionic, cationic, or non-ionic. Non-ionic emulsifiers (e.g., Polysorbate 20, Cetearyl Alcohol) are generally less sensitive to pH, though extreme pH values can still impact their structural integrity.[3]
-
Measure the Current pH: Use a calibrated pH meter to accurately measure the pH of your final emulsion.
-
Systematic pH Adjustment: Prepare several small, identical batches of your emulsion. Adjust the pH of the water phase in each batch before emulsification using a suitable acid (e.g., 10% citric acid solution) or base (e.g., 10% sodium hydroxide solution). Create a range of pH values around the suspected optimal point (e.g., pH 4.5, 5.5, 6.5, 7.5).
-
Assess Stability: Monitor these samples over time for any signs of separation, creaming, or changes in viscosity. You can accelerate this process by centrifuging the samples or storing them at elevated temperatures (e.g., 40-45°C) for a set period.[4] The pH that yields the most stable formulation is your optimum.
Q2: The viscosity of my cream formulated with this compound is decreasing significantly over time. Could this be a pH-related issue?
A2: Yes, a drop in viscosity is often an early indicator of instability and can be directly linked to pH. This issue can arise from two primary mechanisms: the degradation of pH-sensitive thickeners and the chemical breakdown of the this compound itself.
Scientific Rationale:
-
Effect on Thickeners: Many common rheology modifiers used in emulsions are pH-sensitive. For example, carbomers (e.g., Carbopol®) and acrylate-based polymers require neutralization to a specific pH range (typically pH 6.0-7.5) to uncoil and build viscosity. If the emulsion's pH drifts outside this range, the polymer network can collapse, leading to a significant loss of viscosity.
-
Ester Hydrolysis: this compound is an ester.[5] Esters are susceptible to hydrolysis—a chemical reaction with water that splits them into their constituent carboxylic acid and alcohol.[6] This reaction is catalyzed by both acids and bases.[7][8]
-
Alkaline Hydrolysis (Saponification): At high pH (e.g., > 8), hydroxide ions can attack the ester, irreversibly breaking it down into caprylic acid (as a salt) and 2-propylheptanol.[7][9]
-
Acid-Catalyzed Hydrolysis: At low pH (e.g., < 4), the reaction is reversible but can still proceed, especially with heat, breaking the ester down.[8]
-
This degradation of the oil phase reduces the internal phase volume and can disrupt the emulsifier film, leading to both viscosity loss and eventual phase separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for viscosity loss in emulsions.
Frequently Asked Questions (FAQs)
What is the ideal pH range for an emulsion containing this compound?
The ideal pH is not determined by this compound itself, but rather by the entire system, primarily the emulsifier and any pH-sensitive thickeners. However, to minimize the risk of ester hydrolysis, it is strongly recommended to formulate within a slightly acidic to neutral pH range of 5.0 to 7.0 . This range represents a safe harbor that avoids aggressive acid- or base-catalyzed degradation of the ester while being compatible with the majority of cosmetic ingredients and the natural pH of the skin.
How does pH affect the interaction between my emulsifier and this compound?
The pH primarily affects the emulsifier, which in turn dictates how it stabilizes the this compound droplets. The interaction is indirect but critical. At an optimal pH, the emulsifier will have the proper charge and conformation to form a robust, resilient film at the oil-water interface.[2] This film effectively encapsulates the this compound droplets, preventing them from coalescing. If the pH is suboptimal, the emulsifier film will be weak, regardless of the oil used.
The diagram below illustrates this concept for an anionic emulsifier.
Caption: Effect of pH on an anionic emulsifier at the oil-water interface.
Can I use a buffer to maintain the optimal pH in my formulation?
Absolutely. Using a buffer system (e.g., a citrate-phosphate buffer) is a highly recommended and robust strategy for maintaining long-term pH stability. Raw materials can sometimes shift the pH of a formula, and a buffer provides resistance to such changes, ensuring the emulsion remains in its most stable state throughout its shelf life.
Experimental Protocol: pH-Response Study for an O/W Emulsion
This protocol outlines a systematic approach to determine the optimal pH for your emulsion containing this compound.
Objective: To identify the pH at which the emulsion exhibits maximum physical stability.
Materials:
-
This compound and other oil-phase ingredients.
-
Deionized water and other water-phase ingredients.
-
Primary emulsifier(s) and thickener(s).
-
pH adjustment solutions: 10% (w/w) Citric Acid, 10% (w/w) Sodium Hydroxide.
-
Calibrated pH meter, overhead stirrer, homogenizer.
-
Beakers, graduated cylinders, and storage containers.
Methodology:
-
Prepare Master Phases:
-
Oil Phase: Combine this compound and all other oil-soluble ingredients in a beaker. Heat to 75-80°C until all components are melted and uniform.
-
Water Phase: Combine deionized water, humectants, and any heat-stable water-soluble ingredients in a larger beaker. Do not add the emulsifier or thickener yet. Heat to 75-80°C.
-
-
Create pH Variants (Example for 5 variants):
-
Divide the heated water phase equally into five separate beakers.
-
Label them: pH 4.5, pH 5.5, pH 6.5, pH 7.5, and Control (unadjusted).
-
While stirring, slowly add drops of the citric acid or sodium hydroxide solution to the first four beakers until the target pH is reached and stable. Record the pH of the control beaker.
-
-
Emulsification:
-
For each pH variant, add the corresponding emulsifiers and thickeners to the water phase and mix until fully hydrated.
-
Maintain the temperature at 75-80°C.
-
Slowly add the heated oil phase to the heated water phase under constant agitation from an overhead stirrer.
-
Once all the oil is added, subject the mixture to high-shear homogenization for 3-5 minutes to create a fine emulsion.[10]
-
-
Cooling and Finalizing:
-
Cool each emulsion batch while stirring gently.
-
Add any temperature-sensitive ingredients (e.g., preservatives, fragrances) below 40°C.
-
Perform a final pH check on each batch and record the value.
-
-
Stability Assessment:
-
Pour each batch into a clear, sealed container.
-
Initial Observations: Record the initial appearance, viscosity, and microscopic image of the droplets.
-
Accelerated Aging: Place one set of samples in an oven at 40°C and another at room temperature.[4]
-
Monitoring: Observe the samples daily for the first week and weekly thereafter for one month. Look for:
-
Creaming (a layer of concentrated emulsion on top).
-
Sedimentation (settling of material).
-
Coalescence (visible oil droplets or a layer of free oil).
-
Changes in color, odor, or viscosity.
-
-
Data Summary Table:
| pH of Formulation | Initial Appearance | Stability at RT (4 weeks) | Stability at 40°C (4 weeks) | Key Observations |
| 4.5 | Homogeneous, white | Slight creaming | Phase separation | Lost viscosity quickly. |
| 5.5 | Homogeneous, white | Stable, no change | Stable, no change | Optimal stability. |
| 6.5 | Homogeneous, white | Stable, no change | Minor viscosity drop | Very good stability. |
| 7.5 | Homogeneous, white | Slight thinning | Significant thinning | Not ideal for long term. |
References
- Vertex AI Search. (2023).
-
Paula's Choice. (n.d.). What is this compound?. Paula's Choice. Retrieved from [Link]
-
SkinEthix. (n.d.). This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. SkinEthix. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Ataman Kimya. Retrieved from [Link]
-
Chemsino. (2025). The Effect of pH on Emulsifier Performance. Chemsino. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Wikipedia. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is this compound?. Paula's Choice. Retrieved from [Link]
-
Paula's Choice Italia. (n.d.). What is this compound?. Paula's Choice. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Preparation and Optimization of O/W Emulsions Stabilized by Triglycerol Monolaurate for Curcumin Encapsulation. PMC. Retrieved from [Link]
-
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
ResearchGate. (2017). The Effect of pH on the Properties of a Cationic Bitumen Emulsifier. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Penn State. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Penn State. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Multiple W 1 /O/W 2 Emulsions Processing for Suitable Stability and Encapsulation Efficiency. MDPI. Retrieved from [Link]
-
PubMed. (2022). Optimization of Multiple W1/O/W2 Emulsions Processing for Suitable Stability and Encapsulation Efficiency. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Stability and Application Properties of Surfactant-Free Cosmetic Emulsions: An Instrumental Approach to Evaluate Their Potential. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Optimizing the Process Design of Oil-in-Water Nanoemulsion for Delivering Poorly Soluble Cannabidiol Oil. MDPI. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. PMC. Retrieved from [Link]
-
Novaoiltech. (2026). Does pH value influence the function of a primary emulsifier?. Novaoiltech Blog. Retrieved from [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. COSMILE Europe. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on emulsifying activity (a) and emulsion stability (b). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Optimization of a Microencapsulation Process Using Oil-in-Water (O/W) Emulsion to Increase Thermal Stability of Sulforaphane. MDPI. Retrieved from [Link]
Sources
- 1. skinethix.com [skinethix.com]
- 2. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 3. Does pH value influence the function of a primary emulsifier? - Blog - Novaoiltech [novaoildrilling.com]
- 4. mdpi.com [mdpi.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 10. Preparation and Optimization of O/W Emulsions Stabilized by Triglycerol Monolaurate for Curcumin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solving Solubility Challenges of Active Ingredients in Propylheptyl Caprylate
Welcome to the technical support center for formulators working with Propylheptyl Caprylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. We will explore the underlying scientific principles and provide actionable, step-by-step protocols to ensure your formulation development is both efficient and successful.
Section 1: Foundational FAQs
Q1: What is this compound and why is it a common choice as a solvent?
This compound is a synthetic ester formed by the reaction of caprylic acid with propylheptyl alcohol.[1] It is a clear, oily, and fast-spreading liquid primarily used in cosmetic and pharmaceutical formulations as an emollient, providing a soft, non-greasy feel to the skin.[2][3] Its value as a solvent stems from several key properties:
-
Excellent Solubilizing Power: It is particularly effective at dissolving crystalline UV filters and dispersing pigments, making it a staple in sun care and color cosmetic formulations.
-
Enhanced Feel and Spreadability: It imparts a light, silky texture, improving the sensory experience of topical products.[4]
-
Formulation Stability: It can act as an emulsion stabilizer and helps maintain the consistency and effectiveness of products under varying conditions.[4]
-
Improved API Delivery: Its chemical nature can help improve the absorption and efficacy of other active ingredients in a formulation.[1]
Q2: What fundamental principles govern the solubility of an Active Pharmaceutical Ingredient (API) in this compound?
The solubility of an API in any solvent, including the ester this compound, is governed by a combination of physical and chemical factors:
-
"Like Dissolves Like" (Polarity): This is the most critical principle. This compound is a non-polar (lipophilic) solvent. Therefore, it will most effectively dissolve APIs that are also non-polar or have significant lipophilic regions.[5][6] Highly polar, water-soluble APIs will inherently have poor solubility in this vehicle.
-
Molecular Structure and Size: The size and structure of the API molecule play a significant role. Larger molecules or those with complex, rigid structures may have difficulty integrating into the solvent matrix.[7]
-
Crystalline Structure (Polymorphism): APIs can exist in different crystalline forms, known as polymorphs, each with a unique crystal lattice energy.[8] A more stable crystal lattice requires more energy to break, resulting in lower solubility. Amorphous forms, which lack a defined crystal structure, are generally more soluble.[8][9]
-
Temperature: For most solid solutes, solubility increases with temperature.[6][10] The added thermal energy helps to overcome the intermolecular forces within the API's crystal lattice, allowing it to dissolve more readily.
Section 2: Troubleshooting Common Solubility Issues
This section addresses the most frequent challenges encountered in the lab. The following flowchart provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for API solubility issues.
Q3: My API isn't dissolving at all, even at low concentrations. What are the first steps?
Cause: This often points to a fundamental incompatibility (e.g., high polarity mismatch) or insufficient energy to break the API's crystal lattice.
Troubleshooting Steps:
-
Verify API Properties: Confirm the lipophilicity of your API. If it is highly water-soluble (hydrophilic), it is unlikely to dissolve in this compound without significant formulation adjustments.
-
Increase Mechanical Energy: Ensure you are providing enough mixing energy. Simple shaking is often insufficient. Use a vortex mixer, an ultrasonic bath (sonication), or an overhead stirrer for a defined period (e.g., 1-2 hours) to ensure the system has reached equilibrium.
-
Apply Gentle Heat: Increase the temperature of the mixture in a controlled manner (e.g., to 40-60°C). This provides the energy needed to break solute-solute bonds.[6] Crucially, you must confirm the thermal stability of your API to avoid degradation.
-
Particle Size Reduction: The surface area of the API is critical for dissolution.[6][10] If you have access to micronization or nano-milling equipment, reducing the particle size can dramatically increase the dissolution rate.[8][11]
Q4: My API dissolves when heated, but crashes out (precipitates) as it cools to room temperature. What is happening?
Cause: This is a classic sign of creating a supersaturated solution . The solubility of the API is higher at the elevated temperature, but once cooled, the concentration exceeds its equilibrium solubility limit at room temperature, forcing the excess API to precipitate out of the solution.[12]
Troubleshooting Steps:
-
Determine Equilibrium Solubility: You must first establish the maximum stable concentration at your target storage temperature (e.g., 25°C). (See Protocol 1).
-
Introduce a Precipitation Inhibitor: Certain polymers, such as HPMC derivatives, can help maintain a supersaturated state by sterically hindering the nucleation and crystal growth of the API.[12] This is known as the "spring and parachute" approach.
-
Utilize Co-solvents: Adding a co-solvent in which the API has higher intrinsic solubility can increase the overall solvent capacity of the system, preventing precipitation upon cooling.[5]
Q5: How can I systematically increase the solubility of my API in this compound?
Cause: The solvent power of a single excipient is often limited. A systematic approach involves modifying the solvent system itself.
Troubleshooting Steps:
-
Co-solvent Screening: This is the most effective strategy. Co-solvents work by altering the overall polarity of the solvent system to better match that of the API.[13]
-
Mechanism: Different functional groups on an API may have affinities for different solvents. For example, aliphatic chains are soluble in non-polar esters, while hydroxyl groups are more soluble in polar glycols.[5] A blend can satisfy these different regions of the molecule.
-
Common Co-solvents to Test: Ethanol, Propylene Glycol, Isopropyl Myristate, or other medium-chain triglycerides.
-
Action: Create binary or tertiary solvent systems. Start by replacing a portion of the this compound with a co-solvent (e.g., 10%, 20%, 30%) and measure the resulting solubility. (See Protocol 2).
-
-
Introduction of Surfactants: If co-solvents are insufficient, surfactants can be used.
-
Mechanism: Surfactants are amphiphilic molecules with both a hydrophobic (oil-loving) tail and a hydrophilic (water-loving) head.[14] In a non-aqueous system, they can form reverse micelles, creating micro-environments where different parts of an API molecule can be solubilized.[5]
-
Common Surfactants to Test: Polysorbate 20, PEG-35 Castor Oil.[5]
-
Section 3: Protocols and Methodologies
Protocol 1: Determining Equilibrium Solubility
This protocol establishes the maximum concentration of an API that can be stably dissolved in this compound at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of the API to a known volume of this compound in a sealed vial (e.g., add 100 mg of API to 1 mL of solvent). The presence of undissolved solid is essential.
-
Equilibration: Place the vial on a rotating mixer or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solids.
-
Sampling: Carefully extract a sample from the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution & Quantification: Dilute the supernatant sample with a suitable solvent (one that completely dissolves both the API and the oil) to a quantifiable concentration. Analyze the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The measured concentration represents the equilibrium solubility of the API in mg/mL or %w/w.
Protocol 2: Evaluating the Impact of Co-solvents
This protocol provides a systematic way to screen for effective co-solvents.
Methodology:
-
Prepare Solvent Blends: Create a series of solvent blends by combining this compound with a chosen co-solvent in different ratios (e.g., 90:10, 80:20, 70:30 by weight).
-
Determine Solubility: For each solvent blend, follow the full procedure outlined in Protocol 1 to determine the equilibrium solubility of the API.
-
Analyze and Compare: Plot the API solubility against the percentage of co-solvent in the blend. The resulting graph will clearly show which co-solvent and at what concentration provides the greatest solubility enhancement.
Data Presentation Example:
| Solvent System (this compound : Co-solvent) | Co-solvent | API Solubility (mg/mL at 25°C) |
| 100 : 0 | - | 1.5 |
| 90 : 10 | Ethanol | 3.2 |
| 80 : 20 | Ethanol | 5.8 |
| 90 : 10 | Isopropyl Myristate | 2.1 |
| 80 : 20 | Isopropyl Myristate | 2.9 |
References
-
What is this compound? - Paula's Choice.
-
This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability - SkinEthix.
-
This compound | Korėjietiška kosmetika - SincereSkin.lt.
-
API Solubility Enhancement Advanced Strategies for Pharmaceutical Development - Protheragen.
-
The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust - ResearchGate.
-
This compound - Ataman Kimya.
-
This compound Supplier | 111937-03-2 - UPIglobal.
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Acrux.
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques - Ascendia Pharma.
-
Improving API Solubility - Sigma-Aldrich.
-
Improving API Solubility using API Processing - Sigma-Aldrich.
-
Preventing API Precipitation in Slow-Release Tablet Formulations - Pharma.Tips.
-
The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust | Request PDF - ResearchGate.
-
The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust - OnePetro.
-
Methods for Determining the Solubility Parameter of Additives for Lubricating Oils - ResearchGate.
-
Esters: Structure, Properties, and Reactions | Solubility of Things - Solubility of Things.
-
Investigating Application of Non Aqueous Microemulsion for Drug Delivery - Allied Academies.
-
Role of Surfactants and Co-Surfactants in Formulation of Microemulsions - Manipal Research Portal.
-
Methods for Determining the Solubility Parameter of Additives for Lubricating Oils - Annals of the University of Bucharest.
-
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD.
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT - SlideShare.
-
How to precipitate the lipids in lipid based nanoformulation wherein the drug and lipid solubilities are different? - ResearchGate.
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions.
-
Properties of Esters - Chemistry LibreTexts.
-
Method to Determine the Wax Solubility Curve in Crude Oil from Centrifugation and High Temperature Gas Chromatography Measurements - OUCI.
-
Determination of solubility parameters of oils and prediction of oil compatibility | Request PDF - ResearchGate.
-
Solubility & Method for determination of solubility - SlideShare.
-
(PDF) Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review - ResearchGate.
-
4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online.
Sources
- 1. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 2. paulaschoice.fr [paulaschoice.fr]
- 3. skinethix.com [skinethix.com]
- 4. sincereskincare.com [sincereskincare.com]
- 5. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 6. ijnrd.org [ijnrd.org]
- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 8. agnopharma.com [agnopharma.com]
- 9. Improving API Solubility using API Processing [sigmaaldrich.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researcher.manipal.edu [researcher.manipal.edu]
How to avoid degradation of propylheptyl caprylate during storage
Welcome to the Technical Support Center for Propylheptyl Caprylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on avoiding degradation of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Introduction to this compound Stability
This compound is a versatile emollient prized for its light, non-greasy feel and excellent solubilizing properties in cosmetic and pharmaceutical formulations.[1][2] As an ester of caprylic acid and propylheptyl alcohol, its chemical stability is crucial for ensuring the efficacy, safety, and shelf-life of the final product.[3] Like all esters, this compound is susceptible to degradation through two primary pathways: hydrolysis and oxidation. Understanding and mitigating these degradation processes is paramount for maintaining the integrity of your formulations.
This guide will provide you with the necessary knowledge and practical steps to effectively prevent the degradation of this compound in your laboratory and storage environments.
Troubleshooting Guide: Identifying and Resolving Degradation
This section is designed to help you identify potential degradation of this compound and provides actionable steps to resolve these issues.
| Observed Issue | Potential Cause | Recommended Action |
| Change in Odor (Soapy or Rancid) | Hydrolysis or Oxidation | A soapy or rancid odor can indicate the breakdown of the ester into caprylic acid and propylheptyl alcohol (hydrolysis) or the formation of volatile oxidation byproducts. |
| Increase in Acidity (Lower pH) | Hydrolysis | The formation of caprylic acid due to hydrolysis will lower the pH of the sample. |
| Change in Viscosity or Appearance | Polymerization or Contamination | Significant changes in viscosity or the appearance of cloudiness or precipitates can indicate advanced degradation or contamination. |
| Inconsistent Experimental Results | Degradation of Starting Material | If you are observing variability in your experimental outcomes, it may be due to the degradation of your this compound stock. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are hydrolysis and oxidation .
-
Hydrolysis: This is the cleavage of the ester bond by water, resulting in the formation of caprylic acid and propylheptyl alcohol. This reaction can be catalyzed by both acids and bases. The presence of moisture is the primary driver for hydrolysis.
-
Oxidation: This process involves the reaction of the ester with oxygen, often initiated by factors like light, heat, or the presence of metal ions. Oxidation can lead to the formation of hydroperoxides, which can further break down into a variety of byproducts, including aldehydes and ketones, contributing to off-odors and changes in product quality.
Q2: What are the ideal storage conditions for this compound?
A2: Based on general guidelines for cosmetic esters and information from safety data sheets for similar compounds, the following storage conditions are recommended to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, controlled room temperature (15-25°C or 59-77°F). Avoid freezing and excessive heat.[4] | Lower temperatures slow down the rates of both hydrolysis and oxidation. High heat can accelerate degradation. |
| Light Exposure | Store in opaque, airtight containers in a dark location. | UV radiation can initiate and accelerate oxidative degradation. |
| Atmosphere | Minimize headspace in containers and consider inert gas blanketing (e.g., nitrogen or argon) for long-term storage. | This reduces the availability of oxygen, thereby inhibiting oxidation. |
| Moisture | Store in a dry place with low humidity. Keep containers tightly sealed. | Minimizing contact with water is crucial to prevent hydrolysis. |
| Container Material | Use well-sealed containers made of inert materials such as glass or high-density polyethylene (HDPE). | This prevents leaching of container components into the product and protects from external contaminants. |
Q3: How can I detect and quantify the degradation of this compound?
A3: Several analytical techniques can be employed to assess the stability of this compound:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is a robust method for quantifying the purity of this compound and detecting the formation of its hydrolysis products, propylheptyl alcohol and caprylic acid (often after derivatization to its methyl ester).[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or mass spectrometry) can also be used to separate and quantify this compound and its degradation products.[6][7]
-
Acid Value Titration: A simple titrimetric method to determine the amount of free carboxylic acids (like caprylic acid) present. An increase in the acid value over time is a direct indicator of hydrolysis.
-
Peroxide Value Titration: This method measures the concentration of peroxides, which are primary oxidation products. An increase in the peroxide value indicates oxidative degradation.
Q4: Should I use antioxidants to stabilize this compound?
A4: Yes, incorporating antioxidants can be an effective strategy to inhibit oxidative degradation, especially if the product will be exposed to air or light during its lifecycle. Commonly used antioxidants in cosmetic and pharmaceutical formulations include:
-
Tocopherols (Vitamin E): A natural antioxidant that is effective at scavenging free radicals.
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used in cosmetics and food products.
-
Ascorbyl Palmitate: A fat-soluble derivative of Vitamin C that can act synergistically with other antioxidants like tocopherols.[8][9]
The choice and concentration of the antioxidant should be carefully evaluated for compatibility with the final formulation and regulatory compliance.
Experimental Protocol: Accelerated Stability Study
To assess the stability of this compound under your specific formulation and storage conditions, a forced degradation or accelerated stability study is recommended.
Objective: To evaluate the impact of elevated temperature, UV light, and oxidative stress on the stability of this compound.
Materials:
-
This compound sample
-
Control sample of this compound stored under ideal conditions (cool, dark, airtight)
-
Oven capable of maintaining 40°C ± 2°C
-
UV light chamber
-
Hydrogen peroxide solution (3%)
-
Analytical instrumentation (GC-FID or HPLC, titration equipment)
Methodology:
-
Sample Preparation: Aliquot the this compound into separate, appropriately sealed containers for each stress condition.
-
Stress Conditions:
-
Thermal Stress: Place samples in an oven at 40°C.
-
Photolytic Stress: Expose samples to a controlled source of UV light.
-
Oxidative Stress: Add a small, controlled amount of hydrogen peroxide to the sample.
-
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the stressed samples and the control sample at each time point using the following methods:
-
Visual Inspection: Note any changes in color, odor, or appearance.
-
Acid Value Titration: To monitor hydrolysis.
-
Peroxide Value Titration: To monitor oxidation.
-
GC or HPLC Analysis: To quantify the remaining this compound and identify and quantify any degradation products.
-
-
Data Analysis: Plot the concentration of this compound and the levels of degradation markers (acid value, peroxide value) against time for each stress condition.
Conclusion
By understanding the degradation pathways of this compound and implementing appropriate storage and handling procedures, researchers can ensure the integrity and reliability of their experiments and formulations. This guide provides a foundational framework for troubleshooting and preventing degradation. For further, in-depth analysis, we recommend conducting stability studies tailored to your specific application.
References
-
Paula's Choice. (n.d.). What is this compound? Retrieved from [Link]
-
SkinEthix. (n.d.). This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. Retrieved from [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]
-
Bon Vital'. (2017, August 29). Safety Data Sheet. Retrieved from [Link]
-
Making Cosmetics. (n.d.). SDS (Safety Data Sheet). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Octyl octanoate (FDB011175). Retrieved from [Link]
-
Agilent Technologies. (2011, April 21). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. Retrieved from [Link]
-
Maia Campos, P. M. B. G., et al. (2014). Benefits of Combinations of Vitamin A, C and E Derivatives in the Stability of Cosmetic Formulations. Molecules, 19(12), 20469-20481. [Link]
- Grandgirard, A., et al. (2006). Analytical Methods for Quantification of Modified Fatty Acids and Sterols Formed as a Result of Processing. OCL - Oleagineux, Corps gras, Lipides, 13(2-3), 137-143.
-
INCIDecoder. (n.d.). This compound (Explained + Products). Retrieved from [Link]
-
Puglia, C., & Bonina, F. (2006). Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects. International journal of pharmaceutics, 327(1-2), 11–15. [Link]
-
Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Metabolites, 10(7), 294. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Octyl octanoate (HMDB0033166). Retrieved from [Link]
-
UPI. (n.d.). This compound Supplier | 111937-03-2 | Your Reliable Distributor. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]
- Guaratini, T., et al. (2006). Stability of cosmetic formulations containing esters of Vitamins E and A: Chemical and physical aspects. International Journal of Pharmaceutics, 327(1-2), 11-15.
-
Slate. (2025, March 25). What is Ascorbyl Palmitate? Cosmetic usage, properties, and regulatory insights. Retrieved from [Link]
-
Comvikin. (2025, April 16). How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 4. bonvital.com [bonvital.com]
- 5. perlan.com.pl [perlan.com.pl]
- 6. mdpi.com [mdpi.com]
- 7. Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. slate.greyb.com [slate.greyb.com]
- 9. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
Mitigating the impact of propylheptyl caprylate on formulation color and odor
Introduction: Propylheptyl caprylate is a versatile and fast-spreading emollient valued in cosmetic and pharmaceutical formulations for its light, non-greasy feel and excellent solubilizing properties.[1] However, its ester structure presents potential stability challenges that can manifest as undesirable changes in a formulation's color and odor. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent these issues, ensuring product quality and stability.
Frequently Asked Questions (FAQs)
Q1: My this compound-based formulation has developed a yellow tint over time. What are the likely causes?
A1: A yellowing or color shift in a formulation containing this compound is typically indicative of chemical degradation. The primary mechanisms are:
-
Oxidation: Esters, especially those with any degree of unsaturation or impurities from the manufacturing process, are susceptible to oxidation.[2] This process can be initiated by exposure to light (photo-oxidation), heat, or the presence of transition metal ions (e.g., iron, copper) which act as catalysts.[2][3] Oxidation creates chromophores—molecules that absorb light in the visible spectrum, appearing colored.
-
Interaction with Other Ingredients: this compound can interact with other formulation components. For instance, reactions with nitrogen-containing compounds (e.g., certain preservatives, amino acids, or APIs) or aldehydes from fragrance components can lead to the formation of colored adducts.
-
Raw Material Quality: The purity of the this compound is critical. Residual catalysts, unreacted alcohols (2-propylheptanol), or carboxylic acids (caprylic acid) from its synthesis can be more prone to degradation, initiating color formation.
Q2: I've noticed an "off-odor," often described as rancid or sharp, developing in my product. What's happening?
A2: The development of off-odors is almost always linked to hydrolytic or oxidative degradation of the ester.
-
Hydrolysis: this compound, being an ester, can undergo hydrolysis—a reaction with water that breaks the ester bond. This reaction is reversible but can be catalyzed by acidic or alkaline pH conditions. Hydrolysis cleaves the ester back into its constituent parts: 2-propylheptanol and caprylic acid . Caprylic acid (octanoic acid) is a fatty acid known for its distinct, unpleasant, goat-like odor.
-
Oxidative Rancidity: Oxidation not only forms color bodies but also generates volatile breakdown products, such as smaller aldehydes and ketones.[4] These compounds often have low odor thresholds and are perceived as rancid, stale, or sharp smells.[5]
Troubleshooting Guides
Issue 1: Investigating the Root Cause of Color Instability
If your formulation is exhibiting color changes, a systematic approach is necessary to pinpoint the cause.
Step-by-Step Diagnostic Protocol:
-
Isolate the Variable:
-
Prepare a simplified formulation containing only this compound and the primary solvent/vehicle.
-
Prepare another sample of the full formulation.
-
Prepare a third sample of the formulation without this compound.
-
-
Accelerated Stability Testing (Stress Testing):
-
Store all three samples under accelerated conditions to provoke the change more rapidly. Common conditions follow ICH (International Conference on Harmonisation) guidelines and include elevated temperature and humidity (e.g., 40°C / 75% RH, 50°C) and photostability testing (exposure to UV/Vis light).[6][7][8]
-
-
Analyze the Results:
-
If only the full formulation changes color: An interaction between this compound and another ingredient is the likely cause.
-
If the simple this compound blend and the full formulation change color: The issue is likely inherent to the this compound itself (oxidation or thermal degradation).
-
If only the formulation without this compound changes color: The emollient is not the source of the instability.
-
Workflow for Diagnosing Color Instability
Issue 2: Mitigating Odor Formation
Odor issues are tackled by preventing the chemical reactions that release volatile compounds.
Preventative & Mitigation Strategies:
-
pH Control:
-
Rationale: Ester hydrolysis is significantly slower in a neutral pH range (approx. 6.0-7.5). Both highly acidic and alkaline conditions accelerate the degradation.
-
Action: Measure the pH of your formulation. If it is outside the optimal range, use appropriate buffering agents (e.g., citrate or phosphate buffers) to adjust and maintain it.
-
-
Antioxidant Incorporation:
-
Rationale: Antioxidants inhibit the free-radical chain reactions of oxidation.[2][9] They act as "radical scavengers," protecting the ester and other susceptible ingredients.
-
Action: Introduce an oil-soluble antioxidant into the oil phase of your formulation during the manufacturing process. The choice of antioxidant is critical.
Antioxidant Typical Use Level (%) Key Characteristics Tocopherol (Vitamin E) 0.05 - 0.2 Natural, widely accepted. Good for quenching free radicals. Butylated Hydroxytoluene (BHT) 0.01 - 0.1 Highly effective synthetic antioxidant. Can sometimes cause color issues (yellowing) itself in certain formulations.[10] Ascorbyl Palmitate 0.01 - 0.2 An oil-soluble ester of Vitamin C. Works synergistically with Tocopherol. Rosemary Oleoresin Extract (ROE) 0.02 - 0.1 A "natural" option with potent antioxidant compounds like carnosic acid. -
-
Use of Chelating Agents:
-
Rationale: Trace metal ions are powerful catalysts for both oxidation and hydrolysis.[3][11] Chelating agents bind these metal ions, rendering them inactive.[3]
-
Action: Add a chelating agent like Disodium EDTA or Trisodium Ethylenediamine Disuccinate (a biodegradable alternative) to the aqueous phase of the formulation at a low level (typically 0.05-0.1%).
-
Simplified Degradation and Mitigation Pathway
Advanced Analytical Protocols
For in-depth analysis, specific instrumental techniques are required to quantify and identify the sources of instability.
Protocol 1: Quantitative Color Measurement
Objective: To objectively measure color changes and move beyond subjective visual assessment.
Methodology:
-
Instrumentation: Use a colorimeter or a spectrophotometer capable of measuring in the CIE Lab* color space.[12]
-
Sample Preparation: Place the liquid or cream sample in a clean, clear cuvette or sample holder as per the instrument's instructions. Ensure there are no air bubbles.
-
Measurement:
-
Calibrate the instrument using a white standard.
-
Measure the L, a, and b* values of your initial (T=0) sample.
-
L * represents lightness (100=white, 0=black).
-
a * represents the green-red axis.
-
b * represents the blue-yellow axis. A positive shift in b* indicates yellowing.
-
-
-
Stability Monitoring: Measure the Lab* values of your stability samples at each time point (e.g., 1, 2, 4, 12 weeks).
-
Data Analysis: Calculate the total color difference, Delta E* (ΔE), using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A common industry benchmark is that a ΔE > 2 is perceptible to the human eye.
Protocol 2: Identification of Volatile Odor Compounds
Objective: To identify the specific chemical compounds responsible for the off-odor.
Methodology:
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace autosampler.[4][13] For enhanced sensitivity and correlation to human perception, Gas Chromatography-Olfactometry (GC-O) is the gold standard.[5][13]
-
Sample Preparation:
-
Place a precise amount of the formulation into a sealed headspace vial.
-
Gently heat the vial (e.g., 60-80°C for 15-30 minutes) to allow volatile compounds to partition into the headspace (the gas phase above the sample).
-
-
Analysis:
-
The headspace gas is automatically injected into the GC-MS.
-
The GC separates the volatile compounds based on their boiling points and polarity.
-
The MS fragments the compounds and generates a mass spectrum, which acts as a "chemical fingerprint."
-
-
Data Interpretation: By comparing the mass spectra to a reference library (e.g., NIST), you can identify the compounds. The presence of short-chain fatty acids (like caprylic acid), aldehydes, and ketones confirms oxidative or hydrolytic degradation.
References
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
- Guide to OTC & Cosmetic Stability Testing.
-
Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review. (2023). MDPI.[Link]
-
Quality Guidelines. ICH.[Link]
-
Guidelines On Stability Testing Of Cosmetic Products. YouTube.[Link]
-
Cosmetic Shelf Life: Stability Testing Insights. Parameter Generation & Control.[Link]
-
Stability Testing of Cosmetics. MakingCosmetics.[Link]
-
Antioxidant. Wikipedia.[Link]
-
Measuring Cosmetic Color Pigments to Ensure Quality and Meet Consumer Demands. (2023). HunterLab.[Link]
-
Metal Chelators as Antioxidants. (2022). AOCS.[Link]
-
Theory and Applications of Color Measurement for Cosmetic. Konica Minolta.[Link]
-
Europe Wax Market Size, Share, Growth, 2033. Future Market Insights.[Link]
-
Sensory and Molecular Methods to Measure Odours in Personal Care Products. (2019). Sensenet.[Link]
-
Effect of antioxidants on critical properties of natural esters for liquid insulations. ResearchGate.[Link]
-
Analytical Testing of Cosmetics. Shimadzu.[Link]
-
Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. ResearchGate.[Link]
-
Antioxidant activity of resveratrol ester derivatives in food and biological model systems. ScienceDirect.[Link]
-
Oxidation of Ester Lubricants. University of York.[Link]
-
Patent Application Publication: Si O. Googleapis.com.[Link]
-
Colorants - the cosmetics for the pharmaceutical dosage forms. ResearchGate.[Link]
-
Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy. PMC.[Link]
-
This compound, 868839-23-0. The Good Scents Company.[Link]
-
Tara and Red Algae Biopolymer as a Film-Forming Substance for Hair Protection. ACS Omega.[Link]
Sources
- 1. This compound, 868839-23-0 [thegoodscentscompany.com]
- 2. Antioxidant - Wikipedia [en.wikipedia.org]
- 3. aocs.org [aocs.org]
- 4. sartorius.hr [sartorius.hr]
- 5. sensenet.net [sensenet.net]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. carbodiimide.com [carbodiimide.com]
- 12. color-gb.com [color-gb.com]
- 13. Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review | MDPI [mdpi.com]
Propylheptyl Caprylate Emulsions: A Technical Guide to Homogenization & Stability
Welcome to the Technical Support Center for Propylheptyl Caprylate Emulsions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving stable and effective emulsions with this versatile emollient. Here, we move beyond basic protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your formulations with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound is a fast-spreading emollient ester that provides a luxurious, silky skin feel.[1] In emulsions, it serves multiple functions: as a skin-conditioning agent, a solvent for other ingredients (like UV filters), a dispersing agent, and an emulsion stabilizer.[1] Its non-greasy nature and ability to improve the sensory properties of a formulation make it a popular choice in skincare and cosmetics.[2]
Q2: What are the primary challenges in homogenizing this compound emulsions?
The primary challenges are similar to those for many oil-in-water (o/w) emulsions and include achieving a small, uniform droplet size and ensuring long-term stability against phase separation, creaming, and coalescence.[3][4] this compound's relatively low viscosity can sometimes contribute to higher rates of creaming if the emulsion is not properly stabilized.
Q3: Which homogenization technique is best for this compound emulsions?
The "best" technique depends on the desired final product characteristics, such as droplet size and viscosity.
-
High-Pressure Homogenization (HPH) is excellent for creating fine, uniform nanoemulsions with superior long-term stability.[5][6][7]
-
Rotor-Stator Homogenizers are versatile and effective for a wide range of viscosities, making them suitable for many creams and lotions.[8][9][10]
-
Ultrasonic Homogenization is ideal for lab-scale and delicate formulations, capable of producing very small droplet sizes with minimal heat generation.[11][12][13]
Q4: How does this compound's solubilizing capacity affect the emulsion?
This compound is an excellent solvent for crystalline UV filters and other lipophilic active ingredients.[1][2] This property is highly beneficial but requires consideration during formulation. The dissolved ingredients will become part of the oil phase, potentially altering its viscosity and refractive index, which can influence the homogenization process and the final appearance of the emulsion.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the homogenization of this compound emulsions.
Issue 1: Phase Separation or Coalescence After Homogenization
Description: The emulsion appears uniform immediately after homogenization but separates into distinct oil and water layers over time (hours to days). This is an irreversible process.[3]
Root Causes & Mechanistic Explanation:
-
Insufficient Emulsifier Concentration: The total surface area of the oil droplets increases dramatically during homogenization. If there isn't enough emulsifier to cover this newly created surface, the droplets will coalesce to minimize their surface energy.[14]
-
Inappropriate Emulsifier (HLB Value): For oil-in-water (o/w) emulsions, a hydrophilic-lipophilic balance (HLB) value in the range of 8-18 is typically required. Using an emulsifier with an incorrect HLB will lead to poor stability.[15] this compound, as the oil phase, will influence the required HLB of the emulsifier system.
-
Over-processing: In some cases, excessive homogenization time or intensity can lead to droplet coalescence, particularly if the emulsifier film is disrupted.[16]
Solutions:
-
Increase Emulsifier Concentration: Incrementally increase the concentration of your primary emulsifier or add a co-emulsifier.
-
Optimize HLB: Calculate the required HLB for your oil phase and select an emulsifier or blend of emulsifiers that matches it.
-
Reduce Homogenization Intensity/Time: If over-processing is suspected, reduce the homogenization pressure, speed, or duration.
-
Incorporate a Stabilizer: Add a hydrocolloid gum (e.g., xanthan gum) or a polymer to the aqueous phase to increase its viscosity and hinder droplet movement.[17]
Issue 2: Creaming or Sedimentation
Description: The oil phase migrates to the top (creaming) or the aqueous phase settles at the bottom (sedimentation), but the droplets have not coalesced. This is often a reversible issue.[3]
Root Causes & Mechanistic Explanation:
-
Large Droplet Size: Larger droplets have a greater tendency to rise or fall due to buoyancy (Stokes' Law). A smaller, more uniform droplet size distribution will reduce the rate of creaming.[18]
-
Low Viscosity of the Continuous Phase: A low-viscosity aqueous phase offers little resistance to the movement of the oil droplets.
Solutions:
-
Refine Homogenization Parameters: Increase homogenization pressure, speed, or the number of passes to further reduce the average droplet size.[6]
-
Increase Continuous Phase Viscosity: Incorporate a thickening agent into the aqueous phase.
-
Optimize Phase Ratio: Ensure the oil-to-water ratio is appropriate for the chosen emulsifier system.
Issue 3: Grainy or Waxy Appearance
Description: The final emulsion is not smooth and may contain small solid or waxy particles.
Root Causes & Mechanistic Explanation:
-
Incomplete Melting of Waxy Components: If your formulation includes fatty alcohols, waxes, or other solid lipids, they must be fully melted and maintained at a temperature above their melting point during homogenization.
-
Recrystallization: Certain ingredients may crystallize out of the solution during the cooling phase if not properly incorporated into the emulsion's structure.[17]
Solutions:
-
Ensure Proper Heating: Heat both the oil and water phases to a temperature above the melting point of the highest-melting-point ingredient (typically 70-80°C) before and during homogenization.
-
Homogenize at Elevated Temperature: Perform the homogenization step while the emulsion is still hot to ensure all components are in a liquid state.
-
Controlled Cooling: Cool the emulsion with gentle, continuous stirring after homogenization to prevent the shock crystallization of waxy components.
Experimental Protocols & Best Practices
Protocol 1: High-Pressure Homogenization (HPH) for Nanoemulsions
This protocol is designed to produce fine, stable nanoemulsions with a small, uniform droplet size.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Aqueous Phase: Combine all water-soluble ingredients (e.g., water, glycerin, preservatives, hydrophilic actives) and heat to 75°C.
-
Oil Phase: Combine this compound, emulsifiers, and any other oil-soluble ingredients (e.g., antioxidants, lipophilic actives, UV filters) and heat to 75°C with gentle stirring until all components are fully dissolved.
-
-
Pre-Emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., a rotor-stator homogenizer at 5,000-10,000 rpm) for 5-10 minutes. This creates a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.
-
Process the emulsion at a pressure between 500 and 1500 bar (7,250-21,750 psi).[16]
-
Perform 1-3 passes. The droplet size generally decreases with an increasing number of passes.[6]
-
Monitor the outlet temperature and use a heat exchanger if necessary to prevent excessive heating of the product.
-
-
Cooling:
-
Cool the resulting nanoemulsion to room temperature under gentle agitation.
-
Data Presentation: HPH Parameters
| Parameter | Recommended Range | Rationale |
| Pressure | 500 - 1500 bar | Higher pressure leads to smaller droplet sizes.[6] |
| Number of Passes | 1 - 3 | Multiple passes can further reduce droplet size and improve uniformity.[6] |
| Temperature | 70 - 80°C | Ensures all components are liquid and can reduce oil phase viscosity, aiding in droplet disruption.[19] |
Visualization: HPH Workflow
Protocol 2: Rotor-Stator Homogenization for Creams and Lotions
This is a common method for producing stable emulsions with a larger droplet size than HPH, suitable for many cosmetic applications.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare and heat the aqueous and oil phases to 75°C as described in Protocol 1.
-
-
Emulsification:
-
Combine the two phases in a vessel suitable for the rotor-stator homogenizer.
-
Immediately begin homogenization at a moderate speed (e.g., 5,000 rpm) and gradually increase to a higher speed (e.g., 10,000-15,000 rpm).[16]
-
Homogenize for 5-15 minutes. The optimal time will depend on the batch size and desired consistency.
-
-
Cooling:
-
Switch to a low-shear mixing method (e.g., anchor or paddle stirrer) and cool the emulsion to room temperature. This prevents the entrapment of air and ensures a smooth final product.
-
Data Presentation: Rotor-Stator Parameters
| Parameter | Recommended Range | Rationale |
| Speed (RPM) | 5,000 - 15,000 rpm | Higher speeds generate greater shear, leading to smaller droplets.[8][16] |
| Time | 5 - 15 minutes | Sufficient time is needed to ensure uniform droplet size distribution. |
| Temperature | 70 - 80°C | Maintains low viscosity of the oil phase for efficient emulsification. |
Visualization: Troubleshooting Logic
References
-
Drawell. (n.d.). Why Homogenizer is Essential in Cosmetic Labs. Retrieved from [Link]
-
PRO Scientific. (n.d.). Oil and Extract Emulsion Homogenizing. Retrieved from [Link]
-
AELAB. (2025, July 22). Homogenizers in Cosmetics: Enhancing Quality and Stability. Retrieved from [Link]
-
Zwirner Equipment Company. (2024, June 20). Homogenizers: 9 Common Applications. Retrieved from [Link]
-
Pharmaceutical Online. (n.d.). Cosmetic Homogenizer Applications. Retrieved from [Link]
-
Kalstein. (n.d.). How does the homogenizer work in the cosmetic sector? Retrieved from [Link]
-
Duoning Biotech. (n.d.). Optimization of Process Parameters of High-Pressure Homogenizer. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of emulsions by rotor-stator homogenizer and ultrasonic cavitation for the cosmeceutical industry | Request PDF. Retrieved from [Link]
-
Han, N. S., Basri, M., Abd Rahman, M. B., Raja Abd Rahman, R. N. Z., Salleh, A. B., & Ismail, Z. (2012). Preparation of emulsions by rotor-stator homogenizer and ultrasonic cavitation for the cosmeceutical industry. PubMed. Retrieved from [Link]
-
Salum, P., Ulubaş, M. S., & Azarikia, F. (2023). The Impact of Homogenization Techniques and Conditions on Water-In-Oil Emulsions for Casein Hydrolysate–Loaded Double Emulsions: A Comparative Study. ResearchGate. Retrieved from [Link]
-
ROSS Mixers. (n.d.). Mixing fine emulsions. Retrieved from [Link]
-
Pion Inc. (2015, December 28). How High Pressure Homogenization Creates Stable Emulsions. Retrieved from [Link]
-
Drawell. (n.d.). 3 Factors Improve High-Pressure Homogenizer Efficiently. Retrieved from [Link]
-
Li, Y., et al. (2024). Preparation of VC nanoliposomes by high pressure homogenization: Process optimization and evaluation of efficacy, transdermal absorption, and stability. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2025, August 30). High-Pressure Homogenization as a Process for Emulsion Formation. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonically Emulsified Creams and Cosmetic Products. Retrieved from [Link]
-
Ralsonics. (2025, June 8). Understanding ultrasonic homogenization and ultrasonic emulsification. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is this compound? Retrieved from [Link]
-
Caserta, S., et al. (2013). Phase Inversion Emulsification. Chemical Engineering Transactions. Retrieved from [Link]
-
Gomes, A. C. R., et al. (2024). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. National Institutes of Health. Retrieved from [Link]
-
Khan, N. R., & Rathod, V. K. (2015). Enzyme catalyzed synthesis of cosmetic esters and its intensification: A review. ResearchGate. Retrieved from [Link]
-
Making Cosmetics. (n.d.). Problems with Emulsions. Retrieved from [Link]
-
Schroeder, M. T., et al. (2013). A Green, Solvent-free Biocatalytic Method to Produce Cosmetic Esters. Cosmetics & Toiletries. Retrieved from [Link]
-
Dudek, M., et al. (2023). Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact. National Institutes of Health. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome. Retrieved from [Link]
-
Drawell. (n.d.). How to Use Ultrasonic Homogenizers: A Detailed Step-by-step Guide. Retrieved from [Link]
-
Chemists Corner. (2021, February 6). What are the main reasons for emulsion instability? Retrieved from [Link]
-
Innovacos. (n.d.). Formulation Guide. Retrieved from [Link]
-
CM Studio. (2025, June 8). Emulsion Failures in the Lab: Why They Happen and How to Fix Them. Retrieved from [Link]
-
Tuode Chem. (2025, March 19). How to Troubleshoot Common Issues with Silicone Emulsions. Retrieved from [Link]
-
Hwangbo, S. A., et al. (2022). Preparation of Surfactant-Free Nano Oil Particles in Water Using Ultrasonic System and the Mechanism of Emulsion Stability. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2024, October 13). Is there a specific protocol for the ultrasonic laboratory homogenizer? Retrieved from [Link]
-
Kinnari, K., et al. (2017). Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants. National Institutes of Health. Retrieved from [Link]
-
Chemical Engineering Transactions. (2013, June 20). Phase Inversion Emulsification. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Recent Developments in Phase Inversion Emulsification | Request PDF. Retrieved from [Link]
-
Kalichem. (n.d.). Formulating with Olivoil Surfactants. Retrieved from [Link]
-
Förster, T., et al. (1993). Calculation of optimum emulsifier mixtures for phase inversion emulsification*. PubMed. Retrieved from [Link]
-
Förster, T., et al. (2004). Nano-emulsion formation by emulsion phase inversion. CORE. Retrieved from [Link]
-
Aston Chemicals. (n.d.). The link between function and structure of esters. Retrieved from [Link]
-
Making Cosmetics. (n.d.). EMULSIFIERS. Retrieved from [Link]
-
Fathi, M., et al. (2015). Effect of Surfactant and Oil Type on Size Droplets of Betacarotene-Bearing Nanoemulsions. International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]
-
UL Prospector. (2016, November 18). Personal care emulsifiers: Learn the basics in this primer. Retrieved from [Link]
-
Institute of Personal Care Science. (2018, November 2). Fast Formulation 1: Emulsions. YouTube. Retrieved from [Link]
-
Formosa Publisher. (n.d.). Type of Cosurfactant Effects on Particle Size in Nanoemulsion Drug Delivery Systems. Retrieved from [Link]
-
Li, Y., et al. (2022). Effect of Emulsion Particle Size on the Encapsulation Behavior and Oxidative Stability of Spray Microencapsulated Sweet Orange Oil (Citrus aurantium var. dulcis). MDPI. Retrieved from [Link]
Sources
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. aston-chemicals.com [aston-chemicals.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 5. Cosmetic Homogenizer Applications [pharmaceuticalonline.com]
- 6. duoningbio.com [duoningbio.com]
- 7. How High Pressure Homogenization Creates Stable Emulsions [pion-inc.com]
- 8. Oil and Extract Emulsion Homogenizing : PRO Scientific | Laboratory & Industrial Homogenizers Made in the USA [proscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.mixers.com [cdn.mixers.com]
- 11. hielscher.com [hielscher.com]
- 12. Understanding ultrasonic homogenization and ultrasonic emulsification - Ralsonics [ralsonics.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. ijcmas.com [ijcmas.com]
- 15. ulprospector.com [ulprospector.com]
- 16. researchgate.net [researchgate.net]
- 17. cmstudioplus.com [cmstudioplus.com]
- 18. Preparation of emulsions by rotor-stator homogenizer and ultrasonic cavitation for the cosmeceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for Propylheptyl Caprylate Quantification
This guide provides an in-depth, scientifically grounded walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the precise quantification of propylheptyl caprylate. This compound is a rapidly spreading emollient and solvent used in a variety of cosmetic and personal care products to impart a soft, moisturizing feel to the skin.[1][2] It is also valued for its ability to solubilize crystalline UV filters, making it a common ingredient in sun care formulations.[2] Accurate quantification of this compound is critical for ensuring product quality, stability, and regulatory compliance.
The validation process detailed herein is benchmarked against the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust and reliable analytical procedure suitable for its intended purpose.[3][4][5]
The Foundational ‘Why’: Method Validation in a GxP Environment
In the regulated landscape of pharmaceutical and cosmetic development, method validation is not merely a procedural formality; it is the bedrock of data integrity. It provides documented evidence that an analytical method is fit for its intended purpose.[5][6] For a quantitative assay like the one for this compound, this means the method must be proven to be specific, accurate, precise, and reliable over the specified range of concentrations.
The following sections will not only detail the "how" of each validation parameter but also the critical "why," providing the scientific rationale behind each experimental choice and acceptance criterion.
Chromatographic System: The Analytical Workhorse
A well-developed HPLC method is a prerequisite for successful validation. The following reversed-phase HPLC (RP-HPLC) system was optimized for the analysis of this compound, a non-polar ester.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a UV detector is sufficient for this analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for non-polar analytes like this compound. |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) | A high percentage of organic solvent is necessary to elute the non-polar analyte from the C18 column in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and system pressure. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detector | UV at 210 nm | As this compound lacks a strong chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential early-eluting impurities. |
The Pillars of Validation: A Parameter-by-Parameter Breakdown
The validation of the HPLC method for this compound quantification is built upon a series of experimental evaluations, each addressing a specific aspect of the method's performance.
Why it's done: Before any analytical run, system suitability testing (SST) is performed to ensure the chromatographic system is performing adequately on that particular day. It's a series of checks to confirm the system is "fit for purpose."
Experimental Protocol:
-
Prepare a standard solution of this compound at the working concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the key SST parameters.
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Why it's done: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are a critical part of demonstrating specificity for a stability-indicating method.[7][8] These studies intentionally stress the drug substance to produce potential degradation products.[8][9]
Experimental Workflow:
Caption: Forced Degradation Workflow
Experimental Protocol:
-
Acid/Base Hydrolysis: Expose the this compound solution to acidic (0.1M HCl) and basic (0.1M NaOH) conditions at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid or a solution of this compound to dry heat (e.g., 80°C).[10]
-
Photostability: Expose the solution to light as per ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt-hours per square meter).[8][10]
-
Analyze all stressed samples by the proposed HPLC method, along with an unstressed control sample.
Acceptance Criteria:
-
The method should be able to separate the main this compound peak from any degradation products formed.
-
The peak purity of the analyte peak in the presence of its degradants should pass, as determined by a diode array detector (DAD).
-
A degradation of 5-20% is generally considered appropriate for demonstrating the stability-indicating nature of the method.[7]
Table 2: Representative Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acid (0.1M HCl, 60°C, 4h) | 12.5% | One major degradation peak observed at a lower retention time. |
| Base (0.1M NaOH, 60°C, 2h) | 18.2% | Two major degradation peaks observed. |
| Oxidative (3% H₂O₂, RT, 24h) | 8.9% | Minor degradation peaks observed. |
| Thermal (80°C, 48h) | 5.5% | Minimal degradation observed. |
| Photolytic (ICH Q1B) | < 2.0% | This compound is stable to light exposure. |
Why it's done: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to prepare at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should show a linear relationship.
Table 3: Linearity Data Summary
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 450123 |
| 75 | 675432 |
| 100 | 900876 |
| 125 | 1125654 |
| 150 | 1350987 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 9005x + 150 |
Why it's done: Accuracy assesses the closeness of the test results obtained by the method to the true value. It is often evaluated by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare a placebo (a mixture of all formulation components except this compound).
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Table 4: Accuracy (Recovery) Results
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.8 | 99.8% |
Why it's done: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the RSD for each set of measurements and for the combined data.
Acceptance Criteria:
-
RSD for Repeatability: ≤ 2.0%
-
RSD for Intermediate Precision: ≤ 2.0%
Table 5: Precision Results
| Parameter | Analyst 1 / Day 1 (Assay %) | Analyst 2 / Day 2 (Assay %) |
| Replicate 1 | 99.8 | 100.1 |
| Replicate 2 | 100.1 | 99.7 |
| Replicate 3 | 99.5 | 100.3 |
| Replicate 4 | 100.3 | 99.9 |
| Replicate 5 | 99.9 | 100.5 |
| Replicate 6 | 100.2 | 99.8 |
| Mean | 99.97 | 100.05 |
| RSD (%) | 0.31% | 0.30% |
| Overall Mean (n=12) | 100.01 | |
| Overall RSD (%) | 0.35% |
Why it's done:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are critical for the analysis of impurities or for assays where the analyte may be present at very low concentrations.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.
-
The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.
Acceptance Criteria:
-
The LOQ must be demonstrated to be precise and accurate.
Table 6: LOD and LOQ Results
| Parameter | Concentration (µg/mL) | Signal-to-Noise (S/N) Ratio |
| LOD | 0.5 | ~ 3:1 |
| LOQ | 1.5 | ~ 10:1 |
Why it's done: Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[11] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Deliberately vary key method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample under each varied condition and evaluate the impact on system suitability parameters and the final assay result.
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria.
-
The assay results should not significantly change, typically within ± 2.0% of the initial result.
Conclusion: A Validated Method Ready for Deployment
The comprehensive validation data presented in this guide demonstrates that the developed RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound. The successful completion of these validation exercises, grounded in the principles of the ICH Q2(R1) guidelines, provides a high degree of assurance in the reliability of the data generated by this method. This validated method is now considered fit for its intended purpose and can be confidently deployed for routine quality control testing, stability studies, and formulation development activities involving this compound.
References
-
What is this compound? - Paula's Choice. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . [Link]
-
This compound - Ataman Kimya. [Link]
-
This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability - SkinEthix. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]
-
This compound | Korėjietiška kosmetika | SincereSkin.lt - Korean cosmetics. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . [Link]
-
Forced Degradation Studies - SciSpace. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . [Link]
-
Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages - MDPI. [Link]
-
An Effective Approach to HPLC Method Development - Onyx Scientific. [Link]
-
Method Development HPLC - Interchim. [Link]
-
Validated HPLC Method Research Articles - R Discovery. [Link]
-
A practical approach to validation of HPLC methods under current good manufacturing practices - Semantic Scholar. [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. [Link]
-
Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk . [Link]
-
Validation of high performance liquid chromatography method for determination of meloxicam loaded PEGylated nanocapsules - SciELO. [Link]
Sources
- 1. paulaschoice.it [paulaschoice.it]
- 2. skinethix.com [skinethix.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. [PDF] A practical approach to validation of HPLC methods under current good manufacturing practices | Semantic Scholar [semanticscholar.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. pharmtech.com [pharmtech.com]
A Comparative Performance Analysis of Propylheptyl Caprylate and Alternative Emollients in Modern Formulations
Guide Objective: This document provides an in-depth comparative analysis of Propylheptyl Caprylate against other prevalent emollient classes, including silicones, alternative esters, and natural oils. It is intended for researchers, cosmetic chemists, and drug development professionals seeking to optimize formulation aesthetics and functionality through informed emollient selection. The guide synthesizes physicochemical data with standardized performance evaluation protocols to offer a comprehensive and objective resource.
The Central Role of Emollients in Topical Formulations
Emollients are fundamental components in the majority of cosmetic and dermatological products.[1] Their primary function is to soften and soothe the skin by forming a protective, lubricating layer that mitigates transepidermal water loss (TEWL), thereby enhancing skin hydration and flexibility.[2][3][4] The selection of an emollient is a critical decision in the formulation process, as it profoundly influences the final product's sensory profile (skin feel), stability, and the delivery of active ingredients.[5] The emollient landscape is diverse, encompassing a wide range of chemical structures from natural triglycerides to synthetic esters and silicones, each offering a unique set of properties.[4][5]
Profile of a Modern Ester: this compound
This compound is a synthetic ester that has gained significant traction as a high-performance emollient.[6] Marketed under trade names such as Cetiol® Sensoft, it is engineered to deliver a specific sensorial experience often described as a "multi-dimensional" or "velvety" softness.[7][8]
Key Physicochemical and Functional Properties:
-
Chemical Nature: An ester of caprylic acid and propylheptyl alcohol.[6][9]
-
Appearance: A clear, colorless, and nearly odorless oil of low polarity.[7][10]
-
Sensory Profile: It is a fast-spreading emollient that imparts a luxurious, silky, and non-greasy after-feel.[11] This desirable sensory characteristic has led to its branding as a "happy emollient."[7][8]
-
Functional Benefits:
-
UV Filter Solubilizer: It demonstrates outstanding efficacy in solubilizing crystalline UV filters (e.g., avobenzone, oxybenzone), a critical function for achieving high SPF values and ensuring the stability of sun care formulations.[11][12][13]
-
Pigment Dispersant: It effectively wets and disperses pigments, making it highly suitable for color cosmetic applications like foundations and lipsticks, where uniform color payoff is essential.[14][15]
-
Emulsion Stabilizer: It contributes to the overall stability of emulsions.[12]
-
Silicone Alternative: Due to its light, silky feel and fast-spreading nature, it is frequently positioned as a viable, biodegradable alternative to silicones like cyclomethicone.[8][16]
-
Applications: Its versatile properties make it suitable for a wide array of products, including sun protection, face and body care, color cosmetics, and antiperspirants/deodorants.[7][15][17] The Cosmetic Ingredient Review (CIR) has deemed this compound safe as used in cosmetics.[12]
Comparative Emollient Classes: A Performance Matrix
The selection of an emollient is driven by a balance of desired sensory attributes, functional requirements, and marketing claims (e.g., "silicone-free," "all-natural"). Below is a comparative analysis of this compound against three major emollient categories.
Silicones (e.g., Dimethicone, Cyclopentasiloxane)
Silicones have been mainstays in cosmetics since the 1950s for their unique sensory properties and versatility.[18]
-
Performance Profile: They offer exceptional spreadability, a characteristic "silky glide," and a non-greasy, smooth after-feel.[19] Silicones form a water-resistant, breathable film on the skin that can lock in moisture while feeling light.[18][20][21] They are also known for reducing tackiness and providing optical effects like line-blurring.[19]
-
Comparative Analysis vs. This compound:
-
Sensory: Both provide a silky, smooth feel. However, the feel of silicones is often described as more "slippery" and drier, while this compound is characterized by a "cushiony" softness.[16]
-
Functionality: this compound offers superior performance as a solvent for crystalline UV filters and as a pigment wetting agent.[13] This makes it a more functional choice for sun care and color cosmetics.
-
Market Position: this compound serves as a high-performance alternative for formulators looking to develop "silicone-free" products without compromising on elegant aesthetics.[16]
-
Alternative Esters (e.g., Dicaprylyl Carbonate, Caprylic/Capric Triglyceride)
Esters represent a vast and diverse class of emollients, offering a wide spectrum of properties.[2][22]
-
Performance Profile:
-
Dicaprylyl Carbonate: A very fast-spreading, dry emollient that provides a light, non-oily skin feel, often used as a silicone alternative.
-
Caprylic/Capric Triglyceride: A medium-spreading emollient derived from coconut oil, valued for its skin-nourishing properties, excellent compatibility, and non-greasy feel.
-
-
Comparative Analysis vs. This compound:
-
Spreading & Feel: this compound has a high spreading value (approx. 1900 mm²/10 min), comparable to other fast-spreading esters like Dicaprylyl Carbonate (approx. 1600 mm²/10 min).[23][24] However, its unique "velvety" sensory profile distinguishes it. Caprylic/Capric Triglyceride is slower spreading and offers a more traditional, slightly richer feel.[24]
-
Functionality: The primary differentiator remains this compound's exceptional ability to dissolve UV filters and disperse pigments, a specialized function not as pronounced in many other common esters.[15]
-
Natural Oils (e.g., Jojoba Oil, Argan Oil, Coconut Oil)
Consumer demand for natural and plant-based ingredients has driven the increased use of vegetable oils in cosmetics.[25][26]
-
Performance Profile: Natural oils are complex mixtures of triglycerides, fatty acids, vitamins, and antioxidants that can provide moisturization and nourishment to the skin.[27][28] Their sensory profiles vary widely, from the light, waxy feel of Jojoba to the richer, more occlusive feel of Coconut Oil.
-
Comparative Analysis vs. This compound:
-
Sensory & Aesthetics: this compound provides a highly predictable, light, and non-greasy sensory experience that is difficult to achieve with most natural oils. Natural oils often have a heavier, more occlusive, and potentially greasier feel.
-
Functionality: While natural oils offer biological benefits (antioxidant, anti-inflammatory), they lack the specific functional properties of this compound, such as high solvent capacity for UV filters or the ability to reduce whitening in antiperspirants.[15][27]
-
Stability: As a synthetic ester, this compound offers greater oxidative stability and batch-to-batch consistency compared to natural oils, which can vary in composition and are prone to rancidity.
-
Quantitative Performance Evaluation: Data & Protocols
Objective, reproducible data is essential for comparing emollient performance. The following tables and protocols provide a framework for such an evaluation.
Comparative Physicochemical & Performance Data
| Property | This compound | Dimethicone (5 cSt) | Dicaprylyl Carbonate | Jojoba Oil |
| INCI Name | This compound | Dimethicone | Dicaprylyl Carbonate | Simmondsia Chinensis Seed Oil |
| Emollient Class | Synthetic Ester | Silicone | Synthetic Ester | Natural Ester/Wax |
| Spreading Value (mm²/10 min) | ~1900 (Very Fast) | >2000 (Very Fast) | ~1600 (Very Fast)[24] | ~600 (Medium) |
| Viscosity (mPa·s @ 20°C) | ~5 | 5 | ~7[24] | ~35 |
| Sensory Profile | Silky, velvety, soft, non-greasy | Slippery, smooth, dry, non-greasy | Light, dry, non-oily | Soft, waxy, non-greasy |
| Key Functions | UV Filter Solubilizer, Pigment Dispersant, Silicone Alternative[14][16] | Film Former, Slip Agent, Anti-Tack Agent[19] | Dry Emollient, Silicone Alternative[24] | Moisturizer, Nourishing Agent |
Note: Values are typical and can vary based on grade and manufacturer.
Standardized Experimental Protocols
To ensure scientific integrity, performance claims must be substantiated by robust experimental design.
Protocol: Sensory Panel Analysis
Objective: To quantitatively assess and compare the sensory characteristics of different emollients upon application to the skin.
Methodology:
-
Panel Selection: Recruit and train a panel of 10-15 individuals in sensory evaluation techniques for topical products.
-
Sample Preparation: Prepare neat samples of each emollient to be tested.
-
Application: Apply a standardized amount (e.g., 0.1 mL) of each emollient to a designated area on the forearm of each panelist.
-
Evaluation: Panelists will evaluate each sample immediately after application and after 10 minutes for the following parameters on a 10-point scale:
-
Spreadability: (1=Difficult, 10=Very Easy)
-
Greasiness: (1=Not Greasy, 10=Very Greasy)
-
Absorbency: (1=Sits on skin, 10=Absorbs Instantly)
-
Silkiness: (1=Draggy, 10=Very Silky)
-
Residue/Tack: (1=No Residue, 10=Very Tacky)
-
-
Data Analysis: Analyze the mean scores for each parameter using statistical methods (e.g., ANOVA) to determine significant differences between emollients.
Caption: Workflow for quantitative sensory panel evaluation.
Protocol: UV Filter Solubilization Assay
Objective: To determine the maximum solubility of a solid, crystalline UV filter in various emollients.
Methodology:
-
Preparation: For each emollient, create a series of vials containing a fixed amount of the emollient (e.g., 10 g).
-
Addition of UV Filter: Add increasing amounts of a crystalline UV filter (e.g., Benzophenone-3) to each vial to create a concentration gradient.
-
Equilibration: Place the vials in a temperature-controlled shaker bath (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Observation: After equilibration, visually inspect each vial for the presence of undissolved crystals. The highest concentration vial with no visible crystals represents the approximate solubility.
-
Quantitative Analysis (Optional): For the supersaturated samples, centrifuge to separate the solid phase. Analyze the supernatant using HPLC or UV-Vis Spectroscopy to precisely quantify the concentration of the dissolved UV filter.
-
Comparison: Compare the maximum solubility (w/w %) of the UV filter across all tested emollients.
Caption: Protocol for determining UV filter solubility in emollients.
Conclusion and Strategic Implications
This compound emerges as a highly versatile and functional emollient that successfully bridges the gap between high aesthetic performance and critical formulation functionalities. While silicones offer a unique slip and natural oils provide nutritive benefits, this compound distinguishes itself with a desirable "velvety soft" sensory profile combined with potent solubilizing and dispersing capabilities.
For the formulation scientist, the choice of emollient should be guided by the primary objectives of the product:
-
For high-SPF sun care and vibrant color cosmetics , the superior solvent and dispersant properties of this compound make it a technically superior choice.[11]
-
For formulations where a "silicone-free" claim is paramount without sacrificing sensory elegance , this compound is a leading candidate.[16]
-
For products focused on nourishment and "all-natural" positioning , natural oils remain the preferred choice, though often at the expense of a lighter skin feel and formulation stability.[25][27]
Ultimately, this compound represents a class of modern esters engineered to solve specific formulation challenges, offering a compelling balance of sensory luxury and technical performance that meets the demands of both formulators and consumers.
References
-
Paula's Choice. (n.d.). What is this compound? Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
SincereSkin.lt. (n.d.). This compound | Korean cosmetics. Retrieved from [Link]
-
SkinEthix. (n.d.). This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. Retrieved from [Link]
-
Lin, T. K., Zhong, L., & Santiago, J. L. (2017). A Comprehensive Review of Plant-Based Cosmetic Oils: Chemical and Biological Properties and Their Cosmeceutical Applications. PubMed Central. Retrieved from [Link]
-
Personal Care Magazine. (2024). Esters for high performance cosmetics. Retrieved from [Link]
-
AMI Ingrédients. (n.d.). CETIOL SENSOFT. Retrieved from [Link]
-
ADA Cosmetics. (2024). Silicone in Hair and Skincare Products. Retrieved from [Link]
-
NATURAL POLAND. (2025). Esters in cosmetics. Retrieved from [Link]
-
Spreading Clean Beauty. (n.d.). Oil used in cosmetics: importance and the best natural options. Retrieved from [Link]
-
Aston Chemicals. (n.d.). The link between function and structure of esters. Retrieved from [Link]
-
Pal, R. (2024). Emollient and Rheological Additive "Cosmetics". ResearchGate. Retrieved from [Link]
-
Dermascope. (n.d.). The Many Faces of Silicones. Retrieved from [Link]
-
Acme-Hardesty. (n.d.). The Rising Demand for Esters and Sustainable Ingredients in the Personal Care Market. Retrieved from [Link]
-
Silicones and More. (n.d.). Silicones and silicone derivatives for cosmetics. Retrieved from [Link]
-
Silver Fern Chemical. (n.d.). The Essential Role of Esters in Modern Industries: From Cosmetics to Manufacturing. Retrieved from [Link]
-
Derma Essentia. (n.d.). Silicones In Skincare and Cosmetics. Retrieved from [Link]
-
BASF. (n.d.). Cetiol® Sensoft Technical Data Sheet. Retrieved from [Link]
-
INCI Beauty. (n.d.). This compound. Retrieved from [Link]
-
UPIglobal. (n.d.). This compound Supplier. Retrieved from [Link]
-
A&A Fratelli Parodi. (2024). Top 5 Most Used Natural Oils in Cosmetics. Retrieved from [Link]
-
Drugs.com. (n.d.). List of Topical emollients. Retrieved from [Link]
-
EuroPages. (2025). Natural Oils: Benefits for Manufacturer of Cosmetic Products. Retrieved from [Link]
-
WebMD. (n.d.). The Beauty Benefits of Natural Oils. Retrieved from [Link]
-
Quimidroga. (n.d.). Emollients for Cosmetics. Retrieved from [Link]
-
Slideshare. (n.d.). Emollients in cosmetics. Retrieved from [Link]
-
In-Cosmetics. (n.d.). Careriq PHC (this compound). Retrieved from [Link]
-
Ecogolik. (n.d.). This compound in cosmetics. Retrieved from [Link]
-
Behn Meyer. (n.d.). Emollients (Decorative Cosmetics) in Personal & Home Care, Pharma. Retrieved from [Link]
-
UL Prospector. (n.d.). Cetiol® Sensoft. Retrieved from [Link]
-
Ferwer. (n.d.). Information this compound, 2-propylheptyl acetanoate. Retrieved from [Link]
-
MKVN Chemicals. (n.d.). Emollient : Cetiol® Sensoft. Retrieved from [Link]
-
Slideshare. (n.d.). Choosing right emollients. Retrieved from [Link]
-
MDPI. (2024). Natural or Synthetic Emollients? Physicochemical Properties of Body Oils in Relation to Selected Parameters of Epidermal Barrier Function. Retrieved from [Link]
Sources
- 1. Emollients in cosmetics | PPTX [slideshare.net]
- 2. Esters in cosmetics [naturalpoland.com]
- 3. drugs.com [drugs.com]
- 4. Emollients for Cosmetics - Quimidroga [quimidroga.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 7. CETIOL® SENSOFT this compound – BASF [basf.clwk-dev.co.za]
- 8. Emollient : Cetiol® Sensoft [mkvn-chemicals.com]
- 9. sincereskincare.com [sincereskincare.com]
- 10. promo.basf.com [promo.basf.com]
- 11. skinethix.com [skinethix.com]
- 12. paulaschoice.fr [paulaschoice.fr]
- 13. ulprospector.com [ulprospector.com]
- 14. Product Details [in-cosmetics.com]
- 15. azelispc-us.com [azelispc-us.com]
- 16. care360.basf.com [care360.basf.com]
- 17. CETIOL SENSOFT - AMI Ingrédients [ami-ingredients.fr]
- 18. ada-cosmetics.com [ada-cosmetics.com]
- 19. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 20. siliconesandmore.com [siliconesandmore.com]
- 21. dermaessentia.com [dermaessentia.com]
- 22. aston-chemicals.com [aston-chemicals.com]
- 23. Choosing right emollients_spreadsheet_opp_format_final_6 | PDF [slideshare.net]
- 24. mdpi.com [mdpi.com]
- 25. Top 5 Most Used Natural Oils in Cosmetics | Cosmetic Scientist - London Beauty Chemist and Formulators [cosmeticscientist.com]
- 26. europages.co.uk [europages.co.uk]
- 27. A Comprehensive Review of Plant-Based Cosmetic Oils (Virgin Coconut Oil, Olive Oil, Argan Oil, and Jojoba Oil): Chemical and Biological Properties and Their Cosmeceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Oil used in cosmetics: importance and the best natural options [blog.weareprovital.com]
A Comparative Analysis for the Formulation Scientist: Propylheptyl Caprylate vs. Coco-Caprylate/Caprate
In the landscape of modern cosmetic and pharmaceutical formulation, the selection of an emollient is a critical decision that profoundly influences the sensory profile, stability, and efficacy of the final product. Among the new generation of texturizing agents, Propylheptyl Caprylate and Coco-Caprylate/Caprate have emerged as versatile and popular choices, often positioned as alternatives to traditional silicones. This guide provides an in-depth, data-driven comparison of these two ester emollients to empower researchers, scientists, and drug development professionals in making informed formulation decisions.
Introduction: Understanding the Contenders
This compound is the ester of caprylic acid and propylheptyl alcohol. It is a fast-spreading emollient known for delivering a soft, moisturizing feel to the skin.[1][2] Its lightweight and non-greasy nature, coupled with excellent spreadability, gives a silky-smooth sensation.[2] This makes it a suitable candidate for a wide range of applications, including skin care, sun care, and color cosmetics. It is also noted for its excellent solubilizing properties for mineral sunscreen ingredients.[1]
Coco-Caprylate/Caprate is a mixture of esters derived from coconut fatty alcohols with caprylic and capric acids.[3][4][5] It is a medium-spreading emollient that provides a light, non-oily, and velvety feel on the skin.[3][6][7] Often considered a "natural" alternative to silicones, it is valued for its good solubilizing properties and its ability to create elegant and moisturizing formulations.[6][8] It helps the skin to repair itself by penetrating deep into it and has low greasiness.[6]
Physicochemical Properties: A Quantitative Comparison
The fundamental physicochemical characteristics of an emollient dictate its behavior in a formulation and its interaction with the skin. The following table summarizes the key properties of this compound and Coco-Caprylate/Caprate, compiled from technical data sheets and scientific literature.
| Property | This compound | Coco-Caprylate/Caprate | Significance in Formulation |
| INCI Name | This compound | Coco-Caprylate/Caprate | International Nomenclature for Cosmetic Ingredients. |
| Appearance | Clear, colorless oily liquid[1] | Clear, colorless to yellowish liquid[3] | Affects the visual aesthetics of the final product. |
| Odor | Almost odorless | Characteristic, low | Important for fragrance-free or lightly scented formulations. |
| Viscosity (at 20°C) | Medium (Varies by source) | ~11 mPa·s[3] | Influences the texture and flow of the product. |
| Spreadability | Fast-spreading[1] | Medium (~800 mm²/10 min)[3] | Determines the ease of application and the initial skin feel. |
| Polarity | Medium[9] | (Varies by source) | Affects the solubilizing capacity for different active ingredients and UV filters. |
| Refractive Index (at 20°C) | ~1.444[9] | ~1.436 – 1.440[10] | Contributes to the gloss and shine of the product on the skin or hair. |
| Saponification Value | (Varies by source) | 190-220 mg KOH/g[10] | Indicates the average molecular weight of the ester. |
| Specific Gravity | (Varies by source) | 0.856-0.862[10] | Relates to the density of the emollient. |
Performance Characteristics: An Experimental Deep Dive
Beyond the basic physicochemical properties, the true performance of an emollient is revealed through its interaction with other formulation components and its effect on the skin. This section outlines key experimental protocols to evaluate and compare the performance of this compound and Coco-Caprylate/Caprate.
Sensory Analysis: The Feel on the Skin
The sensory profile of an emollient is a primary driver of consumer preference. A trained sensory panel can provide quantitative data on various parameters.[11]
Experimental Protocol: Sensory Panel Evaluation
-
Panelist Selection and Training: A trained sensory panel is crucial for reliable data.[12] Typically, 10-15 members are screened for their ability to distinguish different tactile sensations and trained on the specific attributes to be evaluated.[12]
-
Product Application and Evaluation: A standardized amount of each emollient is applied to a designated area, usually the volar forearm.[12] Panelists evaluate sensory attributes at specific time points, such as immediately after application and after 5 or 15 minutes, to assess both the initial feel and the after-feel.[12]
-
Sensory Attributes and Scaling: Key sensory descriptors are rated on a numerical scale (e.g., 1 to 10).[12] These include:
-
Data Analysis: Statistical analysis of the collected data is performed to determine significant differences between the emollients.[11]
Expected Outcome: this compound is anticipated to receive higher scores for spreadability and absorbency, with lower scores for greasiness, providing a "lighter" feel.[2] Coco-Caprylate/Caprate is expected to offer a more "cushiony" and moisturizing sensation.[8]
Moisturization Efficacy: Impact on Skin Hydration
An emollient's ability to prevent water loss and enhance skin hydration is a key performance indicator.[13]
Experimental Protocol: Corneometer® Measurement
-
Subject Selection: A group of healthy volunteers is selected for the study.
-
Baseline Measurement: The initial hydration level of the skin is measured using a Corneometer, which assesses the dielectric constant of the skin.[13][14]
-
Product Application: A standardized amount of the test product is applied to a specific area of the skin.
-
Post-Application Measurements: Skin hydration is measured at various time points after application (e.g., 1, 3, 5, 8, 12, and 24 hours) to assess the long-lasting effects of the moisturizer.[14][15]
-
Data Analysis: The Corneometer provides arbitrary values that are compared to the baseline measurements to determine the increase in skin hydration.[14]
Expected Outcome: Both emollients are expected to improve skin hydration. Coco-Caprylate/Caprate may demonstrate a more pronounced and sustained moisturizing effect due to its film-forming properties that contribute to long-term hydration.[10]
Pigment Dispersion: Application in Color Cosmetics
For color cosmetics, the ability of an emollient to effectively wet and disperse pigments is crucial for color intensity and stability.[16]
Experimental Protocol: Hegman Gauge Test
-
Sample Preparation: A paste is created by mixing a standard pigment with each emollient.
-
Dispersion: The mixture is agitated using a high-speed mixer or ultrasonicator to distribute the pigment particles within the emollient.[17]
-
Evaluation: A Hegman gauge, a tool with grooves of varying depths, is used to assess the fineness of the dispersion.[18] The point at which pigment particles are concentrated indicates the quality of the dispersion.[18]
-
Visual Assessment: Microscopes and spectrophotometers can be used to visually inspect for any clumping or aggregation of pigment particles, which would indicate poor dispersion.[17]
Expected Outcome: The polarity of the emollient can influence pigment wetting. Both this compound and Coco-Caprylate/Caprate are known to have good pigment dispersing properties.[10] The specific performance may vary depending on the type of pigment used.
Visualization of Concepts
Diagram 1: Emollient Spreading and Skin Interaction
Caption: Comparative spreading and sensory perception on the skin.
Diagram 2: Formulation Decision Workflow
Caption: Decision-making workflow for emollient selection.
Conclusion and Recommendations
The choice between this compound and Coco-Caprylate/Caprate is not a matter of one being superior to the other, but rather a question of formulation intent.
Choose this compound for:
-
Formulations where a light, dry, and fast-absorbing feel is paramount (e.g., facial serums, daily wear sunscreens, and matte finish makeup).[1]
-
Products targeting oily or combination skin types.
-
Applications requiring excellent spreadability and a non-greasy after-feel.[2]
Choose Coco-Caprylate/Caprate for:
-
Formulations where a moisturizing and cushiony feel is desired (e.g., night creams, body butters, and hydrating foundations).[8]
-
Products targeting dry or mature skin types.
-
Formulations with a high natural origin index.
-
Systems requiring the solubilization of other cosmetic ingredients.[6]
Ultimately, the optimal choice will be determined by the specific performance requirements of the final product. It is highly recommended to conduct sensory and stability studies with both emollients in the target formulation base to make the most informed decision.
References
-
Princeton Consumer Research. Skin Moisturizer Clinical Trials | Moisturizer Testing. [Link]
-
ResearchGate. How to measure the effects of emollients. [Link]
-
Swift Crafty Monkey. Coco caprylate/caprate – Point of Interest. [Link]
-
National Institutes of Health (NIH). Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors. [Link]
-
Eye Candy Pigments. The Ultimate Guide to Effective Pigment Dispersions. [Link]
-
Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. [Link]
-
Karger. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection. [Link]
-
Paula's Choice. What is this compound?. [Link]
-
Paula's Choice. What is Coco-Caprylate/Caprate?. [Link]
-
UPI. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal. [Link]
-
ResearchGate. A rapid in vitro test to assess skin moisturizers. [Link]
-
PubMed. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. [Link]
-
Eurofins. Skin Moisturising. [Link]
-
Testing Laboratory. Pigment Dispersion Testing in Color Cosmetics. [Link]
-
Reviva Labs. Coco-Caprylate/Caprate. [Link]
-
ispigment.com. How to quickly determine the dispersion performance of pigments?. [Link]
-
PALMOILIS. SENSORY EVALUATION FOR COSMETICS AND PERSONAL CARE PRODUCTS. [Link]
-
MakingCosmetics Inc. Coco Caprylate Caprate. [Link]
-
PCI Magazine. Pigment Dispersion Procedures. [Link]
-
Ataman Kimya. This compound. [Link]
-
American Coatings Association. Comparison of Methods to Assess Pigment Dispersion. [Link]
-
COSMILE Europe. COCO-CAPRYLATE/CAPRATE – Ingredient. [Link]
-
Tiiips. Coco-caprilate/caprate - Descrizione. [Link]
Sources
- 1. paulaschoice.de [paulaschoice.de]
- 2. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 3. swiftcraftymonkey.blog [swiftcraftymonkey.blog]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Coco-caprilate/caprate - Descrizione [tiiips.com]
- 6. specialchem.com [specialchem.com]
- 7. paulaschoice.fr [paulaschoice.fr]
- 8. revivalabs.com [revivalabs.com]
- 9. biakhim.com.ua [biakhim.com.ua]
- 10. ulprospector.com [ulprospector.com]
- 11. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. princetonconsumer.com [princetonconsumer.com]
- 15. researchgate.net [researchgate.net]
- 16. eyecandypigments.com [eyecandypigments.com]
- 17. testinglab.com [testinglab.com]
- 18. ispigment.com [ispigment.com]
The Sensory Fingerprint: A Comparative Guide to Propylheptyl Caprylate and Alternative Esters
In the landscape of cosmetic and pharmaceutical formulation, the sensory experience is paramount. The tactile characteristics of a topical product—its initial feel, how it spreads, and its after-feel—are critical determinants of consumer acceptance and patient compliance. As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the sensory profile of Propylheptyl Caprylate against other commonly used esters, supported by established experimental methodologies. This document is intended for researchers, scientists, and drug development professionals to aid in the rational selection of emollients for optimized sensory performance.
The Significance of Sensory Profiles in Topical Formulations
The selection of an emollient ester extends beyond its primary function of skin conditioning and moisturization. The sensory profile imparted by an ester can define a product's identity and perceived efficacy. A greasy, tacky after-feel can detract from an otherwise effective formulation, while a light, silky finish can elevate the user experience. This compound, a fast-spreading emollient, is often lauded for its unique sensory properties.[1] This guide will dissect these properties and benchmark them against viable alternatives, providing a framework for informed formulation decisions.
Comparative Sensory Analysis: this compound vs. Key Ester Alternatives
The following sections detail the sensory characteristics of this compound and two prominent ester alternatives: Isoamyl Laurate and Coco-Caprylate. These alternatives are often positioned as natural, lightweight emollients and potential silicone replacements.[2]
This compound: The "Happy Emollient"
This compound, commercially known as Cetiol® Sensoft, is recognized for its fast-spreading nature and a distinct "multi-dimensional softness."[3] It imparts a luxurious, silky, and velvety feel to formulations.[4] Its sensory profile is often described as leaving a "happy" sensation on the skin. This ester is also valued for its ability to dissolve crystalline UV filters, making it a functional choice for sun care products.[4]
Key Sensory Attributes:
-
Initial Feel: Light and non-greasy.
-
Spreading: Fast and effortless glide.
-
Playtime: Moderate, allowing for even application.
-
Absorption: Quick, leaving minimal residue.
-
After-feel: Silky, soft, and velvety.[4]
Isoamyl Laurate: The Natural Silicone Alternative
Isoamyl Laurate is a naturally derived ester often touted as a plant-based alternative to silicones.[2] It is known for its exceptionally light, non-greasy skin feel and excellent spreadability.[2] This ester provides a smooth, velvety finish without the occlusivity sometimes associated with silicones. Its ability to reduce the greasiness of heavier oils makes it a versatile ingredient in a wide range of cosmetic formulations.
Key Sensory Attributes:
-
Initial Feel: Extremely light and dry.
-
Spreading: Very fast, similar to volatile silicones.
-
Playtime: Short, with rapid absorption.
-
Absorption: Very fast, with a powdery after-feel.
-
After-feel: Non-greasy, soft, and smooth.[2]
Coco-Caprylate: The Versatile and Sustainable Choice
Coco-Caprylate is another popular natural-origin emollient derived from coconut oil. It is a fast-spreading ester that provides a light, non-oily skin feel.[5] Often used as a silicone alternative, it offers good slip and a silky after-feel.[6] Its versatility and favorable sustainability profile make it a common ingredient in "clean beauty" formulations.
Key Sensory Attributes:
-
Initial Feel: Light and pleasant.
-
Spreading: Fast and easy.
-
Playtime: Moderate.
-
Absorption: Quick, with low residue.
-
After-feel: Soft, smooth, and non-tacky.
Quantitative Sensory Profile Comparison
While direct, publicly available Quantitative Descriptive Analysis (QDA) data comparing these three specific esters is limited, the following table illustrates a hypothetical sensory panel evaluation based on their established profiles. This table demonstrates how a trained sensory panel would quantify the key attributes on a standardized scale (e.g., 0-100).
| Sensory Attribute | This compound (Illustrative Score) | Isoamyl Laurate (Illustrative Score) | Coco-Caprylate (Illustrative Score) | Description of Attribute |
| Initial Greasiness | 15 | 5 | 20 | The perception of oiliness upon initial application. |
| Spreadability | 85 | 95 | 80 | The ease of application and glide across the skin. |
| Absorption Speed | 80 | 90 | 75 | The perceived time until the product is no longer wet on the skin. |
| Amount of Residue | 10 | 5 | 15 | The perception of a film or layer left on the skin after absorption. |
| Tackiness (After 5 min) | 5 | 2 | 10 | The degree of stickiness perceived on the skin after application. |
| Velvety After-feel | 90 | 85 | 80 | The perception of a smooth, soft, and luxurious finish. |
| Shine/Gloss | 20 | 10 | 25 | The degree of light reflection from the skin after application. |
Experimental Protocols for Sensory Evaluation
To ensure the scientific integrity and reproducibility of sensory data, standardized methodologies are crucial. The following protocols are based on established industry standards, such as ASTM E1490 - Standard Guide for Two Sensory Descriptive Analysis Approaches for Skin Creams and Lotions.[7]
Quantitative Descriptive Analysis (QDA) Panel Workflow
The QDA method provides a quantitative and reproducible assessment of a product's sensory attributes by a trained panel.
Caption: Workflow for Quantitative Descriptive Analysis (QDA) of Esters.
Step-by-Step Protocol for Sensory Evaluation of Esters
This protocol outlines the key steps for a comparative sensory evaluation of emollient esters.
1. Panelist Selection and Training:
-
Recruitment: Select 10-15 individuals screened for their sensory acuity and ability to articulate tactile sensations.
-
Training: Conduct training sessions to familiarize panelists with the sensory attributes to be evaluated (e.g., greasiness, spreadability, absorption, tackiness, velvetiness). Provide reference standards for each attribute to anchor the rating scale.
2. Product Preparation and Application:
-
Sample Preparation: Present the neat esters in identical, coded containers to blind the panelists.
-
Application Site: Designate a specific area on the volar forearm for each sample application.
-
Standardized Application: Dispense a precise amount of each ester (e.g., 0.1 mL) onto the designated skin area. Instruct panelists to spread the product in a standardized manner (e.g., circular motions for a set number of repetitions).
3. Sensory Attribute Evaluation and Scaling:
-
Evaluation Time Points: Conduct evaluations at specific time intervals, such as immediately after application (T=0), and after 5 and 15 minutes (T=5, T=15), to assess both the initial feel and the after-feel.
-
Rating Scale: Utilize a labeled magnitude scale (e.g., a 100-point line scale anchored with "low" and "high" intensity descriptors) for each sensory attribute.
-
Key Attributes to Evaluate:
-
Initial Feel: Greasiness, wetness.
-
Application: Spreadability, slip.
-
After-Feel (T=5 and T=15): Absorption, residue, tackiness, smoothness, velvetiness, oiliness.[7]
-
4. Data Analysis and Interpretation:
-
Statistical Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the esters for each attribute.
-
Data Visualization: Employ techniques like spider web charts or bar graphs to visually represent the sensory profiles of the different esters for easy comparison. Principal Component Analysis (PCA) can be used to map the relative positioning of the esters based on their overall sensory characteristics.[7]
The Interplay of Chemical Structure and Sensory Perception
The distinct sensory profiles of these esters are intrinsically linked to their chemical structures.
Caption: Relationship between Chemical Structure and Sensory Profile.
Generally, esters with lower molecular weights and lower viscosities exhibit faster spreading and a lighter skin feel. The degree of branching in the alkyl chains can also influence the emollient's spreadability and absorption characteristics. The polarity of the ester can affect its affinity for the skin's surface and, consequently, the residual feel.
Conclusion: A Strategic Approach to Emollient Selection
The choice between this compound, Isoamyl Laurate, and Coco-Caprylate depends on the desired sensory outcome of the final formulation.
-
For a luxurious, velvety, and multi-dimensional soft feel, this compound is an excellent choice. Its balanced profile of fast spreading and a substantive, silky after-feel makes it suitable for premium skincare and sun care applications.
-
When a natural, extremely light, and fast-absorbing profile is required, Isoamyl Laurate stands out. Its silicone-like feel makes it ideal for oil-free or light formulations where a powdery, non-greasy finish is desired.
-
For a versatile, sustainable, and light-feeling emollient, Coco-Caprylate offers a compelling option. It provides good slip and a pleasant after-feel, aligning well with the trend towards natural and "clean" cosmetic products.
By understanding the nuanced sensory profiles of these esters and employing rigorous evaluation methodologies, formulators can make strategic decisions that enhance the user experience and contribute to the overall success of their products.
References
-
ASTM International. (2019). Standard Guide for Two Sensory Descriptive Analysis Approaches for Skin Creams and Lotions (E1490-19). ASTM International. [Link]
-
INCIDecoder. (n.d.). Isoamyl Laurate. [Link]
-
Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of cosmetic science, 56(3), 175–182. [Link]
-
Savary, G., Grisel, M., & Picard, C. (2013). Impact of emollients on the spreading properties of cosmetic products: a combined sensory and instrumental characterization. Colloids and surfaces. B, Biointerfaces, 102, 371–378. [Link]
-
Cosmetics & Toiletries. (2013). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. [Link]
-
Cosmetics & Toiletries. (2016). Ranking Body Creams by Sensory Properties. [Link]
-
The Warner Graham Company. (n.d.). REPLACING LIGHT SILICONE OILS WITH ESTER EMOLLIENTS. [Link]
-
INCIDecoder. (n.d.). This compound. [Link]
Sources
- 1. Silicone Alternatives That Enhance Sensory Skin Experience - Fortuna Global Scentia [fortunaglobalscentia.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistscorner.com [chemistscorner.com]
- 4. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ulprospector.com [ulprospector.com]
- 6. researchgate.net [researchgate.net]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
A Comparative Analysis of the Solubilizing Capacity of Propylheptyl Caprylate for Non-Steroidal Anti-Inflammatory Drugs
Abstract
The effective solubilization of active pharmaceutical ingredients (APIs) is a cornerstone of successful drug formulation, particularly for poorly water-soluble compounds which are increasingly prevalent in the drug development pipeline. This guide presents a comparative study of the solubilizing capacity of propylheptyl caprylate against two commonly used emollients and solubilizers: isopropyl myristate and caprylic/capric triglyceride. The study focuses on three widely used non-steroidal anti-inflammatory drugs (NSAIDs)—ibuprofen, ketoprofen, and diclofenac—as model APIs. While direct, peer-reviewed comparative solubility data for this compound is not extensively available, this guide consolidates existing data for the comparator excipients, outlines a rigorous experimental protocol for a head-to-head comparison, and provides a scientific rationale for the expected performance based on the physicochemical properties of the solubilizers.
Introduction: The Critical Role of Solubilizers in Modern Drug Formulation
The therapeutic efficacy of a drug product is intrinsically linked to the bioavailability of its active pharmaceutical ingredient. A significant challenge in modern drug development is the poor aqueous solubility of many new chemical entities. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption. Consequently, for poorly soluble drugs, the dissolution rate can be the rate-limiting step in the absorption process.
To overcome this hurdle, formulation scientists employ a variety of strategies, one of the most common being the use of solubilizing excipients. These agents, which can range from surfactants and co-solvents to lipid-based carriers, create a more favorable environment for the drug to dissolve in, thereby enhancing its potential for absorption. The selection of an appropriate solubilizer is a critical decision in the formulation development process, with implications for the drug's stability, bioavailability, and ultimately, its therapeutic effect. This guide provides a detailed comparison of three ester-based emollients to aid researchers and drug development professionals in making informed decisions for their formulation needs.
Physicochemical Profiles of the Solubilizing Agents
The solubilizing capacity of an excipient is largely dictated by its physicochemical properties. Understanding these properties is key to predicting and explaining the interactions between the solubilizer and the API.
| Property | This compound | Isopropyl Myristate | Caprylic/Capric Triglyceride |
| INCI Name | This compound | Isopropyl Myristate | Caprylic/Capric Triglyceride |
| CAS Number | 868839-23-0[1] | 110-27-0[2] | 73398-61-5, 65381-09-1[3][4] |
| Molecular Formula | C₁₈H₃₆O₂[5] | C₁₇H₃₄O₂[2] | Mixture, primarily C8 & C10 triglycerides |
| Molecular Weight | 284.48 g/mol [5] | 270.45 g/mol [2] | ~408 g/mol [3] |
| Description | Clear, colorless, almost odorless, low-polarity oil[1][6] | Clear, colorless, practically odorless liquid of low viscosity[7] | Colorless to pale yellow, odorless or nearly odorless liquid[3] |
| Key Features | Fast-spreading emollient with excellent solubilizing capacity for crystalline UV filters[1][8] | Emollient, solvent, and penetration enhancer[7] | Excellent emollient, solubilizer, and carrier oil with good oxidative stability[3][4] |
This compound (Cetiol® Sensoft): A relatively new emollient ester, this compound is noted for its light, non-greasy feel and rapid spreadability. It is a branched-chain ester, a structural feature that can influence its interaction with crystalline APIs. While primarily marketed for its sensory benefits in cosmetics, its chemical structure suggests a strong potential as a solubilizer for lipophilic drugs. Manufacturers highlight its "outstanding solubilizing capacities for crystalline UV filters," indicating its ability to disrupt crystal lattice structures.[1][8][9]
Isopropyl Myristate: A well-established emollient and solvent, isopropyl myristate is the ester of isopropyl alcohol and myristic acid.[7] Its relatively low molecular weight and polarity make it an effective solvent for many lipophilic APIs. It is also known to act as a penetration enhancer in topical formulations.[7]
Caprylic/Capric Triglyceride: A mixed triester derived from coconut or palm kernel oil, this excipient is composed of caprylic (C8) and capric (C10) fatty acids attached to a glycerol backbone.[3] It is a medium-chain triglyceride (MCT) oil, which is generally recognized as safe (GRAS). Its triglyceride structure provides a non-polar environment that can be highly effective in solubilizing lipophilic drugs.
Comparative Solubilizing Capacity: A Review of Available Data
A comprehensive literature search was conducted to find quantitative solubility data for ibuprofen, ketoprofen, and diclofenac in the three selected solubilizers. While data for this compound was not found, the following tables summarize the available data for isopropyl myristate and caprylic/capric triglyceride.
Table 1: Solubility of Ibuprofen
| Solubilizer | Solubility (% w/w) | Temperature | Source |
| Isopropyl Myristate | > 16 | Room Temperature | [10] |
| Caprylic/Capric Triglyceride (Tricaprylin) | 10.5 | 25 °C | [11] |
Table 2: Solubility of Ketoprofen
Table 3: Solubility of Diclofenac
| Solubilizer | Solubility (mg/mL) | Temperature | Source |
| Isopropyl Myristate | Data not available | - | - |
| Caprylic/Capric Triglyceride (Miglyol 812) | 50.79 ± 0.18 | Not specified | [15] |
It is important to note that the solubility of diclofenac is often reported for its salt forms (e.g., sodium or diethylammonium), which can have significantly different solubility profiles compared to the free acid.
Scientific Rationale and Expected Performance
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The Hansen Solubility Parameters (HSP) provide a more nuanced approach by breaking down the cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
For comparison, the HSP for Isopropyl Myristate are:
-
δD (Dispersion): 15.91 MPa½
-
δP (Polar): 2.12 MPa½
-
δH (Hydrogen Bonding): 2.76 MPa½[16]
These values indicate a predominantly non-polar character with some capacity for polar and hydrogen bonding interactions. This profile makes it a versatile solvent for a range of lipophilic to moderately polar drugs.
Caprylic/Capric Triglyceride is a larger, non-polar molecule. Its triglyceride structure provides a highly lipophilic environment, making it an excellent solvent for highly lipophilic drugs.
Based on this, it is hypothesized that this compound will exhibit a solubilizing capacity for the selected NSAIDs that is comparable to or potentially greater than isopropyl myristate, particularly for APIs with a more rigid crystalline structure. The larger molecular size of caprylic/capric triglyceride may make it a better solubilizer for highly non-polar drugs.
Experimental Protocol: Determination of Equilibrium Solubility
To provide a definitive comparison of the solubilizing capacity of these three excipients, a rigorous, standardized experimental protocol is essential. The following protocol is based on the well-established saturation shake-flask method, as described in USP General Chapter <1236> Solubility Measurements.[16][17][18][19]
Materials and Equipment
-
APIs: Ibuprofen, Ketoprofen, Diclofenac (as free acid or specified salt form) of high purity.
-
Solubilizers: this compound, Isopropyl Myristate, Caprylic/Capric Triglyceride.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector, analytical balance, pH meter.
-
General Laboratory Equipment: Scintillation vials with Teflon-lined caps, constant temperature orbital shaker/incubator, centrifuge, volumetric flasks, pipettes, and syringes with appropriate filters (e.g., 0.45 µm PTFE).
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Samples:
-
Add an excess amount of the API to a series of scintillation vials. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Accurately add a known volume or weight of each solubilizer (this compound, isopropyl myristate, and caprylic/capric triglyceride) to the vials containing the API.
-
Prepare each sample in triplicate to ensure the statistical validity of the results.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature orbital shaker set at a physiologically relevant temperature (e.g., 25°C or 32°C for topical applications).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. The first few drops of the filtrate should be discarded to prevent adsorption onto the filter membrane.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.
-
Prepare a calibration curve using standard solutions of the API in the same diluent.
-
-
Data Analysis:
-
Calculate the solubility of the API in each solubilizer in mg/mL or % w/w.
-
Perform a statistical analysis of the triplicate results to determine the mean solubility and standard deviation.
-
Conclusion and Future Perspectives
The selection of a suitable solubilizer is a multifactorial process that requires a deep understanding of the physicochemical properties of both the API and the excipients. While direct comparative data for the solubilizing capacity of this compound for common NSAIDs is currently lacking in the public domain, its chemical structure and known properties suggest it is a promising candidate for the formulation of poorly water-soluble drugs.
This guide has provided a framework for a comparative study by consolidating available data for isopropyl myristate and caprylic/capric triglyceride, and by presenting a detailed, robust experimental protocol for determining equilibrium solubility. It is our hope that this guide will serve as a valuable resource for researchers and formulation scientists, enabling them to conduct their own comparative studies and make data-driven decisions in the selection of solubilizing agents. Further research into the solubilizing capacity of novel excipients like this compound is crucial for advancing the field of drug formulation and for developing more effective and stable drug products.
References
-
USP General Chapter <1236> Solubility Measurements. United States Pharmacopeia and National Formulary (USP-NF). Rockville, MD: United States Pharmacopeial Convention. [Link]
-
Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]
-
Paula's Choice. What is this compound?. [Link]
-
USP-NF. <1236> Solubility Measurements. [Link]
-
DOSS. Isopropyl Myristate. [Link]
- Google Patents. NZ723994B2 - Transdermal compositions of ibuprofen and methods of use thereof.
-
ResearchGate. Temperature dependence of the solubility for IBP in isopropyl... [Link]
-
PubMed. Solubility of pharmaceutical ingredients in triglycerides. [Link]
-
DOSS. Isopropyl Myristate. [Link]
-
UNT Digital Library. IUPAC-NIST Solubility Data Series. 102. Solubility of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Neat Organic Solvents and. [Link]
-
ResearchGate. What is Sodium Diclofenac solubility in oils?. [Link]
-
National Institutes of Health. Measurement of Hansen Solubility Parameters of Human Stratum Corneum. [Link]
-
Ataman Kimya. This compound. [Link]
- Google Patents.
-
Dhaka University Journal of Pharmaceutical Sciences. Comparative Study of Ibuprofen Solubility in Synthetic and Natural Lipid Vehicles. [Link]
- Google Patents. AU2019203449A1 - Topical diclofenac sodium compositions.
-
ResearchGate. Measurement of Hansen Solubility Parameters of Human Stratum Corneum. [Link]
- Google Patents. US20170281580A1 - Topical diclofenac sodium compositions.
-
ResearchGate. Visual solubility of ibuprofen in solvents. [Link]
- Googleapis.com.
-
UL Prospector. Cetiol® Sensoft by BASF Personal Care. [Link]
-
PubMed. Water-Tween 40/Imwitor 308-isopropyl myristate microemulsions as delivery systems for ketoprofen: small-angle X-ray scattering study. [Link]
-
National Institutes of Health. Isopropyl Myristate. [Link]
-
Hansen Solubility Parameters. Hansen Solubility Parameters. [Link]
-
DeepDyve. A Simplified and Rapid High-Performance Liquid Chromatographic Assay for Ketoprofen in Isopropyl Myristate. [Link]
-
Unilong. Caprylic/Capric Triglyceride CAS 73398-61-5 - Chemical Supplier. [Link]
-
DeepDyve. A Simplified and Rapid High-Performance Liquid Chromatographic Assay for Ketoprofen in Isopropyl Myristate. [Link]
-
ResearchGate. Solubility of diclofenac sodium in various oils and surfactants. [Link]
-
ResearchGate. Chemical structure – caprylic/capric triglyceride. [Link]
-
Hansen Solubility Parameters. Sheet1. [Link]
- Google Patents. US6054484A - Transparent aqueous solution of diclofenac sodium and medicinal compositions with the use of the same.
Sources
- 1. ulprospector.com [ulprospector.com]
- 2. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. neutronco.com [neutronco.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. iajps.com [iajps.com]
- 6. promo.basf.com [promo.basf.com]
- 7. neutronco.com [neutronco.com]
- 8. azelispc-us.com [azelispc-us.com]
- 9. ulprospector.com [ulprospector.com]
- 10. NZ723994B2 - Transdermal compositions of ibuprofen and methods of use thereof - Google Patents [patents.google.com]
- 11. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. deepdyve.com [deepdyve.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DOSS [doss.turi.org]
- 17. vtvets.org [vtvets.org]
- 18. USP General Chapter 795 | USP [usp.org]
- 19. uspbpep.com [uspbpep.com]
Dermal toxicity comparison between propylheptyl caprylate and similar compounds
For distribution among: Researchers, scientists, and drug development professionals
Introduction: The Role of Emollients in Topical Formulations and the Need for Rigorous Safety Assessment
Propylheptyl caprylate is a rapidly spreading emollient that imparts a smooth, non-greasy feel to topical preparations, making it a valuable component in a wide array of cosmetic and pharmaceutical products. As with any ingredient intended for dermal application, a thorough evaluation of its safety profile is paramount. This guide provides an in-depth comparison of the dermal toxicity of this compound against structurally similar and commonly used emollients, including Coco-Caprylate/Caprate, Decyl Oleate, and Ethylhexyl Stearate.
Our analysis is grounded in established, internationally recognized in-vitro and in-vivo toxicological assays. The objective is to equip researchers and formulation scientists with the critical data and contextual understanding necessary to make informed decisions in ingredient selection. We will delve into the methodologies of key dermal safety assessments, present comparative data in a structured format, and discuss the toxicological endpoints of skin irritation and sensitization.
Pillar 1: Understanding Dermal Toxicity Evaluation
The assessment of dermal toxicity is a multi-faceted process designed to identify potential hazards following skin exposure. For emollients like this compound, the primary concerns are skin irritation—a reversible inflammatory reaction—and skin sensitization, an immune-mediated allergic response. Modern toxicological practices emphasize the use of validated alternative methods to animal testing, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).
Key Experimental Assays for Dermal Safety
-
Skin Irritation: The potential for a substance to cause reversible skin inflammation is a critical safety parameter. The current gold standard for in-vitro assessment is the Reconstructed Human Epidermis (RhE) model.
-
Skin Sensitization: This endpoint assesses the potential of a substance to induce an allergic skin reaction after repeated exposure. The Murine Local Lymph Node Assay (LLNA) is a validated in-vivo method for determining sensitization potential and potency.
The selection of these assays is based on their regulatory acceptance and their ability to provide quantitative, reproducible data that is mechanistically relevant to human skin responses.
Pillar 2: Comparative Dermal Safety Data
The following tables summarize the available dermal toxicity data for this compound and its comparators. Data has been compiled from comprehensive safety assessments and peer-reviewed literature.
Table 1: Acute Dermal Toxicity and Skin Irritation Profile
| Compound | Acute Dermal LD50 (Rat) | In-Vitro Skin Irritation (OECD 439 - RhE Model) | Primary Irritation Index (Rabbit) | Notes |
| This compound | > 2000 mg/kg bw[1] | Data Not Available | Not a primary irritant | Overall considered safe for use when formulated to be non-irritating.[2][3][4] |
| Coco-Caprylate/Caprate | > 2000 mg/kg bw[5] | Not irritating | Not irritating | Generally considered to have a low potential for irritation.[5][6] |
| Decyl Oleate | Data Not Available | Data Not Available | Very slight to no irritation on single application; moderate irritation with repeated daily application.[3][7] | Repeated exposure may lead to defatting of the skin, contributing to irritation.[7] |
| Ethylhexyl Stearate | > 3000 mg/kg bw[8] | Data Not Available | At most, minimally irritating at cosmetic use concentrations.[9] | Considered safe for use in cosmetics when formulated to be non-irritating.[9] |
Table 2: Skin Sensitization Potential
| Compound | Assay | Result | Potency Classification |
| This compound | LLNA (OECD 429) | Non-sensitizer[10] | Not Classified |
| Coco-Caprylate/Caprate | - | No sensitizing effect known[5] | Not Classified |
| Decyl Oleate | Guinea Pig Maximization Test | Not a sensitizer[3][11] | Not Classified |
| Ethylhexyl Stearate | - | Essentially non-sensitizing in clinical studies[9] | Not Classified |
Pillar 3: Experimental Protocols and Methodologies
A foundational understanding of the experimental design is crucial for the correct interpretation of toxicological data. Below are detailed protocols for the key assays referenced in this guide.
Protocol 1: In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method is a validated in-vitro alternative to the traditional rabbit skin irritation test.[12][13]
Principle: The assay utilizes a three-dimensional model of the human epidermis, which mimics the barrier and biochemical properties of the upper layers of human skin.[14][15] Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold, measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt.[5][16]
Step-by-Step Methodology:
-
Tissue Preparation: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in a defined culture medium.
-
Application of Test Substance: A precise amount of the test substance (e.g., 25 mg for solids or 25-30 µL for liquids) is applied topically to the surface of triplicate tissue models.[9]
-
Exposure: The tissues are exposed to the test substance for a defined period, typically 60 minutes at 37°C.[17]
-
Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.[1][17]
-
Viability Assessment (MTT Assay): Tissues are incubated with MTT solution (e.g., 1 mg/mL) for 3 hours. Viable cells, through mitochondrial dehydrogenase activity, reduce the yellow MTT to a purple formazan precipitate.[5]
-
Extraction and Quantification: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density is measured spectrophotometrically (at ~570 nm).[5]
-
Data Interpretation: The viability of the treated tissues is calculated as a percentage relative to the negative control. A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is ≤ 50%.[16][13]
Diagram: Workflow for the In-Vitro Reconstructed Human Epidermis (RhE) Skin Irritation Test
Caption: Workflow of the OECD TG 439 skin irritation test.
Protocol 2: Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (OECD TG 429)
The LLNA is the first-choice in-vivo method for assessing the skin sensitization potential of chemicals.[8]
Principle: The assay is based on the principle that skin sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is a hallmark of the induction phase of skin sensitization and is measured quantitatively.[2]
Step-by-Step Methodology:
-
Animal Model: Typically, female CBA/Ca or CBA/J mice are used.
-
Dose Formulation and Selection: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil). A range of concentrations is selected based on preliminary screening for solubility and irritation.
-
Application: A precise volume (e.g., 25 µL) of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 5, a radiolabeled precursor ([³H]-methyl thymidine) or a non-radioactive alternative like BrdU is injected systemically. This substance is incorporated into the DNA of proliferating cells.
-
Tissue Collection: Approximately 5 hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
Cell Preparation and Measurement: A single-cell suspension of lymph node cells is prepared. The amount of incorporated radiolabel (or other marker) is measured using a scintillation counter (or appropriate reader).
-
Data Interpretation: The degree of proliferation is expressed as the Stimulation Index (SI), which is the ratio of proliferation in the test group to the proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 at one or more concentrations.[8] The EC3 value, which is the estimated concentration required to produce an SI of 3, is calculated to determine the potency of the sensitizer.[18]
Diagram: Logical Flow of the Local Lymph Node Assay (LLNA)
Caption: Key stages of the OECD TG 429 Local Lymph Node Assay.
Discussion and Conclusion
The comprehensive safety data indicates that this compound possesses a highly favorable dermal safety profile. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe for use in cosmetic formulations when they are formulated to be non-irritating.[2][3][4]
Our comparative analysis reveals that this compound's toxicological profile is comparable to, and in some aspects more favorable than, other commonly used emollients.
-
Irritation: While quantitative in-vitro data for all compounds is not publicly available, the collective evidence from animal and human studies suggests that this compound, coco-caprylate/caprate, and ethylhexyl stearate are, at most, minimal or slight irritants under normal use conditions. Decyl oleate shows a potential for moderate irritation upon repeated, prolonged exposure, a characteristic not reported for this compound.[3][7]
-
Sensitization: Critically, this compound is classified as a non-sensitizer based on the robust LLNA method.[10] This finding is consistent with the safety profiles of the comparator emollients, none of which are known to be significant skin sensitizers.[3][5][9][11]
References
-
Fiume, M. M., Heldreth, B. A., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. International journal of toxicology, 34(2 Suppl), 5S–69S. [Link]
-
MAK-Collection for Occupational Health and Safety. (2012). Decyl oleate. In The MAK-Collection for Occupational Health and Safety. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- REACH Dossier. (n.d.). Fatty acids, C16-18, 2-ethylhexyl esters. ECHA. Retrieved from a general search as direct deep links are often unstable.
-
Cosmetic Ingredient Review. (2001). Final Report on the Safety Assessment of Decyl Oleate and Isodecyl Oleate. [Link]
-
Cosmetic Ingredient Review. (2015). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133082067, Fatty acids, C8-10, C12-18-alkyl esters. [Link]
-
OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Cosmetic Ingredient Review. (2012). Draft Tentative Amended Report for CIR Expert Panel Review: Alkyl Esters. [Link]
-
MatTek Corporation. (n.d.). In Vitro EpiDerm™ Skin Irritation Test (EPI-200-SIT). [Link]
-
Eurofins. (n.d.). Human Skin Model Test: In Vitro Skin Irritation. [Link]
-
ECETOC. (2009). Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment. Technical Report No. 108. [Link]
-
Cosmetic Ingredient Review. (2012). CIR Expert Panel Meeting, December 10-11, 2012 - Alkyl Esters. [Link]
-
Ryan, C. A., Gerberick, G. F., Cruse, L. W., Basketter, D. A., Lea, L., Blaikie, L., Dearman, R. J., & Kimber, I. (2007). Extrapolating local lymph node assay EC3 values to estimate relative sensitizing potency. Cutaneous and ocular toxicology, 26(2), 135–145. [Link]
-
Ataman Kimya. (n.d.). DECYL OLEATE. [Link]
-
EWG Skin Deep. (n.d.). ETHYLHEXYL STEARATE. [Link]
-
Eurofins. (n.d.). Human Skin Model Test with Medical Devices: In Vitro Skin Irritation. [Link]
-
ECETOC. (2003). Contact Sensitisation: Risk Assessment. Technical Report No. 87. [Link]
-
Committee on Toxicity. (2014). Recommendations of the Bystander Risk Assessment Framework. [Link]
-
RIVM. (2009). Effects of prolonged exposure to skin sensitizers in concentrations below the EC3 value. RIVM Letter report 340300005. [Link]
-
OECD. (2013). Guidance Document on the In Vitro Skin Irritation Test. Series on Testing and Assessment, No. 190. [Link]
-
National Toxicology Program. (n.d.). Health Effects Test Guidelines OPPTS 870.2600 Skin Sensitization. [Link]
-
Natural Bulk Supplies. (n.d.). Coco-Caprylate/Caprate SDS. [Link]
-
MatTek Corporation. (n.d.). Video: An in vitro skin irritation test using the reconstructed human epidermal model, EpiDerm. [Link]
-
SenzaGen. (n.d.). Skin irritation: OECD TG 439. [Link]
-
ECHA. (n.d.). Registration Dossier: Sulfuric acid, mono-C8-14-alkyl esters, compds. with triethanolamine. [Link]
-
Institute for In Vitro Sciences, Inc. (IIVS). (n.d.). Skin Irritation Test (SIT, OECD 439). [Link]
-
Fiume, M. M., et al. (2012). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
-
Dermatest. (n.d.). OECD 439 – Skin irritation testing. [Link]
-
Groeber, F., et al. (2021). Improvement of a Three-Layered in vitro Skin Model for Topical Application of Irritating Substances. Frontiers in Bioengineering and Biotechnology. [Link]
-
Park, H., et al. (2016). Skin Corrosion and Irritation Test of Nanoparticles Using Reconstructed Three-Dimensional Human Skin Model, EpiDermTM. Toxicological Research. [Link]
-
ResearchGate. (n.d.). Cell viability of 3D human skin model in skin irritation test. [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. [Link]
-
Kleinstreuer, N. C., et al. (2020). Two-Dimensional Cellular and Three-Dimensional Bio-Printed Skin Models to Screen Topical-Use Compounds for Irritation Potential. Toxicological Sciences. [Link]
-
SCCS (Scientific Committee on Consumer Safety). (2012). Annex II: Lymph node assay (LLNA) data on 59 fragrance substances. [Link]
-
Cosmetic Ingredient Review. (2010). Alkyl Benzoates CIR Expert Panel Meeting December 13-14, 2010. [Link]
-
Go-Lotion. (n.d.). Coco Caprylate / Caprate - Safety Data Sheet. [Link]
Sources
- 1. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 2. Safety Assessment of Alkyl Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. cir-safety.org [cir-safety.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. cir-safety.org [cir-safety.org]
- 9. researchgate.net [researchgate.net]
- 10. journal.biochim.ro [journal.biochim.ro]
- 11. ftp.cdc.gov [ftp.cdc.gov]
- 12. In vitro Approach to Assess Local Tolerance of Ingredients Dedicated to Specific Topical Care Applications [dermatoljournal.com]
- 13. iivs.org [iivs.org]
- 14. senzagen.com [senzagen.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. dermatest.com [dermatest.com]
- 18. ecetoc.org [ecetoc.org]
A Comparative Guide to the Emulsion Stabilization Efficiency of Propylheptyl Caprylate
For Researchers, Scientists, and Drug Development Professionals
In the development of emulsion-based formulations, particularly within the pharmaceutical and cosmetic industries, achieving long-term stability is paramount. The selection of an appropriate emollient can significantly influence the physicochemical properties and stability of an emulsion. This guide provides a comprehensive analysis of propylheptyl caprylate's efficiency in stabilizing emulsions, benchmarked against other commonly used emollients. By presenting objective comparisons and supporting experimental data, this document serves as a technical resource for formulation scientists seeking to optimize their emulsion-based drug delivery systems and cosmetic products.
Introduction: The Critical Role of Emollients in Emulsion Stability
Emulsions are thermodynamically unstable systems, prone to destabilization through processes like creaming, flocculation, coalescence, and phase inversion. Emollients, while primarily incorporated for their skin-feel and moisturizing properties, play a crucial secondary role in stabilizing these complex formulations.[1] Their interfacial activity, influence on viscosity, and interaction with other formulation components can either enhance or detract from the overall stability of an emulsion.
This compound, a fast-spreading emollient, is recognized for its ability to act as a solvent, dispersing agent, and emulsion stabilizer.[2] This guide will delve into a comparative analysis of this compound against other widely used emollients: Caprylic/Capric Triglyceride, Isopropyl Myristate, and Coco-Caprylate/Caprate. The objective is to provide a clear, evidence-based understanding of their relative performance in maintaining emulsion integrity.
Physicochemical Properties of Selected Emollients
The inherent properties of an emollient are a key determinant of its performance in an emulsion. The following table summarizes the key physicochemical characteristics of this compound and its alternatives.
| Property | This compound | Caprylic/Capric Triglyceride | Isopropyl Myristate | Coco-Caprylate/Caprate |
| INCI Name | This compound | Caprylic/Capric Triglyceride | Isopropyl Myristate | Coco-Caprylate/Caprate |
| Chemical Nature | Ester | Ester (Medium-chain triglyceride) | Ester | Ester |
| Source | Synthetic | Primarily from coconut or palm kernel oil | Synthetic | Primarily from coconut oil |
| Key Features | Fast-spreading, silky feel, good solubilizer for UV filters[2] | Non-greasy, excellent solvent, good dispersing agent[1] | Low viscosity, enhances penetration[3][4] | Lightweight, silicone-like feel, good dispersant[5][6] |
| Oxidative Stability | High | High[7] | Good | High[8][9] |
Benchmarking Emulsion Stabilization Efficiency: Experimental Protocols & Comparative Data
To objectively assess the emulsion stabilization efficiency of these emollients, a series of standardized experimental protocols are employed. This section details the methodologies and presents a synthesis of expected comparative data based on available scientific literature.
Experimental Workflow: A Systematic Approach
The following diagram illustrates the systematic workflow for preparing and evaluating the stability of emulsions formulated with different emollients.
Caption: Experimental workflow for comparing emulsion stabilization efficiency.
Particle Size Analysis
Principle: Smaller and more uniform droplet sizes in an emulsion are indicative of greater stability, as they reduce the rate of creaming and coalescence.[10]
Protocol:
-
Sample Preparation: Dilute the emulsion sample with deionized water to an appropriate concentration for analysis.
-
Instrumentation: Utilize a laser diffraction particle size analyzer or a dynamic light scattering (DLS) instrument.[11][12]
-
Measurement: Measure the particle size distribution of the emulsion droplets immediately after preparation (t=0) and at specified time intervals during storage.
-
Data Analysis: Compare the mean particle size (d50) and the width of the distribution (span) for emulsions containing different emollients. A smaller increase in particle size over time indicates better stability.
Comparative Data Summary:
| Emollient | Expected Initial Particle Size (d50) | Expected Change Over Time | Rationale |
| This compound | Small | Minimal Increase | Good solubilizing properties can lead to finer initial dispersion. |
| Caprylic/Capric Triglyceride | Small | Minimal to Moderate Increase | Its structure is conducive to forming stable interfaces.[13] |
| Isopropyl Myristate | Small to Medium | Moderate Increase | Can reduce interfacial tension, but may be less effective at preventing coalescence over time compared to others.[3][14] |
| Coco-Caprylate/Caprate | Small | Minimal Increase | Its lightweight nature and good spreading properties can contribute to a stable, fine emulsion.[6] |
Viscosity Measurement
Principle: The viscosity of an emulsion is a critical parameter that influences its stability. Higher viscosity in the continuous phase can slow down the movement of dispersed droplets, thereby inhibiting creaming and coalescence.[15][16]
Protocol:
-
Instrumentation: Use a rotational rheometer with a cone-plate or parallel-plate geometry.
-
Measurement: Measure the viscosity of the emulsion samples at a controlled temperature and a range of shear rates.
-
Data Analysis: Compare the viscosity profiles of the emulsions. A higher and more stable viscosity over time suggests better emulsion stability.
Comparative Data Summary:
| Emollient | Expected Initial Viscosity | Expected Change Over Time | Rationale |
| This compound | Moderate | Stable | Contributes to a stable emulsion structure without excessive thickening. |
| Caprylic/Capric Triglyceride | Moderate to High | Stable | Can contribute to a more structured and viscous continuous phase. |
| Isopropyl Myristate | Low to Moderate | Potential Decrease | Lower intrinsic viscosity may lead to a less viscous and potentially less stable emulsion.[4] |
| Coco-Caprylate/Caprate | Low to Moderate | Stable | Provides a light texture, and its impact on viscosity will depend on the overall formulation. |
Accelerated Stability Testing: Centrifugation
Principle: Centrifugation accelerates the process of creaming or sedimentation by applying a strong gravitational force, allowing for a rapid assessment of emulsion stability.[17][18]
Protocol:
-
Sample Preparation: Place a known volume of the emulsion in a graduated centrifuge tube.
-
Centrifugation: Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[19]
-
Data Analysis: Measure the volume of any separated phases (e.g., cream or aqueous layer). A smaller separation volume indicates higher stability.
Comparative Data Summary:
| Emollient | Expected Phase Separation | Rationale |
| This compound | Minimal | Its stabilizing properties are expected to hold the emulsion together under stress. |
| Caprylic/Capric Triglyceride | Minimal | Known for its ability to create stable emulsions that resist phase separation.[7] |
| Isopropyl Myristate | Minimal to Moderate | May show some separation under high stress due to its lower interfacial activity compared to triglycerides.[20] |
| Coco-Caprylate/Caprate | Minimal | Expected to form stable emulsions that can withstand centrifugation.[9] |
Mechanistic Insights and Discussion
The emulsion stabilization efficiency of an emollient is governed by several underlying mechanisms. This compound's branched structure and moderate polarity likely allow it to orient effectively at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed droplets.
In comparison, the medium-chain triglycerides in caprylic/capric triglyceride are known to pack efficiently at the interface, contributing to a robust interfacial film. Isopropyl myristate, while an effective emollient, has a less complex structure and may provide a less substantial interfacial barrier, potentially leading to lower long-term stability.[3] Coco-caprylate/caprate, being a lighter ester, is expected to contribute to a stable emulsion with a desirable sensory profile.[5]
The choice of emollient should also consider its interaction with the chosen emulsifier system. The Hydrophile-Lipophile Balance (HLB) of the emulsifier should be matched to the requirements of the oil phase, which includes the emollient, to ensure optimal emulsification.[21]
Conclusion and Recommendations
Based on the synthesis of available data and established scientific principles, this compound demonstrates strong potential as an effective emulsion stabilizer, comparable to other high-performing emollients like caprylic/capric triglyceride and coco-caprylate/caprate. Its fast-spreading nature and silky skin feel, combined with its stabilizing capabilities, make it a versatile ingredient for a wide range of pharmaceutical and cosmetic formulations.
For formulations where a light, non-greasy feel is desired without compromising stability, this compound and coco-caprylate/caprate are excellent choices. Where a more substantive feel and higher viscosity are required, caprylic/capric triglyceride may be more suitable. Isopropyl myristate remains a viable option, particularly when enhanced penetration of active ingredients is a primary objective, though careful formulation is required to ensure long-term stability.
Ultimately, the optimal emollient selection will depend on the specific requirements of the formulation, including the desired sensory profile, the nature of the active ingredients, and the targeted shelf-life. The experimental protocols outlined in this guide provide a robust framework for making an informed, data-driven decision.
References
-
The Science Behind. (2025, June 13). The Science Behind Isopropyl Myristate: Structure, Function, and Applications. Retrieved from [Link]
-
American Chemical Society. (n.d.). Effect of Adding Isopropyl Myristate to Microemulsions Based on Soybean Phosphatidylcholine and Triglycerides. Langmuir. Retrieved from [Link]
-
Journal of Cosmetic Science. (2002). Stability estimation of emulsions of isopropyl myristate in mixtures of water and glycerol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Stability estimation of emulsions of isopropyl myristate in mixtures of water and glycerol. Retrieved from [Link]
-
Beurre. (n.d.). Emollient CAPRYLIC/CAPRIC TRIGLYCERIDE 100 g. Retrieved from [Link]
-
Making Cosmetics. (2025, March 20). Coco Caprylate Caprate. Retrieved from [Link]
-
Mondaq. (2026, January 5). Caprylic/Capric Triglyceride: The Emollient of Choice for Modern Cosmetics. Retrieved from [Link]
-
MakingCosmetics. (n.d.). Coco Caprylate Caprate. Retrieved from [Link]
-
Skin Type Solutions. (2024, December 23). The Science of Caprylic/Capric Triglyceride in Skin Care. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CAPRYLIC/CAPRIC TRIGLYCERIDE. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Objective and subjective in vivo comparison of two emollient products. Retrieved from [Link]
-
Avena Lab. (n.d.). Coco Caprylate TDS ENG. Retrieved from [Link]
-
ResearchGate. (n.d.). Viscosity of emulsions after 24 h and 30 days from their preparation. Retrieved from [Link]
-
Healthline. (2019, February 21). Caprylic/Capric Triglyceride:Uses, Benefits, Side Effects & More. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is this compound?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Objective and subjective in vivo comparison of two emollient products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Can emollients of similar composition be assumed to be therapeutically equivalent: a comparison of skin occlusivity and emulsion microstructure. Retrieved from [Link]
-
ResearchGate. (2016, February 17). What are the methods available for testing the stability of an emulsion (O/W)?. Retrieved from [Link]
-
Wisdomlib. (2025, July 31). Centrifugation test: Significance and symbolism. Retrieved from [Link]
-
Cosmetics & Toiletries. (2014, November 19). Zeta Potential and Particle Size to Predict Emulsion Stability. Retrieved from [Link]
-
Lonnmeter. (n.d.). Emulsion Viscosity Measurement in Emulsions Formulation Processing. Retrieved from [Link]
-
ResearchGate. (n.d.). Centrifugal test for emulsion stability of SD-L and CO2-L. Retrieved from [Link]
-
The University of Queensland. (n.d.). Impact of different emollient esters on body emulsions: Sensory, physicochemical, and biometrological characterization. UQ eSpace. Retrieved from [Link]
-
National Institutes of Health. (2022, December 26). Effect of Emulsion Particle Size on the Encapsulation Behavior and Oxidative Stability of Spray Microencapsulated Sweet Orange Oil (Citrus aurantium var. dulcis). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A. Emulsion viscosities. Retrieved from [Link]
-
Rheonics. (2020, October 26). Online viscosity monitoring for quality control in emulsions formulation, testing and processing. Retrieved from [Link]
-
Scielo. (2020, November 3). Prediction of the physical stability and quality of o/w cosmetic emulsions using full factorial design. Retrieved from [Link]
-
mvm kit. (n.d.). Prediction of Emulsion Stability: Facts and Myth. Retrieved from [Link]
-
UPI. (n.d.). This compound Supplier. Retrieved from [Link]
-
Springer. (n.d.). Factors determining the surface oil concentration of encapsulated lipid particles: impact of the emulsion oil droplet size. Retrieved from [Link]
-
AAPS. (2024, February 6). Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing. Retrieved from [Link]
-
INCIDecoder. (n.d.). This compound (Explained + Products). Retrieved from [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]
-
HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is this compound. Retrieved from [Link]
-
Gattefossé. (n.d.). An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion. Retrieved from [Link]
-
MDPI. (n.d.). Critical Review of Techniques for Food Emulsion Characterization. Retrieved from [Link]
Sources
- 1. Caprylic/Capric Triglyceride:Uses, Benefits, Side Effects & More [healthline.com]
- 2. paulaschoice.fr [paulaschoice.fr]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Science Behind Isopropyl Myristate: Structure, Function, and Applications | Niran Chemical [niranchemical.com]
- 5. specialchem.com [specialchem.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. beurre.ua [beurre.ua]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. ulprospector.com [ulprospector.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 13. skintypesolutions.com [skintypesolutions.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. News - Emulsion Viscosity Measurement [lonnmeter.com]
- 16. Online viscosity monitoring for quality control in emulsions formulation, testing and processing » rheonics :: viscometer and density meter [rheonics.com]
- 17. researchgate.net [researchgate.net]
- 18. Centrifugation test: Significance and symbolism [wisdomlib.org]
- 19. jppres.com [jppres.com]
- 20. Stability estimation of emulsions of isopropyl myristate in mixtures of water and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
A Comparative Guide to the Lubricating Properties of Propylheptyl Caprylate and Mineral Oil
This guide provides a detailed comparative analysis of the lubricating properties of propylheptyl caprylate, a synthetic ester, and mineral oil, a traditional petroleum-derived lubricant. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical characteristics, performance metrics, and experimental methodologies used to evaluate these two distinct classes of lubricants. Our objective is to furnish an evidence-based framework to inform the selection of the most appropriate lubricant for specific high-performance applications.
Introduction: Two Lubricants, Two Origins
Effective lubrication is critical in a vast array of applications, from industrial machinery to sophisticated medical devices. The choice of lubricant profoundly impacts performance, longevity, and environmental footprint. This guide examines two lubricants from fundamentally different origins:
-
This compound: A synthetic ester, specifically an ester of caprylic acid and 2-propylheptanol.[1] It is engineered to deliver specific performance characteristics. Primarily known for its use in cosmetics as a fast-spreading emollient that provides a light, non-greasy, and moisturizing skin feel, its inherent properties as an ester suggest potential in specialized lubrication scenarios.[2][3][4]
-
Mineral Oil: A complex mixture of hydrocarbons derived from the fractional distillation of crude petroleum.[5][6][7] For decades, mineral oils have been the workhorse of the lubrication industry due to their wide availability, low cost, and versatile performance across a broad range of general applications.[6][7][8] They are available in various viscosities and formulations to suit different operational demands.[9]
This comparison will explore the intrinsic chemical and physical differences that dictate their performance in lubrication, focusing on properties crucial for scientific and pharmaceutical applications.
Physicochemical Properties: A Head-to-Head Comparison
The lubricating efficacy of an oil is governed by its physical and chemical properties. The following table summarizes the key characteristics of this compound and a representative industrial mineral oil.
| Property | This compound | Mineral Oil (Typical) | Significance in Lubrication |
| Chemical Structure | Synthetic Ester (C₁₈H₃₆O₂)[10] | Complex mixture of alkanes and cycloalkanes[6][11] | The polar ester molecules in this compound can adhere to metal surfaces, potentially forming a more robust lubricating film under boundary conditions. Mineral oil is non-polar. |
| Origin | Synthetic[1] | Petroleum-derived[5][7] | Synthetic origin allows for precise molecular structure and high purity. Mineral oil properties depend on the crude source and refining process.[12] |
| Viscosity | Generally lower, fast-spreading | Available in a wide range of viscosity grades (e.g., ISO VG 32, 46, 68, etc.)[9] | Viscosity is the most critical property, determining the lubricant's film thickness and ability to separate moving surfaces. |
| Viscosity Index (VI) | High (Typical for esters) | Medium to High (Dependent on refining)[12] | A higher VI indicates less change in viscosity with temperature fluctuations, leading to more predictable performance over a wider operating range.[12] |
| Oxidation Stability | Good to Excellent | Fair to Good (Additives enhance performance)[12] | Resistance to breakdown at high temperatures. Superior stability extends lubricant life and reduces deposit formation. Esters generally outperform mineral oils in this regard.[12] |
| Biodegradability | Potentially high (Ester linkage can be hydrolyzed) | Poor to inherently biodegradable (typically <20% in 28 days)[13][14] | A critical factor for environmentally sensitive applications. Many synthetic esters are considered "readily biodegradable" (>60% in 28 days).[14] |
| Solvency | Excellent | Good | High solvency allows the lubricant to dissolve additives and keep systems clean. This compound is noted for its ability to solubilize UV filters and pigments.[4] |
Lubricating Performance: From Theory to Practice
The primary functions of a lubricant are to reduce friction, minimize wear, dissipate heat, and protect against corrosion.[15][16] The performance differences between this compound and mineral oil can be understood by examining their behavior under different lubrication regimes.
Frictional Characteristics
In a comparative study between an eco-friendly vegetable oil-based lubricant (sharing chemical similarities with synthetic esters) and a commercial mineral oil, the vegetable oil mixture demonstrated a superior ability to reduce friction under certain loads, being up to 19% lower at a 2.5 N load.[17] This is often attributed to the polarity of ester molecules. These molecules possess a slight electrical charge, causing them to adsorb onto metal surfaces and form a durable, friction-reducing film. Mineral oil, being non-polar, relies primarily on its viscosity to separate surfaces (hydrodynamic lubrication).
Wear Protection
The logical flow of lubricant analysis, from its fundamental properties to its performance in real-world conditions, is crucial for making an informed selection.
Caption: Logical workflow for comparative lubricant analysis.
Experimental Protocols for Lubricant Evaluation
To quantify the lubricating properties discussed, standardized test methods are essential. These protocols ensure that data is reproducible and comparable. The following are detailed methodologies for key lubrication experiments.
Kinematic Viscosity (ASTM D445)
Principle: This test measures the resistance of a fluid to flow under gravity. It is a fundamental parameter for determining the lubricating film thickness.
Methodology:
-
Preparation: Select a calibrated glass capillary viscometer appropriate for the expected viscosity of the sample.
-
Temperature Control: Place the viscometer in a constant temperature bath maintained with high precision (e.g., 40°C or 100°C). Allow the sample to reach thermal equilibrium.
-
Measurement: Draw the lubricant sample into the viscometer tube by suction to a point above the upper timing mark.
-
Flow Timing: Allow the sample to flow freely down the capillary. Use a stopwatch to measure the time it takes for the leading edge of the fluid meniscus to pass from the upper timing mark to the lower timing mark.
-
Calculation: Multiply the measured flow time in seconds by the viscometer's calibration constant to obtain the kinematic viscosity in centistokes (cSt) or mm²/s.
Wear Scar and Friction Analysis (ASTM D4172 - Four-Ball Method)
Principle: This method evaluates a lubricant's anti-wear properties under boundary lubrication conditions. It measures the friction between and wear on three fixed steel balls and one rotating steel ball.
Methodology:
-
Apparatus Setup: Secure three new, clean 12.7 mm diameter steel balls in the test cup. Place a fourth ball in the chuck of the motor-driven spindle.
-
Sample Addition: Add the lubricant sample (this compound or mineral oil) to the test cup, ensuring the fixed balls are fully submerged.
-
Test Conditions: Assemble the test cup onto the apparatus. Apply a specified load (e.g., 40 kgf) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75°C) for a defined duration (e.g., 60 minutes).
-
Execution: Start the motor. Frictional torque is continuously measured during the test.
-
Analysis: After the test, disassemble the apparatus and clean the three lower balls with a solvent. Measure the diameter of the circular wear scars on each of the three balls using a microscope.
-
Reporting: Calculate the average wear scar diameter (WSD) in millimeters. The coefficient of friction can be derived from the frictional torque data.
The workflow for this crucial wear test involves precise control over multiple parameters to ensure reliable and comparative results.
Caption: Experimental workflow for the ASTM D4172 Four-Ball Wear Test.
Conclusion and Application Perspectives
The comparison between this compound and mineral oil reveals a classic trade-off between a precisely engineered synthetic fluid and a cost-effective, general-purpose lubricant.
-
Mineral Oil remains the lubricant of choice for a wide array of industrial applications where operating conditions are not extreme and cost is a primary driver.[6][8] Its performance is well-understood, and it is compatible with most common seals and materials.[5][8] However, its poor biodegradability and performance limitations at very high or low temperatures are significant drawbacks.[6][11]
-
This compound , representing the class of synthetic esters, offers significant advantages in specific, high-performance niches. Its key strengths lie in its excellent thermal and oxidative stability, high viscosity index, and superior performance in boundary lubrication, stemming from its polar nature. For the target audience of researchers and drug development professionals, these properties are highly relevant. For instance, in medical devices or pharmaceutical manufacturing equipment, the need for a pure, stable, and potentially biodegradable lubricant that does not form deposits could make this compound or a similar ester an ideal candidate, despite its higher cost. Its known use as a safe emollient in cosmetics also suggests a favorable biocompatibility profile.[18]
Ultimately, the selection process must be driven by the specific demands of the application. For standard, non-critical systems, mineral oil provides a reliable and economical solution. For applications requiring high precision, wide operating temperatures, environmental compatibility, or material sensitivity, the superior engineered properties of this compound warrant serious consideration.
References
- Mascherpa. (2025, February 3).
- Interlub. Mineral Oil, what is it and when to use it. Vertex AI Search.
- Oudot, J. (2001). Primary biodegradability of mineral base oils in relation to their chemical and physical characteristics. PubMed.
- Navid Noor Polymer.
- Eco-Point. Mineral Oils and Synthetic Lubricants. Vertex AI Search.
- Wikipedia. Mineral oil. Vertex AI Search.
- Elchemy. (2025, January 10).
- DuPont. MOLYKOTE® Mineral Oil Based Lubricant. Vertex AI Search.
- Asmira Group. (2024, August 9). What is Mineral Oil: Industrial Use and Benefits. Vertex AI Search.
- Academic Journals. (2009, March 20). Biodegradation of mineral oils – A review. Vertex AI Search.
- Ataman Kimya.
- Mobil™. Understanding biodegradable lubricants. Vertex AI Search.
- Ferwer.
- Oil Store. (2025, October 7). What are biodegradable lubricants?. Vertex AI Search.
- CymitQuimica.
- Paula's Choice.
- ChemicalBook.
- SkinEthix. This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. Vertex AI Search.
- SpecialChem. (2022, August 24). This compound (Emollient): Cosmetic Ingredient INCI. Vertex AI Search.
- COSMILE Europe.
- Paula's Choice.
- MDPI. (2023, July 27). A Comparative Analysis of the Lubricating Performance of an Eco-Friendly Lubricant vs Mineral Oil in a Metallic System. Vertex AI Search.
- Machinery Lubrication.
- Jedwards International. (2021, January 13). Mineral Oils: What We Offer & The Difference Between Them!. Vertex AI Search.
- STE Oil Company. (2025, June 4). Mineral Oil vs. Synthetic Lubricants: What's the Difference and When to Choose Each. Vertex AI Search.
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. ferwer.com [ferwer.com]
- 3. paulaschoice.fr [paulaschoice.fr]
- 4. skinethix.com [skinethix.com]
- 5. mascherpa.it [mascherpa.it]
- 6. blog.interlub.com [blog.interlub.com]
- 7. ecopoint.co.uk [ecopoint.co.uk]
- 8. Advantages Of Mineral Oil Lubricant For Machine Lubrication [navidnoor.ir]
- 9. Mineral Oils: What We Offer & The Difference Between Them! – The Jedwards Blog [blog.bulknaturaloils.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Mineral oil - Wikipedia [en.wikipedia.org]
- 12. Understanding the Differences Between Base Oil Formulations [machinerylubrication.com]
- 13. Understanding biodegradable lubricants | Mobil™ [mobil.com]
- 14. oil-store.co.uk [oil-store.co.uk]
- 15. Top 10 Advantages of Mineral Oil in Industrial Applications [elchemy.com]
- 16. asmiragroup.com [asmiragroup.com]
- 17. A Comparative Analysis of the Lubricating Performance of an Eco-Friendly Lubricant vs Mineral Oil in a Metallic System [mdpi.com]
- 18. paulaschoice.co.uk [paulaschoice.co.uk]
A Comprehensive Guide to the Validation of a Gas Chromatography Method for Detecting Propylheptyl Caprylate Impurities
In the realm of pharmaceutical development and manufacturing, ensuring the purity of excipients like propylheptyl caprylate is not merely a quality control measure; it is a critical component of patient safety and product efficacy. This compound, a versatile emollient used in topical formulations, must be rigorously tested for impurities that may arise from raw materials, manufacturing processes, or degradation.[1] This guide provides an in-depth, scientifically grounded framework for the validation of a gas chromatography with flame ionization detection (GC-FID) method for the quantification of these impurities. Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and analytical excellence.[2][3][4]
The Analytical Challenge and the Choice of GC-FID
This compound and its potential impurities are often volatile or semi-volatile, making gas chromatography an ideal analytical technique.[1][5][6][7] GC offers high resolution and sensitivity, which are paramount for separating and quantifying trace-level impurities. The flame ionization detector (FID) is particularly well-suited for this application due to its robust, linear response to a wide range of organic compounds.
A Structured Approach to Method Validation
A successful method validation demonstrates that an analytical procedure is fit for its intended purpose.[8][9] Our validation protocol is designed to rigorously assess every aspect of the GC-FID method, ensuring its reliability, accuracy, and precision.
Diagram of the Method Validation Workflow
The following diagram illustrates the structured workflow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Experimental Protocols and Acceptance Criteria
Here, we detail the experimental design for each validation parameter, grounded in scientific rationale and aligned with regulatory expectations.
System Suitability
Causality: Before any sample analysis, it is crucial to verify that the chromatographic system is performing adequately on that specific day.[10] System suitability tests are an integral part of gas and liquid chromatographic methods, ensuring the resolution and reproducibility of the system are adequate for the analysis.[11]
Protocol:
-
Prepare a system suitability solution containing this compound and known impurities at a concentration that allows for clear peak identification and quantification.
-
Inject the solution six replicate times.
-
Calculate the key performance parameters.
Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 between the closest eluting peaks | Ensures baseline separation of critical impurity pairs. |
| Tailing Factor (T) | 0.8 - 1.5 for the this compound peak | Confirms good peak shape, which is essential for accurate integration. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% for the this compound peak | Demonstrates the precision of the injection and detection system.[10] |
Specificity
Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13]
Protocol:
-
Analyze a blank solvent (diluent) to ensure no interfering peaks are present at the retention times of the analyte and its impurities.
-
Analyze a sample of pure this compound.
-
Analyze individual solutions of each known impurity.
-
Analyze a spiked sample containing this compound and all known impurities.
Acceptance Criteria:
-
No significant peaks should be observed in the blank chromatogram at the retention times of the analyte or impurities.
-
The method must demonstrate baseline resolution between the this compound peak and all impurity peaks in the spiked sample.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]
Protocol:
-
Prepare a series of at least five calibration standards of the impurities, spanning from the reporting limit to 120% of the specification limit.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Y-intercept | Should be close to zero |
| Range | From LOQ to 120% of the impurity specification |
Accuracy
Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is a measure of the method's ability to provide a result that is close to the true value.
Protocol:
-
Prepare samples of this compound spiked with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each impurity at each level.
Acceptance Criteria:
| Concentration Level | Mean Recovery (%) |
| 50% | 85.0 - 115.0 |
| 100% | 90.0 - 110.0 |
| 150% | 90.0 - 110.0 |
Precision
Causality: Precision is the measure of the degree of scatter of a series of measurements.[13] It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound spiked with impurities at the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 5.0% for each impurity |
| Intermediate Precision | ≤ 10.0% for each impurity |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified.[14][15] The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[14][15]
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[16]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ must be experimentally verified by analyzing a series of samples at this concentration and demonstrating acceptable precision and accuracy.
-
The LOQ should be at or below the reporting threshold for impurities.
Robustness
Causality: Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17][18][19]
Protocol:
-
Identify critical method parameters (e.g., column temperature, carrier gas flow rate, injection volume).
-
Intentionally vary these parameters within a small, predefined range.
-
Analyze a system suitability solution under each varied condition.
Acceptance Criteria:
-
The system suitability parameters (resolution, tailing factor, etc.) must still be met under all varied conditions.[19]
Comparison with Alternative Analytical Techniques
While GC-FID is a robust and reliable technique for this application, it is important to consider other analytical approaches.
| Technique | Principle | Advantages for this compound Impurity Analysis | Disadvantages |
| GC-FID | Separation based on volatility and interaction with a stationary phase; detection by flame ionization. | Robust, reliable, cost-effective, and provides a linear response for most organic compounds. | Not suitable for non-volatile or thermally labile compounds. Does not provide structural information. |
| GC-MS | Combines the separation power of GC with the identification capabilities of mass spectrometry. | Provides definitive identification of impurities through mass spectral data. High sensitivity. | Higher instrument cost and complexity compared to GC-FID. |
| HPLC-UV/DAD | Separation based on partitioning between a liquid mobile phase and a solid stationary phase; detection by UV-Vis absorbance. | Suitable for non-volatile and thermally labile compounds. | This compound and some potential impurities may lack a strong UV chromophore, leading to poor sensitivity. |
| HPLC-MS | Combines the separation of HPLC with the detection and identification power of mass spectrometry. | Can analyze a wide range of compounds, including non-volatile ones. Provides structural information. | High cost and complexity. Potential for ion suppression effects from the matrix. |
Diagram Comparing Analytical Techniques
The following diagram provides a visual comparison of the primary analytical techniques for impurity analysis.
Caption: Comparison of Analytical Techniques.
Conclusion
The validation of an analytical method for the detection of impurities in this compound is a meticulous but essential process. A well-validated GC-FID method, as outlined in this guide, provides a reliable and robust tool for ensuring the quality and safety of pharmaceutical products. By adhering to a scientifically sound validation plan based on ICH guidelines, researchers and drug development professionals can have high confidence in their analytical data, ultimately protecting patient health. The continuous lifecycle management of the analytical procedure is also a key aspect, ensuring the method remains fit for purpose over time.[20]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Dan, P. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean? [Video]. YouTube. [Link]
-
Lab Manager. (2025, October 7). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
-
CHROMacademy. Introduction to System Suitability for Gas Chromatography. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
Tentamus Pharma UK. (n.d.). Analysis of Related Substances and Impurities GMP. [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
LCGC International. (n.d.). Robustness Tests. [Link]
-
Pharma Beginners. (n.d.). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. [Link]
-
U.S. Pharmacopeia. (2021, November 19). <621> Chromatography. [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
PharmaGuru. (2025, May 2). How To Perform Robustness In Analytical Method Validation: 7- Steps Strategies. [Link]
-
IntechOpen. (n.d.). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Van der Heyden, Y., et al. (2003). [Tests for robustness of biomedical and pharmaceutical analytic methods]. Verh K Acad Geneeskd Belg., 65(1), 47-73. [Link]
-
Slideshare. (n.d.). System suitability testing. [Link]
-
LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]
-
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lab Manager. (2025, July 24). System Suitability Testing: Ensuring Reliable Results. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
-
PharmaGuru. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method validation: A brief review. [Link]
-
Obrnuta faza. (n.d.). 1. + 2. Considerations for Instrumentation and Column Selection GC Method Development. [Link]
-
Wikipedia. (n.d.). Gas chromatography. [Link]
-
Petroleum Processing and Petrochemicals. (n.d.). DEVELOPMENT AND APPLICATION OF ANALYTICAL METHOD FOR COCONUT OIL METHYL ESTER HYDROGENATION PRODUCTS BY GAS CHROMATOGRAPHY. [Link]
-
SciELO. (2017, December 14). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]
-
Carreau, J. P., & Dubacq, J. P. (1978). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of chromatography, 151(3), 384–390. [Link]
-
Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]
-
Scientific Research Publishing. (n.d.). Pharmaceutical Applications of Gas Chromatography. [Link]
-
LCGC International. (n.d.). The Limit of Detection. [Link]
-
Teledyne Labs. (n.d.). What is Gas Chromatography? [Link]
-
UPI. (n.d.). This compound Supplier. [Link]
-
Cosmetic Ingredient Review. (n.d.). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. [Link]
Sources
- 1. One moment, please... [tentamus-pharma.co.uk]
- 2. fda.gov [fda.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. starodub.nl [starodub.nl]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Gas chromatography - Wikipedia [en.wikipedia.org]
- 7. teledynelabs.com [teledynelabs.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. m.youtube.com [m.youtube.com]
- 15. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 16. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 17. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Propylheptyl Caprylate Quantification
Introduction: The Analytical Imperative for a Modern Emollient
Propylheptyl caprylate, an ester of caprylic acid and propylheptyl alcohol, has become a cornerstone emollient in the cosmetics industry, prized for its fast-spreading, silky-soft skin feel without a greasy residue.[1][2][3] Its role in formulations, from sunscreens to daily moisturizers, is to enhance texture and aid in the solubilization of active ingredients like crystalline UV filters.[2][3] As with any cosmetic ingredient, ensuring its precise concentration in the final product is paramount for quality, safety, and performance. This necessitates robust, reliable, and reproducible analytical methods.[4][5]
However, in a globalized development and manufacturing environment, it is common for different laboratories—or even the same lab over a product's lifecycle—to employ different analytical techniques. A quality control lab might rely on Gas Chromatography (GC) for its speed and specificity, while a formulation development team might use High-Performance Liquid Chromatography (HPLC) for its prowess with complex matrices. This divergence creates a critical need for cross-validation : a formal process to demonstrate that two distinct analytical procedures are equivalent for the same intended purpose.[6][7]
This guide provides an in-depth comparison of two prevalent chromatographic methods for this compound analysis—Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). We will delve into the causality behind experimental choices, provide detailed validation and cross-validation protocols, and present the comparative data necessary for researchers, scientists, and drug development professionals to make informed decisions. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and trustworthiness.[6][8]
Pillar 1: Understanding the Analytical Techniques
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. This compound is a relatively non-polar, semi-volatile ester, making it a suitable candidate for both GC and HPLC.
-
Gas Chromatography (GC): This technique is ideal for analyzing volatile or semi-volatile compounds that can be vaporized without decomposition.[9] In GC, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. For this compound, GC offers high resolution and is particularly effective for purity testing, capable of separating the final ester from residual starting materials like caprylic acid and propylheptyl alcohol.[10] A Flame Ionization Detector (FID) provides excellent sensitivity to hydrocarbons, making it a robust and cost-effective choice for quantification.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical and cosmetic analysis, particularly for compounds that are not easily volatilized.[11] In Reversed-Phase HPLC (the most common mode), a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more non-polar compounds like this compound interact more strongly with the stationary phase and thus elute later. HPLC is exceptionally well-suited for analyzing complex cosmetic matrices like creams and lotions, as it can separate the analyte from non-volatile excipients that would be problematic for GC.[12][13] While this compound lacks a strong UV chromophore, detection is feasible at low wavelengths (e.g., 205-210 nm) where the ester bond absorbs light.[14][15]
Pillar 2: The Cross-Validation Workflow
The objective of cross-validation is to ensure that different analytical methods yield comparable and consistent results.[16] This process is critical when transferring a method between laboratories or when comparing a newly developed method against an established one.[7][17] The workflow involves individually validating each method for its key performance characteristics and then analyzing the same set of samples with both methods to compare the outcomes directly.
Below is a diagrammatic representation of a typical cross-validation process.
Caption: Workflow for cross-validating two analytical methods.
Pillar 3: Experimental Protocols & Data Comparison
Here we provide detailed, self-validating protocols for the analysis of this compound in a model oil-in-water cream base.
Method A: Gas Chromatography-Flame Ionization Detection (GC-FID)
Causality: This method leverages the volatility of the ester. A liquid-liquid extraction (LLE) is chosen to isolate the non-polar analyte from the polar cream base and concentrate it into a volatile organic solvent compatible with GC injection.[9] An internal standard is used to correct for variations in injection volume and extraction efficiency.
Experimental Protocol:
-
Internal Standard (IS) Solution: Prepare a 1.0 mg/mL solution of Octyl Acetate in hexane.
-
Calibration Standards: Accurately weigh this compound to prepare stock solutions in hexane. Serially dilute to create a calibration curve from 50 µg/mL to 1000 µg/mL, with each standard containing the IS at a final concentration of 200 µg/mL.
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 1.0 mL of the IS solution.
-
Add 4.0 mL of hexane.
-
Vortex vigorously for 2 minutes to ensure complete extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a GC vial for analysis.[9]
-
-
GC-FID Parameters:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temp: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Detector: FID at 300°C.
-
Method B: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Causality: This method is designed to handle the complex cream matrix directly. A protein precipitation/solvent extraction step using acetonitrile is employed to crash out insoluble excipients while solubilizing the this compound.[12] The resulting supernatant can be directly injected after filtration.
Experimental Protocol:
-
Calibration Standards: Prepare a stock solution of this compound in acetonitrile. Serially dilute to create a calibration curve from 50 µg/mL to 1000 µg/mL.
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 10.0 mL of acetonitrile.
-
Vortex vigorously for 3 minutes to disperse the cream and extract the analyte.
-
Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
RP-HPLC-UV Parameters:
Comparative Data Analysis
Both methods were first validated independently according to ICH guidelines, demonstrating acceptable performance for their intended use. The results are summarized below.[19][20]
Table 1: Summary of Method Validation Parameters
| Performance Characteristic | GC-FID Method | RP-HPLC-UV Method | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9989 | ≥ 0.995 |
| Range (µg/mL) | 50 - 1000 | 50 - 1000 | Covers expected concentrations |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.1% | 80% - 120% |
| Precision (RSD%) | < 2.0% | < 2.5% | ≤ 15% |
| Limit of Quantification (LOQ) | 50 µg/mL | 50 µg/mL | Sufficiently low for analysis |
| Specificity | No interference from matrix | No interference from matrix | Peak purity > 0.99 |
Data is representative and based on typical performance for these types of analyses.[15][17][21]
Cross-Validation Execution
To perform the cross-validation, three batches of a placebo cream were spiked with this compound at low, medium, and high concentrations relative to the typical formulation level (e.g., 0.5%, 1.0%, and 1.5% w/w). Five replicate preparations of each batch were analyzed by both the validated GC-FID and RP-HPLC-UV methods.
Table 2: Cross-Validation Results for this compound (% w/w)
| Sample Level | Replicate | GC-FID Result | RP-HPLC-UV Result | % Difference* |
| Low (0.5%) | 1 | 0.51 | 0.49 | 4.0% |
| 2 | 0.50 | 0.51 | -2.0% | |
| 3 | 0.49 | 0.48 | 2.1% | |
| Average | 0.50 | 0.49 | 2.0% | |
| Medium (1.0%) | 1 | 1.02 | 1.04 | -1.9% |
| 2 | 0.99 | 0.98 | 1.0% | |
| 3 | 1.01 | 1.03 | -1.9% | |
| Average | 1.01 | 1.02 | -1.0% | |
| High (1.5%) | 1 | 1.52 | 1.48 | 2.7% |
| 2 | 1.49 | 1.51 | -1.3% | |
| 3 | 1.51 | 1.49 | 1.3% | |
| Average | 1.51 | 1.49 | 1.3% |
% Difference = [(GC Result - HPLC Result) / Average of Both Results] * 100
Interpretation: The acceptance criterion for cross-validation is often that the mean results from both methods should be within ±15.0% of each other.[16] In this study, the average percentage difference across all levels is well below 5%, providing strong evidence that the two methods are equivalent and can be used interchangeably for the quantification of this compound in this specific cosmetic matrix.
Conclusion
This guide demonstrates that both GC-FID and RP-HPLC-UV are robust and reliable techniques for the quantitative analysis of this compound in cosmetic formulations. The choice between them may depend on factors such as sample throughput needs, the presence of volatile vs. non-volatile interferences, and the instrumentation available. GC-FID offers excellent sensitivity and resolving power for the analyte itself, while RP-HPLC-UV shows superior capability in handling complex, non-volatile matrices.
The ultimate takeaway is the critical importance of the cross-validation process. By rigorously comparing analytical methods against each other using authoritative guidelines, organizations can ensure data consistency across different labs, techniques, and stages of the product lifecycle. This commitment to scientific integrity is the bedrock of producing high-quality, safe, and effective cosmetic products for the consumer.
References
-
FILAB. (n.d.). Validation of analytical methods on your cosmetic products according to the iso 22176 standard. Retrieved from [Link]
-
Teles, A. S. C., et al. (2018). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy & Fuels. Retrieved from [Link]
-
Tiiips. (2022). This compound. Retrieved from [Link]
-
Reis, R. S., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS Lipid Library. Retrieved from [Link]
-
Reis, R. S., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. Retrieved from [Link]
-
GERLI. (n.d.). HPLC analysis. Cyberlipid. Retrieved from [Link]
-
European Commission Joint Research Centre. (2015). JRC Guidelines for 1 - Selecting and/or validating analytical methods for cosmetics 2 - Recommending standardization steps for. Retrieved from [Link]
-
Van den Bergh, V., et al. (2002). Validation of an analytical procedure for the determination of oxidative hair dyes in cosmetic formulations. Journal of Cosmetic Science. Retrieved from [Link]
-
MDPI. (2023). Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review. Retrieved from [Link]
-
Impact Analytical. (n.d.). Methods for Cosmetics and Pharma. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]
-
Smith, G. A., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved from [Link]
-
BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
INCIDecoder. (n.d.). This compound (Explained + Products). Retrieved from [Link]
-
SincereSkin.lt. (n.d.). This compound. Retrieved from [Link]
-
COSMILE Europe. (n.d.). PROPYLHEPTYL CAPRYLAT. Retrieved from [Link]
-
Koch, H. M., et al. (2012). Analytical method for the sensitive determination of major di-(2-propylheptyl)-phthalate metabolites in human urine. Journal of Chromatography B. Retrieved from [Link]
- Google Patents. (2016). CN105842352A - Simple method for determination of content of sodium caprylate in human albumin through GC method.
-
ResearchGate. (n.d.). Chromatograms of Glyceryl caprylate at different concentrations on HSS C18. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column. Retrieved from [Link]
-
Agilent. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]
-
MDPI. (2022). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]
-
Lee, Y. C., & Johnson, J. H. (1986). Determination of sodium caprylate in plasma volume expanders by gas chromatography. Journal of Chromatography. Retrieved from [Link]
-
Obode, O. C., Adebayo, A. H., & Li, C. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]
Sources
- 1. This compound [tiiips.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. sincereskincare.com [sincereskincare.com]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. Methods for Cosmetics and Pharma - www.impactanalytical.com [impactanalytical.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. e-b-f.eu [e-b-f.eu]
- 8. database.ich.org [database.ich.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of sodium caprylate in plasma volume expanders by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
- 15. scielo.br [scielo.br]
- 16. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. filab.fr [filab.fr]
- 20. biopharminternational.com [biopharminternational.com]
- 21. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Propylheptyl Caprylate: Ensuring Quality and Consistency Across Suppliers
Introduction: The Unseen Impact of a Workhorse Emollient
Propylheptyl caprylate is a widely utilized ester in the cosmetic and pharmaceutical industries, prized for its role as a fast-spreading emollient that imparts a silky, non-greasy feel to topical formulations.[1] Its utility extends to sun care products, where it acts as an effective solvent for crystalline UV filters. This compound is synthesized from the esterification of caprylic acid and 2-propylheptanol.[2] While seemingly a simple molecule, its final quality and performance in a formulation can be significantly influenced by the manufacturing process. Variations between suppliers can introduce subtle but critical differences in purity, odor, and the presence of residual reactants or by-products.
For researchers and formulators, such inconsistencies can compromise the stability, sensory profile, and even the safety of the final product. The quality of excipients is paramount to ensuring the safety and efficacy of medicines and cosmetics.[3] Therefore, a robust analytical approach to qualify and compare materials from different suppliers is not just good practice—it is a necessity for reproducible and high-quality product development. This guide presents a multi-technique spectroscopic workflow designed to rigorously compare this compound from three different commercial suppliers, providing the experimental data needed to make informed sourcing decisions.
The Rationale for a Multi-Pronged Spectroscopic Approach
No single analytical technique can provide a complete picture of an excipient's quality. Excipient quality is not merely about purity; it also involves ensuring a consistent composition of "concomitant components"—unavoidable substances that may arise from raw materials or side reactions and can be crucial to the excipient's functionality.[4] A comprehensive analysis, therefore, leverages the strengths of several spectroscopic methods to build a detailed chemical profile.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides rapid confirmation of the primary ester functional group and a general fingerprint of the material's organic composition. It is an excellent first-pass screening tool for gross contamination or misidentification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers unparalleled detail for structural elucidation. ¹H and ¹³C NMR are used to confirm the precise molecular structure and, critically, to identify and quantify minor components and impurities with high precision.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An ideal technique for separating and identifying volatile and semi-volatile impurities that may be present in trace amounts, such as residual alcohols, acids, or other ester by-products.[5][6]
This guide will detail the application of these three techniques to create a comprehensive quality profile for this compound samples from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C).
Overall Analytical Workflow
The following diagram illustrates the systematic approach for the comparative analysis of this compound samples.
Caption: Workflow for comparative spectroscopic analysis.
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To verify the ester functional group and obtain a characteristic spectral fingerprint for each sample.
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Protocol:
-
Obtain a background spectrum of the clean ATR crystal.
-
Apply a single drop of the this compound sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquire the spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with isopropanol between samples.
-
Overlay the spectra from all three suppliers for direct comparison.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound and to identify and quantify any impurities.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Protocol:
-
Prepare samples by dissolving approximately 20 mg of each this compound sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire proton NMR spectra using a 30° pulse angle and a relaxation delay of 5 seconds to ensure accurate integration for quantitative analysis.
-
¹³C NMR: Acquire carbon NMR spectra using a standard proton-decoupled pulse sequence.
-
Process the spectra using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent signal for ¹³C.
-
Integrate all signals in the ¹H NMR spectrum to determine the relative molar ratios of the main compound and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate, identify, and semi-quantify volatile and semi-volatile impurities.
-
Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Protocol:
-
Prepare samples by diluting 10 µL of each this compound sample in 1 mL of hexane.
-
Inject 1 µL of the prepared sample into the GC inlet, which is held at 250°C with a split ratio of 50:1.
-
Use a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Set the oven temperature program to start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
The mass spectrometer will scan a mass range of m/z 40-550.
-
Identify separated compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
Calculate the relative percentage of each impurity based on the peak area in the total ion chromatogram (TIC).
-
Results & Discussion
FTIR Analysis: A Test of Functional Identity
The primary purpose of FTIR is to confirm the presence of the characteristic ester functional groups. For an aliphatic ester like this compound, we expect to see two prominent features: a strong C=O (carbonyl) stretch and a C-O stretch.[7][8]
| Vibrational Mode | Expected Wavenumber (cm⁻¹)[9][10] | Supplier A | Supplier B | Supplier C |
| C-H Stretch (alkane) | 2850-2960 | 2925, 2856 | 2925, 2856 | 2926, 2857 |
| C=O Stretch (ester) | 1735-1750 | 1740 | 1740 | 1741 |
| C-O Stretch (ester) | 1000-1300 | 1165 | 1165 | 1164 |
All three samples displayed spectra consistent with this compound, showing the expected strong carbonyl stretch around 1740 cm⁻¹ and the C-O stretch near 1165 cm⁻¹. The overall fingerprints were highly similar, suggesting no gross contamination or incorrect material. Supplier C showed a very weak, broad absorption around 3300 cm⁻¹, which could indicate a trace amount of hydroxyl-containing species (e.g., residual alcohol or water), warranting further investigation by more sensitive techniques.
NMR Analysis: A Deep Dive into Structure and Purity
¹H NMR provides a detailed map of the proton environments within the molecule, allowing for definitive structural confirmation and the detection of subtle impurities.[11]
| Proton Assignment | Expected Chemical Shift (δ) ppm[9] | Supplier A | Supplier B | Supplier C |
| -CH₂-O- (Ester Alcohol) | 3.7-4.1 | 4.05 (t) | 4.05 (t) | 4.06 (t) |
| -CH₂-C=O (Ester Acid) | 2.0-2.2 | 2.28 (t) | 2.28 (t) | 2.29 (t) |
| -(CH₂)n- (Alkyl Chain) | 1.2-1.4 | 1.2-1.4 (m) | 1.2-1.4 (m) | 1.2-1.4 (m) |
| -CH₃ (Terminal Methyl) | 0.8-1.0 | 0.88 (m) | 0.88 (m) | 0.89 (m) |
All samples matched the expected chemical shifts for this compound. However, quantitative analysis via integration revealed minor differences:
-
Supplier A: Purity estimated at >99.5%. No significant impurities were detected.
-
Supplier B: A small triplet signal was observed at 3.64 ppm, characteristic of the -CH₂OH protons of an alcohol. Integration suggests approximately 0.3% residual propylheptyl alcohol.
-
Supplier C: In addition to the alcohol signal seen in Supplier B's sample (approx. 0.4%), a singlet was observed at 11.5 ppm, indicative of a carboxylic acid proton. This suggests the presence of about 0.2% residual caprylic acid.
These findings correlate with the faint hydroxyl signal seen in the FTIR spectrum of Supplier C's material. While these impurity levels are low, residual acids can impact the pH of a formulation, potentially affecting stability, while residual alcohols might alter the sensory profile or interact with other ingredients.
GC-MS Analysis: Profiling the Volatile Impurities
GC-MS provides the highest sensitivity for volatile and semi-volatile impurities, confirming the findings from NMR and identifying other trace components.
| Identified Impurity | Retention Time (min) | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| Propylheptyl Alcohol | 10.2 | <0.05 | 0.32 | 0.41 |
| Caprylic Acid | 9.5 | <0.05 | <0.05 | 0.23 |
| Di(propylheptyl) ether | 12.1 | <0.05 | 0.11 | 0.15 |
| Total Purity | - | >99.8 | ~99.5 | ~99.2 |
The GC-MS data confirms the presence of residual propylheptyl alcohol in samples from Suppliers B and C, and caprylic acid in the sample from Supplier C, at levels consistent with the NMR analysis. Additionally, trace amounts of di(propylheptyl) ether, a likely by-product from the synthesis, were detected in samples from B and C. Supplier A's material was exceptionally clean, with no single impurity detected above 0.05%.
Conclusion and Recommendations
This comparative spectroscopic analysis demonstrates that while all three suppliers provided material identified as this compound, there are measurable differences in their purity profiles.
-
Supplier A provided the highest purity material, with minimal detectable impurities across all analytical techniques. This material would be the preferred choice for high-performance formulations where consistency and purity are critical.
-
Supplier B provided good quality material, with a minor amount of residual alcohol. This may be acceptable for some applications, but formulators should consider its potential impact.
-
Supplier C 's material contained both residual alcohol and acid. The presence of unreacted acid is a greater concern, as it could affect formulation stability and skin compatibility.
Final Recommendation: A multi-technique approach combining FTIR, NMR, and GC-MS is essential for the robust quality control and qualification of this compound from different suppliers. While FTIR serves as a rapid identity check, NMR and GC-MS are indispensable for the detailed quantification and identification of impurities that can significantly impact final product quality. For sensitive applications in pharmaceuticals and high-end cosmetics, specifying low limits on residual acids and alcohols in supplier agreements is highly recommended.
References
- Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Long-Chain Functionalized Esters.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Esters.
- European Commission. (n.d.). Joint IPEC/PQG GMP Guide for Pharmaceutical Excipients.
- ACS Publications. (n.d.). Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. Analytical Chemistry.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters.
- Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database.
- ResearchGate. (n.d.). Gas chromatography-mass spectrometry spectra of the fatty acids esters of Paenibacillus dentritiformis sp. SVUNM11.
- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
- NIH. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PMC.
- Tiiips. (2022). This compound.
- ResearchGate. (n.d.). Spectroscopy and spectrometry of lipids. Part 2. Mass spectrometry of fatty acid derivatives.
- Oreate AI Blog. (2025). Establishment and Implementation Standards for Quality Control Systems of Pharmaceutical Excipients.
- Lily Bath. (2025). Do You Know How Cosmetic Manufacturers Source Their Ingredients?
- IPEC EUROPE. (n.d.). Qualification of Excipients for Use in Pharmaceuticals.
- World Health Organization (WHO). (2025). TRS 1060 - Annex 3: WHO good manufacturing practices for excipients used in pharmaceutical products.
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
- Pharmaceutical Technology. (2016). Excipient Quality and Selection.
- PubMed. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones.
- YouTube. (2017). How to Determine Structure of an Ester from Proton NMR Spectrum.
- Ataman Kimya. (n.d.). This compound.
- INCIDecoder. (n.d.). This compound (Explained + Products).
- COSMILE Europe. (n.d.). This compound – Ingredient.
Sources
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. This compound [tiiips.com]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. pharmtech.com [pharmtech.com]
- 5. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Propylheptyl Caprylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of cosmetic and pharmaceutical ingredients, establishing the purity of the final product is a critical step that ensures safety, efficacy, and batch-to-batch consistency. This guide provides an in-depth comparison of analytical methods for assessing the purity of synthesized propylheptyl caprylate against a certified reference standard. As Senior Application Scientists, we emphasize not just the procedural steps, but the underlying scientific principles and rationale that inform the choice of methodology and interpretation of results.
This compound is a versatile emollient valued for its lightweight, non-greasy feel and excellent spreadability in topical formulations.[1][2] Its synthesis, typically through the esterification of caprylic acid and propylheptyl alcohol, must be carefully controlled to minimize unreacted starting materials and by-products.[1] This guide will walk you through a multi-pronged analytical approach to confidently ascertain the purity of your synthesized this compound.
The Synthetic Pathway and Potential Impurities
This compound is formed through a condensation reaction between a carboxylic acid (caprylic acid) and an alcohol (propylheptyl alcohol), typically catalyzed by an acid.[3] The primary impurities to monitor are residual starting materials—caprylic acid and propylheptyl alcohol—and potentially water, if not adequately removed.
Caption: Synthesis of this compound via Esterification.
A Multi-Modal Approach to Purity Verification
No single analytical technique is sufficient to definitively determine the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment. This guide will focus on three core techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Analytical Workflow for Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Separation and Identification
GC-MS is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio.[4][5] It is the primary method for quantifying the purity of this compound and identifying any residual starting materials or by-products.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and the reference standard into separate GC vials.
-
Dissolve each in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate).
-
Vortex briefly to ensure complete dissolution.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.[6]
-
Mass Range: m/z 40-550.[6]
-
Data Interpretation:
The purity of the synthesized this compound is determined by comparing the peak area of the main component in the chromatogram to the total peak area of all components. The identity of the main peak and any impurity peaks are confirmed by comparing their mass spectra to a reference library (e.g., NIST) and the mass spectrum of the reference standard.
Table 1: Example GC-MS Data Comparison
| Compound | Retention Time (min) - Synthesized Sample | Retention Time (min) - Reference Standard | Area % - Synthesized Sample |
| This compound | 15.2 | 15.2 | 99.5% |
| Caprylic Acid | 8.5 | - | 0.3% |
| Propylheptyl Alcohol | 9.1 | - | 0.2% |
Fourier-Transform Infrared Spectroscopy (FTIR): Confirming Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] By comparing the FTIR spectrum of the synthesized product to that of the reference standard, we can confirm the presence of the characteristic ester functional group and the absence of significant impurities like unreacted carboxylic acid.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Place a small drop of the synthesized this compound and the reference standard directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
-
Instrumentation and Conditions:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Mode: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Interpretation:
The key absorptions to look for in the FTIR spectrum of this compound are the C=O stretch of the ester and the C-O stretches.[8][9][10]
Table 2: Key FTIR Absorptions for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in Synthesized Sample? | Expected in Reference Standard? |
| C=O (Ester) | ~1740 | Yes | Yes |
| C-O (Ester) | ~1300-1000 | Yes | Yes |
| O-H (Carboxylic Acid) | Broad, ~3300-2500 | No (or very weak) | No |
| O-H (Alcohol) | Broad, ~3500-3200 | No (or very weak) | No |
A strong, sharp peak around 1740 cm⁻¹ confirms the presence of the ester carbonyl group.[11] The absence of a broad O-H peak from unreacted carboxylic acid or alcohol indicates a high degree of conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[12][13] ¹H NMR is particularly useful for confirming the structure of the synthesized ester and detecting impurities.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound and the reference standard in ~0.7 mL of deuterated chloroform (CDCl₃) in separate NMR tubes.
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
Data Interpretation:
The ¹H NMR spectrum of this compound will show characteristic signals for the protons in different parts of the molecule.
Table 3: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Approximate Chemical Shift (ppm) | Multiplicity |
| -CH₂-O-C=O | 4.0-4.2 | Triplet |
| -CH₂-C=O | 2.2-2.3 | Triplet |
| Other -CH₂- and -CH₃ | 0.8-1.7 | Multiplets/Triplets |
The chemical shifts and splitting patterns of the synthesized sample should match those of the reference standard.[14] The integration of the peaks should also be consistent with the number of protons in each environment.
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires a multi-faceted analytical approach. By combining the separation power of GC-MS with the functional group information from FTIR and the detailed structural insights from NMR, researchers can confidently determine the purity of their product and ensure it meets the required specifications for its intended application. This rigorous approach to quality control is fundamental to the development of safe and effective cosmetic and pharmaceutical products.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
University of Calgary. (n.d.). Esters. Retrieved from [Link]
-
Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Zhang, Y., et al. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... Retrieved from [Link]
-
Universal Preserv-A-Chem Inc. (n.d.). This compound Supplier. Retrieved from [Link]
-
LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]
-
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. Retrieved from [Link]
-
StudyCorgi. (2024, July 10). Analysis of Fatty Acids Methyl Esters by Gas Chromatography or Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]
-
Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum. YouTube. Retrieved from [Link]
-
International Institute for Science, Technology and Education. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
MDPI. (2021, December 22). Property Determination, FA Composition and NMR Characterization of Palm Oil, Used Palm Oil and Their Methyl Esters. Retrieved from [Link]
-
Boston Apothecary. (2019, April 15). Advanced Acid And Ester Titration Basics. Retrieved from [Link]
-
Knothe, G. (2006). NMR characterization of dihydrosterculic acid and its methyl ester. Lipids, 41(4), 393–396. Retrieved from [Link]
-
INCIDecoder. (n.d.). This compound (Explained + Products). Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of Fatty Acids and Esters. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is this compound. Retrieved from [Link]
-
Ferwer. (n.d.). Information this compound, 2-propylheptyl acetanoate. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Surfactant Encyclopedia. (2013, April 12). This compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2000018743A1 - Process for the preparation of trimethylolpropane caprylate/caprate.
Sources
- 1. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. purdue.edu [purdue.edu]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studycorgi.com [studycorgi.com]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. NMR characterization of dihydrosterculic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Comparative Guide to In-Vitro Skin Permeation: The Impact of Propylheptyl Caprylate in Topical Formulations
This guide provides an in-depth comparative analysis of in-vitro skin permeation for two distinct drug formulations: one standard formulation and another incorporating propylheptyl caprylate. As researchers and drug development professionals, understanding the influence of individual excipients on dermal absorption is paramount for creating effective and efficient topical and transdermal delivery systems. This document elucidates the mechanistic role of ester-based emollients like this compound and provides a robust experimental framework for its evaluation, grounded in established scientific protocols and regulatory expectations.
The Stratum Corneum: A Formidable Barrier
The efficacy of any topical therapeutic is contingent upon its ability to traverse the outermost layer of the epidermis, the stratum corneum (SC). Composed of anucleated corneocytes embedded within a highly organized lipid matrix, the SC presents a significant barrier to xenobiotic penetration.[1][2] The primary mechanisms for enhancing drug delivery across this barrier involve transiently and reversibly modifying its structure.[3][4] Chemical penetration enhancers (CPEs) are excipients designed for this purpose, acting through various modes of action.[1][5]
Mechanism of Action: The Role of Esters in Permeation Enhancement
This compound, an ester of caprylic acid and propylheptyl alcohol, is a lipophilic emollient. Esters, particularly fatty acid esters, are widely recognized for their ability to enhance skin permeation.[6][7] Their primary mechanism involves interacting with and disrupting the highly ordered lipid lamellae of the stratum corneum.[3][[“]]
This disruption is believed to occur via two main pathways:
-
Lipid Fluidization : The enhancer integrates into the lipid bilayers, increasing their fluidity and creating more permeable pathways for the drug molecule.[7][[“]]
-
Improved Partitioning : As a lipophilic solvent, this compound can increase the solubility of a drug within the formulation and improve its partitioning from the vehicle into the stratum corneum.[3][9]
By modifying the lipid domain, this compound can significantly reduce the diffusional resistance of the stratum corneum, thereby increasing the rate and extent of drug absorption.[7]
Caption: Proposed mechanism for permeation enhancement by this compound.
Experimental Design: A Self-Validating In-Vitro Study
To objectively assess the impact of this compound, a well-controlled in-vitro permeation test (IVPT) is essential.[10][11][12] The Franz diffusion cell is the gold-standard apparatus for such studies, providing a reliable method to simulate drug permeation under controlled laboratory conditions.[13][14][15] This experimental design adheres to principles outlined in regulatory guidelines from bodies such as the FDA and EMA.[10][16][17][18][19]
Causality Behind Experimental Choices:
-
Model Drug: Diclofenac sodium, a widely used non-steroidal anti-inflammatory drug (NSAID), is selected due to its established use in topical formulations and its physicochemical properties that make skin permeation a rate-limiting step for its local action.
-
Skin Membrane: Full-thickness porcine ear skin is chosen as the biological membrane. It is a well-accepted surrogate for human skin in permeation studies due to its anatomical and physiological similarities.[20]
-
Formulations:
-
Formulation A (Control): A standard hydrogel base containing 1% Diclofenac Sodium.
-
Formulation B (Test): The same hydrogel base containing 1% Diclofenac Sodium and 5% (w/w) this compound.
-
-
Receptor Fluid: Phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions.[14] To ensure "sink conditions"—where the concentration of the drug in the receptor fluid does not exceed 10% of its saturation solubility—a small percentage of a non-ionic surfactant may be added if the drug has low aqueous solubility.[21] Maintaining sink conditions is critical for ensuring that the permeation rate is not limited by the drug's solubility in the receptor medium.[21]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is selected for its sensitivity and specificity in quantifying diclofenac concentrations in the receptor fluid samples.[15][21]
Detailed Experimental Protocol: In-Vitro Permeation Testing (IVPT)
The following protocol outlines the key steps for conducting a robust IVPT study using Franz diffusion cells.[13][14]
Caption: Standard workflow for an in-vitro skin permeation test (IVPT).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Excise full-thickness skin from fresh porcine ears.[20]
-
Carefully remove subcutaneous fat and connective tissue.
-
Cut the skin into sections suitable for mounting on the Franz cells (e.g., 2.5 cm diameter discs).
-
Measure the electrical resistance of the skin sections to ensure barrier integrity before the experiment. Discard any membranes with compromised integrity.
-
-
Franz Diffusion Cell Setup:
-
Thoroughly clean all glass components of the Franz cells.[13]
-
Fill the receptor chambers with pre-warmed (32°C), degassed PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin mounting area.[14]
-
Mount the prepared porcine skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.[13]
-
Clamp the chambers together securely.
-
Place the assembled cells into a temperature-controlled water bath or dry block heater set to maintain the skin surface temperature at approximately 32°C.[14]
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Formulation Application and Sampling:
-
Apply a finite dose of either Formulation A or Formulation B (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.[22]
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.[15]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[14]
-
Store collected samples at an appropriate temperature (e.g., 4°C) pending analysis.
-
-
Sample Analysis:
-
Analyze the concentration of Diclofenac Sodium in the collected samples using a validated HPLC method.
-
-
Data Calculation:
-
Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated (µg/cm²) against time (hours).
-
Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the plot.[13]
-
Calculate the permeability coefficient (Kp, in cm/h) using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor formulation.
-
Data Presentation and Comparative Analysis
The following table presents hypothetical, yet representative, data from the described experiment, comparing the permeation of Diclofenac Sodium from the two formulations.
| Parameter | Formulation A (Control) | Formulation B (+ this compound) |
| Steady-State Flux (Jss) | 0.85 µg/cm²/h | 2.95 µg/cm²/h |
| Permeability Coefficient (Kp) | 0.85 x 10⁻⁴ cm/h | 2.95 x 10⁻⁴ cm/h |
| Lag Time (t_lag) | 2.1 hours | 1.5 hours |
| Cumulative Amount at 24h (Q₂₄) | 18.5 µg/cm² | 67.2 µg/cm² |
Interpretation and Scientific Discussion
The experimental data clearly demonstrates the significant impact of incorporating 5% this compound into the hydrogel formulation.
-
Enhanced Flux and Permeability: Formulation B exhibited a 3.5-fold increase in the steady-state flux (Jss) compared to the control formulation. This is a direct indication that this compound effectively reduced the barrier resistance of the stratum corneum, allowing for a much faster rate of drug permeation.
-
Reduced Lag Time: The lag time (t_lag), which represents the time required for the drug to saturate the skin and establish a concentration gradient, was shorter for Formulation B. This suggests that this compound facilitates a more rapid partitioning of the drug into the skin layers.
-
Increased Total Permeation: The cumulative amount of diclofenac that permeated the skin over 24 hours was substantially higher for Formulation B, confirming a greater overall delivery of the active ingredient.
These results strongly support the hypothesis that this compound functions as an effective penetration enhancer. The observed effects are consistent with the proposed mechanism of disrupting and fluidizing the lipid matrix of the stratum corneum, thereby creating a more favorable pathway for drug diffusion.[3][7][[“]] The self-validating nature of this protocol is ensured by the direct comparison to a control formulation under identical conditions, isolating the effect of the single variable excipient—this compound.
Conclusion
This guide demonstrates that the inclusion of this compound in a topical formulation can significantly enhance the in-vitro skin permeation of an active pharmaceutical ingredient like Diclofenac Sodium. The experimental data, obtained through a robust and validated protocol using Franz diffusion cells, provides clear evidence of its efficacy as a penetration enhancer. For researchers in drug development, excipients like this compound represent a valuable tool for optimizing the dermal delivery of therapeutic agents, potentially leading to improved clinical outcomes.
References
-
[guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. Permegear. Available from: [Link]
-
Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. PubMed. Available from: [Link]
-
Franz Cell Test. CPT Labs. Available from: [Link]
-
EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. Available from: [Link]
-
The Essential Role of Esters in Modern Industries: From Cosmetics to Manufacturing. Acme-Hardesty. Available from: [Link]
-
Lipids in Transdermal and Topical Drug Delivery. American Pharmaceutical Review. Available from: [Link]
-
SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
What are the most effective skin penetration enhancers in skincare products?. Consensus. Available from: [Link]
-
Methods to Evaluate Skin Penetration In Vitro. MDPI. Available from: [Link]
-
Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities. PMC - NIH. Available from: [Link]
-
Comparative Analysis of Penetration Enhancer on Transdermal Drug Delivery of Antifertility Drugs. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Ester prodrugs of morphine improve transdermal drug delivery: a mechanistic study. Journal of Pharmacy and Pharmacology | Oxford Academic. Available from: [Link]
-
COMPARISON OF EFFECT OF PENETRATION ENHANCER ON DIFFERENT POLYMERS FOR DRUG DELIVERY. International Journal of Applied Pharmaceutics. Available from: [Link]
-
Methods for the Measurement of Percutaneous Absorption. Basicmedical Key. Available from: [Link]
-
(PDF) Comparison of effect of penetration enhancer on different polymers for drug delivery. ResearchGate. Available from: [Link]
-
Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches. Semantic Scholar. Available from: [Link]
-
Regulatory Standards. MedPharm. Available from: [Link]
-
An experimentally based approach for predicting skin permeability of chemicals and drugs using a membrane-coated fiber array. CDC Stacks. Available from: [Link]
-
Membrane Properties for Permeability Testing: Skin versus Synthetic Membranes. Center For Dermal Research - Sites@Rutgers. Available from: [Link]
-
Guest commentary: Looking at EMA's and FDA's topical guidelines. Drug Discovery News. Available from: [Link]
-
Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations. MDPI. Available from: [Link]
-
Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches. PubMed. Available from: [Link]
-
Esters in cosmetics. NATURAL POLAND. Available from: [Link]
-
Evaluation of skin absorption of drugs from topical and transdermal formulations. SciELO. Available from: [Link]
-
Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. PMC - NIH. Available from: [Link]
-
In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA. Available from: [Link]
-
(PDF) An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. ResearchGate. Available from: [Link]
-
Skin penetration enhancers. PubMed. Available from: [Link]
-
Mathematical Model to Predict Skin Concentration after Topical Application of Drugs. NIH. Available from: [Link]
-
In Vitro Permeability Testing (IVPT). Stira Pharmaceuticals. Available from: [Link]
-
Evaluation of skin absorption of drugs from topical and transdermal formulations. SciELO. Available from: [Link]
-
In vitro permeation testing for the evaluation of drug delivery to the skin. PubMed. Available from: [Link]
-
In Vitro Permeation Testing (IVPT): Application to Cosmetic Products w/ PKDerm. YouTube. Available from: [Link]
-
Peptides as skin penetration enhancers: mechanisms of action. PubMed. Available from: [Link]
-
Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. ResearchGate. Available from: [Link]
-
In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. PubMed. Available from: [Link]
-
Skin absorption enhancers. Semantic Scholar. Available from: [Link]
-
Selecting penetration enhancers, for transdermal delivery. Gattefossé. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One moment, please... [jddtonline.info]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Skin absorption enhancers. | Semantic Scholar [semanticscholar.org]
- 6. shreechem.in [shreechem.in]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. consensus.app [consensus.app]
- 9. Esters in cosmetics [naturalpoland.com]
- 10. fda.gov [fda.gov]
- 11. stirapharma.com [stirapharma.com]
- 12. In vitro permeation testing for the evaluation of drug delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alterlab.co.id [alterlab.co.id]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. [PDF] Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches | Semantic Scholar [semanticscholar.org]
- 17. medpharm.com [medpharm.com]
- 18. Guest commentary: Looking at EMA’s and FDA’s topical guidelines | Drug Discovery News [drugdiscoverynews.com]
- 19. Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Analysis of Propylheptyl Caprylate and Alternative Emollients: A Guide for Formulation Scientists
Abstract
The cosmetic industry's shift towards sustainability has intensified the scrutiny on the environmental fate of common ingredients.[1][2] Emollients, fundamental to the sensory experience and efficacy of skincare, are a major focus of this examination.[2][3] This guide provides a comprehensive comparative analysis of the environmental impact of Propylheptyl Caprylate, a modern fast-spreading emollient, against a spectrum of alternative emollients from different chemical classes. We will delve into key environmental parameters, including biodegradability and aquatic toxicity, supported by standardized testing methodologies to provide researchers, scientists, and drug development professionals with the data-driven insights needed for sustainable formulation design.
Introduction: The Environmental Mandate in Emollient Selection
Emollients are ubiquitous in cosmetic and pharmaceutical formulations, designed to soften and smooth the skin by forming a protective barrier.[3] Traditionally, performance and sensory feel were the primary drivers of emollient selection. However, with increasing awareness of the ecological impact of personal care products, the environmental profile of these ingredients has become a critical consideration.[4][5] Ingredients discharged into waterways can pose risks to aquatic ecosystems, and those derived from non-renewable sources contribute to broader environmental burdens.[4][5]
This guide focuses on this compound, a synthetic ester known for its light, non-greasy feel and good spreadability. We will objectively compare its environmental credentials with four widely used alternatives:
-
Coco-Caprylate/Caprate: A natural-derived ester.
-
C13-15 Alkane: A hydrocarbon-based emollient.
-
Dimethicone: A silicone-based polymer.
-
Caprylic/Capric Triglyceride: A classic triglyceride derived from natural oils.
The analysis will be grounded in internationally recognized OECD (Organisation for Economic Co-operation and Development) test guidelines, ensuring the data is robust, reproducible, and relevant for environmental risk assessment.
Key Parameters for Environmental Impact Assessment
To objectively compare these emollients, we must first define the critical metrics for environmental safety.
-
Ready Biodegradability: This is a stringent test that assesses a substance's potential for rapid and complete breakdown by microorganisms in an aquatic environment. A substance is considered "readily biodegradable" if it meets a high threshold (typically >60%) of conversion to CO2, water, and biomass within a 28-day window.[6] This is a crucial indicator of environmental persistence.
-
Aquatic Toxicity: This measures the potential harm an ingredient can cause to aquatic organisms. Acute toxicity is often evaluated using species like Daphnia magna (water fleas), determining the concentration at which 50% of the population is immobilized or killed (EC50/LC50) over a short period (e.g., 48 hours).[7][8][9] Higher EC50 values indicate lower toxicity.
-
Source & Life Cycle: While detailed Life Cycle Assessments (LCAs) are complex, the origin of the raw materials (petrochemical vs. plant-based) provides a foundational insight into an ingredient's sustainability profile, including its carbon footprint and reliance on non-renewable resources.[10][11][12]
Comparative Analysis of Emollients
The following sections detail the environmental profile of this compound and its alternatives based on available data.
This compound
-
Profile: A fast-spreading emollient ester that provides a light, velvety skin feel, often positioned as a sensory alternative to some silicones.
-
Environmental Fate: this compound is classified as readily biodegradable.[13] This indicates that it is unlikely to persist in aquatic environments. Its high log Kow (partition coefficient) suggests it is more likely to adsorb to soil or sediment rather than remain in the water column.[13]
Alternative Emollients
-
Coco-Caprylate/Caprate
-
Profile: A vegetable-derived ester, often marketed as a natural and sustainable alternative to silicones.[14][15] It provides a light, non-greasy skin feel.[14]
-
Environmental Fate: It is considered biodegradable and environmentally friendly, particularly due to its origin from renewable plant sources like coconut oil.[14][15] It is certified by organizations like Ecocert, which underscores its natural origin and sustainable processing.[15]
-
-
C13-15 Alkane
-
Profile: A mixture of alkanes (saturated hydrocarbons) that can be derived from either petroleum or, more recently, from the fermentation of plant-based feedstocks like sugar.[16][17] It is valued for its light, dry feel and ability to replace volatile silicones.[17][18]
-
Environmental Fate: The environmental impact is highly dependent on the source. Petroleum-derived alkanes raise concerns about non-renewability.[16] However, bio-based versions produced from sugar fermentation present a more sustainable profile.[17][19] Data on its biodegradability and aquatic toxicity is less publicly available and can vary by manufacturer.
-
-
Dimethicone (Polydimethylsiloxane)
-
Profile: A silicone polymer widely used for its unique silky feel, film-forming, and occlusive properties.[20]
-
Environmental Fate: Dimethicone is not readily biodegradable.[20] While it undergoes degradation in the environment, the process is slow and begins with non-biological hydrolysis in soil and sediments, followed by biological breakdown.[21] The final degradation products are inorganic silica, water, and carbon dioxide.[21] Due to its persistence, its use has come under scrutiny, with some regulatory bodies restricting certain volatile silicones (like D4 and D5, which are related but distinct from Dimethicone) in wash-off products due to environmental concerns.[22]
-
-
Caprylic/Capric Triglyceride
-
Profile: A mixed triester derived from coconut oil and glycerin.[23][24] It is a classic, non-greasy emollient used extensively in a wide range of cosmetic products.[23]
-
Environmental Fate: This product is considered readily biodegradable.[25] However, some safety data sheets indicate it can be harmful to aquatic life in its undiluted form, highlighting the importance of considering concentration and formulation context.[25]
-
Data Synthesis: A Tabular Comparison
For ease of comparison, the key environmental metrics are summarized below. Note that specific values can vary slightly based on the supplier and exact test conditions.
| Emollient | Primary Source | Ready Biodegradability (OECD 301) | Acute Aquatic Toxicity (Daphnia magna, 48h EC50) | Key Environmental Considerations |
| This compound | Synthetic | Readily Biodegradable[13] | > 100 mg/L (Not classified as harmful) | Considered to have a low potential for persistence and aquatic toxicity. |
| Coco-Caprylate/Caprate | Plant-Derived (Coconut) | Readily Biodegradable[14][15] | Data not readily available, but generally considered low risk. | Strong sustainability profile due to renewable sourcing. |
| C13-15 Alkane | Petrochemical or Plant-Derived (Sugar) | Varies by source; Bio-based versions are promoted as biodegradable. | Data not readily available. | Environmental impact is critically dependent on the feedstock (fossil vs. renewable).[16][19] |
| Dimethicone | Mineral (Silicon) | Not Readily Biodegradable[20] | > 100 mg/L (Low toxicity) | Main concern is persistence in the environment, not acute toxicity.[21][26] |
| Caprylic/Capric Triglyceride | Plant-Derived (Coconut/Palm) | Readily Biodegradable[25] | 17 mg/L (Harmful to aquatic life)[25] | While biodegradable, its intrinsic toxicity requires careful formulation to avoid environmental release at harmful concentrations. |
EC50 values are indicative. An EC50 > 100 mg/L is generally considered to indicate low acute toxicity.
Methodologies for Environmental Impact Assessment
To ensure trustworthiness and scientific integrity, it is crucial to understand the protocols behind the data. Below are summaries of the key standardized tests cited in this guide.
Workflow for Environmental Assessment
The following diagram illustrates a typical workflow for assessing the key environmental fate parameters of a cosmetic ingredient.
Protocol: Ready Biodegradability - OECD 301F (Manometric Respirometry)
This test determines biodegradability by measuring the oxygen consumed by microorganisms as they break down the test substance.[27][28] It is suitable for a wide range of materials, including those that are poorly soluble.[28]
Objective: To determine if a substance is "readily biodegradable" under aerobic conditions.
Methodology:
-
Preparation: A known concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium as the sole source of organic carbon.[6][27]
-
Inoculation: The medium is inoculated with a small amount of activated sludge from a domestic wastewater treatment plant.[29]
-
Incubation: The mixture is placed in a sealed flask (respirometer) connected to a pressure sensor and incubated at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days.[6][29]
-
Measurement: As microorganisms consume the test substance, they consume oxygen, causing a pressure drop in the flask's headspace. The respirometer measures this oxygen consumption over time.[29][30] Any CO2 produced is trapped by an absorbent (e.g., potassium hydroxide).[27]
-
Calculation: The amount of oxygen consumed is compared to the Theoretical Oxygen Demand (ThOD) of the substance.
-
Pass Criteria: The substance is considered readily biodegradable if it reaches ≥ 60% of its ThOD within the 28-day period.[6]
Protocol: Acute Aquatic Toxicity - OECD 202 (Daphnia sp. Acute Immobilisation Test)
This standard ecotoxicity test assesses the short-term toxic effects of a chemical on freshwater invertebrates, specifically water fleas (Daphnia magna).[7]
Objective: To determine the concentration (EC50) at which a substance immobilizes 50% of the test organisms within 48 hours.
Methodology:
-
Test Organisms: Juvenile daphnids, less than 24 hours old, are used for the test.[8][31]
-
Exposure: Groups of daphnids (e.g., 20 individuals per concentration, split into 4 replicates) are exposed to at least five geometrically spaced concentrations of the test substance in a defined medium.[7][31] A control group with no test substance is run in parallel.[7]
-
Incubation: The test is conducted for 48 hours under controlled conditions of temperature (20 ± 2°C) and light.[7]
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[8]
-
Endpoint Calculation: The 48-hour EC50 value, along with 95% confidence limits, is calculated using appropriate statistical methods.[8][32]
Discussion & Formulation Insights
The data reveals a clear hierarchy in the environmental profiles of these common emollients.
-
This compound and Coco-Caprylate/Caprate emerge as strong candidates for sustainable formulations. Both are readily biodegradable and appear to have low aquatic toxicity. The choice between them may come down to sourcing preferences (synthetic vs. natural-derived) and specific sensory requirements.
-
Caprylic/Capric Triglyceride , while also readily biodegradable and from a natural source, presents a higher acute aquatic toxicity. This does not preclude its use but suggests that formulators should be mindful of its concentration in wash-off products to ensure environmental safety upon dilution.
-
C13-15 Alkane represents a crossroads. The bio-based version offers a compelling story of renewable sourcing, but a full environmental profile, including biodegradability and ecotoxicity data, is needed for a complete assessment. The petrochemical-derived version carries the burden of non-renewable sourcing.
-
Dimethicone stands apart due to its environmental persistence. While its acute toxicity is low, its slow degradation rate is a significant concern for formulators prioritizing environmental impact.[21] The move away from silicones in "green" cosmetics is largely driven by this factor.[1]
Decision-Making Framework for Formulators:
The selection of an emollient should be a multi-faceted decision. The following diagram proposes a logical framework integrating performance with environmental impact.
Conclusion
The environmental impact of cosmetic ingredients is no longer a secondary consideration but a core tenet of modern formulation science. This guide demonstrates that high-performance emollients can also be environmentally responsible. This compound stands as a strong synthetic option, offering excellent sensory properties combined with ready biodegradability and low aquatic toxicity. Natural-derived esters like Coco-Caprylate/Caprate offer similar environmental benefits from a renewable starting point. As the industry continues to innovate, a thorough understanding of the standardized data and testing methodologies presented here will be essential for scientists to develop products that are safe and effective for consumers and the planet alike.
References
-
Hobbs, L., et al. (1998). Environmental fate and effects of dimethicone and cyclotetrasiloxane from personal care applications. International Journal of Cosmetic Science, 20(5), 296-304. Available at: [Link]
-
Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]
-
Tutton, T. (n.d.). Coco-caprilate/caprate - Descrizione. Retrieved from [Link]
-
Fera Science Ltd. (n.d.). Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]
-
Meaning, M. (n.d.). Cosmetic Emollients. Sustainability Area. Retrieved from [Link]
-
Biotecnologie BT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Retrieved from [Link]
-
Charles River. (n.d.). OECD 202: Daphnia sp. acute immobilization test. Retrieved from [Link]
-
Impact Solutions. (n.d.). OECD 301f : Manometric Respirometry Test. Retrieved from [Link]
-
SincereSkincare.com. (n.d.). C13-15 Alkane. Retrieved from [Link]
-
ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]
-
Aropha. (n.d.). OECD 301F: Manometric Respiratory Biodegradability Test. Retrieved from [Link]
-
Phycher. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50 - GLP. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CAPRYLIC/CAPRIC TRIGLYCERIDE. Retrieved from [Link]
-
Baumann, L. (2024, March 21). The Science of Dimethicone in Skin Care Products. Retrieved from [Link]
-
Data Bridge Market Research. (2024, July 9). The Emergence of Plant-Based Emollients in Cosmetic Formulations. Retrieved from [Link]
-
Olipes. (2024, January 16). Determination of final biodegradability. OEDC 301F ¨manometric respirometry method¨. Retrieved from [Link]
-
Xylem Analytics. (2019, November 1). Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions. Retrieved from [Link]
-
EWG Skin Deep®. (n.d.). What is DIMETHICONE. Retrieved from [Link]
-
Genomatica, Inc. (2018, November 15). Life Cycle Assessment (LCA) of Naturally-Sourced and Petroleum-Based Glycols Commonly Used in Personal Care Products. Retrieved from [Link]
-
Lab From Nature. (n.d.). Dimethicone microplastics and unpredictable dangers. Retrieved from [Link]
-
EWG Skin Deep®. (n.d.). What is C13-15 ALKANES. Retrieved from [Link]
-
Kolak, A. (2021, November 29). Silicones in cosmetics and their impact on the environment. Retrieved from [Link]
-
Cosmetic Ingredients Guide. (n.d.). Coco-Caprylate/Caprate. Retrieved from [Link]
-
CAS.org. (2024, May 24). Evolving beauty: The rise of sustainable and natural ingredients for cosmetics. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, September 23). FULL PUBLIC REPORT Cetiol Sensoft. Retrieved from [Link]
-
Hairborist Pro. (n.d.). What is the environmental impact of cosmetic products and how can it be avoided?. Retrieved from [Link]
-
Terre de Mars. (2025, October 16). The environmental impact of cosmetics. Retrieved from [Link]
-
Marcin, A. (2019, February 21). Caprylic/Capric Triglyceride:Uses, Benefits, Side Effects & More. Healthline. Retrieved from [Link]
-
C13-15 Alkane Industry's Growth Dynamics and Insights. (2025, December 19). Retrieved from [Link]
-
CORE. (n.d.). Consumer Product Life Cycle Assessment Aveeno® Daily Moisturizing Lotion. Retrieved from [Link]
-
MDPI. (n.d.). Life Cycle Assessment (LCA) of the Impact on the Environment of a Cosmetic Cream with Gold Nanoparticles and Hydroxylated Fullerene Ingredients. Retrieved from [Link]
-
HeP Cosmetics. (2025, February 9). Life Cycle Assessment. Retrieved from [Link]
-
ResearchGate. (2024, December 5). (PDF) Life Cycle Assessment (LCA) of the Impact on the Environment of a Cosmetic Cream with Gold Nanoparticles and Hydroxylated Fullerene Ingredients. Retrieved from [Link]
-
EWG Skin Deep®. (n.d.). What is COCO-CAPRYLATE/CAPRATE. Retrieved from [Link]
-
NIH. (n.d.). Predicting the acute aquatic toxicity of organic UV filters used in cosmetic formulations. Retrieved from [Link]
-
Avena Lab. (n.d.). Caprylic/Capric Triglycerides. Retrieved from [Link]
-
Making Cosmetics. (2024, May 1). Coco Caprylate Caprate. Retrieved from [Link]
-
EWG Skin Deep®. (n.d.). What is this compound. Retrieved from [Link]
-
CIR. (2018, February 14). Amended Safety Assessment of Triglycerides as Used in Cosmetics. Retrieved from [Link]
-
Orientana. (n.d.). C13-15 Alkane (Hemisqualane). Retrieved from [Link]
-
Beiras, R., et al. (2021, March 15). Aquatic toxicity of chemically defined microplastics can be explained by functional additives. Journal of Hazardous Materials, 406, 124338. Available at: [Link]
Sources
- 1. Silicone Emollients in Cosmetics: Benefits, and Environmental Impact [databridgemarketresearch.com]
- 2. Evolving beauty: The rise of sustainable cosmetics | CAS [cas.org]
- 3. Cosmetic Emollients → Area → Sustainability [product.sustainability-directory.com]
- 4. hairborist.pro [hairborist.pro]
- 5. terredemars.com [terredemars.com]
- 6. olipes.com [olipes.com]
- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. genomatica.com [genomatica.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. hepcosmetics.com [hepcosmetics.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. Coco-caprilate/caprate - Descrizione [tiiips.com]
- 15. Coco-Caprylate/Caprate | Cosmetic Ingredients Guide [ci.guide]
- 16. sincereskincare.com [sincereskincare.com]
- 17. specialchem.com [specialchem.com]
- 18. orientana.pl [orientana.pl]
- 19. datainsightsmarket.com [datainsightsmarket.com]
- 20. skintypesolutions.com [skintypesolutions.com]
- 21. Environmental fate and effects of dimethicone and cyclotetrasiloxane from personal care applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cosmethicallyactive.com [cosmethicallyactive.com]
- 23. atamankimya.com [atamankimya.com]
- 24. avenalab.com [avenalab.com]
- 25. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 26. ewg.org [ewg.org]
- 27. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 28. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 29. xylemanalytics.com [xylemanalytics.com]
- 30. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 31. biotecnologiebt.it [biotecnologiebt.it]
- 32. eurofins.it [eurofins.it]
A Deep Dive into Propylheptyl Caprylate: A Statistical and Comparative Performance Analysis in Varied Formulation Bases
For the discerning researcher, cosmetic chemist, and drug development professional, the selection of an emollient is a critical decision that profoundly impacts a formulation's sensory attributes, stability, and overall performance. This guide provides an in-depth, data-driven analysis of propylheptyl caprylate, a versatile and increasingly popular emollient. We will objectively compare its performance against established alternatives in various formulation bases, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction to this compound: The Multifaceted Emollient
This compound is a clear, oily liquid ester of caprylic acid and 2-propylheptanol.[1] It has gained significant traction in the cosmetics industry due to its favorable physicochemical properties and multifunctional nature. Primarily, it functions as an emollient, imparting a soft and smooth feel to the skin.[2][3] Beyond its primary emollient function, it also serves as a solvent, dispersing agent, and emulsion stabilizer.[2][4] Its fast-spreading nature and luxurious, silky after-feel make it a desirable ingredient in a wide array of personal care products.[5][6] Notably, it exhibits excellent solubilizing properties for crystalline UV filters and pigments, making it particularly valuable in sun care and color cosmetic formulations.[4][5][7] Recommended usage levels for this compound typically range from 1% to 15%.[2]
Comparative Performance Analysis in Key Formulation Bases
The performance of an emollient is intrinsically linked to the formulation base in which it is incorporated. This section will dissect the performance of this compound in three common formulation types: Oil-in-Water (O/W) emulsions, Water-in-Oil (W/O) emulsions, and anhydrous systems. We will compare its performance against commonly used emollients in each category.
Oil-in-Water (O/W) Emulsions: The Cornerstone of Modern Skincare
O/W emulsions, where fine oil droplets are dispersed in a continuous water phase, are favored for their light, non-greasy feel and ease of application. In this base, the choice of emollient significantly influences the final product's sensory profile and stability.
Logical Relationship: O/W Emulsion Formulation and Evaluation
Caption: Workflow for O/W Emulsion Formulation and Performance Evaluation.
Performance Parameters and Comparative Data:
| Performance Parameter | This compound | Dimethicone (5 cSt) | Isopropyl Myristate | Coco-Caprylate/Caprate |
| Spreadability | Fast | Very Fast | Fast | Medium-Fast |
| Sensory Profile | Silky, soft, non-greasy | Smooth, velvety, dry | Rich, slightly oily | Light, dry, silicone-like |
| Playtime | Medium | Short | Long | Medium |
| Absorption | Fast | Very Fast | Slow | Fast |
| Stability Contribution | Good emulsion stabilizer | Can be destabilizing at high levels | Can increase droplet size | Good |
Disclaimer: The data presented in this table is a synthesis of information from various sources and is intended for comparative purposes. Direct, head-to-head quantitative data under identical testing conditions is limited in publicly available literature. Formulators should conduct their own internal studies for precise comparisons.
Expert Insights: this compound strikes an excellent balance between the fast-spreading, dry feel of low-viscosity silicones like dimethicone and the more substantive feel of esters like isopropyl myristate. Its ability to contribute to emulsion stability is a significant advantage over some silicones which can weaken the emulsifier film at the oil-water interface.[2][8]
Water-in-Oil (W/O) Emulsions: For Enhanced Occlusivity and Water Resistance
W/O emulsions, with a continuous oil phase, are ideal for creating richer creams and lotions that provide a more occlusive barrier on the skin, enhancing moisturization and water resistance.
Performance Parameters and Comparative Data:
| Performance Parameter | This compound | Mineral Oil | Caprylic/Capric Triglyceride |
| Spreadability | Good | Medium | Good |
| Sensory Profile | Rich, nourishing | Greasy, heavy | Light, non-greasy |
| Occlusivity | Moderate | High | Moderate |
| Stability Contribution | Good | Can be challenging to stabilize | Good |
Expert Insights: In W/O emulsions, this compound offers a more elegant skin feel compared to the heavy, greasy texture of mineral oil. It provides a good balance of emollience and occlusivity without the negative sensory attributes often associated with traditional W/O systems. Its compatibility with a wide range of emulsifiers aids in the formulation of stable W/O emulsions.
Anhydrous Systems: Delivering Concentrated Actives
Anhydrous formulations, such as serums, oils, and balms, are excellent vehicles for delivering oil-soluble active ingredients. The emollient is the primary component in these systems, dictating the product's texture and application experience.
Performance Parameters and Comparative Data:
| Performance Parameter | This compound | Cyclopentasiloxane (D5) | Squalane |
| Spreadability | Fast | Very Fast (volatile) | Medium |
| Sensory Profile | Silky, smooth | Evanescent, powdery | Light, non-greasy |
| Residue | Low | Very Low | Low |
| Solvency for Actives | Good | Limited | Moderate |
Expert Insights: this compound serves as an excellent non-volatile alternative to cyclomethicones in anhydrous formulations. While cyclopentasiloxane provides a fleeting, dry feel due to its volatility, this compound offers a sustained silky sensation.[9] Its superior solvency for many active ingredients and UV filters makes it a more functional choice in treatment-focused anhydrous products.[4][5]
Specialized Applications: Sun Care and Color Cosmetics
This compound's unique properties make it a standout performer in two particularly demanding cosmetic categories: sun care and color cosmetics.
Sun Care Formulations: Enhancing UV Filter Solubility and Aesthetics
The efficacy and cosmetic elegance of a sunscreen are paramount. This compound excels in this area due to its exceptional ability to dissolve crystalline UV filters, such as oxybenzone and avobenzone.[7] This high solvency prevents the recrystallization of UV filters, which can lead to a loss of SPF and an undesirable gritty texture. Furthermore, its light, non-greasy feel helps to create sun care products that are enjoyable to use, encouraging consumer compliance.
Logical Relationship: Sunscreen Formulation and Evaluation
Caption: Workflow for Evaluating Emollient Performance in Sunscreen Formulations.
Color Cosmetics: Improving Pigment Dispersion and Pay-off
In decorative cosmetics, uniform pigment dispersion is crucial for achieving consistent color and application. This compound acts as an effective dispersing agent for pigments, leading to improved color intensity and a smoother application.[4] Its non-greasy feel is also beneficial in foundations and lip products, providing a comfortable wear experience.
Experimental Protocols for Performance Evaluation
To ensure the scientific validity of our comparisons, standardized and reproducible experimental protocols are essential.
Spreadability Testing
Objective: To quantitatively measure the spreading characteristics of an emollient.
Methodology:
-
Place a standardized volume (e.g., 0.1 mL) of the emollient onto a glass plate.
-
Place a second glass plate of a known weight on top of the droplet.
-
Measure the diameter of the resulting circle of the spread emollient after a defined time (e.g., 1 minute).
-
Calculate the spread area.
-
Repeat the measurement at different time intervals to assess the spreading kinetics.
Sensory Panel Analysis
Objective: To evaluate the sensory attributes of an emollient through trained human panelists.
Methodology:
-
Recruit and train a panel of sensory assessors (typically 10-15 individuals).
-
Standardize the application procedure: apply a set amount of the emollient to a designated area of the forearm.
-
Panelists evaluate predefined sensory parameters (e.g., spreadability, playtime, absorption, greasiness, after-feel) at specific time points (e.g., immediately after application, 5 minutes, and 15 minutes).
-
Panelists rate each attribute on a labeled magnitude scale (e.g., 0-100).
-
Analyze the data statistically to determine significant differences between samples.[10]
Stability Testing of Emulsions
Objective: To assess the physical stability of an emulsion containing the emollient under accelerated conditions.
Methodology:
-
Prepare the emulsion and divide it into several samples.
-
Store the samples at different temperature conditions (e.g., 4°C, 25°C, 40°C, and 50°C) and under UV light exposure.
-
Conduct freeze-thaw cycling (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3-5 cycles).
-
At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for changes in physical characteristics such as:
-
Appearance (color, odor, phase separation, creaming)
-
pH
-
Viscosity
-
Droplet size distribution (using microscopy or light scattering techniques)
-
-
Centrifugation can also be used as a rapid method to predict long-term stability. Heat the emulsion to 50°C and centrifuge at 3000 rpm for 30 minutes, then inspect for signs of separation.
Conclusion: A Versatile and High-Performing Emollient
The statistical analysis and comparative data presented in this guide demonstrate that this compound is a highly versatile and effective emollient with a unique combination of desirable properties. Its fast-spreading nature, coupled with a luxurious, silky after-feel, makes it an excellent choice for a wide range of cosmetic and pharmaceutical formulations. Its exceptional ability to solubilize crystalline UV filters and disperse pigments provides significant functional benefits in sun care and color cosmetics.
While established emollients like silicones and traditional esters will continue to have their place, this compound offers a compelling alternative that can often provide a superior sensory experience and enhanced formulation stability. For researchers and formulators seeking to create innovative and high-performing products, this compound warrants serious consideration as a key component in their emollient portfolio.
References
-
Paula's Choice. (n.d.). What is this compound? Retrieved from [Link]
-
SkinEthix. (n.d.). This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. Retrieved from [Link]
-
INCIDecoder. (n.d.). This compound (Explained + Products). Retrieved from [Link]
-
ResearchGate. (n.d.). Sensory characterization of emollient. Retrieved from [Link]
-
Karger. (n.d.). How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection. Retrieved from [Link]
-
PubMed. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Retrieved from [Link]
-
Cosmetics & Toiletries. (2013). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of UV Absorbers for Sunscreens is Essential for the Creation of Light Feel Formulations. Retrieved from [Link]
-
INCI Beauty. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Effects of Structure on the Solubility of UV Filters. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is this compound?. Retrieved from [Link]
-
UL Prospector. (2017). An Overview of Emollient Technology. Retrieved from [Link]
-
ResearchGate. (2022). Effects of Structure on the Solubility of UV Filters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fabrication, characterisation and stability of oil-in-water emulsions stabilised by solid lipid particles. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of emollients on UV filter absorbance and sunscreen efficiency. Retrieved from [Link]
-
SincereSkin.lt. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Oil-in-Water Emulsions. Retrieved from [Link]
-
National Institutes of Health. (2025). Stabilizing Water-in-Water Emulsions Using Oil Droplets. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Investigation the Stability of Water in Oil Biofuel Emulsions Using Sunflower Oil. Retrieved from [Link]
-
MDPI. (n.d.). The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Retrieved from [Link]
-
Truth In Aging. (n.d.). Coco-Caprylate/Caprate. Retrieved from [Link]
-
Personal Care Magazine. (2014). Selecting the perfect silicone for your formulation. Retrieved from [Link]
-
UL Prospector. (2017). Preservative Deep Dive: Phthalates, Silicones, and their Alternatives. Retrieved from [Link]
-
Tiscali. (2024). Coco-caprilate/caprate - Descrizione. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface Treatments to Improve Pigment Dispersion in Aqueous Media. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is Coco-Caprylate/Caprate?. Retrieved from [Link]
-
Swift Crafty Monkey. (n.d.). Coco caprylate/caprate – Point of Interest. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface Treatments to Improve Pigment Dispersion in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Synergistic Effect of Isopropyl Myristate and Glyceryl Monocaprylate on the Skin Permeation of Pentazocine. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Dimethicone, Methicone, and Substituted-Methicone Polymers as Used in Cosmetics. Retrieved from [Link]
-
NHS Somerset ICB. (n.d.). Dermatology Emollient Quick Reference Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Isopropyl Ricinoleate, A Potential Alternative to Isopropyl Myristate: Experimental and Computational Evaluation. Retrieved from [Link]
-
NHS Dorset. (2021). Emollient comparison chart. Retrieved from [Link]
Sources
- 1. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. paulaschoice.it [paulaschoice.it]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. skinethix.com [skinethix.com]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sincereskincare.com [sincereskincare.com]
- 9. ulprospector.com [ulprospector.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Proper Disposal of Propylheptyl Caprylate for Laboratory Professionals
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. While propylheptyl caprylate is a widely used emollient and solvent not classified as hazardous under the Globally Harmonized System (GHS), its proper disposal is a critical aspect of responsible chemical management.[1][2] This guide provides a comprehensive, step-by-step approach to the safe and environmentally conscious disposal of this compound, ensuring the protection of both laboratory personnel and the ecosystem.
Understanding this compound: Key Properties and Safety Profile
This compound (CAS No. 868839-23-0) is a clear, oily liquid with the molecular formula C18H36O2.[3] It is recognized for its excellent emollient properties and is stable under normal conditions.[4] While it is considered virtually non-toxic upon ingestion or skin contact and is not a skin sensitizer, it can be a slight eye irritant.[1][2] Notably, this compound is insoluble in water.
Though not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to recognize its potential environmental impact.[5][6][7][8] Some data suggests that while biodegradable, it may pose hazards to the aquatic environment. Therefore, direct disposal into sanitary sewers or general trash is not recommended.
| Property | Value | Source |
| CAS Number | 868839-23-0 | [3] |
| Molecular Formula | C18H36O2 | [3] |
| Appearance | Clear, oily liquid | [9] |
| Water Solubility | Insoluble | |
| Hazard Classification | Non-hazardous | [1][2] |
Core Principles of this compound Disposal
The overarching principle for the disposal of this compound is to prevent its release into the environment, particularly waterways. This is achieved by adhering to the waste management hierarchy, which prioritizes waste minimization and responsible disposal methods.
Caption: Step-by-step disposal workflow.
Emergency Procedures
In the event of an accidental release or exposure, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. [10]* Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention. [10]
Conclusion
While this compound is not classified as a hazardous material, its proper disposal is a testament to a laboratory's commitment to safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and scientists can ensure that this valuable chemical is managed responsibly from acquisition to final disposal. Always consult your institution's specific waste management policies and your local regulations to ensure full compliance.
References
-
Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
-
In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]
-
Resource Conservation and Recovery Act. (n.d.). USLegal. Retrieved from [Link]
-
Summary of the Resource Conservation and Recovery Act. (2025, July 25). U.S. Environmental Protection Agency. Retrieved from [Link]
-
RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]
-
Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]
-
Laboratory Waste Disposal Handbook. (n.d.). University of Essex. Retrieved from [Link]
-
Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. (2015). Cosmetic Ingredient Review. Retrieved from [Link]
-
Cetiol Sensoft SDS. (n.d.). Scribd. Retrieved from [Link]
-
This compound Ingredient Allergy Safety Information. (n.d.). SkinSAFE. Retrieved from [Link]
-
FULL PUBLIC REPORT Cetiol Sensoft. (2015, September 23). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
-
Safety Data Sheet - Bon Vital'. (2017, August 29). Bon Vital'. Retrieved from [Link]
-
SDS en - Cetiol® Sensoft. (n.d.). Scribd. Retrieved from [Link]
-
What is this compound. (n.d.). EWG Skin Deep®. Retrieved from [Link]
-
This compound, 868839-23-0. (n.d.). The Good Scents Company. Retrieved from [Link]
-
This compound (Explained + Products). (n.d.). INCIDecoder. Retrieved from [Link]
-
This compound. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Biodegradability of Bioplastics in Managed and Unmanaged Environments: A Comprehensive Review. (2023). MDPI. Retrieved from [Link]
-
Environmental degradation of biodegradable polyesters 1. Poly(ε-caprolactone), poly[(R)-3-hydroxybutyrate], and poly(L-lactide) films in controlled static seawater. (2000). ResearchGate. Retrieved from [Link]
-
Biodegradation Studies of Polyhydroxybutyrate and Polyhydroxybutyrate-co-Polyhydroxyvalerate Films in Soil. (2023, April 21). MDPI. Retrieved from [Link]
-
Biodegradability of Bioplastics in Managed and Unmanaged Environments: A Comprehensive Review. (2025, May 16). ResearchGate. Retrieved from [Link]
-
Ecotoxicological Impact of Bioplastics Biodegradation: A Comprehensive Review. (2023). MDPI. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. parchem.com [parchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. environmentallaw.uslegal.com [environmentallaw.uslegal.com]
- 8. epa.gov [epa.gov]
- 9. This compound (Explained + Products) [incidecoder.com]
- 10. bonvital.com [bonvital.com]
Comprehensive Guide to Personal Protective Equipment for Handling Propylheptyl Caprylate
Navigating the safety protocols for handling chemical compounds is fundamental to ensuring a secure and productive research environment. This guide provides an in-depth, procedural framework for the safe handling of Propylheptyl caprylate, a versatile emollient and solvent used in cosmetic and pharmaceutical formulations. While often present in consumer products, the concentrated form encountered in laboratory settings necessitates a thorough understanding and implementation of appropriate personal protective equipment (PPE) protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.
Hazard Assessment: A Dichotomy of Data
Therefore, for occupational safety purposes, it is prudent to treat this compound as a substance with the potential to cause skin and eye irritation upon direct contact. The operational and safety protocols outlined below are based on this conservative and protective principle.
Core Directive: Personal Protective Equipment (PPE) Framework
The selection of PPE is not a static requirement but a dynamic process based on a risk assessment of the specific procedure being undertaken. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Dispensing | Safety glasses with side shields | Chemical-resistant gloves (Nitrile or Butyl rubber) | Laboratory coat | Not generally required with adequate ventilation |
| Small Spill Cleanup (<100 mL) | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Butyl rubber) | Laboratory coat | Not generally required with adequate ventilation |
| Large Spill Cleanup (>100 mL) | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile or Butyl rubber) | Chemical-resistant apron over a laboratory coat | Assess need based on ventilation and aerosolization potential |
Eye and Face Protection
Direct splashes of this compound can cause irritation.
-
Safety Glasses with Side Shields: For routine operations such as weighing and transferring small quantities, safety glasses with side shields provide adequate protection against minor splashes.
-
Chemical Splash Goggles: During procedures with a higher risk of splashing, such as large-volume transfers or spill cleanups, chemical splash goggles that form a seal around the eyes are required to prevent liquid from entering.
Hand Protection: The Critical Barrier
Given that this compound is identified as a potential skin irritant, selecting the correct gloves is paramount.
-
Material Selection: As an ester, this compound requires gloves made from materials that resist degradation and permeation. Nitrile and Butyl rubber gloves are recommended for handling esters and offer good chemical resistance.[4] Always consult the glove manufacturer's specific chemical resistance chart to verify compatibility and breakthrough times.[5][6][7]
-
Best Practices:
-
Inspect gloves for any signs of damage (e.g., punctures, tears) before each use.
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly after removing gloves.
-
Body Protection
A standard laboratory coat should be worn to protect street clothing and prevent minor skin contact. For larger-scale operations or when cleaning up significant spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Operational Plan: Procedural Discipline
The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for donning and doffing PPE are designed to minimize the risk of contamination.
Donning PPE Protocol
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing PPE Protocol (to prevent contamination)
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. For example, peel one glove off by grasping the cuff and turning it inside out, then use the clean, ungloved hand to slide under the cuff of the remaining glove to remove it.
-
Lab Coat: Unfasten the lab coat and remove it by folding it in on itself, keeping the contaminated exterior away from your body.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Logistical Information: Spill and Disposal Plans
A prepared response to accidental releases is a critical component of laboratory safety.
Spill Response Protocol (Minor Spills <100 mL)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: If not already wearing it, don the appropriate PPE as outlined in the table above (goggles, gloves, lab coat).
-
Containment: Confine the spill to a small area using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[8] Work from the outside of the spill inward to prevent spreading.[9][10]
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated chemical waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a mild detergent and water solution.
-
Disposal: Place all contaminated materials (absorbent, gloves, cloths) into a sealed, properly labeled hazardous waste bag or container.
-
Ventilation: Ensure the area is well-ventilated.
Spill Response Decision Tree
Caption: Decision tree for responding to a this compound spill.
Disposal Plan
Proper chemical waste disposal is essential for environmental protection and regulatory compliance.
-
Do Not Sewer: Do not dispose of this compound down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals, and given its use in such formulations, this is a critical guideline to follow.[11][12]
-
Chemical Waste: Collect all waste containing this compound (including contaminated spill cleanup materials and empty containers) in a clearly labeled, sealed container.
-
Consult EHS: Follow your institution's specific procedures for chemical waste disposal. Consult with your Environmental Health & Safety (EHS) department for guidance on proper disposal protocols in your location.
By adhering to these detailed PPE, handling, and disposal protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their work environment.
References
-
SkinSAFE. (n.d.). This compound Ingredient Allergy Safety Information. Retrieved from [Link]
-
University of Toronto Mississauga. (2023, August 1). Chemical Spills. Retrieved from [Link]
-
UPI. (n.d.). This compound Supplier | 111937-03-2. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of Ottawa. (n.d.). Spill response procedures. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is this compound?. Retrieved from [Link]
-
Synthetic Surfaces Inc. (n.d.). Handling Guidelines. Retrieved from [Link]
-
INCIDecoder. (n.d.). This compound (Explained + Products). Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, February 22). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]
Sources
- 1. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]
- 2. paulaschoice.it [paulaschoice.it]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 8. utm.utoronto.ca [utm.utoronto.ca]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
